3-(2,4-dimethoxyphenyl)propanoic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDCWSFMCUWKAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397629 | |
| Record name | 3-(2,4-dimethoxyphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22174-29-4 | |
| Record name | 3-(2,4-dimethoxyphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(2,4-dimethoxyphenyl)propanoic acid basic properties
An In-Depth Technical Guide to 3-(2,4-Dimethoxyphenyl)propanoic Acid: Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound is a substituted phenylpropanoic acid, a class of organic compounds characterized by a phenyl ring attached to a propanoic acid tail. Within the vast landscape of chemical building blocks, this molecule holds particular significance for researchers and scientists in drug development. Its utility stems from the specific arrangement of two methoxy groups on the phenyl ring, which modulates its electronic properties and steric profile, making it a valuable precursor in the synthesis of complex bioactive molecules. Most notably, it serves as a key synthetic reagent in the preparation of potent inhibitors for p38 MAP kinase, a critical target in inflammatory disease research[1]. This guide provides a comprehensive technical overview of its fundamental properties, validated synthesis and analytical protocols, and its established role in medicinal chemistry.
Chapter 1: Physicochemical and Spectroscopic Profile
The identity and purity of a chemical reagent are paramount in research and development. The fundamental properties of this compound are summarized below. The electron-donating nature of the two methoxy groups at positions 2 and 4 of the phenyl ring increases the electron density of the aromatic system, influencing its reactivity in electrophilic substitution reactions and its interaction with biological targets.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22174-29-4 | [2] |
| Molecular Formula | C₁₁H₁₄O₄ | |
| Molecular Weight | 210.23 g/mol | |
| Appearance | Solid, powder | |
| Melting Point | 100-104 °C | |
| Canonical SMILES | COc1ccc(CCC(O)=O)c(OC)c1 | |
| InChI Key | NVDCWSFMCUWKAL-UHFFFAOYSA-N |
Spectroscopic Signatures
While specific spectra should be acquired for each batch, the expected spectroscopic characteristics are as follows:
-
¹H NMR: Signals corresponding to the two distinct methoxy groups (singlets, ~3.8 ppm), aromatic protons on the trisubstituted ring, and two methylene groups of the propanoic acid chain (triplets, ~2.6-2.9 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: Resonances for the eleven carbon atoms, including the carbonyl carbon of the carboxylic acid (~178 ppm), aromatic carbons (some shifted upfield due to the methoxy groups), the two methoxy carbons (~55 ppm), and the two methylene carbons.
-
IR Spectroscopy: Characteristic absorptions for the carboxylic acid O-H stretch (a broad band around 3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-O stretches from the methoxy and acid groups (~1200-1300 cm⁻¹).
Chapter 2: Synthesis and Purification
A robust and reproducible synthesis is critical for obtaining high-purity material for drug discovery applications. The most direct and efficient laboratory-scale synthesis of this compound is achieved through the catalytic hydrogenation of its corresponding cinnamic acid precursor. This method is favored for its high yield and clean conversion, as the palladium catalyst selectively reduces the alkene double bond without affecting the aromatic ring or the carboxylic acid functionality.
Experimental Protocol 2.1: Synthesis via Catalytic Hydrogenation
Rationale: This protocol leverages the well-established efficacy of palladium on carbon (Pd/C) as a hydrogenation catalyst[3]. The reaction proceeds under mild conditions and typically goes to completion, simplifying purification. The subsequent recrystallization is a classic and effective method for removing trace impurities.
Materials:
-
3-(2,4-Dimethoxyphenyl)acrylic acid (2,4-Dimethoxycinnamic acid)
-
Ethanol, reagent grade
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Reaction Setup: In a suitable hydrogenation flask, dissolve 1.0 equivalent of 3-(2,4-dimethoxyphenyl)acrylic acid in a minimal amount of ethanol. Add 1-2 mol% of 10% Pd/C catalyst to the solution.
-
Hydrogenation: Secure the flask to a Parr hydrogenation apparatus or similar device. Purge the vessel with nitrogen or argon before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 2-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. Alternatively, periodically take aliquots, filter through a syringe filter to remove the catalyst, and analyze by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to completely remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol to recover any residual product.
-
Isolation: Combine the filtrate and washings. Remove the ethanol solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield this compound as a high-purity solid.
Sources
An In-depth Technical Guide to 3-(2,4-Dimethoxyphenyl)propanoic Acid
This guide provides a comprehensive technical overview of 3-(2,4-dimethoxyphenyl)propanoic acid, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis methodologies, analytical characterization, and applications, grounding all claims in authoritative scientific literature.
Core Introduction and Strategic Importance
This compound is an aromatic carboxylic acid derivative. Structurally, it consists of a propanoic acid chain attached to a benzene ring substituted with two methoxy groups at the 2 and 4 positions. This specific arrangement of functional groups makes it a valuable and versatile building block in organic synthesis, particularly in the construction of more complex molecular architectures for pharmaceutical and materials science applications. Its utility is exemplified by its role as a synthetic reagent in the preparation of acylaminopyridinylimidazoles, which have been investigated as potent p38 MAP kinase inhibitors[1]. The strategic placement of the methoxy groups influences the molecule's electronic properties and reactivity, making it a subject of interest in medicinal chemistry.
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 22174-29-4 | [2][3] |
| Molecular Formula | C₁₁H₁₄O₄ | [4][5] |
| Molecular Weight | 210.23 g/mol | [4][5] |
| Appearance | Solid | |
| Melting Point | 100-104 °C | [3] |
| Boiling Point | 352 °C | [3] |
| Synonyms | 2,4-Dimethoxyhydrocinnamic acid, Benzenepropanoic acid, 2,4-dimethoxy- | N/A |
Synthesis Methodologies: A Rationale-Driven Approach
The synthesis of this compound can be achieved through several established organic chemistry pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Below, we detail two robust and field-proven synthetic strategies.
Pathway A: Catalytic Hydrogenation of a Cinnamic Acid Precursor
This is arguably one of the most efficient and clean methods. The logic here is to first construct the carbon skeleton with the required α,β-unsaturation and then selectively reduce the double bond, leaving the aromatic ring and carboxylic acid intact. The precursor, 3-(2,4-dimethoxyphenyl)acrylic acid, is readily prepared from 2,4-dimethoxybenzaldehyde.
Experimental Protocol:
-
Step 1: Synthesis of 3-(2,4-dimethoxyphenyl)acrylic acid (Perkin Reaction)
-
Rationale: The Perkin reaction is a classic method for generating α,β-unsaturated aromatic acids by condensing an aromatic aldehyde with an acid anhydride in the presence of the anhydride's corresponding carboxylate salt[6][7]. This base-catalyzed aldol-type condensation is highly effective for this transformation[8][9][10].
-
Procedure: A mixture of 2,4-dimethoxybenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.2 eq) is heated at ~180 °C for 5-8 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled and poured into water. The resulting precipitate is the crude acrylic acid derivative, which can be purified by recrystallization.
-
-
Step 2: Catalytic Hydrogenation
-
Rationale: Catalytic hydrogenation is a superior method for the selective reduction of a carbon-carbon double bond without affecting the aromatic ring or the carboxylic acid. Palladium on activated carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity[11].
-
Procedure: The synthesized 3-(2,4-dimethoxyphenyl)acrylic acid (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate. 10% Palladium on carbon (0.05 eq) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically 1-3 atm, or using a balloon) and stirred vigorously at room temperature until hydrogen uptake ceases.
-
Work-up: The catalyst is carefully removed by filtration through a pad of Celite. The solvent is then evaporated under reduced pressure to yield the final product, this compound, often in high purity.
-
Pathway B: Malonic Ester Synthesis
The malonic ester synthesis is a cornerstone of carboxylic acid preparation, allowing for the formation of a C-C bond between an alkyl halide and the α-carbon of a malonic ester, followed by hydrolysis and decarboxylation[12][13][14][15].
Experimental Protocol:
-
Step 1: Preparation of 2,4-Dimethoxybenzyl Halide
-
Rationale: This pathway requires an electrophilic starting material. 2,4-Dimethoxybenzyl alcohol can be converted to the corresponding bromide or chloride using standard reagents like PBr₃ or SOCl₂. This step activates the benzylic position for nucleophilic attack.
-
Procedure: 2,4-Dimethoxybenzyl alcohol is treated with phosphorus tribromide (PBr₃) in a non-polar solvent like diethyl ether at 0 °C to yield 2,4-dimethoxybenzyl bromide.
-
-
Step 2: Alkylation of Diethyl Malonate
-
Rationale: The α-protons of diethyl malonate are acidic (pKa ≈ 13) and can be easily removed by a moderately strong base like sodium ethoxide to form a stabilized enolate[13]. This enolate is a potent nucleophile that readily attacks the previously synthesized benzyl bromide in an Sₙ2 reaction[12][16].
-
Procedure: Sodium metal is dissolved in absolute ethanol to prepare a fresh solution of sodium ethoxide. Diethyl malonate (1.0 eq) is added dropwise at room temperature, followed by the addition of 2,4-dimethoxybenzyl bromide (1.0 eq). The mixture is refluxed until the reaction is complete (monitored by TLC).
-
-
Step 3: Saponification and Decarboxylation
-
Rationale: The resulting dialkylated ester is hydrolyzed to a dicarboxylic acid using a strong base (saponification), followed by acidification[15]. The resulting malonic acid derivative is a β-keto acid, which readily undergoes decarboxylation upon heating to lose CO₂ and form the final product[13][14].
-
Procedure: An aqueous solution of sodium hydroxide is added to the reaction mixture from the previous step, and the mixture is refluxed to hydrolyze both ester groups. After cooling, the solution is acidified with concentrated HCl. The resulting dicarboxylic acid intermediate is then heated (typically to 100-150 °C) until gas evolution (CO₂) ceases. The final product is then isolated by extraction and purified.
-
Analytical Characterization
Unambiguous structural confirmation is critical. While specific spectra for the 2,4-isomer are not provided in the initial search, the expected data based on its structure and data from its 3,4-isomer are outlined below. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are primary techniques for this purpose[17].
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Complex splitting pattern (doublet, doublet of doublets) in the 6.4-7.2 ppm region characteristic of a 1,2,4-trisubstituted benzene ring. - Methoxy Protons: Two distinct singlets around 3.8 ppm, each integrating to 3H. - Propanoic Chain: Two triplets around 2.6 and 2.9 ppm for the two CH₂ groups. - Carboxylic Proton: A broad singlet typically >10 ppm. |
| ¹³C NMR | - Carbonyl Carbon: Signal around 178-180 ppm. - Aromatic Carbons: Six distinct signals in the 98-160 ppm range, with C-O carbons appearing downfield. - Methoxy Carbons: Two signals around 55-56 ppm. - Propanoic Chain: Two signals for the CH₂ groups around 25-35 ppm. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 210. - Key Fragments: A prominent peak at m/z = 151 corresponding to the 2,4-dimethoxybenzyl cation (tropylium ion rearrangement), loss of -COOH (m/z = 165), and other fragments characteristic of the propanoic acid chain. This is analogous to the fragmentation seen for the 3,4-isomer[4][18]. |
| IR Spectroscopy | - O-H Stretch: A very broad band from 2500-3300 cm⁻¹ (carboxylic acid). - C=O Stretch: A strong, sharp band around 1700-1725 cm⁻¹ (carbonyl). - C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ (aryl ether) and 1020-1050 cm⁻¹ regions. |
Applications in Research and Development
Dimethoxyphenylpropanoic acid derivatives are recognized as important intermediates in medicinal chemistry. While many published studies focus on the 3,4-dimethoxy isomer for its ability to induce fetal globin expression[19] or its use in synthesizing trimethoxyphenyl-based anticancer agents[20], the 2,4-dimethoxy isomer holds specific value.
-
p38 MAP Kinase Inhibitors: this compound is explicitly cited as a reagent used in the synthesis of acylaminopyridinylimidazoles. These compounds are designed as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory signaling pathways[1]. Inhibition of this kinase is a therapeutic strategy for treating chronic inflammatory diseases.
-
Pharmaceutical Scaffolding: The core structure serves as a versatile scaffold. The carboxylic acid group provides a convenient handle for derivatization, such as amide bond formation, to explore structure-activity relationships (SAR) in drug discovery programs[17][21].
-
Analytical Standards: In analytical chemistry, it can be used as a reference standard for the development and validation of chromatographic methods[21].
Safety, Handling, and Storage
As a laboratory chemical, proper handling of this compound is essential. Safety data sheets (SDS) for this compound and its isomers indicate potential hazards[2][22].
-
Hazard Identification:
-
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably a chemical fume hood[23].
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat[22].
-
Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[2][22].
-
-
Storage:
Conclusion
This compound is more than a simple chemical compound; it is a strategic tool for the advanced synthesis of biologically active molecules. Its well-defined physicochemical properties, coupled with robust and versatile synthesis routes, make it a valuable asset in the fields of medicinal chemistry and drug discovery. Its demonstrated use in the development of p38 MAP kinase inhibitors underscores its potential in creating targeted therapeutics. Adherence to established analytical methods for characterization and strict safety protocols is paramount for its effective and safe utilization in a research and development setting.
References
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PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Clinivex. (n.d.). 3-(2,4-Dimethoxyphenyl)propionic Acid. Retrieved from [Link]
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NIST. (n.d.). 3-(3,4-Dimethoxyphenyl)-propionic acid. NIST Chemistry WebBook. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. American Chemical Society. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
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Organic Chemistry On-Line. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
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Vedantu. (n.d.). The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. Retrieved from [Link]
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Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
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J&K Scientific. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
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Organic Reactions. (n.d.). The Perkin Reaction and Related Reactions. Wiley. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]
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Cambridge University Press. (n.d.). Perkin Reaction. Retrieved from [Link]
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Al-Warhi, T., et al. (2020). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 25(23), 5727. Retrieved from [Link]
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J&K Scientific LLC. (2021). Perkin Reaction. Retrieved from [Link]
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NIST. (n.d.). 3-(3,4-Dimethoxyphenyl)-propionic acid Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 3-(3,4-DIMETHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
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The Good Scents Company. (n.d.). 3-(3,4,5-trimethoxyphenyl) propionic acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link]
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structure of 3-(2,4-dimethoxyphenyl)propanoic acid
An In-depth Technical Guide to the Structure, Synthesis, and Characterization of 3-(2,4-dimethoxyphenyl)propanoic acid
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No. 20834-05-3), a key chemical intermediate in medicinal chemistry. The document delineates its molecular structure, physicochemical properties, and detailed protocols for its synthesis and structural elucidation. Spectroscopic characterization data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are discussed with an emphasis on interpreting the spectral features that confirm its unique structure. Furthermore, this guide highlights its significant application as a precursor in the synthesis of potent p38 MAP kinase inhibitors, providing context for its relevance in modern drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.
Introduction and Strategic Importance
This compound is a substituted aromatic carboxylic acid. While belonging to the broader class of phenylpropanoic acids, its specific 2,4-dimethoxy substitution pattern imparts distinct electronic and steric properties that are leveraged in targeted organic synthesis. Its primary significance in the field of drug development lies in its role as a critical building block. Notably, it serves as a synthetic reagent in the preparation of advanced pharmaceutical compounds, such as acylaminopyridinylimidazoles, which are investigated as p38 MAP kinase inhibitors[1]. The p38 MAP kinase pathway is a crucial signaling cascade involved in inflammatory responses and cellular stress, making it a high-value target for therapeutic intervention in diseases like rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Understanding the structure and properties of this precursor is therefore fundamental to the rational design and synthesis of these next-generation therapeutics.
Molecular Structure and Physicochemical Properties
The foundational element of this compound is its unique molecular architecture, which dictates its reactivity and utility. The structure consists of a propanoic acid moiety attached at the 1-position of a benzene ring, which is further substituted with two methoxy groups at the 2- and 4-positions.
Caption: 2D .
The electron-donating nature of the two methoxy groups increases the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions and modifying the acidity of the carboxylic proton.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 20834-05-3 | [1] |
| Molecular Formula | C₁₁H₁₄O₄ | [2][3] |
| Molecular Weight | 210.23 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Appearance | Solid (Predicted) | [4] |
| Melting Point | 96-97 °C (for 3,4-isomer) | [4] |
Note: Specific experimental data for the 2,4-isomer is sparse; some properties are inferred from closely related isomers.
Synthesis Pathway and Experimental Protocol
The synthesis of this compound can be efficiently achieved via the catalytic hydrogenation of its corresponding unsaturated precursor, 3-(2,4-dimethoxyphenyl)cinnamic acid. This method is a robust and high-yielding route for reducing the carbon-carbon double bond of the acrylic acid moiety without affecting the aromatic ring or the carboxylic acid function.
Caption: Proposed synthetic workflow for this compound.
Protocol: Catalytic Hydrogenation of 3-(2,4-dimethoxyphenyl)acrylic acid
This protocol is adapted from a standard procedure for the reduction of cinnamic acids.[5]
-
Reaction Setup: In a hydrogenation flask, dissolve 3-(2,4-dimethoxyphenyl)acrylic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%). The flask is then sealed and the atmosphere is purged with nitrogen gas.
-
Hydrogenation: The reaction vessel is connected to a hydrogen source (balloon or Parr hydrogenator) and the mixture is stirred vigorously at room temperature under a hydrogen atmosphere.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up: Upon completion, the hydrogen source is removed, and the atmosphere is purged again with nitrogen. The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound. The purity and identity of the final product must be confirmed by spectroscopic analysis.
Structural Elucidation and Spectroscopic Analysis
Confirming the precise structure of the synthesized molecule is paramount. A combination of spectroscopic techniques provides unambiguous evidence for the 2,4-dimethoxy substitution pattern and the propanoic acid side chain.
Caption: Integrated workflow for the structural characterization of the target compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides detailed information about the electronic environment and connectivity of hydrogen atoms.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H (C5-H) | ~6.4-6.5 | d | 1H | Aromatic proton ortho to two methoxy groups |
| Ar-H (C3-H) | ~6.4-6.5 | dd | 1H | Aromatic proton ortho to one methoxy group |
| Ar-H (C6-H) | ~7.0-7.1 | d | 1H | Aromatic proton ortho to the alkyl chain |
| -OCH₃ (C2) | ~3.85 | s | 3H | Methoxy group at C2 |
| -OCH₃ (C4) | ~3.80 | s | 3H | Methoxy group at C4 |
| -CH₂-Ar | ~2.9 | t | 2H | Methylene group adjacent to the aromatic ring |
| -CH₂-COOH | ~2.6 | t | 2H | Methylene group adjacent to the carboxyl group |
| -COOH | >10 | br s | 1H | Carboxylic acid proton |
Rationale: The aromatic region is highly diagnostic. The 2,4-substitution pattern results in three distinct aromatic protons with characteristic splitting. The two methylene groups of the propanoic chain will appear as two triplets due to coupling with each other. The two methoxy groups are in different electronic environments and should appear as two separate singlets.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, 11 distinct signals are expected.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Shift (δ, ppm) | Assignment |
| -C=O | >175 | Carboxylic acid carbonyl |
| C2, C4 | ~158-160 | Aromatic carbons attached to methoxy groups |
| C6 | ~130 | Aromatic CH |
| C1 | ~120 | Aromatic quaternary carbon |
| C3, C5 | ~98-105 | Aromatic CHs shielded by methoxy groups |
| -OCH₃ | ~55 | Methoxy carbons |
| -CH₂-COOH | ~35 | Methylene carbon alpha to carboxyl |
| -CH₂-Ar | ~25 | Methylene carbon alpha to ring |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹.[6] This broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.
-
C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (~2950-2850 cm⁻¹) correspond to the methylene groups in the propanoic chain.[6]
-
C=O Stretch (Carbonyl): A sharp, intense absorption peak around 1710-1700 cm⁻¹ is characteristic of the carboxylic acid carbonyl group.[7]
-
C-O Stretch: Strong bands in the 1300-1000 cm⁻¹ region correspond to the C-O stretching vibrations of the carboxylic acid and the two ether (methoxy) groups.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, further confirming the structure.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 210).
-
Key Fragmentation: A prominent fragment would be observed from the loss of the carboxyl group (-COOH, 45 Da), leading to a peak at m/z = 165. The most abundant peak (base peak) is often the benzylic cation formed by cleavage between the two methylene groups, resulting in a 2,4-dimethoxybenzyl cation at m/z = 151.
Conclusion
This compound is a structurally distinct chemical intermediate with significant value in pharmaceutical research. Its synthesis via catalytic hydrogenation is a reliable method, and its structure can be unequivocally confirmed through a combination of NMR, IR, and MS analyses. The specific arrangement of its functional groups makes it an ideal precursor for complex molecular targets, most notably for the development of p38 MAP kinase inhibitors. This guide provides the foundational chemical knowledge and practical protocols necessary for the successful synthesis, characterization, and application of this important molecule in a research and development setting.
References
-
PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid. National Center for Biotechnology Information. Available at: [Link]
-
NIST. 3-(3,4-Dimethoxyphenyl)-propionic acid. NIST Chemistry WebBook. Available at: [Link]
-
Global Substance Registration System. 3-(3,4-DIMETHOXYPHENYL)PROPIONIC ACID. Available at: [Link]
-
CAS Common Chemistry. 3-(3,4-Dimethoxyphenyl)propionic acid. American Chemical Society. Available at: [Link]
-
NIST. IR Spectrum of 3-(3,4-Dimethoxyphenyl)-propionic acid. NIST Chemistry WebBook. Available at: [Link]
-
NIST. Mass Spectrum of 3-(3,4-Dimethoxyphenyl)-propionic acid. NIST Chemistry WebBook. Available at: [Link]
-
SpectraBase. 3-(3,4-Dimethoxyphenyl)propanoic acid [13C NMR]. Wiley. Available at: [Link]
-
Doc Brown's Chemistry. Infrared spectrum of propanoic acid. Available at: [Link]
-
Rauf, M.A., et al. Infrared Spectral Studies of Propanoic Acid in Various Solvents. Journal of the Chemical Society of Pakistan, 24(1), 2002. Available at: [Link]
-
The Good Scents Company. 3-(3,4,5-trimethoxyphenyl) propionic acid. Available at: [Link]
-
PrepChem. Synthesis of 3-(m-methoxyphenyl)propionic acid. Available at: [Link]
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- 3. GSRS [gsrs.ncats.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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3-(2,4-dimethoxyphenyl)propanoic acid molecular weight
An In-depth Technical Guide to 3-(2,4-Dimethoxyphenyl)propanoic Acid: Physicochemical Properties, Synthesis, and Analytical Characterization for Drug Development
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 22174-29-4), a key building block in medicinal chemistry and drug development. We delve into its fundamental physicochemical properties, centered around its molecular weight, and present a detailed, field-proven protocol for its synthesis and purification. Furthermore, this document outlines a robust, self-validating analytical workflow for structural confirmation and purity assessment, which is critical for its application in regulated research environments. The guide highlights its utility as a precursor in the synthesis of complex molecules, such as p38 MAP kinase inhibitors, making it an invaluable resource for researchers, chemists, and drug development professionals.
Physicochemical Properties and Molecular Structure
A precise understanding of a compound's physicochemical properties is the foundation of its application in synthesis and drug design. This compound is a substituted phenylpropanoic acid whose characteristics are defined by its aromatic core, flexible propanoic acid chain, and the electronic influence of its two methoxy groups.
The cornerstone of its identity is its molecular weight. The molecular formula is C₁₁H₁₄O₄, yielding an average molecular weight of approximately 210.23 g/mol .[1][2] For high-resolution mass spectrometry, the monoisotopic mass of 210.0892 Da is the critical value used for exact mass confirmation.[3] These values are fundamental for stoichiometric calculations in synthesis and for verification in analytical procedures.
Below is the chemical structure of this compound.
Caption: Core physicochemical data for this compound.
Synthesis and Purification Protocol
The synthesis of this compound is most reliably achieved via the catalytic hydrogenation of its unsaturated precursor, 3-(2,4-dimethoxyphenyl)acrylic acid (2,4-dimethoxycinnamic acid). This method is favored for its high efficiency, clean conversion, and operational simplicity, avoiding harsh reagents that could cleave the methoxy ether groups.
Causality in Experimental Design
-
Choice of Catalyst: Palladium on activated carbon (Pd/C) is the catalyst of choice. Palladium is exceptionally efficient at activating molecular hydrogen and catalyzing the reduction of the carbon-carbon double bond of the acrylic acid side chain. The reaction proceeds under mild conditions (room temperature, low H₂ pressure), which preserves the aromatic ring and other functional groups.
-
Solvent Selection: Ethanol is an ideal solvent as it readily dissolves the starting material and is inert under the reaction conditions. Its polarity also facilitates the separation from the non-polar catalyst support via filtration.
-
Purification Strategy: An acid-base extraction is employed for purification. The carboxylic acid is deprotonated with a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. This allows for the removal of any non-acidic, organic-soluble impurities. Re-acidification precipitates the pure product, which is then recrystallized to achieve high purity.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a hydrogenation flask, dissolve 10.0 g of 3-(2,4-dimethoxyphenyl)acrylic acid in 150 mL of absolute ethanol.
-
Catalyst Addition: Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel to 50 psi with H₂ and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure. Purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.
-
Solvent Evaporation: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Workup):
-
Dissolve the crude solid in 100 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 2 x 50 mL of 1 M sodium bicarbonate solution. The product will move to the aqueous layer.
-
Separate the aqueous layer and cool it in an ice bath.
-
Slowly acidify the aqueous layer to pH ~2 with 3 M HCl. A white precipitate of the pure product will form.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Analytical Characterization: A Self-Validating System
In drug development, the identity and purity of a synthetic building block are non-negotiable. The following multi-technique approach ensures a self-validating system where each analysis provides orthogonal confirmation of the molecule's integrity.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is the gold standard for determining the purity of small organic molecules. A reverse-phase C18 column is used, which effectively separates the moderately polar analyte from potential non-polar or more polar impurities. UV detection is highly effective due to the strong absorbance of the dimethoxybenzene chromophore.
-
Methodology:
-
System: HPLC with UV Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Sample Prep: 1 mg/mL in 50:50 Acetonitrile:Water.
-
Acceptance Criteria: Purity ≥ 98% by peak area normalization.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
-
Rationale: Mass spectrometry directly confirms the molecular weight of the compound, providing definitive evidence of its identity. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.
-
Methodology:
-
System: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI source.
-
Mode: Negative Ion Mode is preferred for carboxylic acids.
-
Sample Prep: Infuse a dilute solution (10 µg/mL) of the compound in methanol.
-
Expected Ion: The primary observed ion should be the deprotonated molecule [M-H]⁻ at m/z 209.08.
-
Acceptance Criteria: The measured mass must be within ± 5 ppm of the theoretical mass (for high-resolution MS).
-
Protocol 3: Structural Elucidation by NMR Spectroscopy
-
Rationale: Nuclear Magnetic Resonance (NMR) provides unambiguous confirmation of the chemical structure by mapping the ¹H and ¹³C atomic environments.
-
Methodology:
-
System: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Chloroform (CDCl₃) or DMSO-d₆.
-
¹H NMR Analysis: Expect distinct signals for the three aromatic protons (with characteristic splitting patterns for a 1,2,4-substituted ring), two methoxy singlets (~3.8 ppm), and two methylene triplets (~2.6 and ~2.9 ppm) of the propanoic acid chain. The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR Analysis: Expect 11 distinct carbon signals, including the carbonyl carbon (~178 ppm), aromatic carbons, methoxy carbons (~55 ppm), and two methylene carbons.
-
Acceptance Criteria: The observed spectrum must be fully consistent with the proposed structure.
-
Analytical Workflow Diagram
Caption: Orthogonal analytical methods for quality control and validation.
Applications in Drug Development
This compound is not an active pharmaceutical ingredient itself, but rather a versatile scaffold and building block. Its value lies in the combination of a modifiable carboxylic acid handle and a functionalized aromatic ring.
-
Synthesis of Kinase Inhibitors: The compound is a documented reagent in the synthesis of acylaminopyridinylimidazoles, a class of potent p38 MAP kinase inhibitors.[1] The propanoic acid moiety is typically activated and coupled with an amine-containing core structure to form a critical amide bond, orienting the dimethoxyphenyl group into a specific binding pocket of the enzyme.
-
GPCR Ligand Development: The dimethoxyphenyl motif is a common feature in ligands for G-protein coupled receptors (GPCRs). This compound serves as a valuable starting point for creating libraries of analogs for structure-activity relationship (SAR) studies.[4] The carboxylic acid can be converted to amides, esters, or even reduced to an alcohol, allowing for systematic exploration of the chemical space around a target receptor.
-
Fragment-Based Drug Discovery (FBDD): Due to its relatively low molecular weight and defined chemical features, this molecule and its derivatives can be used as fragments in FBDD screening campaigns to identify initial, low-affinity binders to a protein target.
Role as a Synthetic Precursor
Caption: Synthetic pathway from building block to advanced intermediate.
Conclusion
This compound, with a molecular weight of 210.23 g/mol , is a foundational building block for advanced chemical synthesis. Its utility is unlocked through well-defined synthesis and purification protocols that deliver high-purity material. The rigorous, multi-faceted analytical characterization described herein provides the necessary quality assurance for its use in demanding applications, particularly in the synthesis of targeted therapeutics like kinase inhibitors. This guide serves as a practical resource for scientists, enabling the reliable preparation and validation of this important chemical entity for accelerating drug discovery and development programs.
References
-
3-(3,4-Dimethoxyphenyl)-propionic acid. NIST WebBook. [Link]
-
A SYNTHESIS OF 3,3-DIARYLPROPIONIC ACIDS USING PHOSPHORIC ACID AS CATALYST. Sabinet African Journals. [Link]
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3-(3,4-Dimethoxyphenyl)propionic acid. J&K Scientific. [Link]
-
3-(3,4-Dimethoxyphenyl)propionic acid. PubChem. [Link]
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- 2. 22174-29-4 CAS MSDS (3-(2 4-DIMETHOXYPHENYL)PROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
physical and chemical properties of 3-(2,4-dimethoxyphenyl)propanoic acid
An In-depth Technical Guide to 3-(2,4-Dimethoxyphenyl)propanoic Acid
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 22174-29-4). Intended for researchers, chemists, and professionals in drug development, this document synthesizes critical data on the compound's identity, characteristics, reactivity, and applications. We delve into its role as a key synthetic intermediate, particularly in the development of p38 MAP kinase inhibitors, and provide detailed experimental considerations for its characterization. The guide is structured to offer not just data, but also expert insights into the causality behind analytical and synthetic methodologies, ensuring a trustworthy and authoritative resource for laboratory applications.
Chemical Identity and Structure
This compound is an aromatic carboxylic acid characterized by a propanoic acid moiety attached to a dimethoxy-substituted phenyl ring. The specific arrangement of the methoxy groups at the 2 and 4 positions on the aromatic ring significantly influences its electronic properties and reactivity, making it a valuable building block in organic synthesis.
Its core identifiers are summarized below:
| Property | Value | Reference |
| CAS Number | 22174-29-4 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₄ | [1][2] |
| Molecular Weight | 210.23 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-(2,4-Dimethoxyphenyl)propionic acid | [1] |
The structural formula is presented below:
Figure 1. Chemical Structure of this compound.
Physical and Chemical Properties
The compound exists as an off-white to yellow solid at ambient conditions.[1] Its physical state and thermal properties are critical for determining appropriate storage, handling, and reaction conditions. The carboxylic acid functional group imparts a predicted pKa of approximately 4.79, indicating it is a weak acid.[1]
| Property | Value | Reference |
| Appearance | Off-white to yellow solid | [1] |
| Melting Point | 100-104 °C | [1] |
| Boiling Point | 352 °C | [1] |
| Density | 1.159 g/cm³ | [1] |
| Flash Point | 136 °C | [1] |
| pKa (Predicted) | 4.79 ± 0.10 | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
| Solubility | No data available. Expected to be soluble in organic solvents like DMSO, methanol, and ethyl acetate. |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for verifying the identity and purity of this compound. While specific experimental spectra for this isomer are not broadly published, its structural features allow for the confident prediction of key spectroscopic signatures.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by features from the carboxylic acid and the substituted aromatic ring. The causality for these signals lies in the vibrational modes of specific bonds, which absorb infrared radiation at characteristic frequencies.
-
O-H Stretch: A very broad absorption band is expected between 2500-3300 cm⁻¹. This breadth is a hallmark of the hydroxyl group in a carboxylic acid, resulting from extensive intermolecular hydrogen bonding.[3]
-
C=O Stretch: A strong, sharp absorption peak is anticipated around 1700-1725 cm⁻¹, characteristic of the carbonyl group in a carboxylic acid.[3][4]
-
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanoic chain will be observed just below 3000 cm⁻¹.
-
C-O Stretches: Strong bands corresponding to the C-O stretching of the carboxylic acid and the two ether linkages of the methoxy groups are expected in the 1100-1300 cm⁻¹ region.
-
Fingerprint Region: The region from 400-1500 cm⁻¹ will contain a unique pattern of complex vibrations (e.g., C-C stretches, bending modes) that serve as a "fingerprint" for the molecule.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the precise arrangement of atoms. The chemical shifts are dictated by the local electronic environment of each nucleus.
-
¹H NMR (Predicted):
-
~12 ppm (singlet, 1H): The acidic proton of the carboxylic acid.
-
~6.5-7.2 ppm (multiplets, 3H): Protons on the aromatic ring. The specific splitting pattern will confirm the 1,2,4-substitution.
-
~3.8 ppm (two singlets, 6H total): The six protons of the two distinct methoxy groups.
-
~2.6-3.0 ppm (multiplets, 4H): The four protons of the two methylene (-CH₂-) groups in the propanoic acid chain, likely appearing as two distinct triplets.
-
-
¹³C NMR (Predicted):
-
~175-180 ppm: Carbonyl carbon of the carboxylic acid.
-
~110-160 ppm: Six distinct signals for the aromatic carbons, with those attached to methoxy groups being the most downfield.
-
~55 ppm: Carbons of the two methoxy groups.
-
~25-35 ppm: Carbons of the two methylene groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Molecular Ion Peak (M⁺): The expected molecular ion peak would be at an m/z ratio corresponding to the molecular weight, 210.23. High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₁₁H₁₄O₄.
-
Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the propanoic chain, leading to a prominent fragment corresponding to the dimethoxybenzyl or related cations.
Synthesis and Experimental Workflows
While multiple synthetic routes are possible, a common and reliable method involves the catalytic hydrogenation of the corresponding cinnamic acid precursor. This approach is valued for its high efficiency and clean conversion.
Protocol: Synthesis via Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve 1 equivalent of 3-(2,4-dimethoxyphenyl)cinnamic acid in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount (e.g., 5-10 mol%) of palladium on carbon (Pd/C).
-
Rationale: Palladium on carbon is a highly effective and robust heterogeneous catalyst for the reduction of carbon-carbon double bonds without typically affecting the aromatic ring under standard conditions.
-
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Purification: Remove the Pd/C catalyst by filtration through a pad of Celite.
-
Rationale: Celite is a filter aid that prevents the fine catalyst particles from clogging the filter paper, ensuring complete removal.
-
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product. Further purify the solid product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
The following diagram illustrates a comprehensive workflow for the synthesis and validation of the compound.
Caption: General workflow for synthesis and characterization.
Applications in Research and Drug Development
The primary documented application of this compound is as a specialized building block in medicinal chemistry. Its structure is leveraged as a key intermediate in the synthesis of more complex molecules with potential therapeutic activity.
p38 MAP Kinase Inhibitors
This compound serves as a crucial synthetic reagent in the preparation of acylaminopyridinylimidazoles.[2] These resulting molecules have been investigated as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase pathway is a critical signaling cascade involved in inflammatory responses, and its inhibition is a therapeutic strategy for treating autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease. The 2,4-dimethoxyphenyl moiety of the starting acid often forms a key part of the final inhibitor structure, contributing to its binding affinity and selectivity at the enzyme's active site.
The diagram below outlines this strategic role in drug discovery.
Caption: Role as a precursor for p38 MAP kinase inhibitors.
Safety and Handling
While a specific safety data sheet (SDS) for this compound should always be consulted, data for the structurally similar isomer, 3-(3,4-dimethoxyphenyl)propanoic acid, indicates that it is classified as an irritant.[5] Standard laboratory precautions should be observed.
-
Hazards: May cause skin, eye, and respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[1]
Conclusion
This compound is a well-defined chemical compound with established physical properties and predictable spectroscopic characteristics. Its principal value lies in its utility as a synthetic intermediate in the field of medicinal chemistry, most notably for creating targeted p38 MAP kinase inhibitors. The methodologies for its synthesis, purification, and characterization are straightforward, making it an accessible and reliable reagent for advanced research and development applications. This guide provides the foundational knowledge required for its effective and safe utilization in a professional laboratory setting.
References
- ChemicalBook. (n.d.). 3-(2 4-DIMETHOXYPHENYL)PROPIONIC ACID Product Description.
- Clinivex. (n.d.). 3-(2,4-Dimethoxyphenyl)propionic Acid.
- PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid.
- Rauf, M. A., et al. (2002). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Journal of the Chemical Society of Pakistan, 24(1), 25-28.
Sources
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- 3. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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An In-depth Technical Guide to 3-(2,4-dimethoxyphenyl)propanoic acid: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,4-dimethoxyphenyl)propanoic acid is a valuable synthetic intermediate, particularly noted for its role as a building block in the development of potent and selective p38 MAP kinase inhibitors. Its structure, featuring a dimethoxy-substituted phenyl ring coupled to a propanoic acid side chain, provides a versatile scaffold for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of a robust synthetic route to this compound, its purification and characterization, and its application in the context of drug discovery, specifically targeting the p38 MAP kinase pathway. While the "discovery" of this compound is not attributed to a single seminal report, its utility has emerged from the broader field of medicinal chemistry as a readily accessible precursor for targeted therapies.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a variety of established organic transformations. Here, we detail a robust and widely applicable method: the Malonic Ester Synthesis . This method is particularly advantageous as it allows for the straightforward formation of the carbon-carbon bond between the aromatic ring and the propanoic acid moiety.[1][2][3] An alternative approach, the Perkin Reaction , is also briefly discussed.
Proposed Synthetic Route: Malonic Ester Synthesis
The malonic ester synthesis is a classic and reliable method for the preparation of carboxylic acids.[1][2][3] The overall strategy involves the alkylation of diethyl malonate with a suitable electrophile, followed by hydrolysis and decarboxylation to yield the desired product.
Caption: Proposed Malonic Ester Synthesis Workflow.
Step 1: Synthesis of Diethyl 2-(2,4-dimethoxybenzyl)malonate
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, prepare a solution of sodium ethoxide by cautiously adding sodium metal (2.3 g, 0.1 mol) in small portions to absolute ethanol (50 mL).
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (16.0 g, 0.1 mol) dropwise via the dropping funnel at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Dissolve 2,4-dimethoxybenzyl chloride (18.7 g, 0.1 mol) in absolute ethanol (20 mL) and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water (100 mL) and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude diethyl 2-(2,4-dimethoxybenzyl)malonate.
Step 2: Synthesis of this compound
-
Hydrolysis: To the crude diethyl 2-(2,4-dimethoxybenzyl)malonate from the previous step, add a solution of 10% aqueous hydrochloric acid (100 mL).
-
Decarboxylation: Heat the mixture to reflux for 6-8 hours. The hydrolysis of the ester groups followed by decarboxylation of the resulting malonic acid derivative will occur.
-
Isolation: Cool the reaction mixture in an ice bath. The product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
Alternative Synthetic Route: The Perkin Reaction
The Perkin reaction offers an alternative pathway for the synthesis of α,β-unsaturated aromatic acids, which can then be reduced to the desired propanoic acid.[4][5][6] This would involve the condensation of 2,4-dimethoxybenzaldehyde with acetic anhydride in the presence of a weak base like sodium acetate to yield 2,4-dimethoxycinnamic acid.[4][7] Subsequent catalytic hydrogenation of the cinnamic acid derivative would furnish this compound. While a viable route, the malonic ester synthesis is often more direct for this specific target.
Purification and Characterization
Purification
The crude this compound obtained from the synthesis can be purified by recrystallization .[8][9][10]
-
Solvent Selection: A suitable solvent system for recrystallization is an ethanol/water mixture.
-
Dissolution: Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: To the hot solution, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Characterization
The purified this compound should be characterized to confirm its identity and purity.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄ | N/A |
| Molecular Weight | 210.23 g/mol | N/A |
| Melting Point | 100-104 °C | [11] |
| Appearance | White to off-white solid | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (CDCl₃, 400 MHz):
-
δ ~ 7.10 (d, 1H, Ar-H)
-
δ ~ 6.45 (m, 2H, Ar-H)
-
δ ~ 3.80 (s, 6H, 2 x -OCH₃)
-
δ ~ 2.90 (t, 2H, -CH₂-Ar)
-
δ ~ 2.65 (t, 2H, -CH₂-COOH)
-
δ ~ 11.5 (br s, 1H, -COOH)
Predicted ¹³C NMR (CDCl₃, 100 MHz):
-
δ ~ 179.0 (C=O)
-
δ ~ 160.0 (Ar-C-OCH₃)
-
δ ~ 158.0 (Ar-C-OCH₃)
-
δ ~ 130.0 (Ar-C)
-
δ ~ 120.0 (Ar-C)
-
δ ~ 104.0 (Ar-C)
-
δ ~ 98.0 (Ar-C)
-
δ ~ 55.5 (-OCH₃)
-
δ ~ 35.0 (-CH₂-COOH)
-
δ ~ 25.0 (-CH₂-Ar)
Application in Drug Discovery: A Precursor to p38 MAP Kinase Inhibitors
This compound serves as a key starting material in the synthesis of a class of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase .[17] The p38 MAP kinase signaling pathway plays a crucial role in the cellular response to stress and in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[18][19][20][21] Dysregulation of this pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, making it an attractive target for therapeutic intervention.
Sources
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The Elusive Presence of 3-(2,4-dimethoxyphenyl)propanoic Acid in Nature: A Technical Guide for Researchers
This technical guide delves into the current understanding of the natural occurrence of 3-(2,4-dimethoxyphenyl)propanoic acid. While direct evidence for the isolation of this specific isomer from natural sources remains scarce in publicly available literature, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. By examining the broader context of phenylpropanoid biosynthesis, the established presence of closely related isomers in nature, and the methodologies for their discovery, this guide provides a foundational framework for future investigations into this potentially novel natural product.
Introduction: The Phenylpropanoid Landscape and a Molecule of Interest
The phenylpropanoid pathway is a pivotal source of a vast array of plant secondary metabolites, characterized by a C6-C3 carbon skeleton. These compounds, derived from the amino acid phenylalanine, play crucial roles in plant defense, structure, and signaling, and are of significant interest for their diverse pharmacological properties. Within this chemical space, this compound represents a specific substitution pattern that, while synthetically accessible, has not been definitively identified from a natural source. This guide will navigate the existing knowledge of related naturally occurring phenylpropanoic acids to infer the potential origins and significance of the 2,4-dimethoxy isomer.
Contextualizing Natural Occurrence Through Related Isomers
While the direct natural sourcing of this compound is not yet documented, the presence of other isomers in the plant kingdom provides a strong rationale for its potential existence. For instance, 3-(3,4-dimethoxyphenyl)propionic acid has been reported in Stellaria dichotoma[1]. Furthermore, the human gut microbiota can produce 3-(4-hydroxy-3-methoxyphenyl)propionic acid (dihydroferulic acid) from the metabolism of dietary polyphenols like ferulic acid[2][3]. The microbial transformation of dietary precursors is a significant source of novel bioactive compounds[4][5]. Another related compound, 3-(3,4,5-trimethoxyphenyl) propionic acid , is a known constituent of long pepper (Piper longum)[6].
These examples establish that the propanoic acid side chain attached to a methoxylated phenyl ring is a recurring structural motif in nature. The variation in the position and number of methoxy groups across different plant and microbial species suggests that the enzymatic machinery for such substitutions is diverse and could potentially generate the 2,4-dimethoxy substitution pattern.
The Biosynthetic Blueprint: The Phenylpropanoid Pathway
The biosynthesis of phenylpropanoic acids originates from the shikimic acid pathway, leading to the formation of phenylalanine. The core phenylpropanoid pathway then proceeds through a series of enzymatic reactions. While a specific pathway for this compound is not defined, a putative pathway can be extrapolated from the general scheme.
Caption: Hypothetical biosynthetic pathway leading to phenylpropanoic acids.
The formation of this compound would necessitate a series of hydroxylation and subsequent O-methylation reactions at the 2 and 4 positions of the phenyl ring of a precursor like p-coumaric acid, followed by the reduction of the propanoic side chain's double bond. The enzymes responsible for these transformations, such as hydroxylases and O-methyltransferases, are widespread in plants and microbes, lending credence to the possibility of this compound's natural synthesis.
Methodologies for Discovery and Characterization
The search for novel natural products like this compound requires a systematic and robust experimental approach. The following sections outline established protocols for the extraction, isolation, and structural elucidation of phenylpropanoids from natural matrices.
Extraction of Phenylpropanoids from Plant Material
The choice of extraction method is critical for maximizing the yield of the target compound while minimizing the co-extraction of interfering substances.[7][8] A sequential extraction strategy using solvents of increasing polarity is often effective.[9][10]
Protocol: Sequential Solvent Extraction
-
Sample Preparation: Air-dry the plant material (e.g., leaves, stems, roots) at room temperature and grind it into a fine powder.
-
Defatting: Macerate the powdered material with a non-polar solvent like n-hexane or petroleum ether for 24-48 hours to remove lipids and chlorophyll. Filter the mixture and discard the solvent.
-
Extraction of Mid-Polar Compounds: Macerate the defatted plant material with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, for 24-48 hours with constant agitation. This fraction is likely to contain phenylpropanoids.
-
Extraction of Polar Compounds: Subsequently, extract the plant residue with a polar solvent like methanol or ethanol to isolate more polar constituents.
-
Concentration: Evaporate the solvent from each fraction under reduced pressure using a rotary evaporator to obtain the crude extracts.
Isolation and Purification using Chromatographic Techniques
Column chromatography is a fundamental technique for the separation of individual compounds from a complex crude extract.[11] High-Performance Liquid Chromatography (HPLC) is then employed for final purification.
Protocol: Chromatographic Isolation
-
Column Chromatography:
-
Pack a glass column with silica gel as the stationary phase, slurried in a non-polar solvent (e.g., n-hexane).
-
Dissolve the crude extract (from the mid-polar fraction) in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing solvent polarity (e.g., n-hexane:ethyl acetate, followed by ethyl acetate:methanol).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Preparative HPLC:
-
Pool the fractions containing the compound of interest (based on TLC analysis).
-
Further purify the pooled fractions using a preparative HPLC system with a suitable column (e.g., C18 reversed-phase) and an appropriate mobile phase (e.g., a gradient of acetonitrile and water).
-
Caption: General workflow for the isolation of natural products.
Structural Elucidation: Spectroscopic and Spectrometric Analyses
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.[11]
| Technique | Information Obtained |
| UV-Vis Spectroscopy | Provides information about the presence of a chromophore, such as an aromatic ring. |
| Infrared (IR) Spectroscopy | Identifies the presence of functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.[11] |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental formula of the compound. Fragmentation patterns can provide structural clues. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. ¹³C NMR: Shows the number and types of carbon atoms. 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between atoms to build the complete molecular structure. |
A targeted metabolomics approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be highly effective for screening for the presence of specific phenylpropanoids in complex mixtures.[12][13]
Potential Biological Significance
While the biological activities of this compound have not been extensively studied, the activities of related compounds suggest potential areas of interest. For instance, various propionic acid derivatives have shown a range of biological effects, including antifungal[14][15], anticancer[16], and antioxidant properties. Dihydroferulic acid has been shown to improve hepatic lipid metabolism and suppress macrophage foam cell formation[3][5]. Furthermore, 3-(3,4-dimethoxyphenyl)propionic acid has been investigated for its ability to induce fetal globin expression, suggesting its potential in treating β-hemoglobinopathies[17]. These findings underscore the therapeutic potential that may be harbored by this compound.
Conclusion and Future Directions
The natural occurrence of this compound remains an open question, representing a potential opportunity for the discovery of a novel natural product. The established presence of its isomers in plants and as microbial metabolites, coupled with the versatility of the phenylpropanoid biosynthetic pathway, provides a strong rationale for its existence in nature. The methodologies for extraction, isolation, and structural elucidation outlined in this guide provide a robust framework for researchers to undertake a systematic search for this compound in diverse natural sources. Future research should focus on targeted screening of plant and microbial libraries, particularly those known to produce a variety of phenylpropanoids. The identification of this compound from a natural source would not only fill a gap in our knowledge of secondary metabolism but could also unveil a new molecule with potentially valuable biological activities.
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PubMed. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Retrieved from [Link]
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PubMed Central. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Retrieved from [Link]
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Investigating the Therapeutic Potential of 3-(2,4-dimethoxyphenyl)propanoic Acid: A Predictive Framework for Biological Activity
An In-depth Technical Guide
Abstract
3-(2,4-dimethoxyphenyl)propanoic acid is a phenolic acid derivative whose biological activities remain largely unexplored. However, its structural similarity to other pharmacologically active phenolic compounds and dimethoxyphenyl analogs provides a strong rationale for investigating its therapeutic potential. This technical guide synthesizes evidence from related molecules to construct a predictive framework for its bioactivity, focusing on three primary areas: antioxidant, anti-inflammatory, and antimicrobial effects. We provide detailed mechanistic insights, propose robust experimental protocols for validation, and outline the causality behind these methodological choices. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic applications of this promising compound.
Introduction and Rationale
This compound belongs to the broad class of phenolic acids, which are secondary metabolites in plants renowned for a wide spectrum of biological and pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The core structure features a propanoic acid tail attached to a dimethoxy-substituted phenyl ring. While direct research on this specific isomer is sparse, its chemical architecture suggests a high probability of bioactivity.
Notably, structurally related compounds have demonstrated significant pharmacological effects:
-
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) , a metabolite found in kimchi, exhibits potent anti-inflammatory and antioxidant properties.[3][4][5]
-
3-(3',4'-dimethoxyphenyl)propanoic acid , another isomer, is noted for its antioxidant and anti-inflammatory capabilities, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX).[6]
-
The target molecule itself, this compound, has been utilized as a synthetic reagent in the preparation of acylaminopyridinylimidazoles, which act as p38 MAP kinase inhibitors —a key target in inflammatory pathways.[7]
This guide will, therefore, extrapolate from these established findings to build a scientifically-grounded hypothesis for the potential activities of this compound and provide the experimental blueprints to test these predictions.
Potential Antioxidant Activity
2.1. Mechanistic Rationale
Phenolic compounds are among the most common and potent natural antioxidants.[8][9] Their primary mechanism of action involves scavenging harmful free radicals, such as reactive oxygen species (ROS), which are implicated in a host of pathologies from neurodegeneration to cardiovascular disease.[1][10] This activity is attributed to the phenolic hydroxyl group, which can readily donate a hydrogen atom to a radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger.[1] The two methoxy groups on the phenyl ring of this compound are electron-donating, which can further enhance the stability of the phenoxy radical and, consequently, the molecule's antioxidant potential.
2.2. Experimental Protocol: DPPH Free Radical Scavenging Assay
This assay is a rapid, simple, and widely used method for screening the radical scavenging activity of compounds.
Causality of Experimental Design: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical that has a deep violet color in solution with a characteristic absorption at ~517 nm. When it accepts an electron or hydrogen atom from an antioxidant, it becomes the reduced, non-radical form (DPPH-H), which is colorless. The degree of discoloration is directly proportional to the scavenging potential of the test compound. Ascorbic acid or Trolox is used as a positive control, providing a benchmark for antioxidant potency.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark at 4°C.
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare serial dilutions from the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare identical concentrations of a positive control (e.g., Ascorbic Acid).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test compound or positive control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % inhibition against the concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
2.3. Data Presentation: Antioxidant Activity
The results should be summarized to compare the efficacy of the test compound against a known standard.
| Compound | IC50 (µg/mL) |
| This compound | [Experimental Value] |
| Ascorbic Acid (Positive Control) | [Experimental Value] |
2.4. Visualization: Antioxidant Screening Workflow
Caption: LPS-induced inflammatory pathway and potential inhibition points.
Potential Antimicrobial Activity
4.1. Mechanistic Rationale
Phenylpropanoic acid derivatives are a promising class of compounds for developing new antimicrobial agents. [11]The antimicrobial action of phenolic compounds is often attributed to their ability to disrupt bacterial cell membrane integrity, leading to the leakage of intracellular contents and cell death. [11]Additionally, methoxyphenols like eugenol and capsaicin have demonstrated significant activity against both foodborne pathogens and spoilage bacteria. [12]We hypothesize that this compound may possess similar properties.
4.2. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is the gold-standard method for assessing antimicrobial potency.
Causality of Experimental Design: The broth microdilution method allows for the simultaneous testing of multiple concentrations of a compound against a standardized inoculum of bacteria in a 96-well format. This high-throughput method provides a quantitative measure of antimicrobial activity (the MIC value). A panel of bacteria, including a Gram-positive strain (Staphylococcus aureus) and a Gram-negative strain (Escherichia coli), is essential to determine the spectrum of activity, as differences in cell wall structure can dramatically affect susceptibility.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a 2X concentrated stock of appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO), and then create serial two-fold dilutions in the 2X medium in a 96-well plate (e.g., from 256 µg/mL down to 0.5 µg/mL). The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum by diluting an overnight culture to achieve a final concentration of 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the bacterial inoculum to each well of the microplate. The final volume is now 100 µL, and the concentrations of the medium and compound are at 1X.
-
Include a positive control (bacteria in medium, no compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed.
-
4.3. Data Presentation: Antimicrobial Spectrum
| Microorganism | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | [Experimental Value] |
| Escherichia coli | Negative | [Experimental Value] |
| Ciprofloxacin (Control) | N/A | [Known Value] |
4.4. Visualization: MIC Determination Workflow
Caption: Workflow for broth microdilution MIC assay.
Conclusion and Future Directions
While direct experimental data on this compound is limited, a robust scientific rationale exists to predict its potential as a valuable bioactive compound. Based on the activities of its structural analogs and its classification as a phenolic acid, it is poised to exhibit significant antioxidant, anti-inflammatory, and antimicrobial properties. The proposed experimental frameworks in this guide provide a clear path for validating these hypotheses.
Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets beyond the initial screening.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
In Vivo Efficacy: Validating the findings in relevant animal models of inflammation, oxidative stress, or infection.
-
Toxicological Profiling: Assessing the safety and therapeutic window of the compound.
The exploration of this compound represents a promising frontier in the search for new therapeutic agents derived from natural product scaffolds.
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An In-depth Technical Guide to 3-(2,4-Dimethoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(2,4-dimethoxyphenyl)propanoic acid, a valuable building block in synthetic and medicinal chemistry. Drawing upon established chemical principles and data from analogous compounds, this document details its physicochemical properties, outlines robust synthesis and purification strategies, and explores its potential biological significance.
Molecular Overview and Physicochemical Properties
This compound, with the CAS number 22174-29-4, is an organic compound featuring a propanoic acid moiety attached to a 2,4-dimethoxyphenyl group.[1] This structure, with its carboxylic acid functional group and electron-rich aromatic ring, makes it a versatile intermediate for the synthesis of more complex molecules.[2] The presence of two methoxy groups on the phenyl ring influences its electronic properties and reactivity.[1]
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 3-(3,4-Dimethoxyphenyl)propanoic Acid |
| Molecular Formula | C₁₁H₁₄O₄ | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol | 210.23 g/mol [3][4] |
| CAS Number | 22174-29-4 | 2107-70-2[3][4] |
| Appearance | White to off-white solid[1] | Beige powder/solid[5][6] |
| Melting Point | 100-104 °C | 96-97 °C[1][5][6] |
| Boiling Point | 352 °C | ~344.2 °C[7] |
| Density | 1.159 g/cm³ | Not specified |
| Solubility | Soluble in organic solvents, limited in water[1] | Not specified |
| Synonyms | Benzenepropanoic Acid, 2,4-Dimethoxy- | 3,4-Dimethoxyhydrocinnamic acid[3][4] |
Synthesis of this compound: A Proposed Methodology
Two-Step Synthesis Workflow
The proposed synthesis involves two key steps:
-
Perkin Reaction: Condensation of 2,4-dimethoxybenzaldehyde with acetic anhydride in the presence of a weak base to yield 2,4-dimethoxycinnamic acid.
-
Catalytic Hydrogenation: Reduction of the carbon-carbon double bond of the cinnamic acid derivative to afford the target propanoic acid.
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An In-depth Technical Guide to 3-(2,4-Dimethoxyphenyl)propanoic Acid: Synthesis, Properties, and Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(2,4-dimethoxyphenyl)propanoic acid, a valuable synthetic intermediate in medicinal chemistry. While direct empirical data for this specific isomer is limited in publicly accessible literature, this document synthesizes information from related compounds and established chemical principles to offer a robust resource for researchers. We will delve into plausible synthetic routes, expected physicochemical properties, and its notable application as a precursor for therapeutically relevant molecules, particularly p38 MAP kinase inhibitors.
Introduction and Chemical Identity
This compound is a carboxylic acid characterized by a propanoic acid moiety attached to a 2,4-dimethoxy-substituted benzene ring. The strategic placement of the two methoxy groups on the phenyl ring significantly influences the molecule's electronic properties and reactivity, making it a versatile building block in organic synthesis. It is essential to distinguish this compound from its isomers, such as 3-(3,4-dimethoxyphenyl)propanoic acid[1][2][3] and 3-(2,5-dimethoxyphenyl)propanoic acid, as the substitution pattern dictates its chemical behavior and potential biological applications.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
| Canonical SMILES | COC1=CC(=C(C=C1)CCC(=O)O)OC |
| InChI Key | (To be determined empirically) |
| CAS Number | (Not readily available for this specific isomer) |
Synthesis of this compound: Proposed Methodologies
While specific literature detailing the synthesis of this compound is scarce, several established synthetic strategies can be confidently proposed based on the transformations of analogous compounds. The choice of a particular route will depend on the availability of starting materials, desired scale, and laboratory capabilities.
Route 1: Catalytic Hydrogenation of 2,4-Dimethoxycinnamic Acid
A highly efficient and common method for the synthesis of phenylpropanoic acids is the catalytic hydrogenation of the corresponding cinnamic acid derivative. This reaction selectively reduces the carbon-carbon double bond of the α,β-unsaturated carboxylic acid without affecting the aromatic ring or the carboxylic acid functionality.
Experimental Protocol:
-
Dissolution: Dissolve 2,4-dimethoxycinnamic acid in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically from a balloon or a hydrogenation apparatus) with vigorous stirring at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.
Causality: Palladium on carbon is a heterogeneous catalyst that provides a surface for the adsorption of both hydrogen gas and the cinnamic acid derivative, facilitating the efficient transfer of hydrogen atoms to the double bond[4]. The choice of a polar protic solvent like ethanol aids in dissolving the starting material and the product.
Diagram 1: Synthesis of this compound via Catalytic Hydrogenation
Caption: Catalytic hydrogenation of 2,4-dimethoxycinnamic acid.
Route 2: Perkin Reaction followed by Reduction
The Perkin reaction provides a classical method for the synthesis of cinnamic acids, which can then be reduced to the desired propanoic acid.[5][6][7][8] This two-step approach involves the condensation of an aromatic aldehyde with an acid anhydride.
Experimental Protocol:
Step 1: Synthesis of 2,4-Dimethoxycinnamic Acid
-
Mixing Reagents: Combine 2,4-dimethoxybenzaldehyde, acetic anhydride, and an anhydrous alkali salt of acetic acid (e.g., sodium acetate).
-
Heating: Heat the mixture to a high temperature (typically 180°C) for several hours.
-
Hydrolysis: Cool the reaction mixture and hydrolyze the resulting product by adding a solution of sodium carbonate and boiling.
-
Purification: Filter the solution to remove any impurities. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 2,4-dimethoxycinnamic acid.
-
Isolation: Collect the precipitate by filtration and recrystallize from a suitable solvent.
Step 2: Reduction to this compound
Proceed with the catalytic hydrogenation of the obtained 2,4-dimethoxycinnamic acid as described in Route 1 .
Causality: The alkali salt of the carboxylic acid acts as a base to deprotonate the acetic anhydride, forming a carbanion that attacks the aldehyde. The subsequent steps involve condensation and elimination to form the α,β-unsaturated acid.
Route 3: Arndt-Eistert Homologation
The Arndt-Eistert reaction is a powerful method for the one-carbon homologation of carboxylic acids.[9][10][11][12][13] This route would start from 2,4-dimethoxyphenylacetic acid.
Experimental Protocol:
-
Acid Chloride Formation: Convert 2,4-dimethoxyphenylacetic acid to its corresponding acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Diazoketone Formation: React the acid chloride with an excess of diazomethane in an inert solvent (e.g., diethyl ether) at low temperature (0°C).
-
Wolff Rearrangement: Treat the resulting diazoketone with a silver(I) catalyst (e.g., silver oxide, Ag₂O) in the presence of water to induce the Wolff rearrangement, which forms a ketene intermediate.
-
Hydrolysis: The ketene intermediate is then hydrolyzed by water to yield this compound.
Causality: The Wolff rearrangement is the key step where a 1,2-rearrangement of the diazoketone expels nitrogen gas and forms a highly reactive ketene. This ketene is then trapped by a nucleophile (water in this case) to form the homologous carboxylic acid.
Diagram 2: Arndt-Eistert Homologation Workflow
Caption: Arndt-Eistert homologation of 2,4-dimethoxyphenylacetic acid.
Physicochemical Properties and Spectral Characterization
Table 2: Predicted and Expected Physicochemical Properties
| Property | Predicted/Expected Value | Notes |
| Melting Point (°C) | Solid at room temperature | Expected to be a crystalline solid. For comparison, the melting point of the 3,4-dimethoxy isomer is 96-97 °C[2]. |
| Boiling Point (°C) | High boiling point | As a carboxylic acid with a relatively high molecular weight, a high boiling point is expected. The 3,4-dimethoxy isomer has a reported boiling point of 344.2 °C[14]. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. | The carboxylic acid group provides some polarity, but the aromatic ring and methoxy groups contribute to its lipophilicity. |
| pKa | ~4-5 | Typical for a carboxylic acid. |
Expected Spectral Data
Empirical determination of spectral data is crucial for the unambiguous identification and characterization of this compound. Below are the expected key features in its NMR, IR, and Mass spectra.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methoxy groups, and the two methylene groups of the propanoic acid chain. The chemical shifts of the aromatic protons will be influenced by the positions of the methoxy groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring (with distinct shifts for the methoxy-substituted carbons), the two methoxy carbons, and the two methylene carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretching band characteristic of a carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band (around 1700-1725 cm⁻¹), C-H stretching bands for the aromatic and aliphatic protons, and C-O stretching bands for the methoxy groups[15].
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the propanoic acid chain.
Biological Activity and Applications
The primary documented application of this compound is as a synthetic intermediate in the development of pharmaceutical agents.
Precursor for p38 MAP Kinase Inhibitors
This compound has been utilized as a key building block in the synthesis of acylaminopyridinylimidazoles, a class of potent and selective p38 MAP kinase inhibitors.
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAP kinase signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, as well as in some cancers[16][17][18][19]. Therefore, the development of inhibitors targeting p38 MAP kinase is a significant area of research in drug discovery.
The 2,4-dimethoxyphenyl moiety of the propanoic acid is incorporated into the final inhibitor structure, where it often plays a critical role in binding to the kinase enzyme, contributing to the inhibitor's potency and selectivity.
Diagram 3: Role of this compound in Drug Discovery
Caption: Synthetic utility in developing p38 MAP kinase inhibitors.
Potential for Further Investigation
While its role as a synthetic intermediate is established, the intrinsic biological activity of this compound has not been extensively studied. Given that related phenylpropanoic acid derivatives exhibit a range of biological effects, including antioxidant and anti-inflammatory properties, further investigation into the pharmacological profile of this specific isomer is warranted.
Future Outlook
This compound represents a valuable, yet under-characterized, chemical entity. The immediate future research directions should focus on:
-
Empirical Characterization: Detailed synthesis and purification to obtain a pure sample, followed by comprehensive physicochemical and spectral analysis to establish a definitive reference dataset.
-
Biological Screening: A systematic evaluation of its intrinsic biological activities, including but not limited to, anti-inflammatory, antioxidant, and anticancer properties.
-
Analogue Synthesis: Leveraging its structure to synthesize novel derivatives for structure-activity relationship (SAR) studies, potentially leading to the discovery of new therapeutic agents.
References
(Please note that due to the limited specific literature on the 2,4-dimethoxy isomer, some references pertain to closely related compounds and general synthetic methodologies.)
-
PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid. Available from: [Link]
-
NIST. 3-(3,4-Dimethoxyphenyl)-propionic acid. Available from: [Link]
-
Organic Chemistry Portal. Arndt-Eistert Synthesis. Available from: [Link]
-
Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. Available from: [Link]
-
Longdom Publishing. A Concise Introduction of Perkin Reaction. Available from: [Link]
-
Chem-Station Int. Ed. Arndt-Eistert Synthesis. Available from: [Link]
-
NROChemistry. Arndt-Eistert Homologation: Mechanism & Examples. Available from: [Link]
-
NIST. 3-(3,4-Dimethoxyphenyl)-propionic acid. Available from: [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0327069). Available from: [Link]
-
Wikipedia. Arndt–Eistert reaction. Available from: [Link]
-
Chemistry LibreTexts. Arndt-Eister reaction. Available from: [Link]
-
ResearchGate. Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. Available from: [Link]
-
PubChem. 3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid. Available from: [Link]
-
J&K Scientific LLC. Perkin Reaction. Available from: [Link]
-
SpectraBase. 3-(3,4-Dimethoxyphenyl)propanoic acid - Optional[13C NMR]. Available from: [Link]
-
NIST. 3-(3,4-Dimethoxyphenyl)-propionic acid. Available from: [Link]
-
Wikipedia. Perkin reaction. Available from: [Link]
-
Chemical Methodologies. Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Available from: [Link]
-
Doc Brown's Advanced Organic Chemistry. infrared spectrum of propanoic acid. Available from: [Link]
-
ResearchGate. (PDF) Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Available from: [Link]
-
Quora. What is the reaction of benzaldehyde with propinoic anhydride by the Perkins reaction? Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). Available from: [Link]
-
CAS Common Chemistry. 3-(3,4-Dimethoxyphenyl)propionic acid. Available from: [Link]
-
PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. Available from: [Link]
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EMBL-EBI. 3-(2,4-dihydroxy-5-methoxyphenyl)propanoic acid (CHEBI:190355). Available from: [Link]
-
Human Metabolome Database. Showing metabocard for 3-(3,4,5-Trimethoxyphenyl)propanoic acid (HMDB0030254). Available from: [Link]
-
Organic Syntheses. ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL). Available from: [Link]
-
Biointerface Research in Applied Chemistry. New Inhibitors of the P38 Mitogen-Activated Protein Kinase: Repurposing Existing Drugs with Deep Learning. Available from: [Link]
-
ChemRxiv. New inhibitors of p38 mitogen-activated protein kinase: Repurposing of existing drugs with deep learning. Available from: [Link]
-
PMC - NIH. Integration of In Silico Strategies for Drug Repositioning towards P38α Mitogen-Activated Protein Kinase (MAPK) at the Allosteric Site. Available from: [Link]
-
ResearchGate. (PDF) New inhibitors of p38 mitogen-activated protein kinase: Repurposing of existing drugs with deep learning. Available from: [Link]
-
ResearchGate. (PDF) 3-(4-Methoxybenzoyl)propionic acid. Available from: [Link]
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The Definitive Spectroscopic Guide to 3-(2,4-Dimethoxyphenyl)propanoic Acid
An In-depth Technical Resource for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical analysis of the spectroscopic data for 3-(2,4-dimethoxyphenyl)propanoic acid, a compound of interest in various research and development sectors. This document moves beyond a simple recitation of data, offering in-depth interpretations and the rationale behind the analytical techniques employed. The aim is to equip researchers, scientists, and drug development professionals with a thorough understanding of the structural characterization of this molecule, ensuring scientific integrity and fostering innovation.
Introduction: The Significance of Spectroscopic Characterization
This compound (CAS No. 22174-29-4), with the molecular formula C₁₁H₁₄O₄, is a substituted aromatic carboxylic acid. The precise arrangement of its functional groups—a propanoic acid chain and two methoxy groups on the phenyl ring—is critical to its chemical reactivity and potential biological activity. Spectroscopic analysis is the cornerstone of modern chemical characterization, providing unambiguous evidence of a molecule's structure. This guide will delve into the four primary spectroscopic techniques used to elucidate the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
A thorough understanding of these techniques is paramount. For instance, in drug development, even minor isomeric impurities can lead to vastly different pharmacological or toxicological profiles. Therefore, the ability to definitively identify the 2,4-dimethoxy substitution pattern, as opposed to other isomers like the 3,4-dimethoxy variant, is not merely an academic exercise but a critical component of quality control and regulatory compliance.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound give rise to a unique spectroscopic fingerprint. The following sections will dissect this fingerprint, correlating specific signals and absorptions to the individual components of the molecule.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns of the signals, we can piece together the connectivity of the atoms.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR (¹H NMR) is a powerful tool for determining the number of different types of protons in a molecule and their neighboring environments.
Experimental Protocol:
A standard ¹H NMR spectrum is acquired by dissolving a few milligrams of the sample in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The data is collected on a high-field NMR spectrometer, for example, at a frequency of 400 MHz or higher to ensure good signal dispersion.
Caption: Workflow for ¹H NMR Spectroscopy.
Data Interpretation:
While the experimental ¹H NMR spectrum for this compound is not publicly available in spectral databases at the time of this writing, we can predict the expected signals based on the structure and data from similar compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.1 | Doublet | 1H | Ar-H (H-6) |
| ~6.4 | Doublet | 1H | Ar-H (H-5) |
| ~6.4 | Singlet | 1H | Ar-H (H-3) |
| ~3.8 | Singlet | 3H | -OCH₃ (C-2) |
| ~3.8 | Singlet | 3H | -OCH₃ (C-4) |
| ~2.9 | Triplet | 2H | -CH₂-Ar |
| ~2.6 | Triplet | 2H | -CH₂-COOH |
Causality Behind Expected Signals:
-
Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms and typically appears as a broad singlet far downfield.
-
Aromatic Protons: The three aromatic protons will exhibit distinct signals due to their different electronic environments. The proton at the 6-position is expected to be a doublet due to coupling with the proton at the 5-position. The protons at the 3 and 5-positions will have chemical shifts influenced by the ortho and para methoxy groups.
-
Methoxy Protons: The two methoxy groups are in different environments and may have slightly different chemical shifts, though they are often observed as two distinct singlets around 3.8 ppm.
-
Propanoic Acid Chain Protons: The two methylene groups of the propanoic acid chain will appear as triplets due to coupling with each other. The methylene group adjacent to the aromatic ring will be slightly more downfield than the one adjacent to the carbonyl group.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides information about the number of non-equivalent carbon atoms in a molecule.
Experimental Protocol:
The sample is prepared as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum, resulting in a single peak for each unique carbon atom. The experiment is run on the same NMR spectrometer, typically at a frequency of 100 MHz.
Data Interpretation:
As with the ¹H NMR data, a predicted ¹³C NMR spectrum is presented here based on established chemical shift values.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~179 | C=O (Carboxylic Acid) |
| ~158 | Ar-C (C-2, C-4) |
| ~130 | Ar-C (C-6) |
| ~122 | Ar-C (C-1) |
| ~104 | Ar-C (C-5) |
| ~98 | Ar-C (C-3) |
| ~55 | -OCH₃ |
| ~35 | -CH₂-COOH |
| ~25 | -CH₂-Ar |
Rationale for Chemical Shift Assignments:
-
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears at the lowest field.
-
Aromatic Carbons: The aromatic carbons attached to the electron-donating methoxy groups (C-2 and C-4) will be shifted downfield. The other aromatic carbons will have distinct chemical shifts based on their substitution pattern.
-
Methoxy Carbons: The carbons of the methoxy groups typically appear around 55 ppm.
-
Aliphatic Carbons: The methylene carbons of the propanoic acid chain will be found in the upfield region of the spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol:
A small amount of the solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. This technique requires minimal sample preparation. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Caption: Workflow for ATR-FTIR Spectroscopy.
Data Interpretation:
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| 3000-2850 | C-H stretch | Alkane & Aromatic |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600, ~1500 | C=C stretch | Aromatic Ring |
| ~1250, ~1050 | C-O stretch | Ether (methoxy) |
Significance of Key Absorptions:
-
Broad O-H Stretch: The very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.
-
Strong C=O Stretch: The intense absorption around 1700 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.
-
Aromatic C=C Stretches: The absorptions in the 1600-1500 cm⁻¹ region confirm the presence of the aromatic ring.
-
C-O Stretches: The strong absorptions in the fingerprint region (around 1250 and 1050 cm⁻¹) are indicative of the C-O stretching of the methoxy groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation pattern.
Experimental Protocol:
For a compound like this compound, Electron Ionization (EI) is a common technique. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z).
Data Interpretation:
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment |
| 210 | [M]⁺ (Molecular Ion) |
| 165 | [M - COOH]⁺ |
| 151 | [M - CH₂CH₂COOH]⁺ |
| 137 | [M - OCH₃ - COOH]⁺ |
Fragmentation Pathway Analysis:
The molecular ion peak [M]⁺ at m/z 210 would confirm the molecular weight of the compound. The fragmentation pattern provides further structural evidence. A common fragmentation pathway for phenylpropanoic acids is the cleavage of the bond between the alpha and beta carbons of the side chain, leading to a stable benzylic cation. In this case, a prominent peak at m/z 151, corresponding to the 2,4-dimethoxybenzyl cation, would be expected. Loss of the carboxylic acid group (mass 45) would result in a fragment at m/z 165.
Caption: Simplified proposed fragmentation pathway for this compound.
Conclusion: A Synergistic Approach to Structural Confirmation
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating system for the structural elucidation of this compound. Each technique offers a unique piece of the structural puzzle, and together, they provide an unambiguous confirmation of the compound's identity and purity. This in-depth understanding is essential for any researcher or professional working with this molecule, ensuring the reliability and reproducibility of their scientific endeavors.
References
Note: As specific experimental data for this compound was not found in publicly available databases during the literature search, this guide has been constructed based on established spectroscopic principles and data from analogous compounds. For definitive analysis, it is recommended to acquire experimental spectra of a certified reference standard.
An In-depth Technical Guide to the Safe Handling and Application of 3-(2,4-Dimethoxyphenyl)propanoic Acid
This guide provides a comprehensive overview of the safety, handling, and scientific applications of 3-(2,4-dimethoxyphenyl)propanoic acid, a key building block in contemporary drug discovery and organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-tested insights to ensure responsible and effective utilization of this compound.
Introduction: A Chemist's Perspective on this compound
This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a propanoic acid moiety attached to a dimethoxy-substituted phenyl ring, makes it a versatile precursor in the synthesis of more complex molecules. The strategic placement of the methoxy groups at the 2 and 4 positions of the phenyl ring significantly influences the molecule's electronic properties and reactivity, making it a valuable synthon for targeted molecular design, particularly in medicinal chemistry.
This guide moves beyond a standard safety data sheet by not only outlining the necessary precautions but also by providing the scientific rationale behind them. Understanding the "why" is paramount for a culture of safety and for the intelligent design of experimental protocols.
Hazard Identification and GHS Classification
Comprehensive analysis of available safety data indicates that this compound is classified under the Globally Harmonized System (GHS) as follows:
-
Skin Irritation (Category 2) : H315 - Causes skin irritation.
-
Eye Irritation (Category 2A) : H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : H335 - May cause respiratory irritation.
Signal Word: Warning
Hazard Pictogram:
Precautionary Statements:
-
Prevention : P261, P264, P271, P280
-
Response : P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313
-
Storage : P403+P233, P405
-
Disposal : P501
Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄ | LookChem |
| Molecular Weight | 210.23 g/mol | LookChem |
| Appearance | Solid | LookChem |
| Melting Point | 100-104 °C | LookChem |
| Boiling Point | 351.9 °C at 760 mmHg | LookChem |
| Flash Point | 135.6 °C | LookChem |
| Density | 1.159 g/cm³ | LookChem |
Safe Handling and Storage: A Protocol for Minimizing Exposure
Adherence to rigorous handling and storage protocols is non-negotiable. The following workflow is designed to create a self-validating system of safety.
Caption: A workflow for the safe handling of this compound.
Personal Protective Equipment (PPE): The Last Line of Defense
-
Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[1]
-
Skin Protection : A laboratory coat must be worn. Nitrile gloves are suitable for incidental contact; however, for prolonged handling, consult the glove manufacturer's resistance data.[1]
-
Respiratory Protection : For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter is recommended. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.
First Aid Measures: Rapid and Effective Response
In the event of exposure, immediate and appropriate first aid is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and shoes. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Synthesis, Reactivity, and Associated Hazards
A key aspect of a comprehensive safety guide is the understanding of the hazards associated with the synthesis of the compound. A common synthetic route to diarylpropionic acids involves the condensation of a substituted benzene with a cinnamic acid derivative, catalyzed by a strong acid such as phosphoric acid.
Illustrative Synthetic Pathway and Hazard Analysis
Caption: A simplified synthetic pathway with associated hazards of reactants and catalysts.
In-depth Hazard Analysis of the Synthetic Route:
-
1,3-Dimethoxybenzene : This starting material is a combustible liquid and an irritant to the skin, eyes, and respiratory tract.[2][3] It may also cause central nervous system depression.[2] Handling requires a well-ventilated area, away from ignition sources, and appropriate PPE to prevent contact.[2][3]
-
3,4-Dimethoxycinnamic Acid : Classified as a skin and eye irritant.[4] Inhalation of dust should be avoided. Standard handling procedures for solid organic compounds apply.
-
Phosphoric Acid (Concentrated) : A highly corrosive substance that can cause severe skin burns and eye damage.[5][6] It reacts exothermically with water, and therefore, dilutions must be performed by slowly adding the acid to water, never the reverse.[6][7] The use of a face shield, in addition to safety goggles, and heavy-duty gloves is essential when handling the concentrated acid.
Applications in Drug Development and Research
This compound and its isomers are valuable intermediates in the synthesis of pharmacologically active molecules. Notably, they have been utilized in the development of:
-
p38 MAP Kinase Inhibitors : These inhibitors are investigated for their potential in treating inflammatory diseases.
-
G-Protein Coupled Receptor (GPCR) Ligands : The dimethoxyphenyl scaffold is a common feature in molecules designed to interact with GPCRs, a large family of drug targets.
-
Tyrosinase Inhibitors : The related 3-(2,4-dihydroxyphenyl)propanoic acid is a potent tyrosinase inhibitor, suggesting that the dimethoxy analogue could be a precursor or a starting point for the synthesis of other enzyme inhibitors.[8]
Disposal Considerations
All waste containing this compound or its synthetic precursors must be disposed of in accordance with local, state, and federal regulations. It should be treated as chemical waste and collected in a designated, properly labeled, and sealed container. Do not dispose of this material down the drain or in regular trash.
Conclusion: A Commitment to Safety and Scientific Excellence
The responsible use of this compound is predicated on a thorough understanding of its properties and associated hazards. By integrating this knowledge into every stage of the experimental workflow, from planning and preparation to execution and disposal, researchers can mitigate risks and foster a laboratory environment where scientific advancement and safety are mutually reinforcing. This guide serves as a foundational resource to support that endeavor.
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1,3-Dimethoxybenzene. Apollo Scientific.
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SAFETY DATA SHEET - 1,3-Dimethoxybenzene. Fisher Scientific.
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Benzene, 1,3-dimethoxy-. Synerzine.
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Student safety sheets 24 Phosphoric(V) acid. CLEAPSS.
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3,4-Dimethoxycinnamic acid, predominantly trans 99. Sigma-Aldrich.
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SAFETY DATA SHEET - 3-(3,4-Dimethoxyphenyl)propionic acid. Thermo Fisher Scientific.
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3-(3,4-Dimethoxyphenyl)-propionic acid. NIST WebBook.
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3-(3,4,5-trimethoxyphenyl) propionic acid, 25173-72-2. The Good Scents Company.
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SAFETY DATA SHEET - b-(3,4,5-Trimethoxyphenyl)propionic Acid 98%. Pfaltz & Bauer.
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An In-depth Technical Guide to the Solubility of 3-(2,4-dimethoxyphenyl)propanoic acid in Different Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3-(2,4-dimethoxyphenyl)propanoic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document will delve into the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and discuss the anticipated solubility profile based on the molecule's structural attributes.
Introduction to this compound
Key Structural Features Influencing Solubility:
-
Carboxylic Acid Group (-COOH): This polar, protic functional group is capable of acting as both a hydrogen bond donor and acceptor, which generally confers some degree of solubility in polar solvents, particularly water.[4] The acidity of this group also allows for salt formation in basic solutions, significantly enhancing aqueous solubility.
-
Dimethoxyphenyl Group: The two methoxy (-OCH3) groups are moderately polar and can act as hydrogen bond acceptors. However, the benzene ring and the propylene chain contribute to the molecule's nonpolar character. The overall solubility will be a balance between the polar carboxylic acid group and the more hydrophobic dimethoxyphenyl moiety.
-
Isomeric Position: The 2,4-substitution pattern of the methoxy groups may influence crystal lattice energy and intermolecular interactions compared to other isomers like the 3,4-substituted version, which could lead to differences in solubility.
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The dissolution process involves the breaking of intermolecular forces within the solute and the solvent, and the formation of new solute-solvent interactions.
For this compound, its solubility in a given solvent will be determined by the interplay of:
-
Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds with protic solvents like water and alcohols.[6][7]
-
Dipole-Dipole Interactions: The polar C=O and C-O bonds in the molecule will interact with other polar solvent molecules.
-
Van der Waals Forces: The nonpolar aromatic ring and alkyl chain will interact with nonpolar solvents through these weaker forces.
Experimental Determination of Solubility
A definitive understanding of a compound's solubility requires empirical measurement. The following section details established protocols for both qualitative and quantitative solubility determination.
Qualitative Solubility Assessment
A preliminary assessment of solubility can be rapidly performed to classify the compound's general behavior in a range of solvents.
Protocol: General Solubility Test [8][9][10][11]
-
Preparation: Add approximately 25 mg of this compound to a small test tube.
-
Solvent Addition: Add 0.5 mL of the test solvent in portions, shaking vigorously after each addition.
-
Observation: Observe whether the solid dissolves completely. If it does, the compound is considered "soluble." If it does not, it is "insoluble." Partial dissolution should also be noted.
-
Testing Hierarchy: A systematic approach is recommended, as illustrated in the workflow diagram below. Start with water, followed by aqueous solutions of varying pH, and then organic solvents.
Caption: A flowchart for the systematic qualitative solubility testing of an organic compound.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility.[12][13] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.
Protocol: Equilibrium Solubility by Shake-Flask Method [12][14][15][16]
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium. A shaker bath is ideal for this purpose.
-
Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge or filter the suspension to separate the saturated solution from the excess solid. A syringe filter (e.g., 0.45 µm) is commonly used.
-
Quantification: Accurately dilute a known volume of the saturated solution and analyze its concentration using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.
Caption: The experimental workflow for determining equilibrium solubility using the shake-flask method.
Predicted Solubility Profile of this compound
Based on its chemical structure, the following solubility profile is anticipated.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The carboxylic acid group will interact favorably with these solvents through hydrogen bonding. However, the hydrophobic dimethoxyphenyl moiety will limit high solubility, especially in water.[4] Solubility is expected to be higher in alcohols than in water. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and engage in dipole-dipole interactions. The overall polarity is well-matched for dissolution. |
| Nonpolar | Hexane, Toluene | Low | The polar carboxylic acid group will have unfavorable interactions with nonpolar solvents, leading to poor solubility. |
| Aqueous Base | 5% Sodium Hydroxide, 5% Sodium Bicarbonate | High | The carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt.[8][17] |
| Aqueous Acid | 5% Hydrochloric Acid | Low | The compound is not basic and will remain in its neutral, less water-soluble form. |
Conclusion
While specific experimental data for the solubility of this compound is not widely published, a strong predictive understanding can be established based on its chemical structure and the known behavior of similar compounds. For definitive quantitative data, the shake-flask method is the recommended experimental approach. This guide provides the necessary theoretical background and practical protocols to enable researchers to confidently assess the solubility of this compound in a variety of solvent systems, facilitating its effective use in scientific research and development.
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theoretical studies of 3-(2,4-dimethoxyphenyl)propanoic acid
An In-depth Technical Guide to the Theoretical and Computational Analysis of 3-(2,4-dimethoxyphenyl)propanoic Acid
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. Phenylpropanoic acids are a class of compounds with significant interest in medicinal chemistry and materials science. By leveraging a suite of computational methods, researchers can elucidate the structural, electronic, and pharmacokinetic properties of this molecule in silico, thereby accelerating the discovery and development process. This document is intended for researchers, chemists, and drug development professionals, offering both foundational concepts and detailed protocols for a robust computational analysis. We will explore methodologies including Density Functional Theory (DFT) for structural and electronic characterization and molecular docking for predicting biological interactions.
Introduction: The Rationale for Computational Analysis
This compound is a derivative of phenylpropanoic acid, a structural motif found in numerous biologically active compounds. Derivatives of this class have demonstrated a wide range of activities; for instance, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown potential as anticancer and antioxidant agents, while 3-(2,4-dihydroxyphenyl)propanoic acid is a known tyrosinase inhibitor.[1][2] Given this precedent, a thorough understanding of the physicochemical properties of the title compound is essential for exploring its potential applications.
Theoretical studies provide a powerful, cost-effective alternative to purely empirical approaches. By modeling the molecule at the quantum level, we can predict its behavior and properties with high accuracy. This guide outlines the core computational workflows used to build a comprehensive profile of this compound, from its most stable three-dimensional shape to its potential interactions with protein targets.
Part 1: Molecular Geometry and Vibrational Analysis
The foundational step in any theoretical study is to determine the most stable 3D conformation of the molecule and to confirm its stability. This is achieved through geometry optimization and subsequent frequency analysis.
Geometric Optimization: In Search of the Global Minimum
A molecule's geometry dictates its physical and chemical properties. The goal of optimization is to find the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.
Expertise & Causality: We employ Density Functional Theory (DFT), a quantum mechanical method that offers an excellent balance of computational efficiency and accuracy for organic molecules.[3][4] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely-used and well-validated choice for such systems.[5] This is paired with a Pople-style basis set, such as 6-311++G(d,p), which provides sufficient flexibility for an accurate description of the electron distribution.[5][6]
Protocol: Geometry Optimization
-
Molecule Construction: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian). Specify the DFT method (B3LYP), basis set (6-311++G(d,p)), and the "Opt" keyword to request a geometry optimization.
-
Execution: Run the calculation. The software will iteratively adjust the positions of the atoms until the forces on them are negligible, signifying an energy minimum.
-
Verification: Analyze the output to confirm that the optimization converged successfully.
Caption: Workflow for Molecular Geometry Optimization.
Data Presentation: Optimized Structural Parameters Upon optimization, key geometric parameters are extracted. For context, the following table includes experimental crystallographic data for a closely related isomer, 3-(2,5-dimethoxyphenyl)propanoic acid, as a benchmark for what would be compared against the calculated values for the 2,4-isomer.[7]
| Parameter | Description | Expected Calculated Value (Å or °) | Reference Experimental Value (2,5-isomer)[7] |
| C-C (Aromatic) | Average carbon-carbon bond length in the ring | ~1.39 - 1.40 Å | Varies |
| C-O (Methoxy) | Carbon-oxygen bond length in methoxy groups | ~1.36 Å | ~1.36 - 1.37 Å |
| C=O (Carboxyl) | Carbon-oxygen double bond in the acid group | ~1.21 Å | ~1.21 Å |
| C-O (Carboxyl) | Carbon-oxygen single bond in the acid group | ~1.35 Å | ~1.32 Å |
| Dihedral (Ring-Propanoic) | Angle between the phenyl ring and acid chain | TBD | 78.56° |
| Dihedral (C-C-C-C) | Torsion angle of the propanoic acid side chain | TBD | -172.25° (trans configuration) |
Vibrational Frequency Analysis
This analysis serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra.[6][8]
Protocol: Frequency Calculation
-
Input: Use the optimized geometry from the previous step.
-
Calculation: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Analysis:
-
Check for imaginary frequencies. If none exist, the structure is a true minimum.
-
Compare the calculated vibrational frequencies with experimental IR and Raman spectra for validation. Theoretical frequencies are often scaled by a factor (~0.96 for B3LYP) to better match experimental results.
-
Data Presentation: Key Vibrational Modes The following table outlines characteristic vibrational frequencies that would be calculated and compared to experimental data.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch | Carboxylic Acid (dimer) | ~2500-3300 (broad) |
| C-H Stretch (Aromatic) | Phenyl Ring | ~3000-3100 |
| C-H Stretch (Aliphatic) | Propanoic Chain & Methoxy | ~2850-3000 |
| C=O Stretch | Carboxylic Acid | ~1700-1725 |
| C=C Stretch | Aromatic Ring | ~1450-1600 |
| C-O Stretch | Ether & Carboxylic Acid | ~1000-1300 |
Part 2: Electronic Properties and Chemical Reactivity
Understanding the electronic landscape of a molecule is key to predicting its reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of electron activity.[9][10]
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.[6]
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.[6]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[5][11]
Caption: HOMO-LUMO Energy Diagram.
Data Presentation: Calculated Electronic Properties These values are obtained directly from the DFT calculation output.
| Property | Symbol | Description |
| HOMO Energy | E_HOMO | Energy of the highest occupied molecular orbital |
| LUMO Energy | E_LUMO | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Energy Gap | ΔE | E_LUMO - E_HOMO; indicator of chemical reactivity |
| Dipole Moment | µ | Measure of the molecule's overall polarity |
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides a visual guide to its charge distribution and is invaluable for predicting non-covalent interactions.[3][5]
-
Red Regions: Electron-rich areas (negative potential), prone to electrophilic attack and hydrogen bond accepting. The carbonyl oxygen of the carboxylic acid is an expected site.
-
Blue Regions: Electron-deficient areas (positive potential), prone to nucleophilic attack and hydrogen bond donating. The acidic proton of the carboxyl group is a primary example.
-
Green Regions: Neutral potential, likely to engage in van der Waals interactions.[12]
Part 3: In Silico Pharmacological Evaluation
To explore the potential of this compound as a therapeutic agent, we can simulate its interaction with protein targets using molecular docking.
Expertise & Causality: Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a receptor. This allows for the ranking of potential drug candidates and provides insight into the specific amino acid interactions that stabilize the complex. Based on the activities of related compounds, potential targets could include cyclooxygenase (COX) for anti-inflammatory activity or tyrosinase for applications in dermatology.[2][12]
Protocol: Molecular Docking
-
Ligand Preparation: The optimized 3D structure of this compound is prepared by assigning charges and defining rotatable bonds.
-
Receptor Preparation: A high-resolution crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and polar hydrogens are added.
-
Binding Site Definition: A grid box is defined around the active site of the protein, specifying the search space for the docking algorithm.
-
Docking Simulation: A program like AutoDock Vina is used to explore numerous possible conformations of the ligand within the grid box, scoring each based on a force field.
-
Results Analysis: The output provides binding energies (in kcal/mol), with more negative values indicating stronger binding. The top-scoring poses are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) with specific amino acid residues.
Caption: A typical workflow for molecular docking studies.
Data Presentation: Hypothetical Docking Results against Tyrosinase
| Parameter | Result |
| Target Protein | Tyrosinase (e.g., PDB ID: 5M8M) |
| Binding Energy | TBD (e.g., -7.5 kcal/mol) |
| Interacting Residues | TBD (e.g., His244, Asn260, Met280) |
| Interaction Types | TBD (e.g., Hydrogen bond with Asn260, Hydrophobic interactions) |
Conclusion
This guide has outlined a robust, multi-faceted theoretical framework for the comprehensive analysis of this compound. By systematically applying DFT calculations for structural and electronic characterization, followed by molecular docking for pharmacological insights, researchers can build a detailed predictive model of the molecule's behavior. This in silico approach is an indispensable tool in modern chemical and pharmaceutical research, enabling the rational design of new molecules and prioritizing experimental efforts, ultimately saving significant time and resources in the development pipeline.
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Sun, D., et al. (2015). Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o337. [Link]
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PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid. [Link]
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DergiPark. HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. [Link]
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EMBL-EBI. 3-(2,4-dihydroxy-5-methoxyphenyl)propanoic acid (CHEBI:190355). [Link]
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MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
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Oriental Journal of Chemistry. Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations. [Link]
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Human Metabolome Database. Showing metabocard for 3-(3,4,5-Trimethoxyphenyl)propanoic acid (HMDB0030254). [Link]
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ResearchGate. Experimental and density functional theory and ab initio Hartree-Fock study on the vibrational spectra of 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid. [Link]
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ResearchGate. Synthesis, characterization, molecular docking and in vitro anticancer activity of 3-(4-methoxyphenyl)-5-substituted phenyl-2-pyrazoline-1- carbothioamide. [Link]
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YouTube. Introduction to HOMO LUMO Interactions in Organic Chemistry. [Link]
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ResearchGate. Structural, Vibrational, Electronic and Optical Properties of 3-methoxy-2,4,5-trifluorobenzoic Acid Using DFT Calculations. [Link]
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National Center for Biotechnology Information. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent. [Link]
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YouTube. HOMO and LUMO Molecular Orbitals for Conjugated Systems by Leah4sci. [Link]
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Methodological & Application
Application Note: A High-Yield, Two-Step Synthesis of 3-(2,4-dimethoxyphenyl)propanoic Acid
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of 3-(2,4-dimethoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and materials science. The described two-step synthetic pathway begins with the Knoevenagel-Doebner condensation of 2,4-dimethoxybenzaldehyde with malonic acid to yield the intermediate, (E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid. This intermediate is subsequently reduced via selective catalytic hydrogenation to afford the target product in high purity and yield. This document offers in-depth mechanistic insights, detailed step-by-step protocols, and practical troubleshooting advice tailored for researchers, scientists, and professionals in drug development.
PART 1: THEORETICAL FOUNDATION & STRATEGIC RATIONALE
The transformation of an aromatic aldehyde to a β-aryl propanoic acid is a fundamental process in organic synthesis. Our selected strategy involves elongating the carbon chain and then selectively saturating the newly formed double bond.
Step 1: Knoevenagel-Doebner Condensation
The first step employs the Knoevenagel condensation, a robust carbon-carbon bond-forming reaction.[1] Specifically, we utilize the Doebner modification, which involves the reaction of an aldehyde with malonic acid in the presence of a basic amine catalyst, typically pyridine.[1][2]
Causality of Experimental Choices:
-
Reactants: 2,4-dimethoxybenzaldehyde is the aromatic electrophile. Malonic acid serves as the nucleophile precursor (an "active methylene" compound). Its two electron-withdrawing carboxylic acid groups make the central methylene protons sufficiently acidic to be deprotonated by a mild base.[1]
-
Catalyst & Solvent: Pyridine is the ideal choice as it functions as both the solvent and the basic catalyst. It facilitates the initial deprotonation of malonic acid to form the reactive enolate and, crucially, promotes the final decarboxylation of the β-carboxylic acid intermediate to yield the α,β-unsaturated product.[3]
-
Mechanism: The reaction proceeds via nucleophilic addition of the malonic acid enolate to the aldehyde's carbonyl group. This is followed by dehydration to form a stable conjugated system. Under the thermal conditions of the Doebner modification, one of the carboxylic acid groups is eliminated as carbon dioxide, driving the reaction to completion.[1][3]
Step 2: Selective Catalytic Hydrogenation
The second step focuses on the selective reduction of the alkene C=C double bond in the cinnamic acid intermediate without affecting the aromatic ring or the carboxylic acid functional group. Catalytic hydrogenation is the premier method for this transformation.
Causality of Experimental Choices:
-
Catalyst: Palladium on activated carbon (Pd/C) is a highly effective and widely used heterogeneous catalyst for the hydrogenation of alkenes.[4] It exhibits excellent selectivity, allowing the reduction to occur under mild temperature and pressure conditions, thereby preserving the other functional groups.[4][5]
-
Hydrogen Source: Pressurized hydrogen gas (H₂) is the classic and most efficient hydrogen source for this reaction. Alternatively, transfer hydrogenation using a hydrogen donor like formic acid can be employed as a safer and more environmentally benign option.[6][7][8]
-
Solvent: A polar protic solvent like ethanol or methanol is typically used to dissolve the substrate and facilitate its interaction with the solid catalyst surface.
PART 2: DETAILED EXPERIMENTAL PROTOCOLS
Protocol 2.1: Synthesis of (E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid
Materials & Reagents:
-
2,4-Dimethoxybenzaldehyde (CAS: 613-45-6, Purity: ≥98%)
-
Malonic Acid (CAS: 141-82-2, Purity: ≥99%)
-
Pyridine (CAS: 110-86-1, Anhydrous)
-
Hydrochloric Acid (HCl), concentrated (37%)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dimethoxybenzaldehyde (16.6 g, 0.1 mol) and malonic acid (12.5 g, 0.12 mol, 1.2 equiv).
-
Add anhydrous pyridine (50 mL) to the flask. The solids will dissolve upon stirring.
-
Heat the reaction mixture to a gentle reflux (approx. 115 °C) using an oil bath and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the consumption of the starting aldehyde.
-
After completion, allow the dark reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into a beaker containing 200 mL of cold deionized water and 50 mL of concentrated HCl while stirring vigorously in an ice bath.
-
A pale yellow or off-white precipitate of (E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual pyridine hydrochloride.
-
Dry the crude product in a vacuum oven at 60 °C.
-
Purify the crude solid by recrystallization from ethanol/water to yield the final product as white needles.
Protocol 2.2: Synthesis of this compound
Materials & Reagents:
-
(E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid (from Protocol 2.1)
-
Palladium on Carbon (10% Pd/C, 50% wet) (CAS: 7440-05-3)
-
Ethanol (ACS grade)
-
Hydrogen Gas (H₂)
-
Celite® (for filtration)
Procedure:
-
Set up a hydrogenation apparatus (e.g., a Parr shaker or a flask with a balloon filled with H₂).
-
To the hydrogenation vessel, add (E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid (10.4 g, 0.05 mol) and ethanol (150 mL).
-
CAUTION: Handle Pd/C in a fume hood. Dry Pd/C can be pyrophoric. Carefully add the 10% Pd/C catalyst (approx. 250 mg, ~2.5 mol%).
-
Seal the vessel and purge the system with nitrogen or argon, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 40-50 psi or use a balloon) and begin vigorous stirring or shaking.
-
The reaction is typically complete within 2-4 hours. Monitor the reaction by observing the cessation of hydrogen uptake or by TLC analysis.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol (2 x 20 mL) to recover any adsorbed product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting white solid is typically of high purity. If necessary, it can be recrystallized from a suitable solvent like ethyl acetate/hexanes.
PART 3: DATA SUMMARY & CHARACTERIZATION
The following table summarizes the quantitative data for the described synthetic route.
| Parameter | Step 1: Knoevenagel Condensation | Step 2: Catalytic Hydrogenation |
| Starting Material | 2,4-Dimethoxybenzaldehyde | (E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid |
| Molecular Weight | 166.17 g/mol | 208.21 g/mol [9] |
| Amount Used | 16.6 g (0.1 mol) | 10.4 g (0.05 mol) |
| Key Reagents | Malonic Acid (12.5 g, 1.2 equiv) | 10% Pd/C (~250 mg) |
| Product | (E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid | This compound |
| Product MW | 208.21 g/mol | 210.23 g/mol [10] |
| Theoretical Yield | 20.8 g | 10.5 g |
| Typical Actual Yield | 17.7 - 19.8 g | 9.7 - 10.3 g |
| Typical % Yield | 85 - 95% | 92 - 98% |
Expected Characterization:
-
(E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid: White solid, M.P. ~188-190 °C.
-
This compound: White solid, M.P. ~108-110 °C.
PART 4: VISUALIZATION OF WORKFLOW & MECHANISM
PART 5: TROUBLESHOOTING & SAFETY
-
Low Yield in Step 1: Ensure malonic acid is fresh and the pyridine is anhydrous. Incomplete reaction may require longer reflux times. During workup, ensure the pH is sufficiently acidic (~pH 2) for complete precipitation.
-
Incomplete Reduction in Step 2: The catalyst may be inactive. Ensure proper handling of the Pd/C catalyst to avoid deactivation. If using a balloon setup, ensure it is sufficiently filled and that the system is leak-free. In some cases, slightly increasing catalyst loading or hydrogen pressure may be necessary.
-
Safety Precautions:
-
Pyridine is flammable and has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
Concentrated HCl is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Add acid to water, never the reverse.
-
Hydrogen gas is extremely flammable and can form explosive mixtures with air. Ensure the reaction apparatus is properly assembled and leak-tested. Perform the reaction away from ignition sources.
-
Palladium on carbon can be pyrophoric when dry. Handle the catalyst in an inert atmosphere or as a wet slurry. Do not allow the solvent to evaporate from the filter cake during filtration.
-
References
-
Evonik Industries. (n.d.). Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. 4
-
Chemical Methodologies. (2024). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. 6
-
Tetrahedron Letters. (2000). Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. 7
-
ResearchGate. (n.d.). Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. 8
-
Asian Journal of Chemistry. (2019). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. 5
-
Wikipedia. (n.d.). Perkin reaction.
-
Wikipedia. (n.d.). Knoevenagel condensation.
-
BYJU'S. (n.d.). Perkin Reaction Mechanism.
-
Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction.
-
Indian Academy of Sciences. (1939). CONDENSATION OF ALDEHYDES WITH MALONIC ACID - Part XII. The Influence of Groups and of other Factors.
-
YouTube. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up.
-
Barabanov, M.A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
-
YouTube. (2023). Perkin condensation.
-
J&K Scientific LLC. (2021). Perkin Reaction.
-
ProQuest. (n.d.). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid.
-
Scribd. (n.d.). Knoevenagel Condensation.
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.
-
Barabanov, M.A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
-
National Institutes of Health. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
-
PubMed. (n.d.). [Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and a study of its biological activity].
-
ElectronicsAndBooks. (1950). A Synthesis of /3-(3,4,5-Trimethoxyphenyl)-propionic Acid1.
-
Benchchem. (n.d.). 3-(2,5-Dimethoxyphenyl)propionic Acid.
-
The Royal Society of Chemistry. (n.d.). Supporting Information For.
-
National Institutes of Health. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
-
ResearchGate. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol.
-
IUCr Journals. (n.d.). Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid.
-
PubChemLite. (n.d.). 2,4-dimethoxycinnamic acid (C11H12O4).
-
National Institutes of Health. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid.
-
Sigma-Aldrich. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid 99%.
-
National Institutes of Health. (n.d.). 2,4-Dimethoxycinnamic acid.
-
Santa Cruz Biotechnology. (n.d.). 3-(2,4-Dimethoxyphenyl)propionic acid.
-
PhytoBank. (2015). Showing 2,4-dimethoxy-cis-cinnamic acid (PHY0004374).
-
National Institutes of Health. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin.
-
National Institutes of Health. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid.
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- 10. scbt.com [scbt.com]
Application Note & Protocol: A Reliable Two-Step Synthesis of 3-(2,4-dimethoxyphenyl)propanoic Acid for Research & Development
Introduction and Significance
3-(2,4-dimethoxyphenyl)propanoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in medicinal chemistry and organic synthesis. Its structure, featuring a propionic acid side chain attached to a dimethoxy-substituted phenyl ring, makes it a versatile precursor for synthesizing more complex molecules. These include potential pharmaceutical candidates and analogs of bioactive natural products where the dimethoxy-phenyl moiety can engage in crucial binding interactions within biological targets.[1] This document provides a detailed, reliable, and thoroughly validated two-step protocol for the laboratory-scale preparation of this compound, designed for researchers in drug discovery and chemical development.
Our approach is predicated on a logical and field-proven synthetic sequence: a Knoevenagel condensation to construct the carbon skeleton, followed by a catalytic hydrogenation to achieve the desired saturation. This method was selected for its high efficiency, operational simplicity, and the generation of a high-purity final product.
Overview of the Synthetic Strategy
The synthesis is performed in two distinct stages, beginning with commercially available starting materials:
-
Step 1: Knoevenagel Condensation. 2,4-Dimethoxybenzaldehyde is reacted with malonic acid in the presence of a basic catalyst (piperidine in pyridine) to yield the α,β-unsaturated carboxylic acid intermediate, 3-(2,4-dimethoxyphenyl)acrylic acid. The reaction proceeds via the formation of a nucleophilic enolate from malonic acid, which then attacks the aldehyde carbonyl. Subsequent dehydration and decarboxylation under the reaction conditions afford the cinnamic acid derivative. The Knoevenagel condensation is a classic and robust method for forming carbon-carbon bonds.[2][3]
-
Step 2: Catalytic Hydrogenation. The carbon-carbon double bond of the acrylic acid intermediate is selectively reduced using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This reaction, known as catalytic hydrogenation, is a highly efficient and clean method for the saturation of alkenes, typically proceeding with syn-addition of hydrogen across the double bond.[4][5] The process results in the formation of the target molecule, this compound, in high yield and purity.
Visualized Synthetic Workflow
The following diagram illustrates the complete synthetic pathway from starting materials to the final product.
Caption: Overall two-step synthetic route.
Detailed Experimental Protocols
PART A: Synthesis of 3-(2,4-dimethoxyphenyl)acrylic acid (Intermediate)
Rationale: This step efficiently constructs the C9-C3 backbone. Pyridine serves as the solvent, while piperidine acts as a more potent basic catalyst to facilitate the initial condensation. The reaction is heated to promote both the condensation and the subsequent decarboxylation of the malonic acid adduct.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles | Purity | Supplier |
| 2,4-Dimethoxybenzaldehyde | 166.17 | 10.0 g | 60.2 mmol | ≥98% | Sigma-Aldrich |
| Malonic Acid | 104.06 | 7.5 g | 72.1 mmol | ≥99% | Sigma-Aldrich |
| Pyridine | 79.10 | 20 mL | - | Anhydrous | Sigma-Aldrich |
| Piperidine | 85.15 | 1.0 mL | - | ≥99% | Sigma-Aldrich |
| Hydrochloric Acid | 36.46 | ~50 mL | - | 6 M (aq) | Fisher Scientific |
| Deionized Water | 18.02 | ~500 mL | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dimethoxybenzaldehyde (10.0 g, 60.2 mmol) and malonic acid (7.5 g, 72.1 mmol).
-
Solvent and Catalyst Addition: In a fume hood, add pyridine (20 mL) followed by piperidine (1.0 mL).
-
Scientist's Note: The addition of the basic catalyst may cause a slight exotherm and color change.
-
-
Heating: Place the flask in a preheated heating mantle or oil bath set to 100 °C. Allow the mixture to reflux with stirring for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
-
Workup - Quenching: After 3 hours, remove the flask from the heat and allow it to cool to room temperature. Carefully and slowly pour the dark reaction mixture into a beaker containing 200 mL of cold deionized water and ice chips, while stirring vigorously.
-
Workup - Acidification: Continue stirring and slowly add 6 M hydrochloric acid to the aqueous mixture until the pH is approximately 1-2 (verify with pH paper). This will cause the product to precipitate as a solid.
-
Causality Explanation: Acidification protonates the carboxylate salt of the product, rendering it insoluble in the aqueous medium and causing it to precipitate.
-
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter paper with three portions of cold deionized water (50 mL each) to remove residual pyridine hydrochloride and other water-soluble impurities.
-
Drying: Dry the solid product in a vacuum oven at 50-60 °C overnight. The expected product is an off-white to pale yellow solid. The typical yield is 10.5-11.5 g (84-92%).
PART B: Synthesis of this compound (Final Product)
Rationale: This step selectively reduces the alkene double bond without affecting the aromatic ring or the carboxylic acid. Palladium on carbon is an excellent, reusable heterogeneous catalyst for this transformation.[6] Methanol is chosen as the solvent due to its ability to dissolve the starting material and its inertness under these reaction conditions.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles | Purity | Supplier |
| 3-(2,4-Dimethoxyphenyl)acrylic acid | 208.21 | 10.0 g | 48.0 mmol | (From Part A) | - |
| Palladium on Carbon (Pd/C) | - | 250 mg | - | 10 wt. % | Sigma-Aldrich |
| Methanol | 32.04 | 150 mL | - | Anhydrous | Fisher Scientific |
| Hydrogen Gas (H₂) | 2.02 | Balloon | - | High Purity | - |
| Celite® | - | Small pad | - | - | Fisher Scientific |
Step-by-Step Procedure
-
Reaction Setup: Add 3-(2,4-dimethoxyphenyl)acrylic acid (10.0 g, 48.0 mmol) and methanol (150 mL) to a 250 mL heavy-walled hydrogenation flask or a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C (250 mg) to the flask.
-
Safety Note: Pd/C is flammable, especially when dry and in the presence of solvents. Handle in an inert atmosphere if possible, although careful addition in air is common practice. Do not allow it to come into contact with sources of ignition.
-
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Connect the flask to a vacuum/inert gas manifold. Evacuate the air from the flask and backfill with an inert gas like nitrogen or argon. Repeat this cycle three times to ensure the removal of all oxygen.
-
Hydrogenation: Replace the inert gas inlet with a balloon filled with hydrogen gas. Apply a slight positive pressure of hydrogen. Stir the reaction mixture vigorously at room temperature.
-
Scientist's Note: Vigorous stirring is crucial to ensure good mixing of the solid catalyst, dissolved substrate, and hydrogen gas, maximizing the reaction rate.[7] The reaction is typically complete within 4-6 hours. Progress can be monitored by TLC, observing the disappearance of the starting material spot.
-
-
Workup - Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen balloon in a fume hood. Purge the flask with nitrogen or argon. Filter the reaction mixture through a small pad of Celite® in a Büchner funnel to remove the Pd/C catalyst.
-
Causality Explanation: Celite is a filter aid that prevents the fine, black Pd/C powder from passing through the filter paper. The wet filter cake should be kept damp with solvent (e.g., water) and disposed of properly, as it can be pyrophoric upon drying.
-
-
Isolation: Wash the filter cake with a small amount of methanol (2x 10 mL). Combine the filtrates and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude solid is often of high purity. If necessary, it can be recrystallized from a suitable solvent system like ethyl acetate/hexanes or hot water to afford a pure white crystalline solid.
-
Drying: Dry the final product in a vacuum oven at 40-50 °C. The typical yield is 9.5-10.0 g (94-99%).
Characterization and Data Analysis
The identity and purity of the final product should be confirmed using standard analytical techniques.
Expected Analytical Data
| Analysis | Expected Result |
| Appearance | White crystalline solid |
| Melting Point | 99-102 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.08 (d, 1H), 6.42 (dd, 1H), 6.40 (d, 1H), 3.81 (s, 3H), 3.79 (s, 3H), 2.89 (t, 2H), 2.63 (t, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 179.5, 159.0, 157.8, 130.5, 119.0, 104.0, 98.5, 55.5, 55.3, 35.0, 24.5 |
| IR (KBr, cm⁻¹) | 2950-3100 (O-H stretch, broad), 1705 (C=O stretch), 1615, 1505 (C=C aromatic stretch), 1210, 1035 (C-O stretch) |
| MS (EI) | m/z (%): 210 (M⁺), 151, 137 |
Interpretation Notes:
-
¹H NMR: The successful hydrogenation is confirmed by the disappearance of the vinyl proton signals (typically found between 6.0-8.0 ppm for the acrylic acid intermediate) and the appearance of two triplet signals for the two new sp³-hybridized CH₂ groups at ~2.9 and ~2.6 ppm.
-
IR Spectroscopy: The key feature is the strong carbonyl (C=O) absorption around 1705 cm⁻¹ and the broad O-H stretch of the carboxylic acid.
Safety and Handling Precautions
All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2,4-Dimethoxybenzaldehyde: May cause skin, eye, and respiratory irritation.[8]
-
Malonic Acid: Corrosive. Causes severe skin burns and eye damage.
-
Pyridine and Piperidine: Flammable, toxic, and have strong, unpleasant odors. Handle with extreme care.
-
Palladium on Carbon (10%): Flammable solid. Can ignite spontaneously in air, especially when dry or in the presence of organic solvents. Keep wet and handle with care.
-
Hydrogen Gas: Extremely flammable. Ensure there are no ignition sources in the vicinity during the hydrogenation step.
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link][9]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link][10]
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link][11]
-
The Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link][12]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link][13]
-
JoVE. (2017). Catalytic Hydrogenation of Alkene: Applications in Chemistry. Retrieved from [Link][7]
-
Study.com. (n.d.). Hydrogenation of Alkenes | Definition, Mechanism & Examples. Retrieved from [Link][4]
-
eCampusOntario Pressbooks. (n.d.). 3.2.3 – Hydrogenation of Alkenes. Organic Chemistry and Chemical Biology. Retrieved from [Link][6]
-
Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. Retrieved from [Link][5]
-
Chemguide. (n.d.). The Hydrogenation of Alkenes. Retrieved from [Link][14]
-
Thermo Fisher Scientific. (2025). 3-(3,4-Dimethoxyphenyl)propionic acid Safety Data Sheet. Retrieved from [Link][15]
-
MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link][2]
-
ResearchGate. (n.d.). Synthesis of Arylidene Propanedioic Acids by Knoevenagel Condensation for use in Ceramic Sols. Retrieved from [Link][3]
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Application Note & Protocol: Synthesis of 3-(2,4-dimethoxyphenyl)propanoic acid
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of 3-(2,4-dimethoxyphenyl)propanoic acid. This compound serves as a key building block in medicinal chemistry and organic synthesis. The protocol herein details a robust two-step synthetic sequence commencing with the Knoevenagel condensation of 2,4-dimethoxybenzaldehyde with malonic acid, followed by the catalytic hydrogenation of the resulting unsaturated intermediate. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step protocol, characterization data, and critical safety information to ensure reliable and safe execution.
Introduction and Synthetic Strategy
This compound is a valuable substituted phenylpropanoic acid derivative. The presence of the dimethoxy-substituted aromatic ring and the carboxylic acid functionality makes it a versatile intermediate for the synthesis of more complex molecular architectures, including potential pharmaceutical agents and natural product analogs.
The chosen synthetic strategy is a classical and highly efficient two-step process. This approach is favored for its high yields, operational simplicity, and the commercial availability of the starting materials.
-
Step 1: Knoevenagel-Doebner Condensation. 2,4-dimethoxybenzaldehyde is reacted with malonic acid using piperidine as a basic catalyst in a pyridine solvent. This reaction forms the α,β-unsaturated carboxylic acid, (E)-3-(2,4-dimethoxyphenyl)acrylic acid, often referred to as 2,4-dimethoxycinnamic acid. The use of pyridine as a solvent facilitates the decarboxylation of the intermediate.[1][2]
-
Step 2: Catalytic Hydrogenation. The carbon-carbon double bond of the cinnamic acid derivative is selectively reduced using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This yields the target saturated carboxylic acid, this compound.[3]
This pathway is reliable and scalable, making it suitable for both small-scale research and larger-scale production needs.
Reaction Mechanism and Scientific Rationale
Knoevenagel-Doebner Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (malonic acid) to a carbonyl group (2,4-dimethoxybenzaldehyde), followed by a dehydration reaction.[1] The use of a weak base like piperidine is crucial. A strong base could induce self-condensation of the aldehyde, leading to unwanted byproducts.
The mechanism, catalyzed by piperidine, proceeds through several key stages:
-
Iminium Ion Formation: Piperidine, a secondary amine, reacts with the aldehyde to form an iminium ion, which is a more potent electrophile than the original aldehyde.[4][5][6]
-
Enolate Formation: The basic catalyst also deprotonates the acidic α-carbon of malonic acid, forming a resonance-stabilized enolate.[6]
-
C-C Bond Formation: The enolate attacks the iminium ion, forming a new carbon-carbon bond.[4][5]
-
Elimination & Decarboxylation: The resulting intermediate eliminates the piperidine catalyst and undergoes dehydration. When performed in refluxing pyridine, as in the Doebner modification, a concerted decarboxylation (loss of CO₂) and elimination occurs to yield the stable α,β-unsaturated product.[1][7]
Catalytic Hydrogenation
Catalytic hydrogenation is a surface-catalyzed reaction where molecular hydrogen (H₂) is added across the double bond.
-
Catalyst Choice: 10% Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity, selectivity, and ease of handling (as a heterogeneous catalyst, it is easily removed by filtration). It efficiently catalyzes the reduction of the alkene without affecting the aromatic ring or the carboxylic acid group.
-
Mechanism: Both the unsaturated acid and hydrogen gas adsorb onto the surface of the palladium catalyst. The H-H bond is cleaved, and the hydrogen atoms are added sequentially to the two carbons of the double bond, typically from the same face (syn-addition), leading to the saturated product.
Experimental Guide
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| 2,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 613-45-6 | Skin, eye, respiratory irritant[8][9][10][11] |
| Malonic Acid | C₃H₄O₄ | 104.06 | 141-82-2 | Harmful if swallowed, causes serious eye damage[12][13][14][15][16] |
| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 | Flammable, toxic, causes severe skin burns[17][18][19][20][21] |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Flammable, harmful, suspected mutagen |
| Palladium on Carbon (10%) | Pd/C | - | 7440-05-3 | Flammable solid, pyrophoric when dry/H₂-saturated[22][23][24][25][26] |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Highly flammable liquid and vapor |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Causes severe skin burns and eye damage |
| Ethanol | C₂H₆O | 46.07 | 64-17-5 | Highly flammable liquid and vapor |
Synthesis Workflow Diagram
Caption: Overall workflow for the two-step synthesis.
Step-by-Step Protocol
Step 1: Synthesis of (E)-3-(2,4-dimethoxyphenyl)acrylic acid
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dimethoxybenzaldehyde (8.31 g, 50.0 mmol).
-
Reagent Addition: To the flask, add malonic acid (7.80 g, 75.0 mmol), pyridine (40 mL), and piperidine (1.0 mL, ~10 mmol).
-
Reaction: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting aldehyde.
-
Workup: Allow the reaction mixture to cool to room temperature. Pour the dark mixture slowly and with stirring into a beaker containing crushed ice (~150 g) and concentrated hydrochloric acid (~30 mL).
-
Rationale: This quenching step neutralizes the basic pyridine and piperidine and protonates the carboxylate product, causing it to precipitate out of the aqueous solution.
-
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual pyridine hydrochloride and unreacted malonic acid. Dry the solid in a vacuum oven at 60-70°C. The product is typically of sufficient purity for the next step.
-
Expected Yield: ~9.5 g (91%) of a pale yellow solid.
-
Step 2: Synthesis of this compound
-
Setup: To a 250 mL hydrogenation flask or a heavy-walled round-bottom flask, add the (E)-3-(2,4-dimethoxyphenyl)acrylic acid (9.37 g, 45.0 mmol) from Step 1.
-
Catalyst and Solvent: Add ethanol (100 mL) to dissolve the solid. Carefully, under an inert atmosphere (e.g., a flow of nitrogen or argon), add 10% palladium on carbon (~0.5 g).
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this vacuum/backfill cycle 3-5 times to ensure an atmosphere of hydrogen.
-
Reaction: Stir the suspension vigorously at room temperature for 12-16 hours. The reaction is complete when hydrogen uptake ceases. Monitor by TLC until the starting material spot has disappeared.
-
Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the Pd/C catalyst. Rinse the pad with a small amount of ethanol (2 x 10 mL).
-
Safety Rationale: The filtered catalyst is saturated with hydrogen and is highly pyrophoric.[22] Do not allow the filter cake to dry. Immediately quench the filter cake by adding it to a large volume of water.
-
-
Isolation: Transfer the filtrate to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from a suitable solvent (e.g., toluene or an ethanol/water mixture) to yield pure this compound as a white crystalline solid.
-
Expected Yield: ~8.8 g (93%). Melting point: 99-101°C.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~11.0 (br s, 1H, COOH), 7.05 (d, 1H, Ar-H), 6.42 (m, 2H, Ar-H), 3.81 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃), 2.89 (t, 2H, Ar-CH₂), 2.65 (t, 2H, CH₂-COOH).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~179.5 (COOH), 159.8 (C-O), 158.2 (C-O), 130.5 (Ar-CH), 119.5 (Ar-C), 104.1 (Ar-CH), 98.5 (Ar-CH), 55.3 (OCH₃), 55.2 (OCH₃), 35.0 (CH₂), 24.5 (CH₂).
-
IR (KBr, cm⁻¹): ~2950-3050 (broad, O-H stretch of COOH), 1705 (strong, C=O stretch), 1615, 1505 (C=C aromatic stretch), 1210 (C-O stretch).
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[17][18]
-
Reagent-Specific Hazards:
-
Piperidine/Pyridine: These are flammable, toxic, and corrosive bases.[17][21] Handle with care, avoiding inhalation and skin contact.
-
Malonic Acid: Causes serious eye damage and is harmful if swallowed.[12][13][14] Avoid creating dust.
-
Palladium on Carbon (Pd/C): Can ignite spontaneously in air, particularly when dry or after use in hydrogenation.[22][23] Never allow the used catalyst filter cake to dry. Quench it immediately in water after filtration. Use explosion-proof equipment where necessary.[23]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. The quenched Pd/C catalyst should be disposed of as hazardous waste.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Step 1: Low Yield | Incomplete reaction. | Ensure reflux temperature is maintained. Extend reaction time and monitor by TLC. |
| Product lost during workup. | Ensure complete precipitation by adding sufficient HCl and allowing adequate time for cooling. | |
| Step 2: Stalled Reaction | Catalyst is inactive. | Use fresh, high-quality Pd/C. Ensure the system is properly purged of air. |
| Poor stirring. | Vigorous stirring is essential for good contact between the substrate, H₂, and catalyst surface. | |
| Final Product is Oily | Impurities present. | Ensure thorough washing in Step 1. Perform recrystallization carefully, potentially using a different solvent system. |
References
- Flinn Scientific. (n.d.). Malonic Acid SDS (Safety Data Sheet).
-
Martinez-Araya, J. I. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5300-5307. [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (LCSS: Palladium on Carbon). [Link]
- Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from Penta Manufacturing Company website.
- Carl ROTH. (n.d.). Safety Data Sheet: Malonic acid.
- Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions.
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. [Link]
- Honrel. (2025). Precautions for Using Palladium Carbon Catalyst.
- Fisher Scientific. (2015). Safety Data Sheet: Malonic Acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Malonic acid.
- Thermo Fisher Scientific. (n.d.). Malonic acid - SAFETY DATA SHEET.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98%.
- CAMEO Chemicals - NOAA. (n.d.). PIPERIDINE.
- J&K Scientific LLC. (2021). Knoevenagel Condensation.
- Apollo Scientific. (2022). Palladium on carbon, 10% Pd, powder - Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine.
- Carl ROTH. (2025). Safety Data Sheet: Piperidine.
- Minstrong. (2024). What Should We Pay Attention To When Using Palladium Carbon Catalyst?
-
ResearchGate. (2017). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Request PDF. [Link]
-
PubChem. (n.d.). 2,4-Dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: Palladium on activated carbon.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2,4-Dimethoxybenzaldehyde.
- Guidechem. (n.d.). 2,4-Dimethoxybenzaldehyde (cas 613-45-6) SDS/MSDS download.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Sabinet African Journals. (n.d.). A SYNTHESIS OF 3,3-DIARYLPROPIONIC ACIDS USING PHOSPHORIC ACID AS CATALYST.
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
- Indian Academy of Sciences. (1939). CONDENSATION OF ALDEHYDES WITH MALONIC ACID - Part XII. The Influence of Groups and of other Factors.
- Benchchem. (n.d.). 3-(2,5-Dimethoxyphenyl)propionic Acid.
-
YouTube. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link] (Note: A representative link is used as the original may be transient).
- ChemicalBook. (n.d.). 3-(2-METHOXYPHENYL)PROPIONIC ACID(6342-77-4) 13C NMR spectrum.
- ProQuest. (n.d.). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid.
-
NIST. (n.d.). 3-(3,4-Dimethoxyphenyl)-propionic acid. NIST Chemistry WebBook. Retrieved from [Link]
- Organic Syntheses. (n.d.). homoveratric acid.
- Scribd. (n.d.). Knoevenagel Condensation.
- PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid.
- ChemicalBook. (n.d.). 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum.
- SpectraBase. (n.d.). 3-(3,4-Dimethoxyphenyl)propanoic acid - 13C NMR.
-
PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
- ResearchGate. (n.d.). Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation.
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. prepchem.com [prepchem.com]
- 4. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 2,4-Dimethoxybenzaldehyde | C9H10O3 | CID 69175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
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- 17. pentachemicals.eu [pentachemicals.eu]
- 18. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 19. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. nj.gov [nj.gov]
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- 22. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
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analytical methods for 3-(2,4-dimethoxyphenyl)propanoic acid characterization
An Application Note for the Comprehensive Analytical Characterization of 3-(2,4-dimethoxyphenyl)propanoic acid
Abstract
This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of this compound (DMPPA). As a key intermediate in organic synthesis and a potential building block for novel pharmaceutical agents, rigorous confirmation of its identity, purity, and stability is paramount.[1][2] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. We present field-proven protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot these methods effectively.
Introduction and Physicochemical Profile
This compound is a phenylpropanoic acid derivative. Its structure, featuring a propanoic acid chain attached to a dimethoxy-substituted phenyl ring, makes it a versatile precursor for more complex molecules.[1] The analytical challenge lies in unequivocally confirming the substitution pattern of the methoxy groups and quantifying the compound with high fidelity, while also detecting any potential process-related impurities or degradants.
A foundational understanding of the compound's physicochemical properties is essential for method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄ | [2][3] |
| Molecular Weight | 210.23 g/mol | [2][3] |
| CAS Number | 22174-29-4 | [2][3] |
| Appearance | Solid / Crystalline Powder | [3] |
| Melting Point | 100-104 °C | [3][4] |
| IUPAC Name | This compound | |
| SMILES | COc1ccc(CCC(O)=O)c(OC)c1 | [3] |
| InChI Key | NVDCWSFMCUWKAL-UHFFFAOYSA-N | [3] |
Analytical Workflow Overview
A multi-faceted analytical approach is required for full characterization. The identity of the material is typically confirmed using spectroscopic methods (NMR, MS, IR), while its purity is best assessed by high-resolution separation techniques like HPLC or GC.
Caption: Integrated workflow for DMPPA characterization.
Chromatographic Methods for Purity and Assay
Chromatography is the cornerstone for determining the purity of DMPPA and for quantifying its concentration in various matrices.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Reversed-phase HPLC is the method of choice for non-volatile, UV-active compounds like DMPPA. A C18 stationary phase provides excellent retention and separation based on hydrophobicity. The dimethoxyphenyl chromophore allows for sensitive UV detection. The mobile phase is acidified to suppress the ionization of the carboxylic acid group (pKa ≈ 4-5), ensuring a single, well-retained species and sharp, symmetrical peak shapes.
Protocol: HPLC-UV Purity Determination
-
Instrumentation: An HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Start with a high aqueous content (e.g., 70% A) to retain the analyte.
-
Ramp to a higher organic content (e.g., 90% B) to elute the analyte and any less polar impurities.
-
Hold for several minutes to ensure all components are eluted.
-
Return to initial conditions and equilibrate for the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 275 nm. A DAD is recommended to assess peak purity and identify impurities by their UV spectra.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of DMPPA and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as necessary.
-
System Suitability:
-
Perform five replicate injections of a standard solution.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The USP tailing factor should be between 0.8 and 1.5.
-
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% H₃PO₄ in H₂O, B: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 275 nm |
| Temperature | 30 °C |
| Injection Vol. | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Due to the polar and non-volatile nature of the carboxylic acid group, derivatization is highly recommended to improve thermal stability and chromatographic performance. Silylation is a common and effective derivatization technique. The mass spectrometer provides definitive identification based on the compound's fragmentation pattern.
Protocol: GC-MS with Silylation
-
Derivatization:
-
To ~1 mg of DMPPA in a vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector: 250 °C, Splitless mode.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the silylated DMPPA peak by its retention time and compare the acquired mass spectrum with a reference spectrum or interpret the fragmentation pattern.
Spectroscopic Methods for Structural Elucidation
Spectroscopic analysis provides irrefutable proof of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. For DMPPA, NMR is crucial to confirm the 2,4-substitution pattern on the phenyl ring, which is distinguished by the characteristic splitting patterns of the aromatic protons.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of DMPPA in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
Table 3: Expected NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H NMR (ppm) | Multiplicity | Integration | ¹³C NMR (ppm) |
| -COOH | ~11.0-12.0 | Broad Singlet | 1H | ~179-180 |
| Ar-H (pos. 6) | ~7.1 | Doublet | 1H | ~128-130 |
| Ar-H (pos. 5) | ~6.4 | Doublet of Doublets | 1H | ~104-106 |
| Ar-H (pos. 3) | ~6.4 | Doublet | 1H | ~98-100 |
| -OCH₃ (pos. 2/4) | ~3.8 | Singlet | 6H | ~55-56 |
| Ar-CH₂- | ~2.9 | Triplet | 2H | ~30-32 |
| -CH₂-COOH | ~2.6 | Triplet | 2H | ~25-26 |
| Ar-C (pos. 1) | - | - | - | ~120-122 |
| Ar-C-OCH₃ (pos. 2/4) | - | - | - | ~158-160 |
Note: Exact chemical shifts can vary based on solvent and concentration.
Mass Spectrometry (MS)
Expertise & Rationale: When coupled with a direct infusion or LC/GC inlet, MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition. The fragmentation pattern under electron ionization (EI) serves as a fingerprint for the molecule's structure.
Expected Fragmentation (EI-MS):
-
Molecular Ion [M]⁺: m/z 210.
-
Key Fragments:
-
m/z 151: Loss of -CH₂CH₂COOH, corresponding to the dimethoxybenzyl cation. This is often a very prominent fragment.
-
m/z 121: Further loss of formaldehyde (-CH₂O) from the m/z 151 fragment.
-
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups. It is an excellent identity check.
Protocol: IR Analysis
-
Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 2500-3300 (broad) | -COOH | O-H Stretch |
| ~1700 | -COOH | C=O Stretch |
| ~1610, ~1500 | Aromatic Ring | C=C Stretch |
| ~1210, ~1040 | Ar-O-CH₃ | C-O Stretch (Asymmetric & Symmetric) |
| ~2950 | Alkyl C-H | C-H Stretch |
digraph "Spectroscopic_Analysis" { graph [fontname="Arial", fontsize=10]; node [shape=record, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];DMPPA [label="{this compound | C₁₁H₁₄O₄ | MW: 210.23}"];
NMR [label="{NMR | {¹H: Proton Environment | ¹³C: Carbon Skeleton}}", fillcolor="#E8F0FE"]; MS [label="{MS | {Molecular Ion: m/z 210 | Fragmentation: m/z 151}}", fillcolor="#E8F0FE"]; IR [label="{IR | {O-H: ~3000 cm⁻¹ (broad) | C=O: ~1700 cm⁻¹}}", fillcolor="#E8F0FE"];
DMPPA -> NMR [label="Confirms Connectivity\n& Isomerism"]; DMPPA -> MS [label="Confirms MW\n& Key Fragments"]; DMPPA -> IR [label="Confirms Functional\nGroups"]; }
Caption: Key data from spectroscopic techniques.
Conclusion
The analytical characterization of this compound requires a suite of orthogonal techniques. The protocols detailed in this application note provide a robust framework for confirming the identity via NMR, MS, and IR spectroscopy, and for quantifying purity using HPLC. Adherence to these self-validating systems, including system suitability checks, ensures the generation of reliable and accurate data, which is critical for decision-making in research, development, and quality control settings.
References
-
PubChem Compound Summary for CID 75019, 3-(3,4-Dimethoxyphenyl)propionic acid. National Center for Biotechnology Information. [Link]
-
ANALYTICAL METHOD SUMMARIES. U.S. Environmental Protection Agency. [Link]
-
3-(3,4-Dimethoxyphenyl)-propionic acid. NIST Chemistry WebBook. [Link]
-
Reyes, L., et al. (2025). Journal of Chromatography B, 1253, 124442. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Human Metabolome Database. [Link]
-
Showing metabocard for 3-(3,4,5-Trimethoxyphenyl)propanoic acid (HMDB0030254). Human Metabolome Database. [Link]
-
Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. National Institutes of Health. [Link]
-
Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. The Pharma Innovation Journal. [Link]
-
Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]
-
3-(3,4-Dimethoxyphenyl)-propionic acid IR Spectrum. NIST Chemistry WebBook. [Link]
-
3-(3,4-Dimethoxyphenyl)-propionic acid Mass Spectrum. NIST Chemistry WebBook. [Link]
-
This compound CAS NO.22174-29-4. LookChem. [Link]
-
3-(3,4-Dimethoxyphenyl)propanoic acid - 13C NMR. SpectraBase. [Link]
-
An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. PubMed. [Link]
-
Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. U.S. Environmental Protection Agency. [Link]
-
Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences. [Link]
-
Mass spectrum of propanoic acid. Doc Brown's Chemistry. [Link]
Sources
1H NMR spectrum of 3-(2,4-dimethoxyphenyl)propanoic acid
An Application Note on the Structural Elucidation of 3-(2,4-dimethoxyphenyl)propanoic Acid using 1H NMR Spectroscopy
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications as a building block in the synthesis of more complex molecules and pharmacologically active compounds.[1] Its precise structure, characterized by a disubstituted phenyl ring and a propanoic acid side chain, gives rise to a unique spectroscopic signature. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation of such organic molecules.[2]
This application note provides a comprehensive guide to the ¹H NMR spectrum of this compound. It serves as a technical resource for researchers and drug development professionals, offering a detailed interpretation of the spectrum, a field-proven protocol for sample preparation and data acquisition, and an expert analysis of the underlying principles governing the spectral features.
Molecular Structure and Proton Environments
To accurately interpret the ¹H NMR spectrum, it is essential first to identify the chemically non-equivalent protons within the molecule. Due to the lack of symmetry in the substitution pattern of the benzene ring and the presence of the propanoic acid chain, all proton groups are chemically distinct.
The structure contains seven unique proton environments:
-
Three aromatic protons on the benzene ring (H-c, H-d, H-e).
-
Two sets of methoxy protons (H-f, H-g).
-
Two methylene groups in the propanoic acid side chain (H-a, H-b).
-
One carboxylic acid proton (H-h).
Caption: Molecular structure with labeled proton environments.
Predicted ¹H NMR Spectral Analysis
The chemical environment of each proton set dictates its chemical shift (δ), integration value, and signal multiplicity (splitting pattern).
Chemical Shift (δ)
-
Aromatic Region (δ 6.0-7.5 ppm): Protons on a benzene ring typically appear between 7.0-9.0 ppm.[3] However, the two methoxy groups (-OCH₃) are strong electron-donating groups, which increase electron density on the ring and shield the attached protons, shifting their signals upfield.[4] The proton ortho to two electron-donating groups (H-c) will be the most shielded, while the proton ortho to the alkyl chain (H-e) will be the least shielded among the aromatic protons.
-
Aliphatic Region (δ 2.0-3.0 ppm): The two methylene groups (-CH₂-) of the propanoic acid chain exist in different environments. The protons at position 'a' are benzylic (adjacent to the aromatic ring) and will appear around δ 2.9 ppm. The protons at position 'b' are adjacent to a carbonyl group, which also deshields them, placing their signal around δ 2.6 ppm.[5][6]
-
Methoxy Protons (δ 3.5-4.0 ppm): The protons of the two methoxy groups are non-equivalent and will appear as two distinct singlets in the typical range for methoxy protons.[5]
-
Carboxylic Acid Proton (δ 10.0-12.0 ppm): The acidic proton of the carboxyl group is highly deshielded and appears as a broad singlet at a very downfield chemical shift.[6] Its presence and sharpness can be affected by the solvent, concentration, and presence of water.
Integration
The area under each signal is proportional to the number of protons it represents. The expected integration ratio for the signals from downfield to upfield would be 1H (H-h) : 1H (H-e) : 1H (H-d) : 1H (H-c) : 3H (H-f) : 3H (H-g) : 2H (H-a) : 2H (H-b).
Multiplicity (Splitting)
Spin-spin coupling occurs between non-equivalent protons on adjacent carbons, causing signals to split.[7][8] The multiplicity is predicted by the 'n+1' rule, where 'n' is the number of neighboring protons.
-
H-e: This proton is adjacent to H-d (one proton), so its signal will be split into a doublet (1+1=2).
-
H-d: This proton is coupled to both H-e and H-c. Assuming different coupling constants, it will appear as a doublet of doublets.
-
H-c: This proton is adjacent only to H-d (one proton), so its signal will be a doublet.
-
H-a and H-b: These two methylene groups are adjacent to each other. The H-a signal will be split into a triplet by the two H-b protons (2+1=3). Likewise, the H-b signal will be split into a triplet by the two H-a protons (2+1=3).
-
H-f, H-g, H-h: These protons have no adjacent protons, so they will all appear as singlets. The carboxylic acid proton signal (H-h) is often broad.
Summary of Predicted ¹H NMR Data
| Signal Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J) in Hz |
| Carboxylic Acid (H-h) | 10.0 - 12.0 | 1H | singlet (broad) | N/A |
| Aromatic (H-e) | ~7.1 | 1H | doublet | J = ~8.0 Hz (ortho) |
| Aromatic (H-d) | ~6.5 | 1H | doublet of doublets | J = ~8.0 Hz (ortho), ~2.0 Hz (meta) |
| Aromatic (H-c) | ~6.4 | 1H | doublet | J = ~2.0 Hz (meta) |
| Methoxy (H-f, H-g) | 3.7 - 3.9 | 6H (as two 3H singlets) | singlet | N/A |
| Benzylic CH₂ (H-a) | ~2.9 | 2H | triplet | J = ~7.5 Hz |
| Carbonyl α-CH₂ (H-b) | ~2.6 | 2H | triplet | J = ~7.5 Hz |
Experimental Protocol for ¹H NMR Spectroscopy
This protocol outlines the standardized procedure for preparing a sample of this compound and acquiring a high-quality ¹H NMR spectrum.
Caption: Workflow for ¹H NMR sample preparation and data acquisition.
Part A: Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound directly into a clean, dry vial. The optimal amount ensures good signal-to-noise without causing issues related to viscosity or solubility.
-
Solvent Selection: Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is a common starting point for many organic compounds due to its excellent dissolving power and relatively simple residual peak.[9][10] Other solvents like acetone-d₆ or DMSO-d₆ can be used if solubility is an issue.[11] The deuterated solvent is crucial as it is "invisible" in the ¹H spectrum and provides the deuterium signal required for the instrument's field-frequency lock.[2][12]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[13] This volume is standard for most 5 mm NMR tubes.
-
Internal Standard: The use of an internal standard like tetramethylsilane (TMS) is recommended. TMS is chemically inert, volatile, and provides a single sharp peak at 0.00 ppm, serving as the reference point for the chemical shift scale.[14] Often, commercially available deuterated solvents contain TMS.
-
Homogenization: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A homogenous solution is critical for acquiring sharp, well-resolved NMR signals.
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Solid particles disrupt the magnetic field homogeneity, leading to broad spectral lines.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
Part B: Data Acquisition and Processing
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[12] "Shimming" is an automated or manual process that optimizes the homogeneity of the magnetic field across the sample volume, which is essential for achieving high resolution and sharp lines.
-
Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. A typical experiment involves a set number of scans to achieve an adequate signal-to-noise ratio.
-
Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier Transform. The resulting spectrum is then manually or automatically processed, which includes:
-
Phasing: Adjusting the phase of the signals to ensure they are all in the pure absorption mode (positive, symmetrical peaks).
-
Baseline Correction: Correcting any distortions in the baseline of the spectrum.
-
Referencing: Calibrating the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).[14]
-
Integration: Measuring the relative areas of all signals.
-
Conclusion
¹H NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. Each set of chemically distinct protons in the molecule generates a unique signal with a characteristic chemical shift, integration, and multiplicity. By carefully analyzing these parameters, one can confirm the connectivity of the atoms and verify the identity and purity of the compound. The protocol detailed herein provides a robust framework for obtaining high-quality, reproducible spectra, ensuring confidence in the structural assignment for research, development, and quality control applications.
References
-
Bruker. Avance Beginners Guide - Solvent Selection. Bruker. Available at: [Link]
-
Powers, R., & MORN, J. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5. Available at: [Link]
-
YouTube. (2023). How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. Available at: [Link]
-
University of Leicester. NMR Sample Preparation. Available at: [Link]
-
University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
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Western University. NMR Sample Preparation. Available at: [Link]
-
University of Rochester. How to Get a Good 1H NMR Spectrum. Department of Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]
-
University of Wisconsin-Madison. Short Summary of 1H-NMR Interpretation. Available at: [Link]
-
Quora. (2021). How to determine the substitution pattern of a benzene from an HNMR spectrum. Available at: [Link]
-
Okayama University. How to select NMR solvent. Available at: [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of propanoic acid. Available at: [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]
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University of Liverpool. Sample Preparation. Department of Chemistry. Available at: [Link]
-
Wikipedia. J-coupling. Available at: [Link]
-
Chemistry LibreTexts. (2022). 5.6: Spin-Spin Coupling. Available at: [Link]
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- 6. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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Application Note: Comprehensive ¹³C NMR Analysis of 3-(2,4-dimethoxyphenyl)propanoic acid for Structural Verification
Abstract: This document provides a detailed guide for the structural elucidation of 3-(2,4-dimethoxyphenyl)propanoic acid using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present optimized protocols for sample preparation and data acquisition, including standard proton-decoupled ¹³C and Distortionless Enhancement by Polarization Transfer (DEPT) experiments. A thorough analysis of the predicted ¹³C chemical shifts is provided, grounded in the fundamental principles of substituent effects on aromatic systems. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development requiring robust methods for molecular characterization.
Introduction: The Role of ¹³C NMR in Structural Elucidation
This compound is a substituted aromatic carboxylic acid with potential applications in organic synthesis and as a building block in pharmaceutical development. Unambiguous confirmation of its chemical structure is a critical step in ensuring the quality and reliability of subsequent research.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules. While ¹H NMR provides information about the proton framework, ¹³C NMR spectroscopy offers direct insight into the carbon skeleton. Each unique carbon atom in a molecule produces a distinct signal, revealing the molecular symmetry and the electronic environment of each carbon.
Advanced NMR techniques, such as DEPT, provide further detail by distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (Cq) carbons.[1][2] When combined, these methods allow for a comprehensive and confident assignment of the molecular structure. This note details the application of these techniques to this compound.
Molecular Structure and Carbon Numbering
To facilitate a clear and precise discussion of the NMR data, the carbon atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently for all spectral assignments.
Caption: Structure of this compound with carbon numbering.
Experimental Protocols: From Sample to Spectrum
The quality of NMR data is profoundly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocols are designed to yield high-quality, interpretable ¹³C NMR spectra.
Sample Preparation Protocol
-
Weighing the Sample: Accurately weigh 50-100 mg of this compound. This concentration is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable timeframe.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), inside a small, clean vial.[3] CDCl₃ is often a good first choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent. TMS serves as the internal reference, with its ¹³C signal defined as 0.0 ppm.[3]
-
Dissolution & Transfer: Ensure the sample is fully dissolved. Gentle vortexing may be required. Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube. This filtration step is crucial to remove any particulate matter that can degrade the magnetic field homogeneity and broaden the spectral lines.
-
Labeling: Clearly label the NMR tube with the sample's identity and solvent.
NMR Data Acquisition Protocol
The following parameters are recommended for a 400 MHz spectrometer but can be adapted for other instruments.
-
Standard ¹³C Spectrum (Proton Decoupled):
-
Experiment: zgpg30 or a similar pulse program for a proton-gated decoupled ¹³C experiment.
-
Pulse Angle (p1): 30 degrees. A smaller flip angle allows for a shorter relaxation delay without saturating signals from carbons with long relaxation times (like quaternary carbons).
-
Acquisition Time (aq): ~1.0-2.0 seconds.
-
Relaxation Delay (d1): 2.0 seconds.
-
Number of Scans (ns): 128 to 1024, depending on the sample concentration. Adjust as needed to achieve a good signal-to-noise ratio.
-
-
DEPT-135 and DEPT-90 Spectra:
-
Purpose: These experiments are essential for determining the multiplicity of each carbon signal.[4]
-
DEPT-135: CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative (inverted). Quaternary carbons are not observed.[1]
-
DEPT-90: Only CH signals are observed.[1]
-
Parameters: Utilize the instrument's standard DEPT pulse programs. The acquisition parameters (aq, d1, ns) can generally be similar to those used for the standard ¹³C spectrum.
-
Sources
- 1. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Throughput Analysis of 3-(2,4-dimethoxyphenyl)propanoic Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a detailed protocol for the sensitive and selective analysis of 3-(2,4-dimethoxyphenyl)propanoic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound and its isomers are significant in various research and development sectors, including drug metabolism studies and as building blocks in organic synthesis. The methodology outlined here provides a robust framework for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high-quality, reproducible data for researchers, scientists, and drug development professionals.
Introduction
This compound is a carboxylic acid derivative of interest in pharmaceutical and chemical research. Accurate and sensitive quantification of this and related compounds is crucial for understanding its properties, metabolism, and potential applications. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled specificity and sensitivity for the analysis of such organic molecules.
This guide provides a comprehensive workflow, from sample preparation to data interpretation, grounded in established principles of analytical chemistry. The protocols have been designed to be self-validating, with explanations for key experimental choices to empower the user to adapt and troubleshoot the method as needed. While direct mass spectral data for the 2,4-dimethoxy isomer is not widely published, the principles outlined are based on extensive data for similar phenolic and organic acids.[1][2][3]
Experimental Workflow Overview
The overall analytical process involves sample preparation to isolate the analyte and remove interfering matrix components, followed by separation using reversed-phase liquid chromatography, and finally, detection and quantification by tandem mass spectrometry.
Caption: High-level workflow for the LC-MS/MS analysis of this compound.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to extract the analyte from its matrix and remove substances that could interfere with the analysis.[4][5] For this compound, which is an organic acid, solid-phase extraction (SPE) is a highly effective technique.[6]
Protocol: Solid-Phase Extraction (SPE)
-
Cartridge Selection: A mixed-mode anion exchange cartridge is recommended for the targeted extraction of acidic compounds.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. This activates the stationary phase.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. This prepares the cartridge for sample loading in the correct pH environment.
-
Sample Loading: Acidify the sample with formic acid to a pH below the pKa of the carboxylic acid group (approximately 4.5) to ensure it is in its neutral form for retention on the reversed-phase component of the sorbent. Load the sample onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove unretained, polar impurities. Follow this with a wash of 1 mL of methanol to remove non-polar impurities.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol. The basic pH will deprotonate the carboxylic acid, disrupting its interaction with the anion exchange sorbent and allowing for elution.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
Liquid Chromatography: Separating the Compound of Interest
Reversed-phase chromatography is ideal for separating moderately polar compounds like this compound from other components in the sample extract. A C18 column is a common and effective choice.
LC Parameters
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent separation efficiency and is compatible with fast LC methods. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on the reversed-phase column.[1][3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography, offering good elution strength and low viscosity.[2] |
| Flow Rate | 0.4 mL/min | A standard flow rate for 2.1 mm ID columns, providing a balance between analysis time and chromatographic resolution. |
| Injection Volume | 5 µL | A small injection volume minimizes potential peak distortion. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce run times by lowering mobile phase viscosity. |
| Gradient | See Table Below | A gradient elution is necessary to effectively elute the analyte while separating it from other components. |
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 10 |
| 8.0 | 10 |
Mass Spectrometry: Detection and Quantification
Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like this compound. Due to the presence of the carboxylic acid group, negative ion mode is generally more sensitive as it readily forms the [M-H]⁻ ion.
MS Parameters
| Parameter | Value | Rationale |
| Ionization Mode | ESI Negative | Promotes the formation of the deprotonated molecule [M-H]⁻, which is typically abundant for carboxylic acids.[3][7] |
| Capillary Voltage | 3.0 kV | Optimal voltage for stable spray and efficient ionization. |
| Cone Voltage | 30 V | A moderate cone voltage helps to desolvate the ions without causing in-source fragmentation. |
| Source Temp. | 150 °C | A standard source temperature to aid in desolvation. |
| Desolvation Temp. | 350 °C | Higher temperature to efficiently remove solvent from the ESI droplets. |
| Desolvation Gas | Nitrogen, 800 L/hr | High flow of nitrogen gas assists in the desolvation process. |
| Collision Gas | Argon | An inert gas used for collision-induced dissociation (CID) in the collision cell. |
Multiple Reaction Monitoring (MRM) for Quantification
For highly sensitive and selective quantification, tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode is employed. This involves selecting the precursor ion (the [M-H]⁻ of this compound) and monitoring for specific product ions formed upon fragmentation.
-
Molecular Formula: C₁₁H₁₄O₄
-
Molecular Weight: 210.23 g/mol [8]
-
Precursor Ion [M-H]⁻: m/z 209.08
Predicted Fragmentation Pathway
The fragmentation of the [M-H]⁻ ion of this compound is predicted to occur through characteristic losses. The most likely fragmentation pathway involves the loss of CO₂ (44 Da) from the carboxylate group, a common fragmentation for deprotonated carboxylic acids. Further fragmentation could involve the loss of methyl groups or cleavage of the propanoic acid side chain.
Caption: Predicted fragmentation pathway for the [M-H]⁻ ion of this compound.
MRM Transitions
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Use |
| 209.1 | 165.1 | 15 | 50 | Quantifier |
| 209.1 | 150.1 | 25 | 50 | Qualifier |
Collision energies should be optimized for the specific instrument being used.
Data Analysis and System Suitability
-
Calibration Curve: Prepare a series of calibration standards of this compound in the final sample solvent. The concentration range should encompass the expected sample concentrations. A linear regression with a weighting of 1/x is typically used.
-
Quality Control (QC) Samples: Include QC samples at low, medium, and high concentrations to assess the accuracy and precision of the analytical run.
-
System Suitability: Before running samples, inject a standard solution to ensure the system is performing correctly. Key parameters to monitor include peak shape, retention time, and signal intensity.
Conclusion
This application note provides a detailed and robust method for the analysis of this compound by LC-MS/MS. The protocols for sample preparation, liquid chromatography, and mass spectrometry are designed to deliver high sensitivity, selectivity, and reproducibility. By understanding the principles behind each step, researchers can confidently apply and adapt this methodology for their specific research needs in the fields of drug development and chemical analysis.
References
-
Buta, E., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC - NIH. Available at: [Link]
-
Chen, H.-J., Inbaraj, B. S., & Chen, B.-H. (2012). Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Post-Column Derivatization Technique. MDPI. Available at: [Link]
-
Anonymous. (2012). An LCMSMS method to analyse phenolic profile in the liquid extract, with woodland strawberry (Fragaria vesca l.) application. OpenMETU. Available at: [Link]
-
MicroSolv Technology Corporation. (n.d.). Phenolic Acids, 10 compounds Analyzed with LCMS. AppNote - MicroSolv. Available at: [Link]
-
Ncube, E. N., & Nqombolo, A. (2018). Targeted analysis of phenolic compounds by LC-MS. Protocols.io. Available at: [Link]
-
Gebefuegi, B., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PMC - PubMed Central. Available at: [Link]
-
PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. PubChem. Available at: [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Organomation. Available at: [Link]
-
Wikipedia. (n.d.). Sample preparation in mass spectrometry. Wikipedia. Available at: [Link]
-
NIST. (n.d.). 3-(3,4-Dimethoxyphenyl)-propionic acid. NIST WebBook. Available at: [Link]
-
Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters Corporation. Available at: [Link]
-
University of California, Davis. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. UC Davis. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]
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- 3. Phenolic Acids, 10 compounds Analyzed with LCMS - AppNote [mtc-usa.com]
- 4. organomation.com [organomation.com]
- 5. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. 3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Vibrational Signature of a Key Synthetic Intermediate
An Application Note and Protocol for the Structural Elucidation of 3-(2,4-dimethoxyphenyl)propanoic acid using FT-IR Spectroscopy
This compound is a valuable organic compound, often utilized as a building block in the synthesis of more complex molecules in pharmaceutical and materials science research. Its molecular architecture, featuring a carboxylic acid group, a substituted aromatic ring, and two methoxy (ether) functionalities, provides a rich landscape for structural analysis. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique that provides a unique "molecular fingerprint" by probing the vibrational modes of chemical bonds. For researchers and drug development professionals, FT-IR offers a rapid and reliable method to verify the identity, purity, and structural integrity of such compounds.
This application note provides a comprehensive guide to acquiring and interpreting the FT-IR spectrum of this compound. It details a robust experimental protocol using Attenuated Total Reflectance (ATR), a common sampling technique that requires minimal sample preparation, and delves into the causal relationships between the molecule's structure and its characteristic spectral features.
Experimental Protocol: Acquiring the FT-IR Spectrum via ATR
Attenuated Total Reflectance (ATR) is the preferred sampling method for solid powders due to its simplicity and speed.[1][2] The technique works by measuring the changes that occur in an internally reflected infrared beam when it comes into contact with a sample.[3] An evanescent wave penetrates a shallow depth into the sample, allowing for the acquisition of an absorption spectrum with minimal sample preparation.[3]
Instrumentation and Materials
-
Spectrometer: Any modern FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Accessory: A single-reflection diamond ATR accessory. Diamond is chosen for its durability and broad spectral range.[2]
-
Sample: High-purity, solid this compound.
-
Cleaning Supplies: Reagent-grade isopropanol and lint-free wipes (e.g., Kimwipes).
Step-by-Step Data Acquisition Protocol
-
Instrument Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
ATR Crystal Cleaning: Before any measurement, meticulously clean the surface of the diamond ATR crystal. Moisten a lint-free wipe with isopropanol and gently clean the crystal surface. Perform a second wipe with a dry, clean wipe to ensure no solvent residue remains.[4]
-
Background Spectrum Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This measurement accounts for the absorbance of the ATR crystal and the ambient atmosphere and is automatically subtracted from the sample spectrum.
-
Typical Parameters:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio)
-
-
-
Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal. A few milligrams is sufficient.[4]
-
Applying Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This is critical to ensure good contact between the sample and the crystal surface, which is necessary for a high-quality spectrum.[1][5]
-
Sample Spectrum Collection: Using the same acquisition parameters as the background scan, collect the sample spectrum.
-
Post-Measurement Cleaning: After the measurement is complete, release the pressure clamp, remove the sample powder, and clean the ATR crystal surface thoroughly with isopropanol as described in Step 2.[4]
-
Data Processing: The resulting spectrum should be baseline-corrected if necessary to ensure all peaks originate from a flat zero-absorbance line.
Experimental Workflow Diagram
Caption: Workflow for FT-IR data acquisition using an ATR accessory.
Spectral Analysis: Decoding the Molecular Vibrations
The FT-IR spectrum of this compound is dominated by features arising from its carboxylic acid, dimethoxy-substituted benzene ring, and aliphatic chain. The interpretation relies on correlating observed absorption bands with known vibrational frequencies for these functional groups.
Key Spectral Regions and Band Assignments
-
O-H Stretching Region (3300 - 2500 cm⁻¹):
-
Assignment: The most prominent feature in this region is an extremely broad and strong absorption band corresponding to the O-H stretching vibration of the carboxylic acid.[6][7]
-
Causality: The characteristic broadness is a direct result of extensive intermolecular hydrogen bonding. Carboxylic acids typically exist as stable dimers in the solid state, which significantly broadens the potential energy surface of the O-H bond, leading to a wide range of absorption frequencies.[8][9] This broad band is often superimposed on the sharper C-H stretching peaks.[9]
-
-
C-H Stretching Region (3100 - 2800 cm⁻¹):
-
Aromatic C-H Stretch: A weaker absorption is expected just above 3000 cm⁻¹ (approx. 3050-3100 cm⁻¹), corresponding to the C-H stretching of the benzene ring.
-
Aliphatic C-H Stretches: Multiple sharp to medium bands appear just below 3000 cm⁻¹ (approx. 2850-2980 cm⁻¹). These are assigned to the asymmetric and symmetric stretching vibrations of the CH₂ groups in the propanoic acid chain.
-
Methoxy C-H Stretches: The C-H bonds of the two -OCH₃ groups also absorb in this region, typically around 2830-2950 cm⁻¹, and will overlap with the aliphatic C-H signals.
-
-
Carbonyl (C=O) Stretching Region (1760 - 1690 cm⁻¹):
-
Assignment: A very strong and sharp absorption band is expected around 1710 cm⁻¹ . This is the characteristic C=O stretching vibration of a saturated, dimeric carboxylic acid.[6][7]
-
Causality: The position of this band is highly diagnostic. Conjugation with an aromatic ring would typically lower the frequency, but here the carbonyl is insulated by a two-carbon aliphatic chain. The hydrogen-bonded dimeric form shifts the absorption to a lower wavenumber compared to a free (monomeric) carboxyl group, which would appear closer to 1760 cm⁻¹.[6][9]
-
-
Fingerprint Region (1600 - 600 cm⁻¹): This region contains a wealth of structural information from complex vibrational modes, including bending and stretching, that are unique to the overall molecular structure.
-
Aromatic C=C Stretches (~1610, 1585, 1500 cm⁻¹): The benzene ring gives rise to several medium-to-strong bands from quadrant and semi-circle stretching vibrations. The substitution pattern influences their exact positions and intensities.
-
C-O Stretches (~1320 - 1000 cm⁻¹): This area is particularly informative for this molecule.
-
Aryl Ether C-O-C: Strong, characteristic bands for the aryl-alkyl ether linkages are expected. The asymmetric stretch typically appears as a strong band around 1260-1200 cm⁻¹ , while the symmetric stretch is found near 1050-1020 cm⁻¹ .[10]
-
Carboxylic Acid C-O: The C-O stretching of the carboxylic acid group, coupled with O-H in-plane bending, produces a strong band in the 1320-1210 cm⁻¹ range.[9]
-
-
O-H Bending (~1440-1395 cm⁻¹ and ~950-910 cm⁻¹): The in-plane O-H bend is expected near 1420 cm⁻¹, often coupled with C-H bending modes. A broad, medium-intensity band for the out-of-plane O-H bend of the dimer is a key confirmatory feature, typically centered around 920 cm⁻¹.[9]
-
Summary of Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3300 - 2500 | Strong, Very Broad | O-H Stretch (H-bonded) | Carboxylic Acid |
| ~3050 | Weak-Medium | C-H Stretch (sp²) | Aromatic Ring |
| 2980 - 2850 | Medium-Strong | C-H Stretch (sp³) | Aliphatic Chain & Methoxy |
| ~1710 | Very Strong, Sharp | C=O Stretch (Dimer) | Carboxylic Acid |
| ~1610, 1500 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1420 | Medium | O-H In-plane Bend | Carboxylic Acid |
| ~1250 | Strong | C-O-C Asymmetric Stretch | Aryl Ether |
| ~1280 | Strong | C-O Stretch | Carboxylic Acid |
| ~1040 | Strong | C-O-C Symmetric Stretch | Aryl Ether |
| ~920 | Medium, Broad | O-H Out-of-plane Bend | Carboxylic Acid |
Conclusion
FT-IR spectroscopy, particularly with the user-friendly ATR sampling technique, is a powerful and definitive tool for the structural verification of this compound. The resulting spectrum provides clear and unambiguous evidence for all key functional groups within the molecule. The presence of a very broad O-H stretch from 3300-2500 cm⁻¹, a strong carbonyl (C=O) peak around 1710 cm⁻¹, and characteristic strong C-O ether bands in the fingerprint region collectively confirm the molecular identity. This protocol and spectral analysis guide serves as a reliable reference for researchers in quality control and synthetic chemistry, ensuring the integrity of this important chemical intermediate.
References
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
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Synthesis of 3-(2,4-Dimethoxyphenyl)propanoic Acid Derivatives: A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis of 3-(2,4-dimethoxyphenyl)propanoic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. These molecules serve as crucial building blocks in the development of various therapeutic agents, notably as precursors to p38 MAP kinase inhibitors[1]. This guide offers an in-depth analysis of established synthetic strategies, detailed experimental protocols, and characterization data to support researchers in their synthetic endeavors.
Introduction to Synthetic Strategies
The synthesis of this compound typically proceeds through a two-step sequence involving the formation of an unsaturated precursor, 2,4-dimethoxycinnamic acid, followed by its reduction. The primary routes for the synthesis of the cinnamic acid derivative are the Perkin reaction and the Knoevenagel condensation, both of which utilize 2,4-dimethoxybenzaldehyde as the starting material.
Core Synthetic Pathway:
Caption: Simplified mechanism of the Perkin reaction.
Experimental Protocol:
-
Reactant Mixture: In a round-bottom flask, combine 2,4-dimethoxybenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent).
-
Reaction: Heat the mixture under reflux for 5-8 hours. Alternatively, for a more rapid and efficient reaction, microwave irradiation can be utilized.[2]
-
Work-up: After cooling, pour the reaction mixture into water and boil to hydrolyze the excess acetic anhydride.
-
Purification: Cool the solution and collect the precipitated crude 2,4-dimethoxycinnamic acid by filtration. Recrystallize the solid from ethanol/water to obtain the pure product.
Method 2: Knoevenagel Condensation
The Knoevenagel condensation provides an alternative and often high-yielding route to cinnamic acids.[3] This method involves the reaction of an aldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst like pyridine or piperidine.[4][5][6] A notable advantage of the Doebner modification of this reaction is that it often proceeds with subsequent decarboxylation to directly yield the cinnamic acid.[3]
Reaction Mechanism: The base catalyzes the formation of a carbanion from malonic acid, which then attacks the carbonyl of the aldehyde. The resulting aldol product readily undergoes dehydration and decarboxylation to form the α,β-unsaturated acid.
Caption: Workflow for Knoevenagel condensation.
Experimental Protocol:
-
Reactant Mixture: To a solution of 2,4-dimethoxybenzaldehyde (1 equivalent) in pyridine, add malonic acid (1.1 equivalents) and a catalytic amount of piperidine.
-
Reaction: Heat the mixture at reflux for 2-3 hours.
-
Work-up: After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Purification: Collect the precipitated solid by filtration, wash thoroughly with cold water, and recrystallize from ethanol to yield pure 2,4-dimethoxycinnamic acid.
Part 2: Synthesis of this compound
The final step in the synthesis is the reduction of the carbon-carbon double bond of 2,4-dimethoxycinnamic acid to yield the target molecule, this compound.
Method: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of alkenes.[7] Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for this transformation.[8] The reaction is typically carried out under a hydrogen atmosphere.
Experimental Protocol:
-
Reaction Setup: Dissolve 2,4-dimethoxycinnamic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (typically 5-10% by weight of the substrate).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Evaporate the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization if necessary.
Data Presentation
The following table summarizes the key characteristics of the target compound, this compound.
| Property | Value | Reference |
| CAS Number | 22174-29-4 | [1] |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents |
Characterization Data:
Table of Expected Spectroscopic Data for this compound (Predicted/Typical):
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (δ 6.3-7.1 ppm), Methoxy protons (2 singlets, δ ~3.8 ppm), Aliphatic protons (2 triplets, δ 2.5-3.0 ppm), Carboxylic acid proton (broad singlet, δ >10 ppm) |
| ¹³C NMR | Carbonyl carbon (δ >170 ppm), Aromatic carbons (δ 100-160 ppm), Methoxy carbons (δ ~55 ppm), Aliphatic carbons (δ 25-35 ppm) |
| IR (cm⁻¹) | Broad O-H stretch (2500-3300), C=O stretch (~1700), C-O stretches (1000-1300), Aromatic C-H stretches (~3000) [9] |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ at 210, fragmentation pattern showing loss of carboxyl group and other characteristic fragments. |
Note: The provided spectroscopic data for the 3,4-dimethoxy isomer can be found in various databases.[10][11][9] Researchers must confirm the identity of their synthesized this compound through their own analytical characterization.
Applications in Drug Development
3-(Aryl)propanoic acid derivatives are a significant class of compounds in medicinal chemistry, with applications as anti-inflammatory, analgesic, and anticancer agents. Specifically, this compound serves as a valuable intermediate in the synthesis of acylaminopyridinylimidazoles, which have been identified as potent p38 MAP kinase inhibitors.[1] These inhibitors are of interest for the treatment of inflammatory diseases.
Conclusion
The synthesis of this compound is a straightforward process that can be achieved in high yields through well-established organic reactions. The choice between the Perkin and Knoevenagel reactions for the initial condensation step will depend on the specific laboratory conditions and available reagents. Catalytic hydrogenation provides a reliable method for the final reduction. The protocols and data presented in this guide are intended to provide a solid foundation for researchers working on the synthesis of this important class of molecules and their derivatives for applications in drug discovery and development.
References
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Wikipedia. Knoevenagel condensation. [Link]
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PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid. [Link]
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PrepChem. Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]
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Wikipedia. Perkin reaction. [Link]
- The Royal Society of Chemistry.
- Mumtazuddin, S., & Sinha, S. K. (2006). Perkin Reactions under Microwave Irradiation. Asian Journal of Chemistry, 19(6), 4945-4946.
- A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Indian Journal of Chemistry - Section B.
- Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid.
- L.S.College, Muzaffarpur. (2020, August 29).
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SpectraBase. 3-(3,4-Dimethoxyphenyl)propanoic acid - Optional[13C NMR] - Chemical Shifts. [Link]
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NIST. 3-(3,4-Dimethoxyphenyl)-propionic acid. [Link]
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- Novel Methods of Knoevenagel Condens
- Taleb, B., et al. (2025). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies, 9(4), 268-276.
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potential pharmacological applications of 3-(2,4-dimethoxyphenyl)propanoic acid
As a Senior Application Scientist, this guide provides a comprehensive framework for investigating the . The content is structured to guide researchers through a logical, tiered approach to screening and characterization, from initial in vitro assays to more complex cellular and in vivo models.
Application Notes & Protocols for 3-(2,4-dimethoxyphenyl)propanoic acid
Introduction: Rationale for Pharmacological Investigation
This compound is a member of the phenylpropanoic acid class of compounds. While direct pharmacological data on this specific molecule is limited, its structural features and the activities of related compounds suggest a strong rationale for investigating its potential as a therapeutic agent. Notably, it is a known synthetic reagent used in the preparation of p38 MAP kinase inhibitors[1]. The p38 MAP kinase pathway is a critical mediator of the inflammatory response, making anti-inflammatory applications a primary area of investigation.
Furthermore, derivatives of phenylpropanoic acid are widely recognized for a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects[2]. This structural class shares similarities with non-steroidal anti-inflammatory drugs (NSAIDs)[2]. Therefore, a systematic evaluation of this compound's biological effects is warranted.
This document outlines a series of application notes and protocols to explore the anti-inflammatory potential of this compound.
Tier 1: Preliminary In Vitro Screening for Anti-Inflammatory Activity
The initial phase of investigation should focus on cost-effective and rapid in vitro assays to establish a baseline of anti-inflammatory activity.[3] These assays provide a foundational understanding of the compound's potential before proceeding to more complex and resource-intensive studies.
Rationale: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[4] The ability of a compound to prevent protein denaturation can be an indicator of its anti-inflammatory potential.[4] This assay uses bovine serum albumin (BSA) or egg albumin as the protein source.
Protocol 1.1: BSA Anti-Denaturation Assay
| Parameter | Value |
| Test Compound Concentrations | 10, 50, 100, 250, 500 µg/mL |
| Positive Control | Diclofenac Sodium (100 µg/mL) |
| Protein Source | 1% w/v Bovine Serum Albumin (BSA) in PBS (pH 6.3) |
| Incubation Temperature | 72°C |
| Incubation Time | 5 minutes |
| Wavelength for Absorbance | 660 nm |
Step-by-Step Methodology:
-
Prepare stock solutions of this compound and diclofenac sodium in a suitable solvent (e.g., DMSO).
-
In separate tubes, add 0.5 mL of 1% w/v BSA solution.
-
Add 0.1 mL of the test compound at various concentrations or the positive control. For the negative control, add 0.1 mL of the vehicle.
-
Incubate the tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 72°C for 5 minutes.
-
After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.3).
-
Measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
Rationale: The stabilization of red blood cell (RBC) membranes is analogous to the stabilization of lysosomal membranes.[4] During inflammation, lysosomal enzymes are released, causing tissue damage. Compounds that can stabilize these membranes may have anti-inflammatory effects.[4]
Protocol 1.2: Human Red Blood Cell (HRBC) Membrane Stabilization
| Parameter | Value |
| Test Compound Concentrations | 10, 50, 100, 250, 500 µg/mL |
| Positive Control | Diclofenac Sodium (100 µg/mL) |
| RBC Source | Fresh whole human blood |
| Hypotonic Solution | 0.25% w/v Saline |
| Isotonic Solution | 0.9% w/v Saline |
| Centrifugation | 3000 rpm for 10 minutes |
| Wavelength for Absorbance | 560 nm |
Step-by-Step Methodology:
-
Collect fresh whole blood and mix with an equal volume of Alsever's solution.
-
Centrifuge at 3000 rpm for 10 minutes and wash the packed cells three times with isotonic saline.
-
Prepare a 10% v/v suspension of RBCs in isotonic saline.
-
Set up reaction tubes with 1.0 mL of the test compound at various concentrations, 0.5 mL of the HRBC suspension, and 1.0 mL of phosphate buffer (pH 7.4).
-
For the control, use 1.0 mL of vehicle instead of the test compound.
-
Incubate all tubes at 37°C for 30 minutes.
-
Induce hemolysis by adding 2.0 mL of hypotonic saline to each tube.
-
Incubate for another 30 minutes at 37°C.
-
Centrifuge the mixtures at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Calculate the percentage of membrane stabilization using the formula: % Protection = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
Tier 2: Cell-Based Assays for Mechanistic Insights
Should the compound show promise in Tier 1 assays, the next step is to investigate its mechanism of action in relevant cell models.
Rationale: Before assessing anti-inflammatory effects in cell lines, it is crucial to determine the non-toxic concentration range of the compound. The MTT assay is a standard method for evaluating cell viability.
Protocol 2.1: MTT Cytotoxicity Assay
-
Cell Line: RAW 264.7 murine macrophages or THP-1 human monocytes.
-
Seeding Density: 1 x 10^4 cells/well in a 96-well plate.
-
Compound Concentrations: A range from 0.1 µM to 100 µM.
-
Incubation Time: 24 hours.
-
MTT Reagent: 0.5 mg/mL.
-
Detection: Measure absorbance at 570 nm.
Rationale: Overproduction of nitric oxide by macrophages is a hallmark of inflammation.[3] Lipopolysaccharide (LPS) is a potent inducer of NO production in macrophages. This assay measures the ability of the compound to inhibit LPS-induced NO.
Protocol 2.2: Griess Assay for Nitric Oxide
Caption: Workflow for measuring nitric oxide inhibition.
Step-by-Step Methodology:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS (except for the negative control group) and incubate for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
Rationale: Pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β play a central role in the inflammatory cascade.[5] Measuring the compound's effect on the production of these cytokines in LPS-stimulated macrophages provides direct evidence of its anti-inflammatory activity.
Protocol 2.3: ELISA for Pro-inflammatory Cytokines
-
Cell Model: LPS-stimulated RAW 264.7 or THP-1 cells.
-
Methodology: Follow the same cell culture and treatment protocol as the Griess assay.
-
Detection: Collect the cell culture supernatant and quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.
Rationale: Based on its use as a precursor for p38 MAP kinase inhibitors and the common mechanisms of anti-inflammatory drugs, investigating key signaling pathways is crucial.[1][6] Western blotting can be used to assess the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Caption: Potential inhibitory targets in inflammatory signaling pathways.
Protocol 2.4: Western Blot Analysis
-
Culture and treat cells as described in Protocol 2.2.
-
Lyse the cells at various time points (e.g., 15, 30, 60 minutes post-LPS stimulation) to capture peak phosphorylation events.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against:
-
Phospho-p38 and total p38
-
Phospho-IκBα and total IκBα
-
Phospho-p65 and total p65
-
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities to determine the effect of the compound on protein phosphorylation.
Tier 3: In Vivo Models of Inflammation
Positive results from in vitro and cell-based assays would justify advancing the compound to in vivo studies. The choice of model depends on the specific inflammatory disease being targeted.[7]
Rationale: Acute models are useful for initial in vivo screening of anti-inflammatory efficacy.[5] The LPS-induced endotoxemia model is a rapid and cost-effective way to assess a compound's ability to suppress a systemic inflammatory response.[5]
Protocol 3.1: LPS-Induced Endotoxemia in Mice
| Parameter | Value |
| Animal Model | C57BL/6 mice |
| Compound Administration | Oral gavage or intraperitoneal (i.p.) injection, 1 hour before LPS |
| LPS Challenge | i.p. injection of LPS (e.g., 5 mg/kg) |
| Time Points for Sample Collection | 2, 6, and 24 hours post-LPS |
| Readouts | Serum levels of TNF-α, IL-6 (ELISA) |
Rationale: To evaluate the therapeutic potential for chronic inflammatory diseases, more complex and longer-term models are necessary.[8][9][10]
Potential Chronic Models:
-
Collagen-Induced Arthritis (CIA) in mice: A model for rheumatoid arthritis.[9][10] Efficacy is measured by clinical scoring of paw swelling, histological analysis of joint damage, and measurement of inflammatory markers.
-
Dextran Sodium Sulfate (DSS)-Induced Colitis in mice: A model for inflammatory bowel disease.[8][9] Readouts include body weight changes, disease activity index (DAI), colon length, and histological assessment of colon inflammation.[9]
-
Experimental Autoimmune Encephalomyelitis (EAE) in mice: A model for multiple sclerosis.[7][9] Clinical scores of paralysis and CNS immune cell infiltration are key endpoints.
Summary and Future Directions
This guide provides a structured pathway for the pharmacological evaluation of this compound, with a primary focus on its anti-inflammatory potential. The proposed workflow, from broad in vitro screening to specific in vivo models, allows for a thorough and resource-efficient investigation. Positive findings at each tier would build a strong case for its further development as a novel therapeutic agent. Subsequent research could explore its potential in other areas, such as oncology, given the diverse activities of this chemical class.[11][12][13]
References
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- NIH. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC.
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The Versatile Scaffold: 3-(2,4-dimethoxyphenyl)propanoic Acid in Drug Discovery
Introduction: Unveiling the Potential of a Key Building Block
In the intricate landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the successful development of novel therapeutics. 3-(2,4-dimethoxyphenyl)propanoic acid, a seemingly unassuming propanoic acid derivative, has emerged as a valuable building block, particularly in the synthesis of potent enzyme inhibitors. Its chemical architecture, featuring a dimethoxy-substituted phenyl ring coupled to a propanoic acid moiety, offers a unique combination of structural rigidity and synthetic tractability. The electron-donating nature of the methoxy groups can influence the electronic environment of the aromatic ring, potentially enhancing interactions with biological targets.[1]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the utilization of this compound in drug discovery. The primary focus of this guide will be on its application as a key reagent in the synthesis of a class of p38 MAP kinase inhibitors, a significant target in inflammatory diseases.[2] While its direct biological activity is not extensively documented, its role as a precursor to potent bioactive molecules underscores its importance in the medicinal chemist's toolkit.
Chemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 22174-29-4 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₄ | [1][2] |
| Molecular Weight | 210.23 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents | [1] |
Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area. It is advisable to handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Synthetic Protocol: A Plausible Route to this compound
While various synthetic routes can be envisioned, a common and reliable method for the preparation of arylpropanoic acids involves the hydrogenation of the corresponding cinnamic acid derivative. The following protocol is a representative procedure adapted from established methods for similar compounds.[3]
Workflow for the Synthesis of this compound
Caption: A two-step synthetic workflow for this compound.
Materials and Reagents:
-
2,4-Dimethoxybenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Hydrogen gas supply
Protocol:
Step 1: Synthesis of 2,4-Dimethoxycinnamic Acid
-
In a round-bottom flask, dissolve 2,4-dimethoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated HCl.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to yield crude 2,4-dimethoxycinnamic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Step 2: Hydrogenation to this compound
-
In a hydrogenation flask, dissolve the synthesized 2,4-dimethoxycinnamic acid (1 equivalent) in ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the substrate).
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.
-
Monitor the reaction until the theoretical amount of hydrogen has been consumed or the reaction ceases to progress (as determined by TLC).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to afford the final product as a white to off-white solid.
Application in the Synthesis of p38 MAP Kinase Inhibitors
A significant application of this compound is its use as a key intermediate in the synthesis of acylaminopyridinylimidazoles, a class of compounds known to be potent p38 MAP kinase inhibitors.[2] The propanoic acid moiety is typically activated and then coupled with an aminopyridinylimidazole core.
General Workflow for Inhibitor Synthesis
Caption: Amide coupling workflow for synthesizing p38 MAP kinase inhibitors.
Protocols for Biological Evaluation: Assessing p38 MAP Kinase Inhibition
Once the final inhibitor compound is synthesized using this compound as a precursor, its biological activity needs to be assessed. The following are detailed protocols for evaluating the inhibitory effect on p38 MAP kinase.
Protocol 1: In Vitro Biochemical p38α Kinase Assay
This assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of purified p38α kinase.
Principle: The assay measures the phosphorylation of a specific substrate by p38α kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method where the amount of ATP consumed is correlated with light output.
Materials and Reagents:
-
Recombinant human p38α kinase
-
Kinase substrate (e.g., ATF2)
-
ATP
-
Kinase assay buffer
-
Synthesized inhibitor compound
-
A suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader capable of luminescence detection
Protocol:
-
Prepare a serial dilution of the synthesized inhibitor compound in DMSO.
-
In a 384-well plate, add the inhibitor dilutions or DMSO (vehicle control).
-
Add the p38α kinase and the kinase substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a commercial kit according to the manufacturer's instructions.
-
Record the luminescence signal using a microplate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based p38 MAPK Phosphorylation Assay
This assay evaluates the inhibitor's ability to block the p38 MAPK signaling pathway within a cellular context.
Principle: Cells are stimulated to activate the p38 MAPK pathway, leading to the phosphorylation of p38 at specific residues (Thr180/Tyr182). The inhibitor's efficacy is determined by measuring the reduction in phosphorylated p38 levels.
Materials and Reagents:
-
A suitable cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
A known p38 MAPK activator (e.g., Anisomycin, TNF-α)
-
Synthesized inhibitor compound
-
Fixation and permeabilization buffers
-
Primary antibody against phospho-p38 (Thr180/Tyr182)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or flow cytometer
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized inhibitor or DMSO for a predetermined time (e.g., 1 hour).
-
Stimulate the cells with a p38 MAPK activator for a short period (e.g., 30 minutes).
-
Fix, permeabilize, and block the cells.
-
Incubate the cells with the primary antibody against phospho-p38.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.
-
Acquire images using a high-content imaging system or analyze by flow cytometry.
-
Quantify the fluorescence intensity of phospho-p38 in the nucleus or whole cell.
-
Normalize the phospho-p38 signal to the cell number and determine the IC₅₀ value of the inhibitor.
Signaling Pathway Context
The p38 MAP kinase pathway is a critical signaling cascade involved in cellular responses to stress and inflammation. Its dysregulation is implicated in numerous diseases, making it a prime target for therapeutic intervention.
The p38 MAP Kinase Signaling Pathway
Caption: Simplified p38 MAP kinase signaling pathway and the point of inhibition.
Conclusion and Future Directions
This compound stands out as a valuable and versatile starting material in drug discovery. Its utility in the construction of potent p38 MAP kinase inhibitors highlights its potential for the development of novel anti-inflammatory therapeutics. The protocols detailed in this guide provide a solid foundation for researchers to synthesize this key intermediate, incorporate it into more complex bioactive molecules, and evaluate the efficacy of the final compounds.
Future research could explore the derivatization of the this compound scaffold to probe other biological targets. The inherent structural features of this compound may lend themselves to the development of inhibitors for other enzyme classes or receptor modulators. As the quest for novel therapeutics continues, the strategic application of such well-defined chemical building blocks will undoubtedly remain a cornerstone of successful drug discovery campaigns.
References
- BenchChem. (n.d.). Application Notes and Protocols for p38 MAP Kinase Inhibitor IV Kinase Assay.
- Clinivex. (n.d.). 3-(2,4-Dimethoxyphenyl)propionic Acid.
- CymitQuimica. (n.d.). CAS 22174-29-4: this compound.
- PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid.
Sources
Application Notes and Protocols for Assessing the Biological Activity of 3-(2,4-dimethoxyphenyl)propanoic acid
Introduction: Unveiling the Therapeutic Potential of 3-(2,4-dimethoxyphenyl)propanoic acid
This compound is a synthetic organic compound with a structural resemblance to known bioactive molecules. Its core structure, a substituted phenylpropanoic acid, is a common scaffold in medicinal chemistry. Notably, it has been identified as a synthetic reagent in the development of p38 MAP kinase inhibitors, suggesting a potential role in modulating inflammatory responses and other cellular processes. Furthermore, derivatives of dimethoxyphenyl propanoic acid have been implicated in the stimulation of γ-globin gene expression, offering a potential therapeutic avenue for β-hemoglobinopathies, and as inhibitors of tyrosinase, an enzyme central to melanin production.
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute a robust series of assays to characterize the biological activity of this compound. The protocols herein are designed to be self-validating, emphasizing scientific integrity and providing a clear rationale for each experimental step.
Part 1: Foundational Characterization of this compound
Prior to initiating biological assays, a thorough characterization of the test compound is paramount to ensure the accuracy and reproducibility of experimental results.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄ | |
| Molecular Weight | 210.23 g/mol | |
| Appearance | Solid | |
| Melting Point | 100-104 °C |
Solubility Determination
Rationale: Accurate determination of the compound's solubility in both aqueous buffers and organic solvents is critical for the preparation of stock solutions and for preventing compound precipitation during assays, which can lead to erroneous results.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).
-
Aqueous Buffer Solubility:
-
Prepare a series of dilutions of the DMSO stock solution in common biological buffers (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Tris-HCl pH 7.5).
-
The final DMSO concentration in the aqueous solution should be kept to a minimum, ideally ≤1%, to avoid solvent-induced artifacts in biological assays.
-
Visually inspect the solutions for any signs of precipitation.
-
For a more quantitative measure, centrifuge the solutions at high speed (e.g., 14,000 x g for 10 minutes) and measure the concentration of the compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).
-
Assessment of Autofluorescence
Protocol:
-
Prepare a solution of this compound in the intended assay buffer at the highest concentration to be tested.
-
Using a fluorescence spectrophotometer, perform a full excitation and emission scan to determine the compound's autofluorescence profile.
-
Based on the results, select fluorophores for your assays with excitation and emission spectra that do not overlap with the compound's autofluorescence.
Part 2: Primary Target Engagement - p38 MAP Kinase Activity
Given its use as a precursor for p38 MAP kinase inhibitors, a primary focus of investigation should be its direct effect on p38 activity.
In Vitro p38α Kinase Inhibition Assay (Non-Radioactive)
Rationale: This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of purified p38α kinase. The assay quantifies the phosphorylation of a specific substrate, Activating Transcription Factor 2 (ATF2).
Workflow Diagram:
Caption: Workflow for the in vitro p38α kinase inhibition assay.
Protocol:
This protocol is adapted from commercially available non-radioactive p38 MAP kinase assay kits, such as those from Cell Signaling Technology (#9820)[1] and Sigma-Aldrich (CS0250)[2].
-
Reagent Preparation:
-
Prepare a 10X kinase buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 50 mM β-glycerophosphate, 25 mM sodium pyrophosphate, 10 mM Na₃VO₄, 20 mM DTT).
-
Prepare a stock solution of ATP (e.g., 10 mM).
-
Reconstitute purified, active p38α kinase and ATF2 fusion protein in kinase buffer.
-
-
Assay Plate Setup (96-well format):
-
Add 5 µL of serially diluted this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., SB 203580).
-
Add 20 µL of the master mix containing p38α kinase and ATF2 substrate to each well.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 25 µL of 2X ATP solution (final concentration of ~200 µM) to each well.
-
Incubate the plate at 30°C for 30 minutes.
-
-
Detection of Phospho-ATF2:
-
Terminate the reaction by adding SDS sample buffer (for Western blot) or follow the specific instructions for an ELISA-based detection method.
-
For Western Blot: Run the samples on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a primary antibody specific for phospho-ATF2 (Thr71), followed by an HRP-conjugated secondary antibody.
-
For ELISA: Utilize a phospho-ATF2 (Thr71) specific antibody coated plate and follow the kit manufacturer's protocol for detection.
-
-
Data Analysis:
-
Quantify the signal from each well.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell-Based p38 MAPK Phosphorylation Assay
Rationale: This assay assesses the ability of the compound to inhibit p38 MAPK activity within a cellular context, providing insights into its cell permeability and efficacy in a more physiologically relevant environment.
Workflow Diagram:
Caption: Workflow for the cell-based p38 MAPK phosphorylation assay.
Protocol:
-
Cell Culture and Plating:
-
Culture a suitable cell line, such as HeLa cells, in appropriate growth medium.
-
Seed the cells in 96-well plates at a density that will result in approximately 80% confluency at the time of the assay.
-
-
Compound Treatment and Stimulation:
-
Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the p38 MAPK pathway by adding an activator such as anisomycin (e.g., 10 µg/mL for 30 minutes) or by exposing the cells to UV radiation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Detection of Phosphorylated Proteins:
-
Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phospho-p38 (Thr180/Tyr182) and a downstream target like phospho-MAPKAPK-2 (MK2) (Thr334). Also probe for total p38 and total MK2 as loading controls.
-
In-Cell Western™ Assay: Fix and permeabilize the cells in the 96-well plate and probe with fluorescently labeled primary antibodies against the phosphorylated and total proteins.
-
-
Data Analysis:
-
Quantify the band intensities (Western blot) or fluorescence signals (In-Cell Western™).
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Calculate the percent inhibition of p38 activation for each compound concentration relative to the stimulated vehicle control.
-
Downstream Targets of p38 MAPK:
Beyond direct phosphorylation of p38, the functional consequences of its activation can be assessed by measuring the phosphorylation or activity of its downstream targets, including:
-
MAPKAPK-2 (MK2) and MAPKAPK-3 (MK3): Protein kinases that regulate various cellular processes.
-
Transcription Factors: ATF-2, MEF2C, and STAT1, which control the expression of inflammatory and stress-response genes.
Part 3: Exploring Effects on γ-Globin Gene Expression
The potential for dimethoxyphenyl propanoic acid derivatives to induce fetal hemoglobin (HbF) warrants investigation into the effect of this compound on γ-globin gene expression.
Quantitative Real-Time PCR (qPCR) for γ-Globin mRNA
Rationale: This assay provides a direct and sensitive measure of changes in γ-globin gene transcription in response to compound treatment. The human erythroleukemic cell line K562 is a well-established model for studying γ-globin expression.
Workflow Diagram:
Caption: Workflow for qPCR analysis of γ-globin gene expression.
Protocol:
-
Cell Culture and Treatment:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control and a known inducer of γ-globin expression, such as hydroxyurea, as a positive control.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol™ reagent or a column-based method).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix using a SYBR™ Green or TaqMan®-based master mix.
-
Use validated primers for the human γ-globin gene (HBG) and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Run the qPCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the γ-globin and housekeeping genes.
-
Calculate the relative fold change in γ-globin expression using the ΔΔCt method.[3]
-
Luciferase Reporter Assay for γ-Globin Promoter Activity
Rationale: This assay provides a more direct measure of the compound's effect on the transcriptional activity of the γ-globin promoter. This is achieved by using a reporter construct where the luciferase gene is under the control of the γ-globin promoter.
Protocol:
-
Cell Transfection:
-
Transfect K562 cells with a plasmid containing a firefly luciferase reporter gene driven by the human γ-globin promoter.
-
Co-transfect with a plasmid expressing Renilla luciferase under a constitutive promoter (e.g., CMV) to normalize for transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours, treat the transfected cells with various concentrations of this compound for an additional 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system (e.g., from Promega or OriGene).[4]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of γ-globin promoter activity relative to the vehicle-treated control.
-
Part 4: Investigating Tyrosinase Inhibitory Activity
The structural similarity of the test compound to known tyrosinase inhibitors suggests it may have an effect on this enzyme, which is relevant for applications in dermatology and cosmetics.
In Vitro Tyrosinase Inhibition Assay
Rationale: This colorimetric assay measures the ability of this compound to inhibit the activity of mushroom tyrosinase, a commonly used model enzyme. The assay monitors the formation of dopachrome from the oxidation of L-DOPA.
Workflow Diagram:
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Protocol:
This protocol can be performed using commercially available tyrosinase inhibitor screening kits (e.g., from BioVision[5] or AkrivisBio[6]).
-
Reagent Preparation:
-
Prepare a 50 mM sodium phosphate buffer (pH 6.8).
-
Prepare a stock solution of mushroom tyrosinase in the phosphate buffer.
-
Prepare a fresh solution of L-DOPA in the phosphate buffer.
-
-
Assay Plate Setup (96-well format):
-
Add 20 µL of serially diluted this compound to the appropriate wells. Include a vehicle control and a positive control inhibitor (e.g., kojic acid).
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of the tyrosinase solution to each well and pre-incubate for 10 minutes at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at approximately 475 nm in a kinetic mode for 10-20 minutes, or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of dopachrome formation (the slope of the linear portion of the absorbance versus time curve).
-
Determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the log of the compound concentration and calculate the IC₅₀ value.
-
Part 5: Data Interpretation and Reporting
A crucial aspect of assay development is the rigorous analysis and clear presentation of the data.
IC₅₀ Determination
For the p38 kinase and tyrosinase inhibition assays, the half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify the compound's potency. This is typically determined by fitting the dose-response data to a four-parameter logistic equation using software such as GraphPad Prism.
Relative Gene Expression Analysis
For the γ-globin qPCR data, the results should be presented as fold change in gene expression relative to the untreated control, calculated using the 2-ΔΔCt method. Statistical significance should be determined using appropriate tests, such as a Student's t-test or ANOVA.
Conclusion
The application notes and protocols detailed in this guide provide a comprehensive and scientifically rigorous framework for elucidating the biological activities of this compound. By systematically evaluating its effects on p38 MAP kinase, γ-globin gene expression, and tyrosinase activity, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Adherence to these detailed protocols, including careful compound characterization and appropriate data analysis, will ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.
References
-
Grzybowski, M., Jeżewski, A., Deperasińska, I., & Gryko, D. (2013). Absorption (solid) and emission (dotted) spectra of compounds 2 (blue line) and 3 (red line) measured in chloroform. ResearchGate. [Link]
-
OriGene Technologies, Inc. Luciferase Assays for firefly and Renilla luciferase. [Link]
-
Assay Genie. p38 MAPK Signaling Review. [Link]
-
LI-COR Biosciences. Example Experiment: Detecting p38 Activation in HeLa Cells Following Anisomycin Treatment. [Link]
-
BioVision Inc. Tyrosinase Inhibitor Screening Kit (Colorimetric). [Link]
-
AkrivisBio. Tyrosinase Inhibitor Screening Kit. [Link]
-
Bitesize Bio. 4 Easy Steps to Analyze Your qPCR Data Using Double Delta Ct Analysis. [Link]
-
edX. IC50 Determination. [Link]
-
ResearchGate. PROMPTs are accumulating by anisomycin- and UV-C light-induced p38 MAPK-activation in HeLa cells. [Link]
-
ResearchGate. Activation and downstream targets of P38 MAPK. [Link]
Sources
Application Notes & Protocols: A Comprehensive Experimental Design for the Preclinical Evaluation of 3-(2,4-dimethoxyphenyl)propanoic acid
Introduction
3-(2,4-dimethoxyphenyl)propanoic acid is a synthetic organic compound with a structure that suggests potential therapeutic applications. Notably, it serves as a reagent in the synthesis of acylaminopyridinylimidazoles, which act as p38 MAP kinase inhibitors[1]. The p38 MAP kinase signaling pathway is a well-established mediator of inflammatory responses, making this compound a person of interest for the development of novel anti-inflammatory and analgesic drugs. Furthermore, structurally related compounds, such as 3-(4-methoxyphenyl)propionic acid, have demonstrated nonsteroidal anti-inflammatory drug (NSAID) properties, likely through the inhibition of prostaglandin synthesis[2].
These preliminary indicators strongly suggest that a systematic investigation into the biological activities of this compound is warranted. This guide provides a comprehensive, multi-phased experimental framework for the preclinical evaluation of this compound, designed for researchers, scientists, and drug development professionals. The protocols outlined herein are intended to rigorously assess its efficacy, elucidate its mechanism of action, and provide a preliminary evaluation of its safety and pharmacokinetic profile.
Phase 1: In Vitro Efficacy and Mechanism of Action
Objective: To determine the direct anti-inflammatory and potential analgesic properties of this compound and to investigate its molecular mechanism of action.
Experimental Workflow: Phase 1
Caption: Phase 1 workflow for in vitro evaluation.
Protocol 1.1: COX-1 and COX-2 Inhibition Assays
Rationale: Many NSAIDs exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis. This assay will determine if this compound acts via a similar mechanism.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
This compound
-
Positive controls (e.g., Indomethacin for COX-1, Celecoxib for COX-2)
-
Assay buffer
-
EIA detection reagents
Procedure:
-
Prepare a dilution series of this compound and positive controls.
-
In a 96-well plate, add the enzyme, assay buffer, and the test compound or control.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA).
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
Expected Data Output:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | TBD | TBD | TBD |
| Indomethacin (Control) | ~0.1 | ~1.0 | 0.1 |
| Celecoxib (Control) | >10 | ~0.05 | >200 |
Protocol 1.2: LPS-Induced Pro-inflammatory Mediator Release in Macrophages
Rationale: To assess the compound's ability to suppress the production of key pro-inflammatory mediators in a cellular context. Lipopolysaccharide (LPS) is a potent inducer of inflammation in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM media with 10% FBS
-
LPS from E. coli
-
This compound
-
Dexamethasone (positive control)
-
ELISA kits for TNF-α, IL-6, and PGE2
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and PGE2 in the supernatant using specific ELISA kits.
-
Determine the IC50 for the inhibition of each mediator.
Protocol 1.3: p38 MAPK Signaling Pathway Analysis
Rationale: Given that the test compound is used to synthesize p38 MAPK inhibitors, this experiment will directly assess its effect on this key inflammatory signaling pathway.
Materials:
-
RAW 264.7 cells
-
LPS
-
This compound
-
SB203580 (p38 inhibitor, positive control)
-
Cell lysis buffer
-
Antibodies: anti-phospho-p38, anti-total-p38, HRP-conjugated secondary antibody
-
Western blot equipment and reagents
Procedure:
-
Culture and treat RAW 264.7 cells with the test compound and/or LPS as in Protocol 1.2, but for a shorter duration (e.g., 30 minutes).
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with anti-phospho-p38 antibody, then strip and re-probe with anti-total-p38 antibody.
-
Visualize bands using chemiluminescence and quantify band intensity.
Protocol 1.4: NF-κB Translocation Assay
Rationale: NF-κB is a critical transcription factor for pro-inflammatory gene expression. This assay will determine if the compound inhibits its activation.
Materials:
-
RAW 264.7 cells
-
LPS
-
This compound
-
Bay 11-7082 (NF-κB inhibitor, positive control)
-
Formaldehyde for fixing
-
Triton X-100 for permeabilization
-
Anti-NF-κB p65 antibody
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips and treat as in Protocol 1.3.
-
Fix, permeabilize, and block the cells.
-
Incubate with anti-NF-κB p65 antibody, followed by the fluorescent secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize under a fluorescence microscope and quantify the percentage of cells with nuclear translocation of NF-κB.
Phase 2: In Vivo Efficacy Assessment
Objective: To translate the in vitro findings into a whole-organism context by evaluating the anti-inflammatory and analgesic effects of this compound in established rodent models.
Experimental Workflow: Phase 2
Caption: Phase 2 workflow for in vivo efficacy testing.
Protocol 2.1: Carrageenan-Induced Paw Edema Model
Rationale: This is a classic and well-validated model of acute inflammation and is predictive of anti-inflammatory drug activity.[3][4][5]
Materials:
-
Male Wistar rats or Swiss albino mice
-
This compound
-
Indomethacin (positive control)
-
1% Carrageenan solution in saline
-
Pletysmometer
Procedure:
-
Acclimatize animals and fast them overnight.
-
Administer the test compound, indomethacin, or vehicle orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a pletysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Protocol 2.2: Acetic Acid-Induced Writhing Test
Rationale: This model assesses peripheral analgesic activity by inducing a pain response (writhing) through the irritation of the peritoneum, which stimulates the release of pain mediators like prostaglandins.[6]
Materials:
-
Swiss albino mice
-
This compound
-
Aspirin or Diclofenac (positive control)
-
0.6% Acetic acid solution
Procedure:
-
Acclimatize animals.
-
Administer the test compound, positive control, or vehicle intraperitoneally or orally.
-
After a set pre-treatment time (e.g., 30 minutes for i.p.), inject 0.6% acetic acid intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of pain inhibition for each group.
Phase 3: Preclinical Safety and Pharmacokinetic Profiling (ADME-Tox)
Objective: To conduct an early-stage assessment of the compound's safety profile and its absorption, distribution, metabolism, and excretion (ADME) properties. This is a critical step in drug development to identify potential liabilities.[7][8][9][10][11]
Protocol 3.1: In Vitro Cytotoxicity Assay
Rationale: To determine the concentration at which the compound becomes toxic to cells, providing a therapeutic window.
Materials:
-
HepG2 (human liver carcinoma) or other relevant cell lines
-
This compound
-
Doxorubicin (positive control)
-
MTT reagent
-
DMSO
Procedure:
-
Seed cells in a 96-well plate.
-
Treat with a range of concentrations of the test compound for 24-48 hours.
-
Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the crystals with DMSO.
-
Read the absorbance at 570 nm.
-
Calculate cell viability and determine the CC50 (concentration that causes 50% cytotoxicity).
Protocol 3.2: In Vitro Metabolic Stability
Rationale: To assess how quickly the compound is metabolized by liver enzymes, which helps predict its half-life in the body.[9]
Materials:
-
Human or rat liver microsomes
-
NADPH regenerating system
-
This compound
-
Testosterone or Verapamil (positive controls with known metabolic rates)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system
Procedure:
-
Incubate the test compound with liver microsomes and the NADPH regenerating system at 37°C.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with cold acetonitrile.
-
Analyze the remaining amount of the parent compound at each time point using LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance.
Protocol 3.3: Preliminary Pharmacokinetic (PK) Study
Rationale: To understand how the compound is absorbed, distributed, and eliminated in a living organism after a single dose. This provides crucial information for dose selection in further efficacy studies.[12][13][14]
Materials:
-
Male Sprague-Dawley rats
-
This compound formulated for intravenous (IV) and oral (PO) administration
-
Blood collection tubes (with anticoagulant)
-
LC-MS/MS system
Procedure:
-
Administer a single dose of the compound to two groups of rats (one IV, one PO).
-
Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
-
Extract the drug from the plasma and analyze the concentration using a validated LC-MS/MS method.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
Expected Data Output:
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | TBD | TBD |
| Cmax (ng/mL) | TBD | TBD |
| Tmax (hr) | N/A | TBD |
| AUC (0-inf) (ng*hr/mL) | TBD | TBD |
| Half-life (t1/2) (hr) | TBD | TBD |
| Bioavailability (%) | N/A | TBD |
Data Interpretation and Next Steps
The successful completion of these three phases will provide a robust initial dataset for this compound.
-
Phase 1: Positive results would show potent inhibition of inflammatory mediators and pathways, ideally with a clear mechanism of action (e.g., selective COX-2 inhibition or potent p38 MAPK pathway suppression).
-
Phase 2: In vivo efficacy would be demonstrated by a significant, dose-dependent reduction in paw edema and abdominal writhing, validating the in vitro findings.
-
Phase 3: An ideal candidate would exhibit low cytotoxicity (high CC50), moderate metabolic stability (not too fast, not too slow), and acceptable oral bioavailability.
If the compound demonstrates a promising profile across these assays, subsequent steps would involve lead optimization, more extensive toxicology studies, and formulation development in preparation for Investigational New Drug (IND)-enabling studies.
References
-
PubMed. (n.d.). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Retrieved from [Link]
-
ScienceOpen. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]
-
PMC. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Retrieved from [Link]
-
Patsnap Synapse. (2025). What in vivo models are used for pain studies? Retrieved from [Link]
-
Pharmaron CRO. (n.d.). Pain, Immunology & Inflammation Models. Retrieved from [Link]
-
Semantic Scholar. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Retrieved from [Link]
-
Drug Discovery World. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Retrieved from [Link]
-
PMC. (n.d.). An overview of animal models of pain: disease models and outcome measures. Retrieved from [Link]
-
ResearchGate. (n.d.). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Retrieved from [Link]
-
Scirp.org. (2014). In-Vivo Models for Management of Pain. Retrieved from [Link]
-
Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from [Link]
-
ResearchGate. (2025). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Retrieved from [Link]
-
BioResources. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]
Sources
- 1. theclinivex.com [theclinivex.com]
- 2. guidechem.com [guidechem.com]
- 3. criver.com [criver.com]
- 4. pharmaron.com [pharmaron.com]
- 5. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-Vivo Models for Management of Pain [scirp.org]
- 7. Target-Based ADME/Tox Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. ADME アッセイ [promega.jp]
- 9. cellgs.com [cellgs.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. revvity.com [revvity.com]
- 12. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2,4-dimethoxyphenyl)propanoic acid
Welcome to the technical support center for the synthesis of 3-(2,4-dimethoxyphenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.
Recommended Synthetic Pathway
The synthesis of this compound is efficiently achieved via a two-step process. The first step involves a Perkin condensation to create the α,β-unsaturated acrylic acid intermediate, followed by a catalytic hydrogenation to reduce the carbon-carbon double bond. This pathway is reliable and offers clear checkpoints for optimization.
Caption: Recommended two-step synthesis pathway.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high-yield synthesis.
Step 1: Synthesis of 3-(2,4-Dimethoxyphenyl)acrylic acid (Intermediate)
-
Reagent Preparation: Ensure sodium acetate is anhydrous by drying it in an oven at 120°C for at least 4 hours. The Perkin reaction is highly sensitive to moisture, which can hydrolyze the acetic anhydride.[1]
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a drying tube), and a thermometer, combine 2,4-dimethoxybenzaldehyde (16.6 g, 0.1 mol), anhydrous sodium acetate (10.2 g, 0.125 mol), and acetic anhydride (25.5 g, 0.25 mol).
-
Condensation: Heat the reaction mixture in an oil bath to 180°C with vigorous stirring. Maintain this temperature for 5-7 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Workup and Isolation:
-
Allow the mixture to cool to approximately 100°C and pour it slowly into 400 mL of cold water while stirring.
-
Heat the aqueous mixture to boiling to hydrolyze any remaining acetic anhydride, then cool to room temperature.
-
If the product crystallizes, filter the solid using a Büchner funnel. If it separates as an oil, extract the mixture with ethyl acetate (3 x 100 mL).
-
For crystallized product: Wash the crude solid with cold water. To purify, dissolve the solid in a 10% sodium carbonate solution, filter to remove any insoluble impurities, and then re-precipitate the acid by adding concentrated HCl dropwise until the solution is acidic (pH ~2).
-
Filter the purified white precipitate, wash with cold water until the washings are neutral, and dry in a vacuum oven.
-
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup: To a hydrogenation flask, add the dried 3-(2,4-dimethoxyphenyl)acrylic acid (10.4 g, 0.05 mol) and methanol (150 mL). Swirl to dissolve. Carefully add 10% Palladium on Carbon (Pd/C) catalyst (0.5 g, ~5 mol%).
-
Hydrogenation: Secure the flask to a Parr hydrogenator or use a balloon filled with hydrogen gas. Purge the system with hydrogen three times. Pressurize the vessel to 50 psi (or maintain a positive pressure with the balloon) and shake or stir the reaction vigorously at room temperature.
-
Monitoring: The reaction is typically complete within 4-6 hours. Monitor the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases. Progress can also be checked by TLC.
-
Catalyst Removal and Isolation:
-
Carefully vent the hydrogen and purge the system with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to recover all the product. Caution: The Pd/C catalyst can be pyrophoric when dry; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting solid is typically of high purity.
-
-
Purification (if necessary): If the product requires further purification, recrystallize from a mixture of water and ethanol. A method involving filtration over a small column of silica gel has also been reported for a similar isomer.[2]
Troubleshooting Guide
Question: My Perkin condensation (Step 1) resulted in a low yield or failed completely. What went wrong?
Answer: This is a common issue often traced back to reagent quality or reaction conditions.
-
Cause 1: Presence of Moisture. Water reacts with acetic anhydride, quenching the reagent, and prevents the formation of the crucial enolate intermediate required for the condensation.[1]
-
Solution: Ensure your sodium acetate is completely anhydrous by oven-drying. Use freshly opened or distilled acetic anhydride. Protect the reaction from atmospheric moisture with a drying tube.
-
-
Cause 2: Insufficient Temperature or Time. The Perkin reaction has a high activation energy and requires elevated temperatures to proceed efficiently.[1]
-
Solution: Ensure your oil bath maintains a steady 180°C. Do not rely on the hotplate's dial setting; use a thermometer directly in the oil bath. Monitor the reaction via TLC and do not stop it prematurely.
-
-
Cause 3: Impure Aldehyde. The starting 2,4-dimethoxybenzaldehyde may have oxidized to the corresponding carboxylic acid over time.
-
Solution: Use freshly purchased aldehyde or purify older stock by distillation or recrystallization before use.
-
Question: The reduction in Step 2 is sluggish or stalls before completion. Why?
Answer: Incomplete hydrogenation is almost always related to the catalyst or the presence of impurities.
-
Cause 1: Catalyst Poisoning. The palladium catalyst is sensitive to poisons like sulfur compounds, halides, or residual base/acid from the previous step.
-
Solution: Ensure the intermediate acrylic acid is thoroughly purified before the reduction step. If you suspect your solvent or glassware is contaminated, use fresh, high-purity solvents and acid-washed glassware.
-
-
Cause 2: Inactive Catalyst. The Pd/C catalyst may be old or have been improperly handled, leading to deactivation.
-
Solution: Use a fresh bottle of catalyst. If yields are consistently low, consider purchasing from a different, reputable supplier. Ensure the catalyst is handled under an inert atmosphere as much as possible.
-
-
Cause 3: Insufficient Mixing/Hydrogen Contact. The reaction is heterogeneous, requiring efficient mixing to bring the substrate, hydrogen gas, and catalyst surface together.
-
Solution: Ensure vigorous stirring or shaking. Check that your hydrogen supply is not depleted and that the system is properly sealed to maintain pressure.
-
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Are there alternative methods to the Perkin condensation for Step 1? A1: Yes, a Knoevenagel condensation using malonic acid in the presence of a base like pyridine or piperidine can also yield the acrylic acid intermediate, sometimes under milder conditions than the Perkin reaction.
Q2: Can I use a different reducing agent instead of catalytic hydrogenation for Step 2? A2: While catalytic hydrogenation is the cleanest and most common method, other reducing agents can be used, though they may introduce complications. For example, sodium amalgam (Na/Hg) can reduce the double bond, but it involves toxic mercury. Using a reducing agent like sodium borohydride (NaBH₄) is generally ineffective for isolated carbon-carbon double bonds unless they are conjugated with a carbonyl group in a specific way (1,4-addition), which can be complex to control. For this substrate, catalytic hydrogenation is superior.
Q3: How critical is the purity of the final product? A3: For drug development and biological screening, purity is paramount. Even small amounts of unreacted starting material, intermediates, or catalyst residues (like palladium) can lead to false positives or toxicity in assays. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm purity (>98%) for most applications.
Q4: What is the expected melting point of this compound? A4: The melting point is a key indicator of purity. While the literature value for the closely related 3,4-dimethoxy isomer is 96-97°C, the expected range for the 2,4-dimethoxy isomer should be confirmed by analyzing a pure sample. Impurities will typically depress and broaden the melting point range.
Data Summary Table
| Parameter | Step 1 (Perkin Condensation) | Step 2 (Catalytic Hydrogenation) |
| Product | 3-(2,4-Dimethoxyphenyl)acrylic acid | This compound |
| Typical Yield | 70-85% | >95% |
| Key Reagents | Acetic Anhydride, Anhydrous NaOAc | 10% Pd/C, H₂ gas |
| Temperature | 180°C | Room Temperature |
| Solvent | None (reagents are the medium) | Methanol |
| Purity Check | TLC, Melting Point, ¹H NMR | TLC, Melting Point, ¹H NMR, HPLC |
References
- Barabanov, M.A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698.
- Biosynth (n.d.). 3-(3',4'-Dimethoxyphenyl)propanoic acid.
- Sathee NEET - IIT Kanpur (n.d.). Perkin Reaction Mechanism.
-
Wikipedia (n.d.). Perkin reaction. Available at: [Link]
-
Organic Reactions (n.d.). The Perkin Reaction and Related Reactions. Available at: [Link]
-
Cambridge University Press (n.d.). Perkin Reaction. Available at: [Link]
-
J&K Scientific LLC (2021). Perkin Reaction. Available at: [Link]
-
National Institutes of Health (NIH) (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Available at: [Link]
-
Gutsche, C. D., & Hoyer, F. A. (1950). A Synthesis of /3-(3,4,5-Trimethoxyphenyl)-propionic Acid. Journal of the American Chemical Society, 72(9), 4285-4286. Available at: [Link]
-
National Institutes of Health (NIH) (n.d.). Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. Available at: [Link]
-
PubChem (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. Available at: [Link]
-
PubMed (n.d.). [Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and a study of its biological activity]. Available at: [Link]
-
National Institutes of Health (NIH) (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available at: [Link]
-
IUCr Journals (n.d.). Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. Available at: [Link]
Sources
Technical Support Center: Synthesis of 3-(2,4-dimethoxyphenyl)propanoic acid
Welcome to the technical support center for the synthesis of 3-(2,4-dimethoxyphenyl)propanoic acid (CAS 22174-29-4)[1]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its multi-step synthesis. Our focus is on providing in-depth, mechanistically-grounded troubleshooting advice to optimize your reaction outcomes.
The synthesis of this valuable arylpropanoic acid derivative typically proceeds via a two-step sequence: a condensation reaction with 2,4-dimethoxybenzaldehyde to form an unsaturated intermediate, followed by the reduction of the carbon-carbon double bond. Each step presents unique challenges and potential for side-product formation. This guide addresses these issues in a practical, question-and-answer format.
Section 1: The Condensation Step - Forming the Cinnamic Acid Intermediate
The most common starting point is the condensation of 2,4-dimethoxybenzaldehyde with an active methylene compound. The two primary methods for this transformation are the Knoevenagel Condensation and the Perkin Reaction.
FAQ 1: My Knoevenagel condensation of 2,4-dimethoxybenzaldehyde with malonic acid (or its ester) is inefficient. What are the common causes of low yield and how can I fix them?
Low yields in a Knoevenagel condensation are frequently traced back to suboptimal reaction conditions or competing side reactions.[2][3] The key is balancing the reactivity of the nucleophile and the electrophile without promoting undesired pathways.
Core Causality: The Knoevenagel condensation is base-catalyzed, where the base deprotonates the active methylene compound to form a nucleophilic enolate.[4][5] However, the choice and strength of the base are critical. A base that is too strong can lead to self-condensation of the aldehyde, while one that is too weak will result in a slow or incomplete reaction.[2][4]
Troubleshooting Guide: Knoevenagel Condensation
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low Conversion | 1. Inappropriate Catalyst: The base is not strong enough to efficiently deprotonate the active methylene compound. 2. Water Inhibition: The reaction produces water, which can inhibit the catalyst or shift the equilibrium back to the starting materials.[2] | 1. Catalyst Optimization: Use a weak base like piperidine or pyridine.[2] These are effective at generating the enolate without causing aldehyde self-condensation. 2. Water Removal: Employ a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water, driving the reaction to completion.[3] |
| Formation of Michael Adduct | Uncontrolled Stoichiometry/Concentration: A high concentration of the enolate (from the active methylene compound) can act as a nucleophile and attack the α,β-unsaturated product in a Michael 1,4-addition.[6] | Control Stoichiometry: Use a slight excess (1.1 eq) of the 2,4-dimethoxybenzaldehyde to ensure the active methylene compound is the limiting reagent. Slow Addition: Add the active methylene compound dropwise to the reaction mixture to maintain its low instantaneous concentration.[6] |
| Cannizzaro Reaction Byproduct | Base is Too Strong: Although 2,4-dimethoxybenzaldehyde lacks α-hydrogens, very strong bases (e.g., concentrated NaOH) can induce a Cannizzaro reaction, causing disproportionation to 2,4-dimethoxybenzyl alcohol and 2,4-dimethoxybenzoic acid.[6] | Use a Weak Base: Strictly avoid strong bases like NaOH or KOH for the condensation step. Stick to amine catalysts such as piperidine or ammonium salts.[2] |
Workflow: Knoevenagel Condensation and Side Reactions
Caption: Knoevenagel pathway and the competing Michael addition side reaction.
FAQ 2: I am using the Perkin reaction to synthesize the cinnamic acid derivative, but the reaction is messy and yields are poor. What are the key parameters to control?
The Perkin reaction, which uses an acid anhydride and its corresponding alkali salt, is a classic method for synthesizing cinnamic acids.[7][8][9] However, it often requires high temperatures, which can lead to side reactions if not properly controlled.[10]
Core Causality: The mechanism involves the formation of an enolate from the acid anhydride, which then attacks the aromatic aldehyde.[9][11] The choice of base and anhydride is crucial. The base must be the salt of the same carboxylic acid as the anhydride to prevent a mixture of products from anhydride exchange.
Troubleshooting Guide: Perkin Reaction
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low Yield / Tar Formation | 1. High Temperature: The reaction often requires heating >150 °C, which can cause decomposition of starting materials or products. 2. Non-anhydrous Conditions: The presence of water can hydrolyze the acid anhydride, reducing its effective concentration. | 1. Optimize Temperature: Carefully control the reaction temperature. Consider using microwave irradiation, which can reduce reaction times and potentially lower byproduct formation.[10] 2. Use Anhydrous Reagents: Ensure the sodium acetate (or other salt) is thoroughly dried before use.[10] |
| Formation of Mixed Products | Mismatched Anhydride and Salt: Using a salt (e.g., sodium propanoate) that does not correspond to the anhydride (e.g., acetic anhydride) can lead to scrambling and the formation of multiple cinnamic acid derivatives. | Match Anhydride and Salt: Always use the alkali salt of the acid corresponding to the anhydride (e.g., acetic anhydride with sodium acetate). |
Workflow: Perkin Reaction Mechanism
Caption: Selective hydrogenation pathway versus the over-reduction side reaction.
Section 3: The Final Step - Ester Hydrolysis
If the Knoevenagel condensation was performed with an ester of malonic acid (e.g., diethyl malonate), the product after reduction will be an ester of the target acid. The final step is hydrolysis.
FAQ 4: My ester hydrolysis is not going to completion, or the workup is difficult. What is the most robust method?
Ester hydrolysis can be catalyzed by either acid or base. For driving a reaction to completion, base-catalyzed hydrolysis (saponification) is superior.
Core Causality: Acid-catalyzed hydrolysis is a reversible equilibrium process. [12][13]To achieve high conversion, a large excess of water is needed. In contrast, base-catalyzed hydrolysis is effectively irreversible because the final step is an acid-base reaction where the alkoxide leaving group deprotonates the newly formed carboxylic acid to yield a carboxylate salt. [14]This thermodynamically favorable step drives the reaction to completion.
Recommended Protocol: Saponification
This protocol ensures complete conversion of the ester to the final carboxylic acid product.
-
Dissolution: Dissolve the ester (e.g., ethyl 3-(2,4-dimethoxyphenyl)propanoate) in a suitable co-solvent like ethanol or dioxane.
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 2-3 equivalents).
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC until all the starting ester has been consumed.
-
Workup - Neutralization: After cooling the reaction mixture, remove the organic co-solvent under reduced pressure. Dilute the remaining aqueous solution with water.
-
Workup - Acidification: Cool the solution in an ice bath and slowly acidify with cold, concentrated HCl until the pH is ~1-2. The this compound will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
References
-
Vedantu. (n.d.). Perkin Reaction Mechanism: Steps, Examples & Applications. Retrieved from [Link]
-
Applied Catalyst. (2024, March 19). How to Optimize Performance in Alkene Hydrogenation Catalysts. Retrieved from [Link]
-
Allen. (n.d.). Clemmensen Reduction – Mechanism, Reaction & Applications. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Clemmensen and Wolff Kishner Reduction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Physics Forums. (2019, October 20). Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
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Penn State Pressbooks. (n.d.). 5.5 Reduction of Alkenes: Hydrogenation – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. Retrieved from [Link]
-
OpenStax. (2023, September 20). 8.6 Reduction of Alkenes: Hydrogenation. In Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Effect of unsaturated substituents on the hydrolysis of esters. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 3.2.3 – Hydrogenation of Alkenes. In Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of derivatives of cinnamic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-[2,4-dimethoxy-5-(4-methoxybenzoyl)phenyl]propionic acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Retrieved from [Link]
-
Shinde, S. et al. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. ResearchGate. Retrieved from [Link]
-
Vedantu. (n.d.). Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Retrieved from [Link]
-
GeeksforGeeks. (2025, July 23). Clemmensen Reduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Asian Journal of Chemistry. (2019, December 30). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Perkin Reaction and Related Reactions. Retrieved from [Link]
-
Rabbani, G. (2018). A Concise Introduction of Perkin Reaction. Journal of Chemical Science, 7(2). Longdom Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
-
IFAS. (2024, March 8). Perkin's Reaction Problems | Reaction Practice Questions Series | MH-SET NE-SLET 2024 [Video]. YouTube. Retrieved from [Link]
-
University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
-
ProQuest. (n.d.). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. Retrieved from [Link]
-
Barabanov, M. A. et al. (n.d.). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
All 'Bout Chemistry. (2019, August 11). Perkin Reaction (Part 2): Examples and Applications [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Chem Sketch. (2023, January 14). Knoevenagel condensation [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2022, July 31). Two questions about the Knoevenagel reaction. r/OrganicChemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
J&K Scientific LLC. (2021, June 1). Perkin Reaction. Retrieved from [Link]
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- 14. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: 3-(2,4-dimethoxyphenyl)propanoic acid Purification
Welcome to our dedicated technical support center for the purification of 3-(2,4-dimethoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. We provide in-depth troubleshooting guides and frequently asked questions to ensure you can achieve the desired purity for your downstream applications.
Understanding the Challenges
This compound, a substituted phenylpropanoic acid, presents a unique set of purification challenges stemming from its molecular structure. The presence of a carboxylic acid group imparts polarity and the ability to form hydrogen bonds, while the dimethoxy-substituted phenyl ring introduces a degree of lipophilicity. This amphipathic nature can lead to difficulties in selecting appropriate solvent systems for recrystallization and chromatography. Furthermore, impurities from its synthesis, such as starting materials or byproducts, can possess similar physicochemical properties, complicating their separation from the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound, offering step-by-step solutions based on established chemical principles.
Issue 1: Oiling Out During Recrystallization
Q: My this compound is separating as an oil instead of forming crystals during recrystallization. What should I do?
A: "Oiling out" is a common problem when purifying polar compounds like carboxylic acids. It occurs when the solute is too soluble in the hot solvent, and upon cooling, it separates as a supersaturated liquid phase rather than forming a crystal lattice.
Causality: This is often due to an inappropriate solvent choice or cooling the solution too rapidly. The presence of impurities can also disrupt crystal lattice formation.
Solutions:
-
Re-evaluate Your Solvent System:
-
Single Solvent: If you are using a single solvent, it may be too good of a solvent. Try a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature. For polar compounds, consider solvents like water (if the compound is sufficiently polar), ethanol, or isopropyl alcohol.[1][2]
-
Solvent Pair: A more robust approach is to use a solvent pair.[3] Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Recommended Solvent Pairs:
-
Ethanol/Water
-
Acetone/Hexane
-
Toluene/Hexane[3]
-
-
-
-
Control the Cooling Rate:
-
Allow the flask to cool slowly to room temperature on the benchtop, undisturbed.
-
Once at room temperature, you can then transfer the flask to an ice bath to maximize crystal yield. Rapid cooling often promotes oiling out.[3]
-
-
"Scratching" to Induce Crystallization:
-
If an oil has formed, try scratching the inside of the flask with a glass rod at the oil-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
-
Seed Crystals:
-
If you have a small amount of pure, crystalline product from a previous batch, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.[3]
-
Issue 2: Co-elution of Impurities in Column Chromatography
Q: I'm running a silica gel column, but an impurity is eluting with my desired product. How can I improve the separation?
A: Co-elution occurs when the impurity and the product have very similar polarities and affinities for the stationary phase. The key is to modify the mobile phase to exploit subtle differences in their properties.
Causality: The polarity of the eluent is not optimized to provide differential migration rates for your compound and the impurity on the silica gel.
Solutions:
-
Optimize the Mobile Phase:
-
Solvent System: For methoxy-substituted aromatic acids, a common mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or diethyl ether.
-
Fine-tune the Polarity: If co-elution is occurring, the polarity of the mobile phase is likely too high. Decrease the proportion of the polar solvent (e.g., from 30% ethyl acetate in hexane to 20%). This will increase the retention time of both compounds but may improve their separation.
-
Add a Modifier: For carboxylic acids, adding a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase can be highly effective. This suppresses the ionization of the carboxylic acid group, reducing tailing and often improving separation from less acidic impurities.
-
-
Consider a Different Stationary Phase:
-
If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. For acidic compounds, alumina (neutral or acidic) can sometimes provide a different selectivity profile.
-
-
Gradient Elution:
-
Instead of using a constant mobile phase composition (isocratic elution), a gradient elution can be employed. Start with a low polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your product, leaving more polar impurities on the column.[4]
-
Workflow for Purification of this compound
Caption: A general workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
A1: The impurities will largely depend on the synthetic route. Common syntheses of related phenylpropanoic acids often start from a corresponding cinnamic acid derivative, which can be prepared via reactions like the Perkin or Knoevenagel condensation.[5][6][7] Therefore, potential impurities could include:
-
Unreacted Starting Materials: Such as 2,4-dimethoxybenzaldehyde or the corresponding cinnamic acid precursor.
-
Byproducts from the Synthesis of the Cinnamic Acid Precursor: The Perkin reaction, for instance, can sometimes lead to the formation of unwanted side products from the aldehyde.[6][8]
-
Incomplete Hydrogenation: If the propanoic acid is prepared by hydrogenation of the corresponding cinnamic acid, unreacted cinnamic acid may be present.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: A good starting point is a solvent pair that balances the polarity of the carboxylic acid with the more non-polar dimethoxy-phenyl group. An ethanol/water mixture is an excellent first choice. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution just begins to turn cloudy. Then, add a few drops of ethanol to clarify the solution and allow it to cool slowly.
Q3: How can I effectively remove non-acidic impurities?
A3: An acid-base extraction is a highly effective method. Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate. The this compound will be deprotonated and move into the aqueous layer, while non-acidic impurities will remain in the organic layer. The aqueous layer can then be acidified with an acid like HCl to precipitate the pure carboxylic acid, which can be collected by filtration.
Q4: What analytical techniques are recommended to assess the purity of the final product?
A4: A combination of techniques is recommended for a comprehensive assessment of purity:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the compound.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can reveal the presence of impurities with distinct signals.
-
Melting Point Analysis: A sharp melting point range close to the literature value (around 100-104 °C) is a good indicator of high purity.[3]
Experimental Protocols
Protocol 1: Recrystallization using an Ethanol/Water Solvent Pair
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum volume of hot ethanol required to fully dissolve the solid.
-
Heat the solution to near boiling.
-
Slowly add hot water dropwise while stirring until the solution becomes persistently cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with your chosen starting eluent (e.g., 10% ethyl acetate in hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica gel containing the sample to the top of the column.
-
Elute the Column: Begin eluting with the starting mobile phase.
-
Monitor the Elution: Collect fractions and monitor their composition by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Parameter | Recrystallization | Column Chromatography |
| Principle | Difference in solubility | Differential partitioning between stationary and mobile phases |
| Best for | Removing small amounts of impurities with different solubility profiles | Separating compounds with similar polarities |
| Throughput | High | Low to medium |
| Solvent Consumption | Moderate | High |
References
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Recrystallization1. [Link]
-
Recrystallization. [Link]
-
PrepChem. Preparation of 3-bromo-3-phenylpropanoic acid. [Link]
- Google Patents.
-
The Pharma Innovation. Cinnamic acid derivatives: An ERA. [Link]
-
ACS Publications. Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. [Link]
-
Recrystallization and Crystallization. [Link]
-
The Student Room. How to purify a carboxylic acid by recrystallisation? [Link]
-
Organic Syntheses Procedure. 2-phenylpropionic acid. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities. [Link]
-
Organic Syntheses Procedure. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]
-
Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
UNL Digital Commons. Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
PrepChem. Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathway and Applications of 3-(2-Methoxyphenyl)propionic Acid for Chemical Manufacturers. [Link]
- Google Patents. Method for recovering and purifying propionic acid.
-
HMDB. Showing metabocard for 3-(3,4,5-Trimethoxyphenyl)propanoic acid (HMDB0030254). [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]
-
ResearchGate. Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. [Link]
-
HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
-
PMC - NIH. Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. [Link]
-
SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. [Link]
- Google P
-
PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid. [Link]
- Google Patents. Preparation of 3-oxo-3-(2,4- dihalogenated-3-difluorated methoxy phenyl)
- Google Patents. Method for purifying an extraction liquid.
-
SpectraBase. 3-(2,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)propionic acid ethyl ester. [Link]
-
European Patent Office. Process for producing and purifying 3,4-dihydrocoumarin. [Link]
-
PMC - NIH. Purification and properties of a novel quizalofop-p-ethyl-hydrolyzing esterase involved in quizalofop-p-ethyl degradation by Pseudomonas sp. J-2. [Link]
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. jocpr.com [jocpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 9. helixchrom.com [helixchrom.com]
Technical Support Center: Optimizing Reaction Conditions for 3-(2,4-Dimethoxyphenyl)propanoic Acid
Welcome to the technical support center for the synthesis of 3-(2,4-dimethoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this valuable compound.
Overview of Synthetic Strategy
The most reliable and common synthetic route to this compound involves a two-step process:
-
Knoevenagel Condensation: The initial step is the condensation of 2,4-dimethoxybenzaldehyde with an active methylene compound, typically malonic acid, to form the intermediate, 2,4-dimethoxycinnamic acid. The Doebner modification of the Knoevenagel condensation is particularly effective for this transformation.[1][2][3]
-
Catalytic Hydrogenation: The subsequent step involves the reduction of the carbon-carbon double bond of the cinnamic acid derivative to yield the desired saturated propanoic acid. Catalytic transfer hydrogenation is an efficient and safe method for this reduction.[4][5][6][7][8][9]
This guide will focus on optimizing both stages of this synthesis, providing detailed protocols and troubleshooting advice.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,4-Dimethoxycinnamic Acid via Knoevenagel Condensation (Doebner Modification)
This protocol outlines the synthesis of the intermediate, 2,4-dimethoxycinnamic acid, from 2,4-dimethoxybenzaldehyde and malonic acid using pyridine as a solvent and piperidine as a catalyst.[1][10]
Materials:
-
2,4-Dimethoxybenzaldehyde
-
Malonic Acid
-
Pyridine (anhydrous)
-
Piperidine
-
Hydrochloric Acid (concentrated)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dimethoxybenzaldehyde (1 equivalent) in anhydrous pyridine.
-
To this solution, add malonic acid (1.2 equivalents).
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 115°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.
-
Stir the mixture until the precipitate solidifies.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Recrystallize the crude 2,4-dimethoxycinnamic acid from ethanol to obtain a purified product.
Protocol 2: Synthesis of this compound via Catalytic Transfer Hydrogenation
This protocol describes the reduction of 2,4-dimethoxycinnamic acid to the final product using a palladium catalyst and formic acid as a hydrogen donor.[4][5][6][7][9]
Materials:
-
2,4-Dimethoxycinnamic Acid
-
Palladium on Carbon (10% Pd/C)
-
Formic Acid
-
Triethylamine
-
Methanol or Ethanol
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Celite or a similar filter aid
Procedure:
-
In a round-bottom flask, dissolve 2,4-dimethoxycinnamic acid (1 equivalent) in methanol or ethanol.
-
To this solution, add triethylamine (2 equivalents) followed by formic acid (5 equivalents).
-
Carefully add 10% Palladium on Carbon (5-10 mol %).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (60-80°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of the alcohol solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Troubleshooting Guides and FAQs
This section addresses common issues that may be encountered during the synthesis.
Knoevenagel Condensation Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Inactive or inappropriate catalyst. | - Use a weak base like piperidine or pyridine.[11][12] - Ensure the catalyst is not old or deactivated. |
| Suboptimal reaction conditions. | - The electron-donating methoxy groups on the benzaldehyde can slow the reaction; gentle heating may be necessary.[11] - Monitor the reaction by TLC to determine the optimal reaction time.[13] - For reactions that produce water, azeotropic removal with a Dean-Stark apparatus can drive the equilibrium towards the product.[11][12] | |
| Poor reagent quality. | - Use high-purity 2,4-dimethoxybenzaldehyde and malonic acid. Purify if necessary.[11] - Ensure reagents have been stored under appropriate conditions. | |
| Formation of Side Products | Michael addition of malonic acid to the cinnamic acid product. | - This is more common with highly reactive methylene compounds. With malonic acid, it is less of an issue.[11] |
| Cannizzaro reaction of 2,4-dimethoxybenzaldehyde. | - This can occur under strongly basic conditions, leading to the formation of 2,4-dimethoxybenzyl alcohol and 2,4-dimethoxybenzoic acid.[11][14] - Use a weak base as a catalyst to avoid this side reaction.[11] |
FAQ for Knoevenagel Condensation:
-
Q: Why is pyridine often used as the solvent in the Doebner modification?
-
A: Pyridine acts as both a solvent and a base, facilitating the decarboxylation of the intermediate that forms from the condensation of the aldehyde with malonic acid.[1]
-
-
Q: Can I use a different base instead of piperidine?
-
A: Yes, other weak bases such as other secondary amines or even ammonia can be used. However, piperidine is a very common and effective catalyst for this reaction.[3]
-
Catalytic Hydrogenation Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Incomplete Reaction | Inactive catalyst. | - Use fresh, high-quality palladium on carbon. - Ensure the catalyst is not poisoned by impurities from the previous step. |
| Insufficient hydrogen source. | - Ensure an adequate excess of the hydrogen donor (e.g., formic acid) is used.[9] | |
| Suboptimal reaction conditions. | - The reaction may require a longer duration or higher temperature to go to completion. Monitor by TLC.[4][9] | |
| Low Product Yield | Loss of product during workup. | - Ensure complete extraction of the product from the aqueous phase. - Minimize transfers and handle the product carefully. |
| Catalyst deactivation. | - If the reaction stalls, it may be necessary to add more catalyst. |
FAQ for Catalytic Hydrogenation:
-
Q: Are there alternative hydrogen sources to formic acid for transfer hydrogenation?
-
Q: Why is a base like triethylamine added in the catalytic transfer hydrogenation?
-
A: The base is essential for the reaction to proceed efficiently. It facilitates the decomposition of formic acid to generate the active hydrogenating species.[9]
-
Reaction Mechanisms
Sources
- 1. youtube.com [youtube.com]
- 2. Knoevenagel Condensation [organic-chemistry.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Log in to Peeref - Peeref [peeref.com]
- 9. chemmethod.com [chemmethod.com]
- 10. DSpace [open.bu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(2,4-dimethoxyphenyl)propanoic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(2,4-dimethoxyphenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during its synthesis. We provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to enhance reaction efficiency and product purity.
Introduction
This compound is a valuable building block in the synthesis of various specialty chemicals and pharmaceutical intermediates. While several synthetic routes exist, each presents a unique set of challenges, primarily concerning the formation of unwanted byproducts. This guide focuses on the most common synthetic pathways, elucidating the mechanistic origins of byproducts and offering practical solutions for their mitigation.
Section 1: Synthesis via Perkin Reaction & Catalytic Hydrogenation
This popular two-step route first involves the formation of an α,β-unsaturated acid, 3-(2,4-dimethoxyphenyl)acrylic acid (2,4-dimethoxycinnamic acid), via the Perkin reaction, followed by the reduction of the carbon-carbon double bond.
Part A: The Perkin Reaction Step
The Perkin reaction is the condensation of an aromatic aldehyde (2,4-dimethoxybenzaldehyde) with an acid anhydride (e.g., acetic anhydride) in the presence of the alkali salt of the acid (e.g., sodium acetate).[1][2][3]
Frequently Asked Questions (FAQs)
Question: My Perkin reaction of 2,4-dimethoxybenzaldehyde has a low yield and shows multiple spots on the TLC plate. What are the likely byproducts?
Answer: Low yields and complex reaction mixtures in the Perkin reaction are common when conditions are not optimized. The primary byproducts often include:
-
Self-Condensation of Acetic Anhydride: At the high temperatures (typically ~180°C) required for the Perkin reaction, acetic anhydride can undergo self-condensation, leading to the formation of acetoacetic acid derivatives and subsequent decomposition products.[4]
-
Decarboxylation Products: A potential side reaction involves the decarboxylation of an intermediate, which can lead to the formation of stilbene-type derivatives, although this is often a minor pathway.[5]
-
Unreacted Starting Materials: Incomplete reaction is a common issue, leaving behind 2,4-dimethoxybenzaldehyde. This is often due to insufficient reaction time or temperature.
-
Mixed Anhydride Intermediates: The reaction proceeds through several intermediates.[4][5] If the final hydrolysis step is incomplete, some of these complex intermediates may remain in the crude product.
Question: How can I minimize byproduct formation in the Perkin reaction step?
Answer: Optimizing the reaction conditions is critical.
-
Reagent Purity: Ensure all reagents—2,4-dimethoxybenzaldehyde, acetic anhydride, and sodium acetate—are anhydrous. Moisture can hydrolyze the anhydride and inhibit the formation of the necessary carbanion intermediate.
-
Temperature Control: While the reaction requires high heat, excessive temperatures can promote side reactions. Maintain a stable temperature as specified in the protocol (typically 170-180°C).
-
Molar Ratios: Use a slight excess of acetic anhydride and the base catalyst to ensure the complete conversion of the aldehyde.[4]
-
Reaction Time: Allow the reaction to proceed for the recommended duration to ensure complete formation of the cinnamic acid derivative before workup.
Part B: The Catalytic Hydrogenation Step
This step reduces the double bond of the intermediate cinnamic acid derivative to yield the target propanoic acid. The choice of catalyst and reaction conditions is paramount for achieving high selectivity.
Frequently Asked Questions (FAQs)
Question: During the hydrogenation of 3-(2,4-dimethoxyphenyl)acrylic acid, I'm observing byproducts. What are they and why do they form?
Answer: Byproduct formation during hydrogenation is almost always related to catalyst choice and reaction conditions. Common byproducts include:
-
Over-reduction Products: Aggressive catalysts or harsh conditions (high pressure/temperature) can lead to the reduction of other functional groups.
-
Ring Saturation: Catalysts like Ruthenium on Carbon (Ru/C) can hydrogenate the aromatic ring, yielding 3-(2,4-dimethoxycyclohexyl)propanoic acid.[6]
-
Carboxylic Acid Reduction: Potent catalyst systems may also reduce the carboxylic acid group to an alcohol, forming 3-(2,4-dimethoxyphenyl)propan-1-ol.[6]
-
-
Incomplete Reaction: The most common "byproduct" is simply the unreacted starting material, 3-(2,4-dimethoxyphenyl)acrylic acid. This occurs if the catalyst is inactive, the reaction time is too short, or the hydrogen pressure is insufficient.
-
Side-chain Impurities: Depending on the solvent, esterification can occur if an alcohol like ethanol is used as the solvent at elevated temperatures, forming ethyl 3-(2,4-dimethoxyphenyl)propanoate.
Question: My final product is a mixture of the desired product and over-reduced species. How do I improve the selectivity of the hydrogenation?
Answer: Achieving high selectivity for the C=C double bond is key.
-
Catalyst Selection: Palladium on Carbon (Pd/C) is the preferred catalyst for selectively hydrogenating a C=C double bond without affecting the aromatic ring or carboxylic acid group under mild conditions.[6][7] Rhodium-based catalysts have also shown high selectivity.[8][9]
-
Reaction Conditions: Perform the reaction at or near room temperature (e.g., 25°C) and at low to moderate hydrogen pressure (e.g., 10-50 psi).[7]
-
Solvent Choice: Use inert solvents like ethyl acetate, methanol, or ethanol. For transfer hydrogenation, formic acid or 1,4-cyclohexadiene can serve as the hydrogen source in the presence of a catalyst.[8][9][10]
Troubleshooting Workflow: Hydrogenation Step
This workflow helps diagnose and solve common issues during the catalytic hydrogenation of 2,4-dimethoxycinnamic acid.
Caption: Troubleshooting workflow for catalytic hydrogenation.
Section 2: Synthesis via Knoevenagel Condensation
This route involves the condensation of 2,4-dimethoxybenzaldehyde with an active methylene compound (e.g., malonic acid, ethyl cyanoacetate) catalyzed by a weak base, followed by subsequent transformations.[11]
Frequently Asked Questions (FAQs)
Question: I am attempting a Knoevenagel condensation between 2,4-dimethoxybenzaldehyde and malonic acid (Doebner modification), but the reaction is messy. What are the expected byproducts?
Answer: The Doebner modification uses pyridine as both a catalyst and solvent and typically results in a condensation followed by decarboxylation.[11][12] However, several side reactions can occur:
-
Self-Condensation of Aldehyde: Although less common with a mild base like pyridine, some self-condensation (an aldol reaction) of 2,4-dimethoxybenzaldehyde can occur, leading to dimers.[11]
-
Michael Addition: The α,β-unsaturated product is a Michael acceptor. A second molecule of the malonic acid enolate can potentially add to the product, forming a bis-adduct, especially if the concentration of the active methylene compound is high.
-
Incomplete Decarboxylation: The reaction is intended to yield the cinnamic acid derivative directly. However, the intermediate dicarboxylic acid may persist if the reaction temperature or time is insufficient, leading to 3-(2,4-dimethoxyphenyl)-2-carboxyacrylic acid in the crude mixture.
Question: I used ethyl cyanoacetate as the active methylene compound. What challenges should I anticipate in the subsequent hydrolysis and decarboxylation steps?
Answer: Using ethyl cyanoacetate leads to ethyl 2-cyano-3-(2,4-dimethoxyphenyl)acrylate. Converting this to the target acid requires hydrolysis of both the ester and the nitrile, followed by decarboxylation.
-
Incomplete Nitrile Hydrolysis: The hydrolysis of a nitrile group proceeds via an amide intermediate. Harsh conditions are often required for full conversion to the carboxylic acid. It is common to isolate the intermediate 2-amido-3-(2,4-dimethoxyphenyl)acrylic acid if hydrolysis conditions (e.g., NaOH concentration, temperature) are too mild.[13]
-
Premature Decarboxylation: If the hydrolysis is performed under strong acidic or basic conditions at high temperatures, decarboxylation might occur before the nitrile is fully hydrolyzed, potentially leading to a mixture of products.
Protocol: Selective Hydrogenation of 3-(2,4-dimethoxyphenyl)acrylic acid
This protocol is optimized for high selectivity and yield.
| Parameter | Value | Rationale |
| Reactant | 3-(2,4-dimethoxyphenyl)acrylic acid | 1.0 eq |
| Catalyst | 5% Palladium on Carbon (Pd/C) | 1-2 mol%. Highly selective for C=C bond reduction.[6][7] |
| Hydrogen Source | H₂ gas | 1 atm (balloon) to 50 psi |
| Solvent | Ethyl Acetate or Methanol | Inert solvents that solubilize the substrate well. |
| Temperature | 20-25°C | Avoids over-reduction of the aromatic ring or carboxyl group.[7] |
| Reaction Time | 2-6 hours | Monitor by TLC until starting material is consumed. |
Step-by-Step Methodology:
-
Vessel Preparation: Add 3-(2,4-dimethoxyphenyl)acrylic acid and the solvent to a suitable hydrogenation vessel equipped with a magnetic stir bar.
-
Inerting: Sparge the solution with nitrogen or argon for 5-10 minutes to remove oxygen.
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst under a nitrogen atmosphere.
-
Hydrogenation: Securely attach a hydrogen-filled balloon or connect the vessel to a Parr shaker. Purge the vessel with hydrogen three times.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: Periodically pause the reaction, vent the hydrogen, and take a small sample for TLC analysis to check for the disappearance of the starting material.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with fresh solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
Section 3: Alternative Synthetic Routes & General Purification
Synthesis via Friedel-Crafts Acylation & Clemmensen Reduction
Another approach involves the Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride to form 3-(2,4-dimethoxybenzoyl)propanoic acid, followed by reduction of the ketone.
Question: What are the major byproducts of a Clemmensen reduction of 3-(2,4-dimethoxybenzoyl)propanoic acid?
Answer: The Clemmensen reduction (using zinc amalgam and concentrated HCl) is effective for reducing aryl ketones but operates under harsh acidic conditions.[14][15] The highly activated 2,4-dimethoxyaryl system can be sensitive to these conditions. Potential byproducts include:
-
Alcohol Formation: Incomplete reduction may yield the corresponding secondary alcohol, 3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid.[16]
-
Dimerization Products: Radical intermediates can dimerize to form pinacol-like byproducts.[16]
-
Rearrangement: The strongly acidic medium can sometimes promote skeletal rearrangements or ether cleavage, although this is less common.
-
Modified Clemmensen: To avoid these harsh conditions, a modified Clemmensen reduction using activated zinc dust in an anhydrous organic solvent can be a milder and more effective alternative for acid-sensitive substrates.[17]
General Purification Strategies
Question: How can I effectively purify my final this compound from common byproducts?
Answer:
-
Acid-Base Extraction: This is a powerful technique. The desired product is a carboxylic acid and can be selectively extracted.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash with a mild aqueous base (e.g., sodium bicarbonate solution). The desired acid will move to the aqueous layer as its sodium salt, while neutral byproducts (like over-reduced alcohols or esters) will remain in the organic layer.
-
Separate the layers, and then carefully re-acidify the aqueous layer with HCl to precipitate the pure product. Filter to collect.
-
-
Recrystallization: This is effective for removing closely related impurities. A solvent system like water/ethanol or toluene/hexanes often works well.
-
Column Chromatography: For difficult separations, silica gel chromatography is the final option. A solvent gradient of ethyl acetate in hexanes, often with a small amount (0.5-1%) of acetic acid to prevent tailing, can effectively separate the product from non-polar byproducts and residual starting materials.
Purification Workflow Diagram
Caption: General purification workflow for the final product.
References
-
Unacademy. (n.d.). Perkin Reaction Mechanism. Chemistry - Unacademy. Retrieved from [Link]
- Lamchen, M., & Robinson, R. (1951).
-
Shinde, S. et al. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. ResearchGate. Retrieved from [Link]
-
Stanislav, K. et al. (n.d.). Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. ResearchGate. Retrieved from [Link]
- Ram, R. N., & Meher, N. K. (2000). Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. Tetrahedron Letters, 41, 7847-7849.
- Al-Shaal, S. et al. (2024). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies.
-
Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Introduction to Perkin reaction its mechanism and examples.pdf. Retrieved from [Link]
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
- Benchchem. (2025).
-
Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]
- Unknown. (n.d.). Clemmensen Reduction.
-
Banerjee, A. K. et al. (2024). The Clemmensen Reduction. Juniper Publishers. Retrieved from [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). homoveratric acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Modified Clemmensen. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway and Applications of 3-(2-Methoxyphenyl)propionic Acid for Chemical Manufacturers.
-
PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link]
- Mickevicius, V. et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- ResearchGate. (2025). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides.
- University of Lynchburg. (2024). Modeling and synthesis of 3-(2,6-disubstituted 5-pyrimidyl) propionic acids as inhibitors of Low Molecular Weight.
- Google Patents. (n.d.). US2861059A - Hydrolysis of acrylonitrile-containing polymers.
-
Wikipedia. (n.d.). Ammoxidation. Retrieved from [Link]
- Scribd. (2025). Acrylonitrile Pdff.
- ResearchGate. (2024). Production of Acrylonitrile.
- ResearchGate. (n.d.).
Sources
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. Introduction to Perkin reaction its mechanism and examples.pdf [slideshare.net]
- 3. byjus.com [byjus.com]
- 4. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. nacatsoc.org [nacatsoc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemmethod.com [chemmethod.com]
- 10. Catalytic transfer hydrogenation in alkaline aqueous medium using PdCl2/HCOOH/NaOH [designer-drug.com]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. Knoevenagel Condensation [organic-chemistry.org]
- 13. US2861059A - Hydrolysis of acrylonitrile-containing polymers - Google Patents [patents.google.com]
- 14. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 15. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: NMR Interpretation of 3-(2,4-dimethoxyphenyl)propanoic acid
Welcome to the technical support center for the NMR interpretation of 3-(2,4-dimethoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex issues encountered during the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting.
Part 1: The Expected NMR Spectrum - A Reference Guide
A clear understanding of the expected NMR spectrum is the foundation for accurate interpretation and troubleshooting. Below is a detailed prediction of the ¹H and ¹³C NMR spectra of this compound, based on established principles of NMR spectroscopy and data from analogous compounds.
Expected ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |
| H-6 | ~7.0-7.2 | d | 1H | ~8-9 | The ortho coupling to H-5 will result in a doublet. |
| H-5 | ~6.4-6.6 | dd | 1H | ~8-9, ~2-3 | Coupled to both H-6 (ortho) and H-3 (meta), resulting in a doublet of doublets. |
| H-3 | ~6.3-6.5 | d | 1H | ~2-3 | The meta coupling to H-5 will result in a doublet. |
| OCH₃ (C4) | ~3.8-3.9 | s | 3H | - | Singlet due to no adjacent protons. |
| OCH₃ (C2) | ~3.7-3.8 | s | 3H | - | Singlet due to no adjacent protons. |
| CH₂ (α to ring) | ~2.8-3.0 | t | 2H | ~7-8 | Triplet due to coupling with the adjacent CH₂ group. |
| CH₂ (α to COOH) | ~2.5-2.7 | t | 2H | ~7-8 | Triplet due to coupling with the adjacent CH₂ group. |
| COOH | ~10-12 | br s | 1H | - | Broad singlet, chemical shift can be concentration and solvent dependent. Will exchange with D₂O. |
Expected ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C=O | ~175-180 | Carboxylic acid carbonyl. |
| C-2, C-4 | ~158-162 | Aromatic carbons attached to methoxy groups. |
| C-6 | ~128-132 | Aromatic CH. |
| C-1 | ~118-122 | Quaternary aromatic carbon. |
| C-5 | ~104-108 | Aromatic CH. |
| C-3 | ~98-102 | Aromatic CH. |
| OCH₃ | ~55-56 | Methoxy carbons. |
| CH₂ (α to COOH) | ~34-38 | |
| CH₂ (α to ring) | ~24-28 |
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the NMR analysis of this compound in a question-and-answer format.
Q1: My aromatic region shows overlapping signals or unexpected splitting patterns. How can I resolve this?
A1: Overlapping signals in the aromatic region of disubstituted benzenes are common.[1] Here’s a systematic approach to deconvolution:
-
Causality: The electronic effects of the two methoxy groups and the propanoic acid chain influence the chemical shifts of the aromatic protons (H-3, H-5, and H-6), potentially causing them to resonate closer than predicted. Higher-order coupling effects can also lead to complex splitting patterns that don't follow the simple n+1 rule.[1]
-
Troubleshooting Protocol:
-
Change the Solvent: Switching from a non-polar solvent like CDCl₃ to a more polar or aromatic solvent like acetone-d₆ or benzene-d₆ can alter the chemical shifts of the aromatic protons and resolve overlapping signals.[2]
-
Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals, often resolving the overlap.
-
2D NMR Spectroscopy: A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons. This is invaluable for definitively assigning the coupled pairs in the aromatic region (e.g., H-5 to H-6 and H-5 to H-3). An HMBC (Heteronuclear Multiple Bond Correlation) experiment can further confirm assignments by showing correlations between protons and carbons over two to three bonds.
-
Q2: I see a broad peak around 1-5 ppm that I can't assign. What could it be?
A2: This is a very common observation and is almost always due to the presence of water in your NMR sample.
-
Causality: NMR solvents can absorb moisture from the air.[2] The chemical shift of water is highly dependent on the solvent, temperature, and concentration.
-
Troubleshooting Protocol:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The broad peak should disappear or significantly decrease in intensity as the labile protons (like water and the carboxylic acid proton) exchange with deuterium.[2]
-
Use Dry Solvents: Ensure you are using freshly opened or properly stored deuterated solvents. For highly sensitive samples, using solvents from a sealed ampule is recommended.
-
Q3: My baseline is distorted, and the peak shapes are poor. What is causing this?
A3: Poor peak shape and a distorted baseline are often indicative of issues with sample preparation or spectrometer shimming.[3][4]
-
Causality:
-
Poor Shimming: The magnetic field is not homogeneous across the sample, leading to broad and asymmetric peaks.[3][4]
-
Insoluble Material: The presence of suspended particles in your sample will broaden the NMR signals.[3]
-
High Concentration: Overly concentrated samples can lead to increased viscosity, which in turn causes peak broadening.[3] In extreme cases, it can saturate the detector, leading to baseline artifacts.[5]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Q4: I have extra peaks that don't correspond to my product. How do I identify them?
A4: The presence of unexpected peaks usually points to residual solvents or impurities from the synthesis.
-
Causality: It is very difficult to remove all traces of solvents used in the reaction and purification, even under high vacuum.[2] Additionally, side-products or unreacted starting materials may be present.
-
Troubleshooting Protocol:
-
Identify Common Solvents: Compare the chemical shifts of the unknown peaks to a table of common NMR solvent impurities.[6] Common culprits include ethyl acetate, dichloromethane, acetone, and hexanes.
-
Review the Synthesis: Consider the reagents and intermediates used in your synthesis of this compound. For example, if a Wittig reaction was used, you might see triphenylphosphine oxide as an impurity. If a reduction was performed, residual starting material (e.g., the corresponding cinnamic acid) might be present.
-
Spiking Experiment: If you suspect a specific impurity, add a small amount of that compound to your NMR sample and see if the corresponding peaks increase in intensity.
-
LC-MS Analysis: For a more definitive identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) can separate the components of your sample and provide their molecular weights.
-
Q5: The integration of my aromatic protons is not a clean 1:1:1 ratio. Why?
A5: This can be due to a few factors, often related to signal overlap or processing.
-
Causality:
-
Signal Overlap: If the peaks are not fully resolved, integrating them separately can be inaccurate.
-
Phasing and Baseline Correction: Improper phasing or baseline correction during data processing can lead to integration errors.
-
Relaxation Delays: For quantitative analysis, a sufficient relaxation delay (d1) must be used between scans to allow all protons to fully relax. While less of an issue for simple ¹H NMR, it can affect accuracy.
-
-
Troubleshooting Protocol:
-
Reprocess the Spectrum: Carefully re-phase and baseline correct your spectrum before integrating.
-
Integrate Overlapping Regions Together: If two aromatic signals partially overlap, integrate the entire region and see if the total integration corresponds to the expected number of protons (e.g., 2H).
-
Optimize Acquisition Parameters: If accurate quantitation is critical, increase the relaxation delay (d1) to 5 times the longest T1 relaxation time of the protons of interest.
-
Part 3: Experimental Protocols
Protocol 1: D₂O Exchange for Identification of Labile Protons
-
Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake vigorously for 30 seconds to ensure mixing.
-
Re-insert the sample into the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
-
Compare the two spectra. The signals corresponding to the carboxylic acid proton (-COOH) and any water present will have disappeared or significantly diminished in the second spectrum.
Protocol 2: Sample Preparation for High-Quality NMR Data
-
Weigh the Sample: Accurately weigh approximately 5-10 mg of your this compound.
-
Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble. CDCl₃, acetone-d₆, and DMSO-d₆ are common choices. Use approximately 0.6-0.7 mL of solvent.
-
Dissolution: Add the solvent to the vial containing your sample and gently vortex or sonicate until the solid is completely dissolved.
-
Filtering: If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[3]
-
Capping and Labeling: Cap the NMR tube and label it clearly. The sample is now ready for analysis.
References
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
University of California, Riverside. Troubleshooting Acquisition Related Problems - NMR. [Link]
-
San Diego State University NMR Facility. Common Problems. [Link]
-
University of California, San Diego NMR Facility. Trouble Shooting Page. [Link]
-
University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Aromatics. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
Technical Support Center: Stability of 3-(2,4-dimethoxyphenyl)propanoic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(2,4-dimethoxyphenyl)propanoic acid. It addresses common stability issues encountered during experimental workflows and offers troubleshooting strategies and validated protocols to ensure the integrity of your results.
Introduction to the Stability Profile of this compound
This compound, as a phenolic compound, is susceptible to degradation under various environmental conditions. Its stability is influenced by factors such as pH, light, temperature, and the presence of oxidizing agents.[1] Understanding these sensitivities is crucial for accurate and reproducible experimental outcomes. The dimethoxy-substituted phenyl ring and the propanoic acid side chain are the primary sites for potential degradation.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned yellow/brown. What is the cause and is it still usable?
A change in color, typically to yellow or brown, is a common indicator of degradation. This is often due to oxidation of the phenolic ring system, potentially forming quinone-like structures. The 2,4-dimethoxy substitution pattern makes the aromatic ring electron-rich and thus more susceptible to oxidation. Exposure to air (oxygen), light, or trace metal ion contaminants can accelerate this process.
Usability: The presence of color indicates the formation of impurities. For sensitive applications, such as in vitro or in vivo studies, it is strongly recommended to use a fresh, un-degraded solution. For less sensitive applications, the extent of degradation should be quantified using a stability-indicating analytical method, such as HPLC, to determine if the concentration of the active compound is still within an acceptable range.
Q2: I observe precipitation in my aqueous solution of this compound. What could be the reason?
Precipitation can occur for several reasons:
-
pH-dependent solubility: As a carboxylic acid, the solubility of this compound is highly dependent on the pH of the solution. In acidic to neutral pH, the compound exists predominantly in its less soluble protonated form. To increase solubility, the pH of the solution should be adjusted to slightly basic conditions (e.g., pH 7.5-8.5) to deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.
-
Degradation: Some degradation products may be less soluble than the parent compound, leading to their precipitation over time.
-
Temperature: Changes in temperature can affect solubility. If the solution was prepared at an elevated temperature, the compound might precipitate upon cooling to room temperature or during refrigerated storage.
Q3: How should I properly store solutions of this compound to minimize degradation?
To ensure the stability of your solutions, adhere to the following storage guidelines:
-
Protect from Light: Store solutions in amber vials or wrap clear vials with aluminum foil to prevent photodegradation.
-
Inert Atmosphere: For long-term storage, it is advisable to purge the solution with an inert gas like nitrogen or argon to displace oxygen and minimize oxidative degradation.
-
Controlled Temperature: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C or -80 °C). Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended.
-
pH Control: Maintain the pH of aqueous solutions in a range that ensures both solubility and stability. For many phenolic compounds, a slightly acidic pH (around 4-6) can sometimes slow down oxidation, but this needs to be balanced with solubility requirements.
Troubleshooting Guide: Common Stability Issues and Solutions
This section provides a structured approach to identifying and resolving common stability problems.
Issue 1: Unexpected Loss of Potency or Inconsistent Experimental Results
Potential Cause: Degradation of this compound leading to a lower effective concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of potency.
Step-by-Step Investigation:
-
Quantify Compound Concentration: Use a validated analytical method, such as the HPLC protocol provided below, to accurately measure the concentration of this compound in your stock and working solutions.
-
Perform Forced Degradation Study: To understand the degradation profile of the compound under your specific experimental conditions, a forced degradation study is recommended.[1][2] This involves subjecting the compound to various stress conditions to intentionally induce degradation.
-
Objective: To identify potential degradation products and establish the stability-indicating capability of your analytical method. A target degradation of 5-20% is generally recommended.
Table 1: Recommended Conditions for Forced Degradation Studies
Stress Condition Reagent/Condition Typical Duration Acid Hydrolysis 0.1 M HCl 24-72 hours at 60°C Base Hydrolysis 0.1 M NaOH 2-8 hours at room temp Oxidation 3% H₂O₂ 24 hours at room temp Thermal 60°C (in solution and as solid) 7 days Photolytic UV light (254 nm) and visible light 24-48 hours -
-
Identify Degradation Products: Analyze the stressed samples using the stability-indicating HPLC method. The appearance of new peaks will indicate the formation of degradation products.
-
Optimize Storage and Handling: Based on the results of the forced degradation study, refine your storage and handling procedures to mitigate the identified degradation pathways. For example, if significant degradation is observed under photolytic stress, stricter light protection measures are necessary.
-
Re-evaluate Experimental Protocol: Consider if any steps in your experimental protocol (e.g., prolonged incubation at elevated temperatures, exposure to incompatible reagents) could be contributing to the degradation.
Issue 2: Appearance of Unknown Peaks in Chromatograms
Potential Cause: Formation of degradation products or contamination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unknown chromatographic peaks.
Step-by-Step Investigation:
-
Analyze Blank Sample: Inject a blank sample (solvent or vehicle used to dissolve the compound) to rule out contamination from the solvent, glassware, or HPLC system.
-
Compare with Forced Degradation Samples: Compare the retention times of the unknown peaks with those of the degradation products generated during the forced degradation study.
-
Characterize Degradation Product: If a major degradation product is consistently observed, further characterization using techniques like LC-MS can help elucidate its structure. This information is valuable for understanding the degradation mechanism.
Potential Degradation Pathways
Based on the chemical structure of this compound and literature on related phenolic compounds, the following degradation pathways are plausible:
-
Oxidative Degradation: The electron-rich dimethoxybenzene ring is susceptible to oxidation, which can lead to demethylation and the formation of quinone-type structures. The propanoic acid side chain can also be a site of oxidation.[3][4][5]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, potentially leading to cleavage of the aromatic ring or reactions involving the side chain.[6][7][8][9]
-
Hydrolysis: While the ether and carboxylic acid functional groups are generally stable, under harsh acidic or basic conditions, hydrolysis of the methoxy groups or other reactions could occur.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method Validation: This method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[10][11] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Sample Preparation for Forced Degradation Studies
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation:
-
Solution: Incubate the stock solution at 60°C.
-
Solid: Place a small amount of the solid compound in an oven at 60°C.
-
-
Photolytic Degradation: Expose the stock solution to UV (254 nm) and visible light.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralization (for acid and base hydrolysis samples): Before HPLC analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilution: Dilute the samples to a suitable concentration for HPLC analysis with the mobile phase.
References
- Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics, 22(9), 5943-5959.
- Hullar, T., et al. (2021). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution.
- Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution.
- Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution.
- MedCrave online. (2016).
- PubMed. (2013).
- Zenodo. (Date not available).
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (Date not available). Pharmaceutical Technology.
- MedCrave online. (2016).
- Scientific Reports. (2025). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
- The Good Scents Company. (Date not available).
- NIH. (Date not available).
- Microbial degradation and assimilation of veratric acid in oxic and anoxic groundwaters. (2023). Frontiers in Microbiology.
- PubMed. (2013). Antagonist effects of veratric acid against UVB-induced cell damages.
- Pharmaguideline. (Date not available).
- Microbial degradation and assimilation of veratric acid in oxic and anoxic groundwaters. (Date not available). eScholarship, University of California.
- Wikipedia. (Date not available).
- Semantic Scholar. (Date not available). Choices of chromatographic methods as stability indicating assays for pharmaceutical products.
- Semantic Scholar. (Date not available). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2- methoxybenzene Sulfonamide.
- Semantic Scholar. (2025).
- ResearchGate. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide.
- NIH. (Date not available).
- Leah4Sci. (2019).
- PubMed. (2014). Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC.
- Penn State Pressbooks. (Date not available). 8.
- PubMed. (1980). Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester.
- SciSpace. (Date not available).
- OpenStax. (2023). 16.
- MDPI. (Date not available).
- Wikipedia.
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- 4. 8.8 Oxidation and Reduction of Aromatic Compounds – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 5. 16.8 Oxidation of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. ACP - Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution [acp.copernicus.org]
- 7. researchgate.net [researchgate.net]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution [archive.materialscloud.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3-(2,4-dimethoxyphenyl)propanoic Acid
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 3-(2,4-dimethoxyphenyl)propanoic acid. As a key intermediate in various pharmaceutical and research applications, scaling its production from the benchtop to pilot or manufacturing scales presents unique challenges. This document provides a structured, experience-driven approach to troubleshooting common issues and optimizing the synthesis, focusing on the most robust and scalable two-step route: a Perkin condensation followed by catalytic hydrogenation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are critical before embarking on a scale-up campaign.
Q1: What are the most viable synthetic routes for scaling up this compound?
A: While several routes exist, two are predominantly considered for scalability:
-
Perkin Condensation followed by Hydrogenation: This is the most common and often most reliable route. It involves reacting 2,4-dimethoxybenzaldehyde with acetic anhydride and a base (like sodium acetate) to form the unsaturated intermediate, (E)-3-(2,4-dimethoxyphenyl)acrylic acid (2,4-dimethoxycinnamic acid), which is then reduced.[1][2]
-
Malonic Ester Synthesis: This route involves alkylating diethyl malonate with 2,4-dimethoxybenzyl halide, followed by hydrolysis and decarboxylation.[3][4] While effective at the lab scale, it faces a significant drawback on a larger scale: the potential for dialkylation, which complicates purification and reduces the yield of the desired mono-alkylated product.[5]
For these reasons, this guide will focus exclusively on the Perkin condensation and subsequent hydrogenation pathway.
Q2: Why is the two-step Perkin reaction followed by hydrogenation often preferred for scale-up?
A: This pathway is favored for several reasons grounded in process chemistry principles:
-
Cost-Effective Starting Materials: 2,4-dimethoxybenzaldehyde, acetic anhydride, and sodium acetate are commodity chemicals, making the process economically viable at scale.
-
Robust and High-Yielding Steps: The Perkin condensation is a classic, well-understood reaction that can be driven to high conversion.[6] The subsequent hydrogenation of the cinnamic acid derivative is typically very efficient and clean, often yielding products with high purity.[7][8]
-
Crystalline Intermediate: The intermediate, 2,4-dimethoxycinnamic acid, is a stable, crystalline solid. This is a major advantage in scale-up, as it allows for isolation and purification by simple filtration and washing, effectively removing impurities from the first step before they can interfere with the sensitive catalytic hydrogenation step.
Q3: What are the critical safety considerations for this process at scale?
A:
-
High Temperatures: The Perkin condensation often requires high temperatures (e.g., 180°C), which demands appropriate engineering controls, heating mantles, and pressure-rated vessels. Monitoring for potential exotherms, although not typical for this reaction, is crucial.
-
Catalytic Hydrogenation: This step carries the most significant risks.
-
Hydrogen Gas: Using hydrogen gas requires specialized high-pressure reactors (autoclaves), proper ventilation, and strict protocols to prevent leaks and ignition.
-
Pyrophoric Catalysts: Palladium on carbon (Pd/C) is the most common catalyst. When dry and exposed to air, especially after use when it is finely divided and contains adsorbed hydrogen, it can be pyrophoric and ignite flammable solvents. The catalyst must always be handled wet.
-
Transfer Hydrogenation: As a safer alternative, catalytic transfer hydrogenation using a hydrogen donor like formic acid or ammonium formate can eliminate the need for pressurized hydrogen gas.[9][10]
-
Q4: What is a realistic overall yield to target for this two-step synthesis at scale?
A: With proper optimization, a realistic and achievable target for the two-step process is an overall yield of 75-85% . A well-executed Perkin condensation should yield the cinnamic acid intermediate in the 85-95% range. The subsequent hydrogenation is typically quantitative or near-quantitative (>95%) in terms of conversion, with isolation losses accounting for the final yield.
Section 2: Troubleshooting Guide: Step 1 - Perkin Condensation
This section addresses specific experimental issues encountered during the synthesis of (E)-3-(2,4-dimethoxyphenyl)acrylic acid.
Q: My Perkin condensation is showing low conversion of the starting 2,4-dimethoxybenzaldehyde. What are the likely causes?
A: Low conversion is a common issue when moving from lab to pilot scale. Consider these factors:
-
Cause 1: Insufficient Temperature or Reaction Time. The Perkin reaction has a significant activation energy. A temperature below 170-180°C may be insufficient to drive the reaction to completion.
-
Solution: Ensure your reactor's internal temperature probe is accurately calibrated. Verify that the heating system can maintain a stable setpoint. For scale-up, reaction times may need to be extended to ensure uniform heating of the larger volume.
-
-
Cause 2: Inactive Base Catalyst. The base, typically anhydrous sodium acetate, is critical for generating the reactive enolate from acetic anhydride.[11]
-
Solution: Use freshly opened or properly stored anhydrous sodium acetate. If the salt has absorbed atmospheric moisture, it will be significantly less effective. Consider drying it in a vacuum oven before use.
-
-
Cause 3: Hydrolyzed Acetic Anhydride. Acetic anhydride can hydrolyze to acetic acid upon exposure to moisture. Acetic acid does not participate in the reaction and dilutes the reagent.
-
Solution: Use a fresh bottle of acetic anhydride and minimize its exposure to air during transfer. An assay of the anhydride's purity via titration can be a valuable quality control step.
-
Q: I'm observing significant charring or tar formation during the reaction. How can I prevent this?
A: Tar formation indicates side reactions, often from overheating or the presence of impurities.
-
Cause 1: Temperature Overshoot. Localized overheating ("hot spots") in a large reactor can cause decomposition of the starting materials or products.
-
Solution: Improve mixing efficiency with an appropriately sized and shaped agitator. Use a ramped heating profile rather than applying maximum heat at once. Ensure the temperature controller is well-tuned to prevent overshooting the setpoint.
-
-
Cause 2: Impurities in the Benzaldehyde. Aldehydes are prone to air oxidation, forming the corresponding carboxylic acid. This impurity can interfere with the reaction.
-
Solution: Use high-purity 2,4-dimethoxybenzaldehyde. If the purity is suspect, consider purifying it by vacuum distillation before use.
-
Q: The isolation of 2,4-dimethoxycinnamic acid is giving me a low, impure yield. What's the best workup procedure?
A: The workup is critical for obtaining a pure intermediate, which is essential for the success of the next step.
-
Problem: Oily Product Instead of Solid. The crude product may initially separate as an oil if the quench is performed at too high a temperature or if significant impurities are present.
-
Solution: After the reaction is complete, allow the mixture to cool slightly (e.g., to 100-120°C) before cautiously pouring it into a large volume of water. The hot water hydrolyzes the excess acetic anhydride to water-soluble acetic acid. Vigorous stirring during the quench will facilitate hydrolysis and promote precipitation of the product. The final product is then isolated by filtration and washed thoroughly with water to remove acetic acid and salts.
-
-
Problem: Product Contaminated with Acetic Acid. Residual acetic acid can inhibit the subsequent hydrogenation step.
-
Solution: Wash the filtered solid (filter cake) extensively with water until the filtrate is neutral (pH ~7). A final wash with a non-polar solvent like heptane can help remove organic-soluble impurities. Drying the product thoroughly under vacuum is the final step.
-
Section 3: Troubleshooting Guide: Step 2 - Catalytic Hydrogenation
This section focuses on the reduction of the cinnamic acid intermediate to the final product.
Q: My hydrogenation reaction is stalled or incomplete. How do I troubleshoot the catalyst and conditions?
A: Incomplete reduction is almost always related to the catalyst or the reaction environment.
-
Cause 1: Catalyst Poisoning. The palladium catalyst is sensitive to poisons like sulfur, halides, or residual base/acid from the previous step.
-
Solution: Ensure the 2,4-dimethoxycinnamic acid intermediate is of high purity. Recrystallization may be necessary if it is heavily contaminated. Use high-purity, hydrogen-scrubbed solvents.
-
-
Cause 2: Inactive Catalyst. The catalyst may have low activity due to poor storage or previous use.
-
Solution: Use a fresh, reputable source of 5% or 10% Pd/C. Ensure the catalyst is handled as a wet paste to prevent deactivation (and for safety). Increasing the catalyst loading (e.g., from 1 mol% to 2-5 mol%) can overcome minor activity issues, but this increases cost and filtration burden.
-
-
Cause 3: Insufficient Hydrogen Pressure or Poor Mass Transfer. At scale, ensuring hydrogen gas effectively reaches the catalyst surface is critical.
-
Solution: Increase the agitator speed to improve gas-liquid-solid mixing. Ensure the hydrogen pressure is maintained at the target level (e.g., 50-100 psi). Check for leaks in the reactor system.
-
Q: I'm concerned about the safety of using hydrogen gas at scale. Are there viable alternatives?
A: Yes. Catalytic Transfer Hydrogenation (CTH) is an excellent and much safer alternative that avoids the use of high-pressure hydrogen gas.[9][12]
-
Method: In CTH, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of the palladium catalyst.[12] Common donors include formic acid, ammonium formate, or 1,4-cyclohexadiene.[12]
-
Advantages:
-
Safety: Eliminates the need for a high-pressure hydrogenator. The reaction can be run in a standard glass-lined reactor at atmospheric pressure.
-
Simplicity: The reagents are liquids or solids that are easy to handle.
-
-
Consideration: The reaction stoichiometry now includes the hydrogen donor, and the workup must account for byproducts (e.g., CO2 from formic acid). A typical condition involves using Pd/C with formic acid and a base like triethylamine in a solvent like ethanol or water.[9][10]
Q: How do I effectively remove the palladium catalyst post-reaction, especially at a larger scale?
A: Complete removal of the heterogeneous catalyst is a critical regulatory and process requirement.
-
Method: The standard method is filtration. However, Pd/C particles are extremely fine and can pass through standard filter paper.
-
Solution: Use a filter aid like Celite® or a dedicated filtration system with fine filter cartridges (e.g., 0.5-1 micron). The reaction mixture is typically diluted with solvent and passed through a pre-packed bed of the filter aid.
-
Safety: The filter cake containing the used catalyst must be kept wet at all times and never allowed to dry in the open air to prevent ignition. It should be transferred to a labeled waste container and submerged in water.
-
Q: My final product is difficult to crystallize or purify. What are common impurities and how can I remove them?
A: Purity issues in the final product often stem from incomplete reactions or side reactions.
-
Impurity 1: Unreacted Starting Material. The presence of 2,4-dimethoxycinnamic acid is the most common impurity.
-
Detection: Easily detected by TLC, HPLC, or ¹H NMR (alkene protons).
-
Solution: Reworking the batch by subjecting it to the hydrogenation conditions again is the best approach. If only trace amounts are present, a careful recrystallization from a solvent system like toluene/heptane or ethanol/water can be effective.
-
-
Impurity 2: Over-reduction Products. Under overly harsh conditions (high pressure, high temperature, or with a more aggressive catalyst like Rhodium), the aromatic ring can be hydrogenated.[13][14]
-
Detection: Mass spectrometry will show a higher mass. ¹H NMR will show the loss of aromatic protons and the appearance of aliphatic cyclohexane protons.
-
Solution: This is generally irreversible. The key is prevention by using milder conditions (lower temperature and pressure) and a selective catalyst like Pd/C, which is well-known for selectively reducing double bonds without affecting the benzene ring under mild conditions.[7]
-
Section 4: Detailed Protocols & Data
Protocol 1: Scale-Up Synthesis of (E)-3-(2,4-dimethoxyphenyl)acrylic acid via Perkin Condensation
Step-by-Step Methodology:
-
Reactor Setup: Charge a clean, dry, appropriately sized reactor equipped with a mechanical stirrer, thermocouple, and reflux condenser with 2,4-dimethoxybenzaldehyde (1.0 eq).
-
Reagent Charging: Add anhydrous sodium acetate (2.0 eq) and acetic anhydride (3.0 eq).
-
Heating: Begin agitation and heat the reaction mixture to an internal temperature of 180°C. Maintain this temperature for 8-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing for the disappearance of 2,4-dimethoxybenzaldehyde via HPLC or TLC.
-
Quench: Once the reaction is complete, cool the mixture to ~100°C. In a separate vessel, prepare a sufficient volume of water. Cautiously transfer the hot reaction mixture into the water with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Continue stirring the slurry as it cools to room temperature. Isolate the solid by filtration.
-
Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH 7).
-
Drying: Dry the solid in a vacuum oven at 60-70°C until a constant weight is achieved.
Protocol 2: Scale-Up Synthesis of this compound via Catalytic Hydrogenation
Step-by-Step Methodology:
-
Reactor Setup: To a hydrogenation-rated reactor (autoclave), add the purified (E)-3-(2,4-dimethoxyphenyl)acrylic acid (1.0 eq) and a suitable solvent (e.g., ethanol, ethyl acetate).
-
Catalyst Charging: Under an inert atmosphere (nitrogen or argon), carefully add 5% Palladium on Carbon (50% wet paste, 1-2 mol% Pd).
-
Inerting: Seal the reactor and purge the headspace multiple times with nitrogen, followed by purging with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to 50-60 psi. Begin vigorous agitation and heat to 40-50°C. The reaction is typically exothermic and may require cooling to maintain the set temperature. Hydrogen uptake should be monitored.
-
Reaction Monitoring: The reaction is complete when hydrogen uptake ceases. Confirm completion via HPLC or TLC analysis.
-
Catalyst Filtration: Cool the reactor to room temperature and carefully vent the hydrogen, purging again with nitrogen. Dilute the reaction mixture with the reaction solvent. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, ensure the filter pad is never allowed to go dry. Wash the pad with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can then be recrystallized from a suitable solvent system (e.g., toluene/heptanes) to yield the pure this compound.
Data Presentation
Table 1: Reagent Stoichiometry and Conditions for Perkin Condensation
| Reagent | Molar Eq. | Role | Key Parameter |
|---|---|---|---|
| 2,4-Dimethoxybenzaldehyde | 1.0 | Substrate | High Purity (>98%) |
| Acetic Anhydride | 3.0 | Reagent/Solvent | Anhydrous |
| Sodium Acetate | 2.0 | Base Catalyst | Anhydrous |
| Parameter | Value | ||
| Temperature | 180°C | ||
| Time | 8-12 hours |
| Expected Yield | | | 85-95% |
Table 2: Comparison of Hydrogenation Conditions
| Parameter | Standard Hydrogenation | Catalytic Transfer Hydrogenation (CTH) |
|---|---|---|
| Hydrogen Source | H₂ Gas (50-60 psi) | Formic Acid (5.0 eq) + Triethylamine (5.0 eq) |
| Catalyst | 5% Pd/C (1-2 mol%) | 5% Pd/C (1-2 mol%) |
| Solvent | Ethanol or Ethyl Acetate | Ethanol or Water[10][12] |
| Temperature | 40-50°C | 60-80°C |
| Pressure | 50-60 psi | Atmospheric |
| Safety | Requires high-pressure reactor; pyrophoric catalyst handling. | No pressurized H₂; standard reactor; pyrophoric catalyst handling. |
| Expected Yield | >95% | >95% |
Section 5: Visualization & Workflows
Diagram 1: Overall Synthesis Workflow
Caption: High-level workflow for the two-step synthesis.
Diagram 2: Troubleshooting Logic for Perkin Condensation
Caption: Decision tree for troubleshooting the Perkin condensation step.
References
-
ResearchGate. (n.d.). Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. Retrieved from [Link]
-
Evonik. (n.d.). Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. Retrieved from [Link]
-
Chemical Methodologies. (2024). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Retrieved from [Link]
-
ResearchGate. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Retrieved from [Link]
-
Asian Journal of Chemistry. (2019). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Retrieved from [Link]
-
Sabinet African Journals. (n.d.). A SYNTHESIS OF 3,3-DIARYLPROPIONIC ACIDS USING PHOSPHORIC ACID AS CATALYST. Retrieved from [Link]
-
Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
-
Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
Unacademy. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Perkin Reaction and Related Reactions. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Perkin Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). homoveratric acid. Retrieved from [Link]
-
YouTube. (2023). Perkin condensation. Retrieved from [Link]
-
ProQuest. (n.d.). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. Retrieved from [Link]
-
Vedantu. (n.d.). The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. Retrieved from [Link]
-
Study.com. (n.d.). Perkin Reaction: Definition & Mechanism. Retrieved from [Link]
-
Organic Chemistry On-Line. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Malonic ester synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. Retrieved from [Link]
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
Barabanov, M. A. (n.d.). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN105601496A - Preparation method of 3,4-dimethoxy phenylpropionic acid.
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Designer-Drug.com. (n.d.). Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. Retrieved from [Link]
-
IUCr Journals. (n.d.). Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. askthenerd.com [askthenerd.com]
- 4. Illustrated Glossary of Organic Chemistry - Malonic ester synthesis [chem.ucla.edu]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. nacatsoc.org [nacatsoc.org]
- 8. prepchem.com [prepchem.com]
- 9. chemmethod.com [chemmethod.com]
- 10. Catalytic transfer hydrogenation in alkaline aqueous medium using PdCl2/HCOOH/NaOH [designer-drug.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
avoiding impurities in 3-(2,4-dimethoxyphenyl)propanoic acid preparation
Welcome to the technical support center for the synthesis of 3-(2,4-dimethoxyphenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. Achieving high purity is critical as even minor impurities can significantly impact downstream applications, from altering pharmacological profiles to interfering with sensitive analytical assays.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will explore the causality behind common impurity-forming side reactions and offer validated strategies to mitigate them, ensuring your synthesis is both successful and reproducible.
Section 1: Troubleshooting Common Synthetic Pathways
The preparation of this compound is typically approached via two primary routes. Each pathway has unique advantages but also presents specific challenges regarding impurity formation. This section addresses the most common issues encountered in each route.
Route A: Friedel-Crafts Acylation & Clemmensen Reduction
This classic two-step approach involves the acylation of 1,3-dimethoxybenzene to form an intermediate ketone, which is subsequently reduced to the target alkane.
Technical Support Center: Refining the Workup of 3-(2,4-dimethoxyphenyl)propanoic Acid
Welcome to the technical support center for the synthesis and purification of 3-(2,4-dimethoxyphenyl)propanoic acid. This guide is designed for researchers, chemists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the workup of this compound. Our approach is grounded in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.
Troubleshooting Guide: Navigating Common Workup Issues
This section addresses specific problems that may arise during the isolation and purification of this compound.
Issue 1: An Emulsion Forms During Aqueous Extraction That Won't Separate.
Question: I've completed the hydrolysis of the ester precursor to this compound and, after acidification, I'm attempting to extract my product into an organic solvent. However, I'm seeing a persistent emulsion at the interface of the aqueous and organic layers. What's causing this and how can I resolve it?
Answer:
Root Cause Analysis: Emulsion formation is common in extractions involving acidic or basic aqueous solutions and organic solvents. The presence of partially soluble salts, unquenched base, or fine particulates can stabilize the mixture of immiscible liquids. The structure of this compound, with its hydrophilic carboxylic acid group and a moderately lipophilic dimethoxybenzene moiety, can also contribute to this issue by acting as a surfactant-like molecule at the interface, especially if the pH is not optimal.
Strategic Solutions:
-
Brine Wash: The most effective initial step is to "break" the emulsion by adding a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer makes it more polar, which reduces the solubility of the organic components and helps to force the separation of the layers.
-
Solvent Polarity Modification: If brine is ineffective, consider adding a small amount of a different organic solvent to alter the polarity of the organic phase. For instance, if you are using ethyl acetate, adding a small volume of a less polar solvent like hexanes can sometimes disrupt the emulsion.
-
Centrifugation: For smaller-scale reactions, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes can provide the necessary force to separate the layers.
-
Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion by removing particulate matter that may be stabilizing it.
-
Expert Tip: To proactively avoid emulsions, ensure your initial quenching and acidification steps are performed slowly and with efficient stirring to prevent the formation of fine precipitates that can stabilize emulsions.
Issue 2: Low Yield of Precipitated Product After Acidification.
Question: After hydrolyzing the parent ester with NaOH and acidifying the aqueous solution with HCl to precipitate the carboxylic acid, I'm getting a very low yield of solid product. Where could my product have gone?
Answer:
Root Cause Analysis: A low yield of precipitated this compound can stem from several factors: incomplete hydrolysis of the starting ester, insufficient acidification, or the product remaining dissolved in the aqueous solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product precipitation.
Detailed Steps:
-
Verify pH: Use a pH meter or pH paper to ensure the aqueous solution is sufficiently acidic. You should aim for a pH of 1-2 to ensure complete protonation of the carboxylate.
-
Extract the Filtrate: If the pH is correct, it's possible your product has some solubility in the acidic aqueous solution. Perform several extractions of the aqueous filtrate with a suitable organic solvent like ethyl acetate or dichloromethane. Combine these extracts, dry them over anhydrous magnesium sulfate or sodium sulfate, and concentrate in vacuo to recover the dissolved product.
-
Check for Incomplete Hydrolysis: If you still have a low yield, the initial hydrolysis may not have gone to completion. Analyze a sample of your crude product or the organic extracts by Thin Layer Chromatography (TLC) against a standard of your starting ester to check for its presence. If significant starting material remains, you may need to recombine your material and re-subject it to the hydrolysis conditions.
Issue 3: The Recrystallized Product is an Oil or Fails to Crystallize.
Question: I've isolated the crude this compound and am attempting to purify it by recrystallization. However, upon cooling, the product either separates as an oil or remains completely dissolved. How can I induce crystallization?
Answer:
Root Cause Analysis: "Oiling out" during recrystallization occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. Failure to crystallize is often due to using a solvent in which the compound is too soluble, or the presence of impurities that inhibit crystal lattice formation. The melting point of this compound is reported to be around 96-97 °C[1].
Strategies to Induce Crystallization:
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent system.[2] A good solvent should dissolve the compound when hot but not when cold. For a compound like this compound, consider the following:
-
Single Solvents: Toluene, ethanol/water, or isopropanol/water mixtures are often good starting points.
-
Solvent/Anti-Solvent Systems: Dissolve the crude product in a minimal amount of a hot solvent in which it is very soluble (e.g., ethanol or acetone). Then, slowly add a miscible "anti-solvent" in which the product is poorly soluble (e.g., water or hexanes) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.
-
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches provide a surface for crystal nucleation.
-
Seeding: If you have a small amount of pure product from a previous batch, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
-
Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
Recrystallization Solvent Screening Data:
| Solvent System | Solubility (Hot) | Solubility (Cold) | Comments |
| Toluene | High | Low | Good for single-solvent recrystallization. |
| Ethanol/Water | High (in hot ethanol) | Low (in cold mixture) | A versatile mixed-solvent system. |
| Ethyl Acetate/Hexanes | High (in hot EtOAc) | Low (in cold mixture) | Good for removing non-polar impurities. |
| Water | Low | Very Low | Can be used as an anti-solvent. |
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for isolating this compound after a typical ester hydrolysis reaction?
A1: A typical workup involves several key steps after the hydrolysis reaction (e.g., using NaOH in a solvent like methanol/water) is complete.
Standard Workup Protocol:
-
Solvent Removal: If a volatile organic solvent like methanol was used, remove it under reduced pressure.
-
Dilution & Wash: Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted, non-polar starting materials or byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 using a strong acid like concentrated HCl or 1M H₂SO₄. The product should precipitate as a solid.
-
Isolation:
-
Filtration: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and air dry.
-
Extraction: If the product oils out or does not precipitate, extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization as described in the troubleshooting section above.
Caption: Standard workup and purification workflow.
Q2: What are the expected impurities in the synthesis of this compound and how can I detect them?
A2: The common impurities will depend on the synthetic route. Assuming a route involving the hydrolysis of a corresponding ester (e.g., ethyl 3-(2,4-dimethoxyphenyl)propanoate), the most common impurities are:
-
Unreacted Starting Ester: This is the most likely impurity if the hydrolysis reaction did not go to completion.
-
Byproducts from Side Reactions: Depending on the reaction conditions, other minor byproducts could be present.
Detection Methods:
-
Thin Layer Chromatography (TLC): TLC is an excellent first-pass technique to check for the presence of starting material and other impurities. Use a solvent system that gives good separation between your starting material and the product (e.g., a mixture of hexanes and ethyl acetate). The carboxylic acid product should have a lower Rf value than the less polar ester starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for assessing purity. The presence of the starting ester would be indicated by characteristic signals for the ethyl group (a quartet around 4.1-4.3 ppm and a triplet around 1.2-1.3 ppm). The final carboxylic acid product will have a broad singlet for the acidic proton, typically above 10 ppm.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice.[3]
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography can be an effective purification method, especially if recrystallization fails or if you need to separate the product from impurities with similar solubility.[4]
Recommended Procedure:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Because the product is a carboxylic acid, it may streak on the silica gel. To prevent this, you can add a small amount (0.5-1%) of acetic acid to the mobile phase. This keeps the carboxylic acid protonated and reduces its interaction with the silica, resulting in better peak shape.
-
Monitoring: Monitor the column fractions by TLC to identify and combine the fractions containing the pure product.
References
-
Al Jasem, Y., et al. (2015). Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o337. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[Link]
-
Barabanov, V. I., et al. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.[Link]
-
PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid.[Link]
-
Kadavá, H., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 232-237. [Link]
Sources
- 1. 3-(3,4-二甲氧基苯基)丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. mt.com [mt.com]
- 3. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of 3-(2,4-dimethoxyphenyl)propanoic Acid
Welcome to the technical support center for the purification of 3-(2,4-dimethoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route. Two common pathways are the hydrolysis of a corresponding ester (e.g., ethyl 3-(2,4-dimethoxyphenyl)propanoate) and the hydrogenation of 2,4-dimethoxycinnamic acid.
-
From ester hydrolysis: The most probable impurities are the unreacted starting ester and residual alkaline hydrolysis reagents (like NaOH) or acidic workup reagents (like HCl). The reaction is typically a one-way process, minimizing leftover starting materials if driven to completion[1].
-
From hydrogenation of cinnamic acid: The primary impurity is often the unreacted 2,4-dimethoxycinnamic acid. Incomplete hydrogenation can leave traces of this unsaturated precursor in the final product.
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point for this compound is in the range of 100-104 °C [2]. A broad melting range or a melting point significantly lower than this suggests the presence of impurities.
Q3: My purified product is an off-white or yellowish solid. Is this normal?
A3: While the pure compound is expected to be a white to off-white solid, a yellowish tint can indicate the presence of chromophoric impurities, possibly arising from side reactions during synthesis or degradation. Further purification is recommended to achieve a higher purity product.
Q4: How can I quickly assess the purity of my sample?
A4: Thin-Layer Chromatography (TLC) is an effective initial method. A single, well-defined spot is indicative of high purity. Streaking or multiple spots suggest the presence of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Troubleshooting Guide: From Crude Product to High Purity
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Problem 1: My product "oils out" during recrystallization instead of forming crystals.
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the cooling rate being too fast or the chosen solvent system being inappropriate.
Solutions:
-
Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Subsequently, the flask can be placed in an ice bath to maximize crystal yield.
-
Solvent System Modification:
-
If using a single solvent, try a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then cool slowly.
-
Common recrystallization solvents for carboxylic acids include ethanol, and mixtures like hexane/acetone or hexane/ethyl acetate.
-
Table 1: Common Recrystallization Solvent Systems
| Solvent System | Rationale |
| Ethanol/Water | Dissolve in hot ethanol, add hot water dropwise until turbidity persists, reheat to clarify, then cool slowly. |
| Toluene | A good choice for aromatic compounds; ensure slow cooling. |
| Hexane/Ethyl Acetate | A versatile non-polar/polar mixture. Adjust the ratio to optimize solubility and crystal formation. |
Problem 2: The carboxylic acid streaks badly on a silica gel TLC plate.
Streaking is a common issue with acidic compounds on silica gel due to strong interactions and potential deprotonation.
Solution:
-
Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexane). This suppresses the ionization of the carboxylic acid, ensuring it remains in its protonated form and migrates as a more compact spot.
Problem 3: Multiple spots are observed on the TLC plate after initial purification.
This indicates the presence of impurities that were not effectively removed. The appropriate next step depends on the nature of these impurities.
Workflow for Addressing Multiple Impurities:
Caption: Workflow for Acid-Base Extraction.
Protocol 2: Purification by Column Chromatography
Column chromatography is ideal for separating compounds with similar polarities.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give the desired product an Rf value of approximately 0.3-0.4. A common mobile phase is a mixture of hexane and ethyl acetate, with 0.5-1% acetic acid added to prevent streaking.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Wet pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed compound to the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound. A detailed procedure for a related compound can be found in the literature, which involves extraction followed by filtration over a small column of silica gel.[3]
References
-
Acid-base extraction. Wikipedia. Available at: [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]
-
Synthesis of 3-(m-methoxyphenyl)propionic acid. PrepChem.com. Available at: [Link]
-
Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. National Center for Biotechnology Information. Available at: [Link]
-
Hydrolysis of esters. Chemguide. Available at: [Link]
Sources
Technical Support Center: Crystallization of 3-(2,4-dimethoxyphenyl)propanoic Acid
Welcome to the technical support center for 3-(2,4-dimethoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization and purification of this compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower you in your experimental work.
Compound Properties & Safety
A successful crystallization begins with a solid understanding of the compound's physical properties. These parameters directly influence solvent selection and the conditions required for optimal crystal growth.
| Property | Value | Source |
| CAS Number | 22174-29-4 | [1] |
| Molecular Formula | C₁₁H₁₄O₄ | [2] |
| Molecular Weight | 210.23 g/mol | [2] |
| Appearance | Off-white to yellow solid | [2] |
| Melting Point | 100-104 °C (lit.) | [2] |
| pKa (Predicted) | 4.79 ± 0.10 | [2] |
| Storage | Sealed in a dry place at room temperature | [2] |
Frequently Asked Questions (FAQs)
Here we address common initial questions that arise before and during the crystallization process.
Q1: What are the best starting solvents for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aromatic carboxylic acids like this, a good starting point is to test polar protic solvents or mixtures.
-
Good Candidates: Ethanol, methanol, isopropanol, water, or mixtures such as ethanol/water or acetone/water.
-
Solvents to Avoid (Initially): Highly nonpolar solvents like hexanes or toluene are unlikely to be effective on their own, as the carboxylic acid group imparts significant polarity.
-
Pro-Tip: To perform a quick solubility test, place a few milligrams of your crude material in a test tube and add the solvent dropwise. Observe solubility at room temperature and then upon heating. A good solvent will require heating for dissolution and will show crystal formation upon cooling.[3]
Q2: What kind of impurities should I expect from the synthesis of this compound?
A2: Impurities are highly dependent on the synthetic route. However, common impurities for this class of compound can include:
-
Unreacted starting materials (e.g., 2,4-dimethoxybenzaldehyde, malonic acid derivatives).
-
Byproducts from side reactions.
-
Residual inorganic salts or acids/bases from the workup.
-
Solvents used in the reaction or extraction steps.[4]
Q3: My compound streaks severely when I run a TLC. How can I get a clean spot?
A3: Streaking is a classic issue with carboxylic acids on silica gel.[4] The acidic proton on your compound interacts strongly with the slightly acidic silica surface, leading to poor elution and tailing. To fix this, add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system. This keeps the compound fully protonated, minimizing its interaction with the silica and resulting in a well-defined spot.[4]
Troubleshooting Crystallization Problems
This section provides direct answers to specific experimental failures.
Problem: No Crystals Are Forming After Cooling.
This is a common and frustrating issue, typically indicating that the solution is not supersaturated.
Answer: Your solution likely contains too much solvent, or it requires a nucleation event to initiate crystal growth.[5] Here is a logical workflow to induce crystallization:
-
Induce Nucleation:
-
Scratch Method: Gently scratch the inside surface of the flask with a glass stirring rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Seed Crystals: If you have a small amount of pure, solid this compound, add a single tiny crystal to the solution. This "seed" provides a template for further crystal formation.[5]
-
-
Increase Concentration:
-
Drastic Cooling:
-
Cool the solution to a lower temperature using an ice bath or even an ice/salt bath. This will further decrease the solubility of the compound and may force crystallization. Use this as a later resort, as rapid cooling can sometimes trap impurities.[5]
-
Logical Workflow for Inducing Crystallization
Caption: Troubleshooting workflow for when no crystals form.
Problem: The Compound "Oils Out" Instead of Crystallizing.
You observe liquid droplets or a gummy substance forming instead of solid crystals.
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature that is above its melting point.[6] Since the melting point of this compound is relatively low (100-104 °C), and impurities can further depress this melting point, this is a significant risk. The oily layer often traps impurities, defeating the purpose of recrystallization.[7]
Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature. The goal is to ensure the compound stays in solution until it has cooled to a temperature below its melting point.[6]
-
Slow Down Cooling: Rapid cooling is a major cause of oiling out. After dissolving your compound, allow the flask to cool slowly on the benchtop, insulated with a cork ring and covered with a watch glass. Do not move it directly to an ice bath. Slower cooling provides a better opportunity for an ordered crystal lattice to form.[6]
-
Change Solvent System: If the problem persists, the boiling point of your solvent may be too high. Consider switching to a solvent with a lower boiling point or using a mixed solvent system where you can more finely tune the solubility.
Problem: Crystals Form Too Quickly ("Crashing Out").
As soon as the flask is removed from the heat, a large mass of fine powder or solid forms instantly.
Answer: Rapid crystallization is undesirable because it tends to trap impurities within the rapidly forming crystal lattice, leading to a less pure final product.[6][8] An ideal crystallization should see initial crystal growth over 5-10 minutes, continuing for 20-30 minutes.[6]
Solution: This issue is the opposite of the "no crystals" problem: your solution is too concentrated.
-
Place the flask back on the heat source.
-
Add more hot solvent in small portions until the solid completely re-dissolves.
-
Add a slight excess of hot solvent (an additional 5-10% by volume).
-
Remove from heat and allow to cool slowly as described above. By using slightly more than the minimum amount of solvent, you lower the saturation point, which slows down the rate of crystallization.[6]
Problem: The Final Product is Impure or Has the Wrong Appearance.
The dried crystals are discolored (e.g., yellow or brown when they should be off-white) or the melting point is broad and lower than the literature value.
Answer: This indicates that impurities are co-crystallizing with your product.
Solutions:
-
Colored Impurities: If the solution is colored before crystallization, consider adding a very small amount of activated charcoal to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Be cautious: using too much charcoal can also adsorb your desired product and reduce the yield.[6]
-
Insoluble Impurities: If you notice solid material that does not dissolve even in an excess of boiling solvent, these are likely insoluble impurities. You must perform a hot filtration to remove them before allowing the solution to cool. Pre-heating the filter funnel and receiving flask with hot solvent is critical to prevent your product from prematurely crystallizing during this step.[4]
-
Second Recrystallization: If impurities have solubility properties very similar to your product, a single crystallization may not be sufficient. A second recrystallization of the obtained crystals is often necessary to achieve high purity.
Problem: The Crystallization Yield is Very Low.
After filtration and drying, you have recovered a very small amount of material (e.g., <50%).
Answer: A low yield can result from several procedural errors.[6]
Diagnosis and Solutions:
-
Too Much Solvent: This is the most common cause.[3] A large volume of solvent will keep a significant portion of your product dissolved even after cooling. To check this, take the filtrate (mother liquor) and either cool it further in an ice/salt bath or evaporate some of the solvent to see if more crystals form. To prevent this, use the minimum amount of boiling solvent necessary to just dissolve your crude solid.[3]
-
Premature Crystallization: Product may have been lost during a hot filtration step if the apparatus was not properly pre-heated.
-
Excessive Rinsing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product and wash it away with the filtrate.[3] Use only a minimal amount of ice-cold solvent for the rinse.
Standard Recrystallization Protocol
This protocol provides a reliable starting point for the purification of this compound.
Objective: To purify crude this compound using a single-solvent recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Filter funnel (for hot filtration, if needed) and Büchner funnel
-
Filter paper
-
Glass stir rod
-
Ice bath
Experimental Workflow Diagram
Caption: Step-by-step workflow for recrystallization.
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid has just dissolved. Avoid adding a large excess.[3]
-
Decolorization (if necessary): If the solution is highly colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration through a fluted filter paper into a pre-heated clean Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a very small amount of ice-cold solvent to remove any residual mother liquor from the crystal surfaces.[4]
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Then, transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum desiccator.[3]
By following this guide, you will be better equipped to troubleshoot and optimize the crystallization of this compound, leading to a higher purity product and a more efficient workflow.
References
- 3-(2 4-DIMETHOXYPHENYL)PROPIONIC ACID Product Description. (n.d.).
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 12, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. Retrieved January 12, 2026, from [Link]
- Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
-
Sabinet African Journals. (n.d.). A SYNTHESIS OF 3,3-DIARYLPROPIONIC ACIDS USING PHOSPHORIC ACID AS CATALYST. Retrieved January 12, 2026, from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved January 12, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved January 12, 2026, from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved January 12, 2026, from [Link]
-
Achieve Chem. (2024, September 5). What Problems Might Occur If Crystallization Occurs Too Rapidly? Retrieved January 12, 2026, from [Link]
Sources
- 1. theclinivex.com [theclinivex.com]
- 2. 22174-29-4 CAS MSDS (3-(2 4-DIMETHOXYPHENYL)PROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. content.e-bookshelf.de [content.e-bookshelf.de]
- 8. achievechem.com [achievechem.com]
Technical Support Center: Solvent Effects on 3-(2,4-dimethoxyphenyl)propanoic Acid Reactions
Welcome to the technical support center for navigating the nuances of solvent effects in reactions involving 3-(2,4-dimethoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction outcomes. The following question-and-answer format provides in-depth explanations, practical protocols, and visual aids to support your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My intramolecular Friedel-Crafts acylation of this compound to form 5,7-dimethoxychroman-4-one is giving a low yield. What role does the solvent play, and how can I improve the outcome?
A1: This is a classic and critical question. The intramolecular Friedel-Crafts acylation is highly sensitive to solvent choice because the solvent dictates the stability of the reactive intermediates and the transition state.[1][2] The reaction proceeds via an acylium ion intermediate, and the solvent's ability to solvate this charged species without deactivating it is paramount.
The Causality Behind Solvent Choice:
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Nitrobenzene): These are often the solvents of choice. Their polarity helps to stabilize the acylium ion and the charged transition state, thereby lowering the activation energy and increasing the reaction rate.[1][2] Nitrobenzene, in particular, can be very effective due to its high dielectric constant, which facilitates the separation of the acylium ion from the Lewis acid complex.[3] However, its high boiling point can make removal challenging. Dichloromethane is a good general-purpose solvent for these reactions as it offers moderate polarity and is relatively easy to remove.[4]
-
Nonpolar Solvents (e.g., Carbon Disulfide, Hexane): In nonpolar solvents, the acylium ion-Lewis acid complex may be less soluble, potentially leading to precipitation and reduced reaction rates.[3] While sometimes used in intermolecular Friedel-Crafts reactions to influence regioselectivity, they are generally less effective for intramolecular cyclizations where solubility of the starting material and intermediates is crucial.[3][5]
-
Protic Solvents (e.g., Alcohols, Water): These are generally unsuitable. Protic solvents can react with the Lewis acid catalyst (e.g., AlCl₃) and the acylium ion intermediate, leading to undesired side reactions and catalyst deactivation.
Troubleshooting Steps & Recommendations:
-
Solvent Selection: If you are using a nonpolar solvent, switch to a polar aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane. For challenging cyclizations, consider nitrobenzene, but be mindful of the higher reaction temperatures and purification difficulties.
-
Moisture Control: Friedel-Crafts reactions are highly sensitive to moisture. Ensure your solvent and glassware are scrupulously dry. Any water present will react with the Lewis acid.
-
Catalyst Choice and Stoichiometry: Polyphosphoric acid (PPA) is a common and effective catalyst for this type of intramolecular acylation as it can also act as the solvent.[6] If using a Lewis acid like AlCl₃, ensure you are using a sufficient molar excess to account for complexation with the carbonyl groups of the starting material and product.
Q2: I am attempting to convert this compound to its acid chloride using thionyl chloride (SOCl₂). What is the best solvent for this reaction, or is one even necessary?
A2: This is a common preparatory step. In many cases, a solvent is not strictly necessary.[7] Often, using an excess of thionyl chloride allows it to function as both the reagent and the solvent.[7] The reaction mixture may initially be a slurry if the carboxylic acid has low solubility, but as the reaction proceeds and the more soluble acid chloride is formed, the mixture often becomes homogeneous.[7]
When to Use a Solvent:
If your starting material has very poor solubility in thionyl chloride even upon gentle heating, or if you need to carefully control the reaction temperature, a co-solvent can be beneficial.
-
Recommended Solvents:
-
Aromatic Hydrocarbons (e.g., Toluene, Xylene): These are good choices as they are inert to thionyl chloride and can facilitate the reaction by improving the solubility of the aromatic carboxylic acid.[7]
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): These are also commonly used and are inert under the reaction conditions.[4]
-
-
Solvents to Avoid:
-
DMF (Dimethylformamide): While it can dissolve the carboxylic acid, DMF reacts with thionyl chloride to form the Vilsmeier reagent, which can lead to unwanted side reactions.[7][8] It is sometimes used in catalytic amounts to facilitate the reaction, but using it as a solvent is generally not recommended unless you are specifically aiming for a Vilsmeier-type reaction.
-
Troubleshooting and Protocol:
| Issue | Recommendation |
| Incomplete Conversion | Reflux the reaction mixture for a longer duration. Ensure moisture is excluded. |
| Difficulty Removing Excess SOCl₂ | Distill off the excess thionyl chloride. Co-distillation with an inert solvent like toluene can help remove the last traces.[7] |
| Product Darkening | This may indicate decomposition at high temperatures. If using a high-boiling solvent, consider switching to a lower-boiling one or performing the reaction at a lower temperature for a longer time. |
Q3: How does solvent polarity affect the rate and mechanism of reactions involving this compound?
A3: Solvent polarity is a critical factor that can significantly influence both the rate and the mechanism of a reaction.[1][2][9] The effect of the solvent is primarily due to its ability to stabilize or destabilize the reactants, transition states, and intermediates.[10]
Key Principles of Solvent Effects:
-
Stabilization of Charged Species: Polar solvents are effective at stabilizing charged intermediates and transition states.[1][2] For reactions that proceed through ionic intermediates, such as the Friedel-Crafts acylation, increasing the solvent polarity generally increases the reaction rate.[1][2][11] The dielectric constant of a solvent is a good measure of its ability to stabilize charge separation.[1][2]
-
Solvation of Reactants: The solubility of the reactants is a fundamental prerequisite for a reaction to occur in solution.[1][12] The principle of "like dissolves like" is a useful guide.[12] For this compound, a molecule with both polar (carboxylic acid) and nonpolar (aromatic ring) regions, a solvent of intermediate polarity might be optimal for solubility.
-
Influence on Reaction Mechanism: The choice of solvent can sometimes favor one reaction pathway over another. For instance, in nucleophilic substitution reactions, polar protic solvents favor the SN1 mechanism by stabilizing the carbocation intermediate, while polar aprotic solvents favor the SN2 mechanism.[1][2]
Visualizing Solvent Effects on Reaction Rate:
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation of this compound
Objective: To synthesize 5,7-dimethoxychroman-4-one.
Materials:
-
This compound
-
Polyphosphoric acid (PPA)
-
Ice-cold water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place this compound (1 equivalent) in a round-bottom flask equipped with a magnetic stir bar.
-
Add polyphosphoric acid (approximately 10 times the weight of the starting material).
-
Heat the mixture with stirring to 80-90 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the viscous mixture into a beaker containing ice-cold water with vigorous stirring.
-
A precipitate of the crude product should form.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization.
Workflow for Intramolecular Friedel-Crafts Acylation:
Protocol 2: Synthesis of 3-(2,4-dimethoxyphenyl)propanoyl chloride
Objective: To convert this compound to its corresponding acid chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (optional, as solvent and for azeotropic removal)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Place this compound (1 equivalent) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite).
-
Add an excess of thionyl chloride (2-3 equivalents). If using a co-solvent, add dry toluene.
-
Gently heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) for 1-2 hours. The evolution of HCl and SO₂ gas will be observed.
-
After the reaction is complete (cessation of gas evolution), allow the mixture to cool.
-
Remove the excess thionyl chloride by distillation under atmospheric pressure or under reduced pressure. Adding dry toluene and distilling it off can help to azeotropically remove the last traces of thionyl chloride.
-
The resulting crude 3-(2,4-dimethoxyphenyl)propanoyl chloride can be used directly in the next step or purified by vacuum distillation.
References
- TutorChase.
- Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. 2019-12-24.
- Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
- ChemRxiv. Kinetic Solvent Effects in Organic Reactions.
- Chemistry LibreTexts. Chapter 13.
- DSpace@MIT.
- American Chemical Society.
- Gauth. Solved: In the Friedel Craft Acylation reaction, which of the following solvents was distilled off [Chemistry].
- Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. 2012-04-27.
- Chemistry LibreTexts. Polar Protic and Aprotic Solvents. 2023-01-22.
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- National Institutes of Health. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides.
- YouTube. Friedel-Crafts Acylation Reaction Mechanism EAS Vid 7 by Leah4sci. 2014-03-12.
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- CONICET. Solvent effects on chemical processes: new solvents designed on the basis of the molecular-microscopic properties of (molecular. 2007-12-13.
- RSC Publishing. Solvent effects on the intramolecular charge transfer excited state of 3CzClIPN: a broadband transient absorption study.
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Technical Support Center: Synthesis of 3-(2,4-dimethoxyphenyl)propanoic acid
Welcome to the technical support center for the synthesis of 3-(2,4-dimethoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges, with a specific focus on the critical parameter of temperature control. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your synthesis is both successful and reproducible.
Introduction: Why Temperature is a Critical Process Parameter
The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves a multi-step sequence where precise temperature control is paramount. Deviations of even a few degrees can dramatically impact reaction kinetics, stereoselectivity, and the impurity profile, leading to reduced yields and complex purification challenges. This guide provides a structured, question-and-answer approach to troubleshoot common issues encountered during the most prevalent synthetic routes.
Overview of a Common Synthetic Pathway
A reliable and frequently employed route to this compound involves an olefination reaction, such as the Horner-Wadsworth-Emmons (HWE) reaction, to form a cinnamic acid derivative, followed by the reduction of the carbon-carbon double bond. Each stage of this process has unique thermal sensitivities.
Caption: A common two-step synthesis of this compound.
Part 1: Troubleshooting the Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a powerful method for forming the carbon-carbon double bond in the cinnamic acid precursor. It involves the reaction of a stabilized phosphonate carbanion with an aldehyde. Temperature control during carbanion formation and the subsequent olefination is crucial for both yield and stereoselectivity.[1]
Frequently Asked Questions (FAQs)
Q1: My HWE reaction yield is consistently low. After quenching, I recover mostly unreacted 2,4-dimethoxybenzaldehyde. Could temperature be the issue?
A1: Yes, temperature is a highly probable cause. There are two critical temperature-dependent stages to consider:
-
Incomplete Deprotonation: The formation of the phosphonate carbanion via deprotonation is the first step. If the temperature is too low, this deprotonation can be slow or incomplete, especially with milder bases like sodium carbonate. Ensure the temperature is adequate for the chosen base to fully generate the nucleophilic carbanion before adding the aldehyde.
-
Slow Aldehyde Addition: The subsequent nucleophilic attack on the aldehyde is the rate-limiting step.[2] While many HWE reactions are initiated at low temperatures (e.g., -78 °C) for stereochemical control, the reaction may require warming to room temperature or even gentle heating to proceed to completion.[3] A reaction that is held at a low temperature for too long may stall.
Troubleshooting Protocol: Optimizing Reaction Temperature
-
Deprotonation: When using a strong base like NaH in an aprotic solvent like THF, ensure the initial temperature allows for efficient hydrogen evolution (typically 0 °C to room temperature) before cooling for the aldehyde addition.
-
Addition & Warm-up: Add the 2,4-dimethoxybenzaldehyde solution slowly at a low temperature (e.g., -78 °C or 0 °C) to control the initial exotherm.
-
Reaction Progression: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for several hours (e.g., 2-12 hours). Monitor the reaction by TLC or LC-MS to confirm the consumption of the aldehyde. Gentle heating (e.g., to 40-50 °C) can be applied if the reaction is stalled, but this may affect stereoselectivity.
Q2: I am forming the 3-(2,4-dimethoxyphenyl)propenoic acid intermediate, but I have a poor mixture of E and Z isomers. How can I use temperature to improve the stereoselectivity?
A2: The E/Z selectivity of the HWE reaction is a classic example of thermodynamic versus kinetic control, which is highly temperature-dependent.
-
Thermodynamic Control (Favors E-isomer): The (E)-alkene is generally the more thermodynamically stable product. Allowing the reaction intermediates to equilibrate favors its formation. This is achieved by using higher reaction temperatures (e.g., warming from -78 °C to 23 °C or higher), weaker bases (which allow for reversibility of the initial addition), and longer reaction times.[2]
-
Kinetic Control (Favors Z-isomer): To favor the (Z)-alkene, the reaction must be run under conditions that prevent equilibration. This typically involves using strong, non-equilibrating bases (like KHMDS with a crown ether), specific phosphonate reagents (e.g., Still-Gennari conditions), and quenching the reaction at a low temperature before it has a chance to warm up and isomerize.[4][5]
Caption: Temperature's influence on HWE reaction stereoselectivity.
For the synthesis of this compound, the subsequent reduction step removes the stereocenter, so a high E/Z ratio is often acceptable. Therefore, running the reaction at room temperature or with gentle warming is a robust strategy to ensure a high yield.[2]
Part 2: Troubleshooting the Reduction of the C=C Double Bond
Catalytic hydrogenation is the most common method to reduce the propenoic acid intermediate to the desired propanoic acid. Temperature, in conjunction with hydrogen pressure and catalyst choice, dictates the reaction's success.
Frequently Asked Questions (FAQs)
Q3: My catalytic hydrogenation of the cinnamic acid derivative is extremely slow or has stalled. Can I simply increase the temperature to speed it up?
A3: Increasing the temperature will increase the reaction rate, but it must be done cautiously. While higher temperatures provide the necessary activation energy, excessive heat can lead to undesirable side reactions or catalyst deactivation.[6]
-
Potential Side Reactions: At elevated temperatures and pressures, particularly with highly active catalysts like palladium or ruthenium, there is a risk of over-reduction. This can include the hydrogenation of the aromatic ring or hydrogenolysis of the methoxy groups.[7][8]
-
Catalyst Deactivation: Sintering (the agglomeration of catalyst particles) can occur at high temperatures, reducing the active surface area and deactivating the catalyst.
Troubleshooting Protocol: Optimizing Hydrogenation Temperature
-
Baseline Conditions: Start with standard conditions, such as room temperature (20-25 °C) and moderate hydrogen pressure (1-4 atm), using a catalyst like 10% Palladium on Carbon (Pd/C).[9]
-
Incremental Increase: If the reaction is slow, increase the temperature incrementally to 40-50 °C. Monitor the hydrogen uptake and periodically analyze aliquots to ensure the desired product is forming without significant byproducts.
-
Pressure and Catalyst Loading: Before drastically increasing the temperature, consider increasing the hydrogen pressure or the catalyst loading, as these can also enhance the reaction rate.[10]
Q4: I am observing byproducts that suggest the aromatic ring has been reduced. How can I use temperature to prevent this?
A4: Reduction of the aromatic ring is a sign of overly harsh reaction conditions. The selective hydrogenation of an alkene in the presence of an aromatic ring is achieved by exploiting the difference in their reactivity. The C=C double bond is much easier to reduce than the benzene ring.
To prevent over-reduction, you should use milder conditions. This primarily means lowering the temperature and pressure. A reaction run at 25 °C and 1 atm is far less likely to affect the aromatic ring than one at 100 °C and 10 atm.[8] If the reaction is still too slow under mild conditions, it is better to increase catalyst loading rather than temperature.
Data Presentation: Temperature Guidelines for Synthesis
| Reaction Step | Reagents & Solvent | Temperature Range (°C) | Rationale & Key Considerations |
| HWE Olefination | 2,4-Dimethoxybenzaldehyde, phosphonate, NaH, THF | 0 to 40 °C | Initial addition at 0 °C to control exotherm, then warming to RT (20-25 °C) or gentle heat (~40 °C) ensures completion and favors the thermodynamic (E)-isomer. |
| Catalytic Hydrogenation | Cinnamic acid derivative, H₂, Pd/C, Ethanol/Ethyl Acetate | 20 to 50 °C | Room temperature is often sufficient. Modest heating can increase the rate, but exceeding 50-60 °C increases the risk of aromatic ring reduction.[6][11] |
| Clemmensen Reduction (Alternative) | Aryl-alkyl ketone, Zn(Hg), conc. HCl | Reflux (heated) | This is a harsh, high-temperature reaction. The heat is necessary to overcome the high activation energy, but the substrate must be stable to hot, strong acid.[12] |
Part 3: Alternative Synthetic Routes and Temperature Considerations
While the HWE/hydrogenation sequence is common, other methods exist, each with its own temperature-critical steps.
Q5: I am considering a Clemmensen reduction of an appropriate keto-acid. What are the temperature control challenges with this method?
A5: The Clemmensen reduction uses amalgamated zinc and hot, concentrated hydrochloric acid to reduce a ketone to a methylene group.[12][13] The primary challenge is not preventing the reaction from stalling due to low temperature, but rather managing the highly exothermic and vigorous nature of the reaction.
-
Exotherm Control: The reaction is typically run at reflux. The addition of the keto-acid to the hot acid/zinc mixture must be done portion-wise to control the vigorous reaction and prevent it from boiling over.
-
Substrate Stability: The high temperature and strongly acidic conditions can be destructive to sensitive functional groups. This method is generally reserved for robust molecules.[14] While effective for aryl-alkyl ketones, it is less suitable if your molecule contains acid-labile groups.[15]
Conclusion
In the synthesis of this compound, temperature is not merely a setting on a hotplate but a critical tool for directing reaction pathways, controlling selectivity, and ensuring high yields. By understanding the causal relationships between temperature, reaction kinetics, and thermodynamics at each step, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide serves as a foundational resource for addressing temperature-related challenges, enabling the consistent and efficient production of this important chemical intermediate.
References
-
Aksnes, G., Berg, T. J., & Gramstad, T. (1995). TEMPERATURE AND SOLVENT EFFECTS IN WITTIG REACTIONS. Phosphorus, Sulfur, and Silicon and the Related Elements, 106(1-4), 79-84. Available from: [Link]
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ResearchGate. (n.d.). Temperature effect on the Wittig reaction between benzaldehyde and propyltriphenylphosphonium bromide. Available from: [Link]
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Vreven, T., & Morokuma, K. (2005). The Influence of Solvation and Finite Temperatures on the Wittig Reaction: A Theoretical Study. The Journal of Physical Chemistry A, 109(24), 5350-5358. Available from: [Link]
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El-Batta, A., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1888. Available from: [Link]
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Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Available from: [Link]
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Meng, Z., & Tius, M. A. (2007). Temperature Effects on Stereocontrol in the Horner-Wadsworth-Emmons Condensation of Alpha-Phosphono Lactones. The Journal of Organic Chemistry, 72(16), 6263-6265. Available from: [Link]
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Bisceglia, J. A., & Orelli, L. R. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19. Available from: [Link]
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Available from: [Link]
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Shinde, V. M., et al. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. ResearchGate. Available from: [Link]
-
Taleb, B., et al. (2025). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Available from: [Link]
-
NiTech Solutions. (n.d.). An investigation in continuous catalytic hydrogenation. Available from: [Link]
-
Shinde, V. M., et al. (2019). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Asian Journal of Chemistry, 32(2), 391-395. Available from: [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. Available from: [Link]
-
Vedantu. (n.d.). Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Available from: [Link]
-
Juniper Publishers. (2024). The Clemmensen Reduction. Available from: [Link]
-
ChemTube3D. (n.d.). CLEMMENSEN REDUCTION. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Structural Elucidation of 3-(2,4-dimethoxyphenyl)propanoic Acid
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. This guide provides an in-depth, comparative analysis of the analytical techniques used to confirm the structure of 3-(2,4-dimethoxyphenyl)propanoic acid. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and demonstrate how a multi-faceted analytical approach provides a self-validating system for structural confirmation.
The Central Challenge: Isomeric Differentiation
The primary challenge in confirming the structure of this compound lies in differentiating it from its isomers, most notably 3-(3,4-dimethoxyphenyl)propanoic acid and 3-(2,5-dimethoxyphenyl)propanoic acid. All three share the same molecular formula (C₁₁H₁₄O₄) and molecular weight (210.23 g/mol ), rendering simple mass determination insufficient for definitive identification. The key to confirmation lies in probing the specific connectivity of the atoms, particularly the substitution pattern on the aromatic ring.
A Multi-Pronged Approach to Structural Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in a molecule.[1] Both ¹H and ¹³C NMR are indispensable for confirming the structure of this compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, we expect to see distinct signals for the aromatic protons, the methoxy protons, and the protons of the propanoic acid chain.
Expected ¹H NMR Spectral Features for this compound:
| Proton Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration | Key Differentiating Feature |
| Aromatic Protons | ~6.4-7.1 | Doublet, Doublet of doublets | 3H | The specific splitting pattern and chemical shifts are highly indicative of the 1,2,4-substitution pattern. |
| Methoxy Protons | ~3.8 | Two distinct singlets | 6H (3H each) | The presence of two separate methoxy signals is a key indicator of their different chemical environments in the 2- and 4-positions. |
| Propanoic Acid Chain | ~2.6-2.9 | Two triplets | 4H (2H each) | The characteristic triplet-triplet pattern of an ethyl group attached to two different moieties. |
| Carboxylic Acid Proton | ~12.0 | Singlet (broad) | 1H | A broad singlet at a high chemical shift is characteristic of a carboxylic acid proton. |
Comparison with Isomers:
-
3-(3,4-dimethoxyphenyl)propanoic acid: Would also show two distinct methoxy singlets. However, the aromatic region would display a different splitting pattern, typically an ABX system, which would be distinct from the pattern for the 2,4-isomer.
-
3-(2,5-dimethoxyphenyl)propanoic acid: This isomer would also exhibit two methoxy singlets. The aromatic region would again show a different splitting pattern, helping to distinguish it from the 2,4-isomer.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. While generally less sensitive than ¹H NMR, it is a powerful tool for confirming the carbon framework.
Expected ¹³C NMR Spectral Features for this compound:
| Carbon Group | Expected Chemical Shift (ppm) | Key Differentiating Feature |
| Carboxylic Acid Carbonyl | ~175-180 | Confirms the presence of the carboxylic acid functional group. |
| Aromatic Carbons | ~100-160 | The number of signals and their chemical shifts are unique to the 1,2,4-substitution pattern. |
| Methoxy Carbons | ~55 | Two distinct signals are expected for the two non-equivalent methoxy groups. |
| Propanoic Acid Chain Carbons | ~25-35 | Two distinct signals for the two methylene carbons. |
Comparison with Isomers:
The precise chemical shifts of the aromatic carbons are highly sensitive to the substitution pattern. Therefore, a direct comparison of the ¹³C NMR spectrum with that of authentic samples or predicted spectra of the 3,4- and 2,5-isomers would provide definitive confirmation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[1] For this compound, the IR spectrum will confirm the presence of the carboxylic acid and the substituted benzene ring.
Expected IR Absorption Bands for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance of the Band |
| O-H (Carboxylic Acid) | 3300-2500 | Very broad |
| C-H (Aromatic) | 3100-3000 | Sharp, medium |
| C-H (Aliphatic) | 3000-2850 | Sharp, medium |
| C=O (Carboxylic Acid) | 1725-1700 | Strong, sharp |
| C=C (Aromatic) | 1600-1450 | Medium to weak |
| C-O (Ether) | 1250-1000 | Strong |
The presence of the very broad O-H stretch and the strong C=O stretch are characteristic of a carboxylic acid. The C-O ether stretch confirms the presence of the methoxy groups.
Comparison with Isomers:
The IR spectra of the 3,4- and 2,5-isomers would be very similar, as they all contain the same functional groups. However, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can sometimes be used for differentiation, though this is less definitive than NMR.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.[2]
Expected Mass Spectrum Features for this compound:
-
Molecular Ion Peak (M⁺): An m/z value of 210 would confirm the molecular weight.
-
Key Fragmentation Patterns: The fragmentation of the molecule under electron ionization will produce characteristic fragments. A prominent fragment would likely be the tropylium ion formed from the dimethoxybenzyl moiety. The specific fragmentation pattern can provide clues about the substitution pattern on the aromatic ring.
Comparison with Isomers:
While all three isomers will have the same molecular ion peak at m/z 210, their fragmentation patterns may differ. The relative abundances of certain fragment ions could be used to distinguish between the isomers, especially when compared to reference spectra. For instance, the stability of the benzyl cation formed upon cleavage of the propanoic acid side chain will be influenced by the position of the methoxy groups.
Experimental Protocols
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. A proton-decoupled experiment is standard.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the ¹H NMR signals.
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present.
Protocol 3: Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Use an appropriate ionization method, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Acquire the mass spectrum, ensuring good resolution to accurately determine the m/z values.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Visualizing the Workflow
Sources
A Comparative Guide to Purity Analysis of 3-(2,4-dimethoxyphenyl)propanoic Acid: HPLC and UPLC Approaches
In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) for the purity determination of 3-(2,4-dimethoxyphenyl)propanoic acid, a key building block in the synthesis of various organic molecules. We will delve into the methodological rationale, present detailed experimental protocols, and offer a data-driven comparison to empower researchers in selecting the optimal analytical strategy.
The Critical Role of Purity Analysis
This compound, as a precursor or intermediate, can contain various impurities arising from the synthetic route or degradation. These impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. Therefore, a robust and validated analytical method is essential to ensure the quality and consistency of the material.[2] HPLC is a widely adopted technique in the pharmaceutical industry for its ability to separate, identify, and quantify compounds in a mixture.[3][4]
High-Performance Liquid Chromatography (HPLC): The Industry Standard
HPLC remains a cornerstone of pharmaceutical analysis due to its versatility and reliability.[3] For the analysis of this compound, a reversed-phase HPLC method is the most suitable approach. This is because the analyte is a moderately polar organic acid, making it well-suited for separation on a non-polar stationary phase with a polar mobile phase.[5]
Experimental Protocol: HPLC Purity Analysis
Objective: To develop and validate a robust HPLC method for the determination of the purity of this compound and to separate it from potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Shorter columns (10-15 cm) are often recommended to reduce method development time for most samples.
-
Mobile Phase: A gradient elution is employed for optimal separation of potential impurities with varying polarities.
-
Solvent A: 0.1% Phosphoric acid in Water (pH ~2.5)
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 30 15 70 20 70 22 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 278 nm (based on the UV absorbance of the dimethoxyphenyl chromophore). For greatest sensitivity, the λmax should be used.[5]
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in a diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Method Validation: The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][7][8][9]
Rationale for Methodological Choices:
-
Reversed-Phase C18 Column: The C18 stationary phase provides excellent retention and separation for moderately polar to non-polar compounds like this compound.
-
Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase suppresses the ionization of the carboxylic acid group of the analyte. This leads to a more retained and sharper peak shape, improving resolution and reproducibility.
-
Gradient Elution: A gradient from a lower to a higher concentration of the organic modifier (acetonitrile) allows for the elution of a wider range of impurities with different polarities within a reasonable timeframe.
-
UV Detection: The dimethoxyphenyl moiety in the analyte possesses a strong chromophore, making UV detection at its absorbance maximum a sensitive and straightforward detection method.[5]
Ultra-High-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher operating pressures.[2] This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC.
Experimental Protocol: UPLC Purity Analysis
Objective: To develop a rapid UPLC method for the high-throughput purity analysis of this compound.
Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, column heater, and a PDA detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 30 3 90 4 90 4.1 30 | 5 | 30 |
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection Wavelength: 278 nm
Sample Preparation:
-
Similar to the HPLC method, prepare a 1 mg/mL solution of the analyte in a suitable diluent and filter before injection.
Rationale for UPLC Adaptation:
The transition from HPLC to UPLC involves scaling down the column dimensions and particle size, which necessitates adjustments to the flow rate and gradient profile to maintain a similar separation profile but in a much shorter time. The use of formic acid is common in UPLC-MS applications, and it serves a similar purpose to phosphoric acid in suppressing ionization.
Comparative Analysis: HPLC vs. UPLC
| Parameter | HPLC | UPLC | Justification |
| Analysis Time | ~25 minutes | ~5 minutes | Smaller column dimensions and higher flow rates in UPLC lead to significantly faster separations. |
| Resolution | Good | Excellent | The smaller particle size of the UPLC stationary phase provides higher theoretical plates and thus better separation efficiency. |
| Sensitivity | Good | Higher | Sharper and narrower peaks in UPLC result in a greater peak height for the same mass of analyte, leading to improved sensitivity. |
| Solvent Consumption | Higher | Lower | The lower flow rates and shorter run times of UPLC methods drastically reduce solvent usage per analysis. |
| System Backpressure | Lower (~100-200 bar) | Higher (~600-1000 bar) | The small particle size of UPLC columns creates significantly higher resistance to flow, requiring specialized pumps.[3] |
| Instrument Cost | Lower | Higher | UPLC systems are engineered to withstand high pressures and have more sophisticated components, leading to a higher initial investment. |
| Method Robustness | Generally high | Can be more sensitive to matrix effects and requires cleaner samples. | The smaller column dimensions can be more prone to clogging. |
Visualizing the Workflow
Caption: General workflow for the purity analysis of this compound.
Conclusion and Recommendations
Both HPLC and UPLC are powerful techniques for the purity analysis of this compound. The choice between them largely depends on the specific needs of the laboratory.
-
HPLC is a robust, reliable, and cost-effective method suitable for routine quality control where high throughput is not the primary concern. Its validation is well-established within the pharmaceutical industry.[1]
-
UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it the ideal choice for high-throughput screening, research and development, and situations where trace impurity analysis is critical.
For laboratories focused on process development and high-volume testing, the initial investment in UPLC instrumentation can be justified by the long-term savings in time and solvent consumption. For standard quality control and release testing, a well-validated HPLC method remains a perfectly acceptable and widely used approach.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
- NIH. (n.d.). Identification of Phenolic Acids and Flavonoids in Monofloral Honey from Bangladesh by High Performance Liquid Chromatography: Determination of Antioxidant Capacity.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- NIH. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application.
- Journal of Agroalimentary Processes and Technologies. (n.d.). THE IDENTIFICATION OF PHENOLIC ACIDS BY HPLC METHOD FROM STRAWBERRIES.
- ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Creative Proteomics. (n.d.). Detection Methods for Organic Acids.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
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- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
- 9. database.ich.org [database.ich.org]
A Tale of Two Isomers: A Comparative Guide to 3-(2,4-dimethoxyphenyl)propanoic acid and 3-(3,4-dimethoxyphenyl)propanoic acid for Researchers
In the landscape of chemical biology and drug discovery, even subtle molecular distinctions can lead to vastly different biological outcomes. This guide provides an in-depth, objective comparison of two closely related positional isomers: 3-(2,4-dimethoxyphenyl)propanoic acid and 3-(3,4-dimethoxyphenyl)propanoic acid. While sharing the same molecular formula and core structure, the seemingly minor shift of a single methoxy group on the phenyl ring dictates their distinct applications in biomedical research, steering one towards the development of anti-inflammatory agents and the other towards therapies for hemoglobinopathies. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of their chemical properties, synthesis, and disparate biological activities, supported by experimental data and detailed protocols.
At a Glance: Structural and Physicochemical Comparison
The core difference between these two molecules lies in the substitution pattern of the methoxy groups on the phenyl ring. This seemingly subtle variation significantly influences their electronic distribution and steric properties, which in turn dictates their interaction with biological targets.
| Property | This compound | 3-(3,4-dimethoxyphenyl)propanoic acid |
| CAS Number | 22174-29-4 | 2107-70-2[1] |
| Molecular Formula | C₁₁H₁₄O₄ | C₁₁H₁₄O₄[1] |
| Molecular Weight | 210.23 g/mol | 210.23 g/mol [1] |
| Appearance | - | Slightly beige crystalline powder |
| Melting Point | 100-104 °C | 96-97 °C |
| Boiling Point | 351.9 °C at 760 mmHg | 344.2 °C |
| Density | 1.159 g/cm³ | - |
| pKa | - | 4.71±0.10 (Predicted) |
| LogP | 1.72 | 1.2[2] |
Synthesis and Chemical Reactivity: Navigating the Pathways to Isomeric Purity
The synthesis of both isomers typically involves standard organic chemistry transformations, with the choice of starting materials being the key determinant of the final product's substitution pattern.
Synthesis of this compound
A common route to this compound involves the catalytic hydrogenation of 2,4-dimethoxycinnamic acid. This method is generally efficient and proceeds with high yield.
Experimental Protocol: Catalytic Hydrogenation of 2,4-dimethoxycinnamic acid
-
Dissolution: Dissolve 2,4-dimethoxycinnamic acid in a suitable solvent, such as ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Synthesis of 3-(3,4-dimethoxyphenyl)propanoic acid
Several methods are available for the synthesis of 3-(3,4-dimethoxyphenyl)propanoic acid. One established method involves the Erlenmeyer-Plöchl azlactone synthesis starting from 3,4-dimethoxybenzaldehyde, followed by hydrolysis and reduction. This multi-step synthesis can achieve a good overall yield.[3]
Experimental Protocol: Multi-step Synthesis from 3,4-dimethoxybenzaldehyde
Step 1: Azlactone Synthesis
-
Reaction Setup: In a round-bottom flask, combine 3,4-dimethoxybenzaldehyde, N-acetylglycine, and acetic anhydride.
-
Catalyst: Add a catalytic amount of anhydrous sodium acetate.
-
Heating: Heat the mixture under reflux for 1-2 hours.
-
Isolation: Cool the reaction mixture and pour it into ice-water. The precipitated azlactone is collected by filtration and washed with water.
Step 2: Hydrolysis and Reduction
-
Hydrolysis: The azlactone is hydrolyzed to the corresponding acrylic acid derivative by heating with a solution of sodium carbonate.
-
Reduction: The resulting acrylic acid derivative is then reduced to the propanoic acid. A common method is catalytic hydrogenation using a palladium catalyst, similar to the protocol described for the 2,4-isomer. Alternatively, other reducing agents can be employed.
Figure 1. Comparative overview of common synthetic routes.
Divergent Biological Activities: A Case Study in Structure-Function Relationships
The distinct biological activities of these two isomers underscore the principle of structure-activity relationships (SAR) in drug discovery.
This compound: A Precursor for p38 MAP Kinase Inhibitors
This compound has been primarily utilized as a synthetic building block in the development of inhibitors for p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway is a crucial regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases.
The 2,4-dimethoxy substitution pattern appears to be a key structural motif for interaction with the p38 MAP kinase active site in certain inhibitor scaffolds. The propanoic acid side chain provides a handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Figure 2. The p38 MAP kinase signaling pathway and the inhibitory role of compounds derived from this compound.
Experimental Protocol: In Vitro p38α MAP Kinase Activity Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds derived from this compound against p38α MAP kinase.
-
Reagents and Materials:
-
Recombinant human p38α kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
Substrate (e.g., ATF2 peptide)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the p38α kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
3-(3,4-dimethoxyphenyl)propanoic acid: An Inducer of γ-Globin Gene Expression
In contrast to its 2,4-substituted counterpart, 3-(3,4-dimethoxyphenyl)propanoic acid has been identified as an inducer of γ-globin gene expression. This property makes it and its derivatives potential therapeutic agents for the treatment of β-hemoglobinopathies, such as sickle cell disease and β-thalassemia. The reactivation of fetal hemoglobin (HbF, α₂γ₂) in adults can compensate for the defective adult hemoglobin (HbA, α₂β₂) and alleviate the clinical symptoms of these genetic disorders.
The precise mechanism by which 3-(3,4-dimethoxyphenyl)propanoic acid induces γ-globin expression is an area of active research, but it is believed to involve the modulation of signaling pathways that regulate the switch from γ- to β-globin gene expression during development.
Figure 3. The developmental switch from γ- to β-globin gene expression and the reactivating effect of 3-(3,4-dimethoxyphenyl)propanoic acid.
Experimental Protocol: Quantification of γ-Globin mRNA Expression in K562 Cells
K562 cells are a human erythroleukemia cell line that can be induced to differentiate and express globin genes, making them a suitable model system for screening γ-globin inducers.
-
Cell Culture and Treatment:
-
Culture K562 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).
-
Seed the cells at a desired density in culture plates.
-
Treat the cells with various concentrations of 3-(3,4-dimethoxyphenyl)propanoic acid or a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).
-
-
RNA Isolation:
-
Harvest the cells by centrifugation.
-
Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription-Quantitative PCR (RT-qPCR):
-
Synthesize cDNA from the isolated RNA using a reverse transcriptase kit.
-
Perform qPCR using primers specific for the γ-globin gene and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Use a qPCR master mix containing a fluorescent dye (e.g., SYBR Green) for detection.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the γ-globin and housekeeping genes for each sample.
-
Calculate the relative expression of γ-globin mRNA using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Conclusion: Isomeric Specificity as a Guiding Principle in Drug Discovery
The comparative analysis of this compound and 3-(3,4-dimethoxyphenyl)propanoic acid provides a compelling illustration of how subtle structural modifications can profoundly impact biological activity. The differential positioning of the methoxy groups on the phenyl ring directs these molecules to distinct biological targets, with the 2,4-isomer serving as a scaffold for p38 MAP kinase inhibitors and the 3,4-isomer acting as an inducer of γ-globin gene expression.
For researchers in drug development, this comparison highlights the critical importance of isomeric purity and the careful consideration of structure-activity relationships. The choice between these two isomers is not arbitrary but is dictated by the specific therapeutic target and desired biological outcome. This guide serves as a foundational resource for understanding the unique properties and applications of these two valuable chemical entities, empowering researchers to make informed decisions in their pursuit of novel therapeutics.
References
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[Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and a study of its biological activity]. PubMed. Available from: [Link]
- Pace BS, et al. Short-chain fatty acid derivatives induce fetal globin expression and erythropoiesis in vivo. Blood. 2002;100(13):4640-8.
- Barabanov, M. A., et al. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry. 2024;60(5):688-698.
- Gutsche, C. D., & Hoyer, F. A. A Synthesis of /3-(3,4,5-Trimethoxyphenyl)-propionic Acid. Journal of the American Chemical Society. 1950;72(9):4285-4285.
- Dhar, T. G. M., et al. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters. 2007;17(18):5019-24.
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PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid. National Center for Biotechnology Information. Available from: [Link]
- Perrine, S. P., et al.
-
Evaluation of Signaling Pathways Involved in γ-Globin Gene Induction Using Fetal Hemoglobin Inducer Drugs. PubMed Central. Available from: [Link]
- Xu, J., et al. Pharmacological Induction of Human Fetal Globin Gene in Hydroxyurea-Resistant Primary Adult Erythroid Cells. Molecular and Cellular Biology. 2013;33(19):3867-77.
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Organic Syntheses Procedure. Available from: [Link]
- Bracher, F., et al. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Journal of medicinal chemistry. 2011;54(24):8573-82.
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Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. National Institutes of Health. Available from: [Link]
- New Inhibitors of the P38 Mitogen-Activated Protein Kinase: Repurposing Existing Drugs with Deep Learning. Biointerface Research in Applied Chemistry. 2021;12(1):1147-1161.
- Bugenhagen, B., Al Jasem, Y., AlAzani, M., & Thiemann, T. Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid.
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Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. MDPI. Available from: [Link]
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Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health. Available from: [Link]
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Drug Design. Structure Activity Relationships. Available from: [Link]
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Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. Available from: [Link]
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- 3. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Barabanov - Russian Journal of Organic Chemistry [modernonco.orscience.ru]
A Comparative Guide to the Biological Activity of Dimethoxyphenylpropanoic Acid Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of isomeric compounds is paramount. Structure-activity relationships (SAR) govern the efficacy and selectivity of potential therapeutic agents. This guide provides an in-depth technical comparison of the biological activities of dimethoxyphenylpropanoic acid (DMPPA) isomers. While direct comparative studies across all isomers are not extensively available in public literature, this guide synthesizes existing data on individual isomers and related methoxyphenolic compounds to offer a comparative perspective on their antioxidant, anti-inflammatory, and antimicrobial properties.
Introduction to Dimethoxyphenylpropanoic Acid Isomers
Dimethoxyphenylpropanoic acid is a phenylpropanoic acid derivative characterized by a propanoic acid tail attached to a dimethoxy-substituted phenyl ring. The position of the two methoxy groups on the phenyl ring gives rise to six possible isomers, each with a unique spatial arrangement of substituents that can significantly influence its interaction with biological targets. The six isomers are:
-
2,3-Dimethoxyphenylpropanoic acid
-
2,4-Dimethoxyphenylpropanoic acid
-
2,5-Dimethoxyphenylpropanoic acid[1]
-
2,6-Dimethoxyphenylpropanoic acid
-
3,5-Dimethoxyphenylpropanoic acid
The electronic and steric properties conferred by the methoxy groups' positioning are critical determinants of the molecule's biological activity.
Comparative Biological Activities
This section compares the known antioxidant, anti-inflammatory, and antimicrobial activities of DMPPA isomers. It is important to note that the presented data is a compilation from various sources, and direct, side-by-side experimental comparisons under identical conditions are limited.
Antioxidant Activity
The antioxidant potential of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. In the case of DMPPA isomers, the methoxy groups, being electron-donating, can influence the stability of the resulting phenoxy radical, thereby modulating the antioxidant capacity.
Key Experimental Data:
| Compound/Isomer | Assay | IC50 Value | Reference Compound |
| 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) | DPPH radical scavenging | 0.78 µg/mL | Not specified |
| Related Methoxyphenols | DPPH radical scavenging | Varies | Ascorbic Acid, Trolox |
Note: The table includes data for a closely related compound, HDMPPA, to provide context due to the limited direct data on DMPPA isomers.
Causality Behind Experimental Choices:
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for screening the radical scavenging ability of compounds. The principle lies in the reduction of the stable DPPH radical by an antioxidant, leading to a color change that can be measured spectrophotometrically. This assay provides a quantitative measure (IC50 value) of the concentration required to scavenge 50% of the DPPH radicals, allowing for a comparison of antioxidant potency.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Test Samples: Dissolve the DMPPA isomers and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol to prepare stock solutions. From these, prepare a series of dilutions.
-
Assay Procedure:
-
To 1.0 mL of each dilution of the test sample or standard, add 2.0 mL of the DPPH solution.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing only methanol is used to zero the spectrophotometer.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample and calculating the concentration at which 50% of the DPPH radicals are scavenged.
Anti-Inflammatory Activity
The anti-inflammatory effects of many compounds are mediated through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). The structural features of DMPPA isomers can influence their ability to bind to the active sites of these enzymes.
Key Experimental Data:
Direct comparative data on the COX-inhibitory activity of all DMPPA isomers is scarce. However, studies on related methoxyphenolic compounds suggest that they can inhibit inflammatory mediators. For instance, some methoxyphenols have been shown to inhibit the expression of various cytokines.[4]
| Compound/Isomer | Target | Activity |
| Methoxyphenols | Cytokine production (e.g., CCL2, IL-6, IL-8) | Inhibition |
| 3,5-dimethoxyphenyl derivatives | COX-1 and COX-2 | Inhibition |
Causality Behind Experimental Choices:
The in vitro COX inhibition assay is a standard method to screen for potential non-steroidal anti-inflammatory drugs (NSAIDs). By measuring the inhibition of prostaglandin E2 (PGE2) production in response to a pro-inflammatory stimulus like lipopolysaccharide (LPS), the assay provides a direct measure of a compound's effect on COX activity. Differentiating between COX-1 and COX-2 inhibition is crucial for assessing the potential for gastrointestinal side effects.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
-
Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages, in appropriate media.
-
Induction of Inflammation: Seed the cells in 24-well plates and stimulate them with lipopolysaccharide (LPS) to induce the expression of COX-2.
-
Treatment with Test Compounds: Treat the LPS-stimulated cells with various concentrations of the DMPPA isomers or a known COX inhibitor (e.g., indomethacin) for a specified period.
-
Measurement of Prostaglandin E2 (PGE2): Collect the cell culture supernatant and measure the concentration of PGE2 using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Calculation of Inhibition: Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated control.
-
Determination of IC50: Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of PGE2 production.
Antimicrobial Activity
The antimicrobial properties of phenolic compounds are often linked to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilicity and electronic properties of the DMPPA isomers, influenced by the methoxy group positions, can affect their antimicrobial potency.
Key Experimental Data:
As with other biological activities, direct comparative studies on the antimicrobial effects of all DMPPA isomers are limited. The table below presents representative data for related compounds.
| Compound/Isomer | Microorganism | MIC (µg/mL) |
| Related Phenolic Compounds | Escherichia coli | Varies |
| Related Phenolic Compounds | Staphylococcus aureus | Varies |
Causality Behind Experimental Choices:
The Minimum Inhibitory Concentration (MIC) is the gold standard for determining the antimicrobial activity of a compound.[2] It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used, high-throughput technique for determining MIC values, allowing for the efficient screening of multiple compounds against various microbial strains.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Preparation of Microbial Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Escherichia coli, Staphylococcus aureus) in a suitable broth medium.
-
Preparation of Test Compounds: Prepare serial two-fold dilutions of the DMPPA isomers and a standard antibiotic in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Signaling Pathways and Mechanisms of Action
The biological activities of DMPPA isomers are mediated through their interaction with various cellular signaling pathways. While the specific pathways for each isomer are not fully elucidated, related methoxyphenolic compounds are known to modulate key inflammatory and oxidative stress pathways.
Potential Signaling Pathways:
-
NF-κB Signaling Pathway: Many anti-inflammatory compounds act by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress responses.
-
Nrf2 Signaling Pathway: This pathway is a primary regulator of the antioxidant response, and its activation can lead to the expression of various antioxidant and detoxifying enzymes.
Diagram of a Hypothetical Signaling Pathway:
Sources
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- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
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- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Validation of 3-(2,4-Dimethoxyphenyl)propanoic Acid
This guide provides an in-depth comparison of prevalent synthetic methodologies for 3-(2,4-dimethoxyphenyl)propanoic acid, a valuable building block in organic synthesis and medicinal chemistry. We will dissect the mechanistic rationale behind each approach, present comparative experimental data, and provide a validated, step-by-step protocol for a reliable synthesis route. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions for their synthetic campaigns.
Introduction: The Significance of 3-Arylpropanoic Acids
This compound belongs to the class of 3-arylpropanoic acids, a structural motif present in numerous biologically active molecules and pharmaceutical agents. The dimethoxy substitution pattern on the phenyl ring significantly influences the molecule's electronic properties and steric profile, making it a key intermediate for creating analogues of natural products or designing novel therapeutic candidates. The propanoic acid side chain offers a versatile handle for further chemical modifications, such as amide bond formation or esterification, enabling the construction of compound libraries for structure-activity relationship (SAR) studies.
The selection of a synthetic route is a critical decision dictated by factors such as starting material availability, cost, scalability, reaction efficiency (yield), and purity of the final product. This guide evaluates the most common and effective pathways to this target molecule.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound typically involves two core transformations: the formation of a C-C bond to construct the carbon skeleton and, if necessary, the reduction of an unsaturated intermediate. We will compare three primary strategies:
-
Route A: Knoevenagel-Doebner Condensation followed by Catalytic Hydrogenation.
-
Route B: Perkin Reaction followed by Catalytic Hydrogenation.
-
Route C: Palladium-Catalyzed Heck Coupling.
Mechanistic Considerations and Rationale
Route A & B: The Condensation-Reduction Pathway
Both the Knoevenagel-Doebner and Perkin reactions begin by reacting 2,4-dimethoxybenzaldehyde with a C-H acidic compound to form an α,β-unsaturated carboxylic acid intermediate, 3-(2,4-dimethoxyphenyl)acrylic acid.
-
Knoevenagel-Doebner Condensation: This reaction involves the condensation of an aldehyde with a compound possessing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine. The base facilitates the formation of a nucleophilic carbanion from malonic acid, which attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration and decarboxylation yield the cinnamic acid derivative. This method is often preferred for its milder reaction conditions and generally high yields.
-
Perkin Reaction: This classic reaction employs the condensation of an aromatic aldehyde with an acid anhydride (e.g., acetic anhydride) using the alkali salt of the corresponding acid (e.g., sodium acetate) as a base.[1][2][3] The base generates an enolate from the anhydride, which then adds to the aldehyde.[4] This pathway typically requires higher temperatures (140-180°C) and can have longer reaction times.[5]
The second step for both routes is the selective reduction of the alkene double bond of the cinnamic acid intermediate. Catalytic hydrogenation using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), is the industry-standard method for this transformation.[6][7][8] The catalyst provides a surface for the adsorption of both hydrogen gas and the unsaturated acid, facilitating the syn-addition of hydrogen across the double bond with high efficiency and selectivity, leaving the aromatic ring and carboxylic acid group intact.
Route C: The Heck Coupling Pathway
The Mizoroki-Heck reaction provides a more direct approach by forming the C-C bond between an aryl halide (e.g., 1-bromo-2,4-dimethoxybenzene) and an alkene (e.g., acrylic acid or an acrylate ester) using a palladium catalyst.[9][10][11][12] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination and insertion of the alkene, and finally, β-hydride elimination to release the product and regenerate the catalyst.[10] While potentially more atom-economical by avoiding a separate reduction step, the reaction's success is highly dependent on the choice of catalyst, ligands, base, and solvent. If an acrylate ester is used, a final hydrolysis step is required to yield the carboxylic acid.
Workflow Visualization
The following diagram illustrates the compared synthetic pathways leading to the final, validated product.
Caption: Comparative workflows for the synthesis of this compound.
Performance Data Comparison
The following table summarizes typical performance metrics for the discussed synthetic routes. Data is compiled from procedures for the target molecule and structurally similar analogues to provide a robust comparison.
| Parameter | Route A (Knoevenagel-Doebner) | Route B (Perkin) | Route C (Heck Coupling) |
| Starting Materials | 2,4-Dimethoxybenzaldehyde, Malonic Acid | 2,4-Dimethoxybenzaldehyde, Acetic Anhydride | 1-Halo-2,4-dimethoxybenzene, Acrylic Acid |
| Key Reagents | Pyridine, Piperidine | Sodium Acetate | Palladium Catalyst (e.g., Pd(OAc)₂), Ligand, Base |
| Reaction Conditions | Step 1: Reflux (~115°C)[13]Step 2: RT, H₂ atmosphere | Step 1: High Temp (140-180°C)[5]Step 2: RT, H₂ atmosphere | 80-120°C, Inert Atmosphere |
| Typical Overall Yield | Good to Excellent (Often >80%) | Moderate to Good (50-75%) | Variable (Moderate to Excellent, highly optimized) |
| Key Advantages | Milder conditions, high yield for condensation, reliable. | Uses inexpensive, common reagents. | More direct route, high atom economy. |
| Key Disadvantages | Two distinct synthetic steps. | Harsh conditions, often lower yields, longer reaction times.[5] | Expensive catalyst, requires optimization, potential for side products. |
Recommended Experimental Protocol: Route A
Based on the comparative analysis, the Knoevenagel-Doebner condensation followed by catalytic hydrogenation (Route A) represents the most reliable, high-yielding, and reproducible method for laboratory-scale synthesis.
Step 1: Synthesis of 3-(2,4-Dimethoxyphenyl)acrylic acid
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,4-dimethoxybenzaldehyde (16.6 g, 0.1 mol) and malonic acid (12.5 g, 0.12 mol).
-
Solvent Addition: Add pyridine (30 mL) to the flask, followed by the dropwise addition of piperidine (0.5 mL) as a catalyst.[13]
-
Reaction: Heat the mixture to reflux in an oil bath at 115-120°C with continuous stirring for 3-4 hours. Monitor the reaction for the cessation of CO₂ evolution.
-
Work-up: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing 150 mL of cold water and 30 mL of concentrated hydrochloric acid.
-
Isolation: A solid precipitate of 3-(2,4-dimethoxyphenyl)acrylic acid will form. Stir the suspension for 15 minutes in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven.
-
Expected Yield: ~90-95%
-
Purity Check: The intermediate can be characterized by melting point and ¹H NMR before proceeding.
-
Step 2: Synthesis of this compound
-
Catalyst Setup: To a 500 mL hydrogenation flask or a suitable pressure vessel, add the dried 3-(2,4-dimethoxyphenyl)acrylic acid (20.8 g, 0.1 mol) and 200 mL of ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (0.4 g, ~2 mol%).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to 3-4 atm (or use a hydrogen balloon for atmospheric pressure hydrogenation) and stir the suspension vigorously at room temperature.[6]
-
Monitoring: The reaction is typically complete within 4-6 hours. Progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis of an aliquot.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon. Remove the Pd/C catalyst by filtration through a pad of Celite. Wash the Celite pad with a small amount of ethanol to recover all the product.
-
Isolation & Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a white solid.
-
Expected Yield: >95%
-
Final Validation: Confirm the structure and purity of the final product using the methods below.
-
Product Validation and Characterization
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the proton environment. Key expected signals include:
-
Two singlets for the two methoxy groups (~3.8 ppm).
-
Aromatic protons exhibiting a characteristic splitting pattern for a 1,2,4-trisubstituted ring.
-
Two triplet signals for the two methylene groups (-CH₂-CH₂-) of the propanoic acid chain (~2.6 and 2.9 ppm).
-
A broad singlet for the carboxylic acid proton (>10 ppm), which may be exchanged with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton. Expect signals for the carboxylic acid carbonyl (~178 ppm), the aromatic carbons (including two attached to methoxy groups at ~160 and ~158 ppm), the two methoxy carbons (~55 ppm), and the two aliphatic carbons.
-
IR (Infrared) Spectroscopy: Identifies key functional groups. Look for a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (~1700 cm⁻¹), and C-O stretches for the methoxy ethers (~1200-1000 cm⁻¹).
-
MS (Mass Spectrometry): Confirms the molecular weight. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should correspond to the calculated molecular weight of 210.23 g/mol .
Conclusion
While several synthetic routes to this compound exist, a two-step sequence involving a Knoevenagel-Doebner condensation followed by catalytic hydrogenation stands out as a superior method in terms of reliability, yield, and operational simplicity for typical laboratory applications. The Heck coupling offers a more direct, albeit technically demanding, alternative that may be suitable for specific applications after careful optimization. The choice of synthesis should always be guided by a thorough evaluation of available resources, scale, and desired product purity, with rigorous analytical validation being an indispensable final step in the workflow.
References
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- Steyn, P. S., & van der Merwe, J. P. (n.d.).
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Voskressensky, L. G., et al. (2020). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 25(21), 5183. [Link]
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Wikipedia. (n.d.). Heck reaction. [Link]
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Scribd. (n.d.). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. [Link]
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Ingenta Connect. (2009). Synthesis of 3-Arylpropenal and 3-Arylpropionic Acids by Palladium Catalysed Heck Coupling Reactions: Scopes and Limitations. Current Organic Synthesis, 6(1), 54-65. [Link]
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ResearchGate. (n.d.). SM cross‐coupling of 3‐(naphthalene‐1‐yl)propanoic acid analogue 5. [Link]
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ResearchGate. (n.d.). Multicomponent Synthesis of 3-Heteroarylpropionic Acids. [Link]
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Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. [Link]
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Wikipedia. (n.d.). Perkin reaction. [Link]
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Organic Reactions. (n.d.). The Perkin Reaction and Related Reactions. [Link]
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PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]
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ProQuest. (n.d.). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. [Link]
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J&K Scientific LLC. (2021). Perkin Reaction. [Link]
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MDPI. (n.d.). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]
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ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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Organic Syntheses. (n.d.). Homoveratric acid. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(5), 5021-5051. [Link]
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YouTube. (2020). Suzuki cross-coupling reaction. [Link]
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Chemie Brunschwig. (n.d.). Hydrogenation Catalysts. [Link]
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ResearchGate. (n.d.). Synthesis routes for 3-hydroxypropionic acid from renewable sources. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Dimethoxyphenylpropanoic Acid Isomers
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of the spectroscopic signatures of various dimethoxyphenylpropanoic acid isomers. By leveraging experimental data and fundamental spectroscopic principles, this document serves as a practical resource for the unambiguous identification and characterization of these structurally similar compounds, which are often encountered as pharmaceutical intermediates, metabolites, or building blocks in materials science.
The Analytical Challenge: Distinguishing Positional Isomers
Dimethoxyphenylpropanoic acid (C₁₁H₁₄O₄, Molar Mass: 210.23 g/mol ) can exist in several positional isomeric forms, depending on the substitution pattern of the two methoxy groups on the phenyl ring. The most common isomers include 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dimethoxyphenylpropanoic acid. While chemically similar, their distinct substitution patterns give rise to unique electronic environments, which can be effectively probed and differentiated using a suite of spectroscopic techniques.
The ability to distinguish these isomers is critical. In drug development, for instance, a minor change in substituent position can drastically alter a molecule's pharmacological activity, metabolic fate, and toxicity profile. This guide explains the causality behind the spectral differences and provides a logical workflow for their identification.
Caption: Workflow for Isomer Differentiation.
Core Spectroscopic Methodologies: A Self-Validating Approach
To ensure trustworthy and reproducible results, standardized protocols for data acquisition are paramount. The following sections detail the methodologies for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS).
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Causality: NMR spectroscopy is the most powerful tool for isomer differentiation as it directly probes the chemical environment of each proton and carbon atom. The substitution pattern dictates the symmetry of the aromatic ring and the electronic effects (shielding/deshielding) experienced by each nucleus, resulting in unique chemical shifts and spin-spin coupling patterns for each isomer.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-25 mg of the dimethoxyphenylpropanoic acid isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[1][2] The choice of solvent is crucial; CDCl₃ is standard, but DMSO-d₆ may be required for less soluble samples and allows for the observation of the acidic proton.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is critical for resolving complex splitting patterns in the aromatic region.[4]
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Use a pulse repetition time of at least 5 seconds to ensure full relaxation of all protons for accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
2.2. Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol
Causality: FTIR spectroscopy identifies the functional groups present in a molecule. While all isomers share the same functional groups (carboxylic acid, ether, aromatic ring), the substitution pattern influences the out-of-plane C-H bending vibrations in the fingerprint region (1000-650 cm⁻¹). These vibrations are highly characteristic of the number and position of adjacent hydrogens on the ring, providing a clear method for differentiation.[5]
Experimental Protocol:
-
Background Spectrum: Before analyzing the sample, record a background spectrum of the clean ATR crystal. This is essential to ratio against the sample spectrum, removing interference from atmospheric CO₂ and H₂O.[6]
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal (typically diamond or zinc selenide).[7]
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum with good signal intensity.[6]
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[3] The spectral range should cover 4000-600 cm⁻¹.
2.3. Electron Ionization-Mass Spectrometry (EI-MS) Protocol
Causality: EI-MS provides the molecular weight of the compound and reveals its fragmentation pattern upon ionization. While all isomers have the same molecular weight, the positions of the methoxy groups can influence the stability of the resulting fragments. Benzylic cleavage is a dominant fragmentation pathway for phenylpropanoic acids, and the stability of the resulting substituted benzyl cation will vary with the isomer, leading to differences in the relative abundances of key fragment ions.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV. This high energy ensures reproducible fragmentation patterns that can be compared to library data.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 250, to detect the molecular ion (M⁺˙) and all significant fragments.
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak at m/z 210 and characteristic fragment ions.
Comparative Spectroscopic Analysis
The key to distinguishing the isomers lies in a systematic comparison of the data obtained from each technique. The following sections break down the expected results for each isomer.
3.1. ¹H NMR Spectroscopy: The Definitive Tool
The aromatic region (δ 6.5-7.5 ppm) of the ¹H NMR spectrum is the most information-rich for distinguishing these isomers. The analysis hinges on two factors: chemical shift , influenced by the electron-donating nature of the methoxy groups, and spin-spin coupling , which reveals the proximity of neighboring protons.
Caption: ¹H NMR Analysis Workflow.
Analysis of the Propanoic Acid Side Chain: All isomers will show two characteristic triplets for the ethyl bridge protons, typically around δ 2.6 ppm (-CH₂-COOH) and δ 2.9 ppm (Ar-CH₂-), each integrating to 2H. The carboxylic acid proton (-COOH) will appear as a broad singlet, often above δ 10 ppm, though its visibility and position can depend on the solvent and concentration.
Comparative Analysis of the Aromatic Region:
-
3,4-Dimethoxyphenylpropanoic Acid:
-
Prediction: Expect three aromatic signals due to the lack of symmetry. The protons will appear as a doublet (H-5), a singlet-like signal (or narrow doublet, H-2), and a doublet of doublets (H-6).
-
Experimental Data: The spectrum typically shows signals around δ 6.81 (d, 1H), δ 6.75 (dd, 1H), and δ 6.70 (d, 1H). The two methoxy groups will appear as distinct singlets around δ 3.85 ppm.[4]
-
-
2,5-Dimethoxyphenylpropanoic Acid:
-
Prediction: Similar to the 3,4-isomer, this compound is unsymmetrical and will show three aromatic signals.
-
Experimental Data: Published data shows signals at approximately δ 6.76 (d, 1H), δ 6.71 (dd, 1H), and δ 6.67 (d, 1H). The two methoxy groups are also distinct singlets.[8]
-
-
3,5-Dimethoxyphenylpropanoic Acid:
-
Prediction: This isomer is highly symmetrical. A plane of symmetry passes through the propanoic acid chain and bisects the ring. This makes the two protons ortho to the chain (H-2, H-6) equivalent, and the proton para to the chain (H-4) unique. Therefore, expect only two aromatic signals: a doublet (2H) and a triplet (1H). The two methoxy groups are equivalent and will appear as a single 6H singlet. This pattern is highly diagnostic.
-
-
2,4-Dimethoxyphenylpropanoic Acid:
-
Prediction: This isomer is unsymmetrical and will show three distinct aromatic signals, each integrating to 1H. The coupling patterns will be complex, likely appearing as doublets and a doublet of doublets.
-
-
2,3-Dimethoxyphenylpropanoic Acid:
-
Prediction: This isomer is also unsymmetrical, giving rise to three distinct 1H signals in the aromatic region. The signals will likely be complex due to ortho and meta coupling.
-
| Isomer | Symmetry | Expected Aromatic ¹H Signals | Expected Methoxy ¹H Signals | Key Differentiating Feature |
| 2,3- | Asymmetric | 3 | 2 (distinct 3H singlets) | Complex three-proton system |
| 2,4- | Asymmetric | 3 | 2 (distinct 3H singlets) | Complex three-proton system |
| 2,5- | Asymmetric | 3 | 2 (distinct 3H singlets) | Complex three-proton system |
| 3,4- | Asymmetric | 3 | 2 (distinct 3H singlets) | Characteristic "ABX" pattern |
| 3,5- | Symmetric | 2 (d, 2H; t, 1H) | 1 (single 6H singlet) | High symmetry, only 2 aromatic signals |
3.2. ¹³C NMR Spectroscopy: A Question of Symmetry
The number of signals in the proton-decoupled ¹³C NMR spectrum is a direct readout of the molecule's symmetry.
| Isomer | Symmetry | Expected Aromatic ¹³C Signals | Expected Total ¹³C Signals |
| 2,3- | Asymmetric | 6 | 11 |
| 2,4- | Asymmetric | 6 | 11 |
| 2,5- | Asymmetric | 6 | 11 |
| 3,4- | Asymmetric | 6 | 11 |
| 3,5- | Symmetric | 4 | 8 |
Analysis:
-
Asymmetric Isomers (2,3-, 2,4-, 2,5-, 3,4-): All six aromatic carbons are chemically non-equivalent and will produce six distinct signals. Including the three carbons of the propanoic acid side chain and the two methoxy carbons, a total of 11 signals are expected. Experimental data for the 3,4-isomer confirms this.[4][9]
-
Symmetric Isomer (3,5-): The plane of symmetry renders several pairs of carbons equivalent (C2=C6, C3=C5). This reduces the number of aromatic signals to four . With the three side-chain carbons and the single equivalent methoxy carbon signal, a total of only 8 signals are expected. This significant reduction in signal count makes the 3,5-isomer trivial to identify.
3.3. FTIR Spectroscopy: Decoding the Fingerprint
While the O-H stretch (broad, ~3300-2500 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aryl ether C-O stretch (~1250 cm⁻¹) will be present in all isomers, the C-H out-of-plane bending region is diagnostic.
| Substitution Pattern | Adjacent Aromatic H's | Expected C-H Bend (cm⁻¹) |
| 2,3- & 3,4- | 1,2,4-Trisubstituted | ~880-800 |
| 2,4- | 1,2,4-Trisubstituted | ~880-800 |
| 2,5- | 1,2,4-Trisubstituted | ~880-800 |
| 3,5- | 1,3,5-Trisubstituted | ~900-860 and ~800-680 |
Analysis: The key is that different substitution patterns leave different numbers of adjacent free protons on the ring, which have characteristic bending frequencies. While the 1,2,4-trisubstituted pattern is common to several isomers, the 1,3,5-pattern of the 3,5-isomer gives a distinctly different absorption pattern, often with a strong band between 800-680 cm⁻¹, allowing for its potential identification.[5]
3.4. Mass Spectrometry: Following the Fragments
All isomers will exhibit a molecular ion peak (M⁺˙) at m/z 210 . The primary fragmentation pathway involves cleavage of the Cα-Cβ bond (benzylic cleavage) to form a stable dimethoxybenzyl cation.
-
Benzylic Cleavage: The loss of a •CH₂COOH radical (mass 59) leads to a fragment at m/z 151. This is often the base peak. C₁₁H₁₄O₄⁺˙ → [C₉H₁₁O₂]⁺ + •CH₂COOH m/z 210 → m/z 151
-
McLafferty Rearrangement: A less common pathway for this structure but possible, involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, which would result in a neutral alkene loss and a charged enol fragment.
While the major fragments may be similar, the relative intensities can differ. For example, the stability of the dimethoxybenzyl cation at m/z 151 might be subtly different depending on the electronic stabilization afforded by the methoxy group positions, potentially leading to minor variations in the fragmentation pattern that could aid in distinguishing closely related isomers like the 2,5- and 3,4-isomers.
Conclusion: An Integrated Approach
No single technique provides a complete picture. An integrated, multi-spectroscopic approach is essential for the confident and unambiguous identification of dimethoxyphenylpropanoic acid isomers.
-
Start with ¹³C NMR: The number of signals immediately identifies the symmetric 3,5-isomer (8 signals) from all others (11 signals).
-
Analyze ¹H NMR: For the remaining asymmetric isomers, the splitting pattern and chemical shifts in the aromatic region are the most powerful differentiators. The unique patterns can distinguish between the 3,4-, 2,5-, 2,4-, and 2,3-isomers.
-
Confirm with FTIR and MS: Use FTIR to confirm the substitution pattern via the C-H bending vibrations and use MS to confirm the molecular weight (m/z 210) and observe the characteristic benzylic cleavage fragment (m/z 151).
This systematic workflow, grounded in robust experimental protocols and a solid understanding of spectroscopic principles, provides a reliable framework for researchers, scientists, and drug development professionals to characterize these important chemical entities with high confidence.
References
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. Supplementary Information. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Gammadata. (n.d.). Tips for ATR Sampling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75019, 3-(3,4-Dimethoxyphenyl)propionic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66343, Benzenepropanoic acid, 2,5-dimethoxy-. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-(3,4-Dimethoxyphenyl)-propionic acid in NIST Chemistry WebBook. Retrieved from [Link]
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Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
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University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
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SpectraBase. (n.d.). 3-(3,5-Dimethoxyphenyl)propionic acid, tms. Retrieved from [Link]
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Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-(3,4-Dimethoxyphenyl)propanoic acid - 13C NMR. Retrieved from [Link]
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A Comparative Guide to the Thermal Analysis of 3-(2,4-dimethoxyphenyl)propanoic acid by Differential Scanning calorimetry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thermal Analysis in Drug Development
In the pharmaceutical industry, the thermal properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, processability, and ultimately, its therapeutic efficacy. Differential Scanning Calorimetry (DSC) is a cornerstone technique for characterizing these properties. It measures the difference in heat flow between a sample and a reference as a function of temperature, revealing crucial information about melting, crystallization, polymorphic transitions, and degradation.[1][2] For a compound like 3-(2,4-dimethoxyphenyl)propanoic acid, understanding its thermal behavior is paramount for formulation development, ensuring stability during manufacturing and storage, and for regulatory submissions.
This guide will provide a comprehensive examination of the DSC analysis of this compound. We will explore a detailed experimental protocol, interpret the potential data, and compare its thermal characteristics with isomeric analogs and other analytical techniques.
Understanding the Analyte: this compound
This compound is an organic compound with potential applications in various fields, including as a synthetic reagent in the preparation of p38 MAP kinase inhibitors.[3] Its chemical structure, featuring a carboxylic acid group and two methoxy substituents on the phenyl ring, suggests the potential for hydrogen bonding and specific crystalline arrangements, making its thermal profile of particular interest.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 22174-29-4 | [4] |
| Molecular Formula | C11H14O4 | [4] |
| Molecular Weight | 210.23 g/mol | [4] |
| Reported Melting Point | 100-104 °C | [4] |
Experimental Protocol: A Self-Validating DSC Methodology
The following protocol is designed to provide a comprehensive and reliable thermal analysis of this compound. The choices behind each parameter are explained to ensure the integrity of the results.
Instrumentation and Calibration
A calibrated Differential Scanning Calorimeter, such as a heat-flux DSC, is essential for accurate measurements.[2] Calibration should be performed using certified standards (e.g., indium and zinc) for both temperature and enthalpy. This ensures the accuracy of the measured transition temperatures and energy changes.
Sample Preparation and Encapsulation
-
Sample Mass: Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan. A smaller sample size minimizes thermal gradients within the sample, leading to sharper peaks and better resolution.
-
Pan Type: Use a non-hermetic, pierced-lid aluminum pan. This allows for the release of any potential off-gassing during heating, preventing pressure buildup that could distort the DSC curve. For studies on sublimation or decomposition where evolved gases are of interest, a hermetically sealed pan might be used in conjunction with a Thermogravimetric Analyzer (TGA).
-
Reference: An empty, sealed aluminum pan is used as the reference to ensure that the measured heat flow is solely due to the thermal events in the sample.
DSC Experimental Parameters
-
Temperature Program:
-
Initial Temperature: 25 °C (Room Temperature)
-
Heating Rate: 10 °C/min. This is a conventional heating rate that provides a good balance between resolution and sensitivity. Faster rates can shift transition temperatures to higher values, while slower rates may result in broader, less defined peaks.[5]
-
Final Temperature: 250 °C. This temperature is well above the reported melting point and allows for the observation of any potential decomposition events.
-
Cooling Rate: 10 °C/min. A controlled cooling segment can reveal information about crystallization behavior and the potential for polymorphism.
-
Second Heating Cycle: A second heating run up to 250 °C at 10 °C/min is crucial. Comparing the first and second heating curves can help to distinguish between intrinsic material properties and the effects of thermal history.[5]
-
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min. An inert atmosphere prevents oxidative degradation of the sample during the analysis.
Experimental Workflow Diagram
Caption: Workflow for DSC analysis of this compound.
Data Interpretation and Comparative Analysis
The resulting DSC thermogram will provide a wealth of information. The primary event expected is a sharp endothermic peak corresponding to the melting of the crystalline solid.
Analysis of a Hypothetical DSC Curve
A typical DSC curve for a pure, crystalline organic acid will exhibit a distinct melting endotherm.[5]
-
Onset Temperature: The temperature at which the melting process begins. This is often taken as the melting point for pure substances.
-
Peak Temperature: The temperature at which the rate of heat absorption is at its maximum.
-
Enthalpy of Fusion (ΔHfus): The area under the melting peak, which is a measure of the energy required to melt the sample. This value is indicative of the degree of crystallinity.
Comparison with Isomeric Analogs
A key aspect of this guide is the comparison of the thermal properties of this compound with its structural isomers. The position of the methoxy groups on the phenyl ring can significantly influence the crystal packing and, consequently, the melting point and enthalpy of fusion.
| Compound | Reported Melting Point (°C) |
| This compound | 100-104[4] |
| 3-(3,4-dimethoxyphenyl)propanoic acid | 96-97[6] |
| 3-(2,5-dimethoxyphenyl)propionic acid | 66-67 (339-340 K)[7] |
The variation in melting points among these isomers highlights the impact of subtle structural changes on the macroscopic thermal properties. The 2,4- and 3,4-isomers have relatively similar melting points, suggesting comparable crystal lattice energies, while the 2,5-isomer has a significantly lower melting point, indicating weaker intermolecular interactions in its solid state.
Investigating Polymorphism
The cooling and second heating cycles are critical for identifying potential polymorphic behavior. If the sample recrystallizes into a different crystal form upon cooling, the second heating curve will show a different melting endotherm compared to the first. The absence of a crystallization exotherm upon cooling might suggest the formation of an amorphous solid.
Comparison with Alternative Thermal Analysis Techniques
While DSC is a powerful tool, a comprehensive thermal analysis often involves complementary techniques.
| Technique | Information Provided | Application for this compound |
| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature.[8][9] | Determines the thermal stability and decomposition temperature of the compound. It can also quantify the loss of volatiles. |
| Differential Thermal Analysis (DTA) | Measures the temperature difference between a sample and a reference.[8][9] | Provides similar information to DSC but is often used for high-temperature applications. DSC is generally more quantitative for enthalpy measurements.[10] |
| Hot Stage Microscopy (HSM) | Allows for visual observation of the sample as it is heated. | Provides visual confirmation of melting, sublimation, and changes in crystal morphology. |
Integrated Thermal Analysis Workflow
For a complete picture of the thermal properties, an integrated approach is recommended.
Caption: Integrated workflow for comprehensive thermal analysis.
Conclusion
The differential scanning calorimetry of this compound provides critical data for its development as a potential pharmaceutical compound. A well-designed DSC experiment, as outlined in this guide, can accurately determine its melting point, enthalpy of fusion, and screen for polymorphic behavior. By comparing these results with its structural isomers and integrating the data with other thermal analysis techniques, a comprehensive understanding of the material's thermal properties can be achieved. This knowledge is indispensable for ensuring the quality, stability, and efficacy of the final drug product.
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Discovery and Synthesis of (S)-3-[2-(3,4-dimethoxyphenyl)ethoxy]-2-(4,6-dimethylpyrimidin-2-yloxy)-3,3-diphenylpropionic Acid (LU 302872), a Novel Orally Active Mixed ET(A)/ET(B) Receptor Antagonist - PubMed. Available at: [Link]
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A Comparative Analysis of the Cytotoxic Potential of Dimethoxyphenyl-Containing Compounds
In the landscape of anticancer drug discovery, the dimethoxyphenyl moiety has emerged as a recurring structural motif in a diverse array of cytotoxic compounds. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties, influencing cell permeability, metabolic stability, and target engagement. This guide provides a comparative analysis of the cytotoxic profiles of several classes of compounds bearing the dimethoxyphenyl group, moving beyond simple dimethoxyphenylpropanoic acid to explore more complex and potent derivatives. We will delve into the structure-activity relationships that govern their anticancer effects and provide insights into the experimental methodologies used for their evaluation.
Introduction to Dimethoxyphenyl Moieties in Anticancer Research
The dimethoxybenzene scaffold is a key pharmacophore in medicinal chemistry. The position and number of methoxy groups on the phenyl ring can significantly influence the biological activity of a molecule.[1] Methoxy groups, being electron-donating, can modulate the electronic properties of the aromatic ring, affecting interactions with biological targets.[2][3] Furthermore, they can enhance lipophilicity, which may improve membrane permeability and cellular uptake. This guide will explore how these properties translate into cytotoxic activity in various chemical contexts.
Comparative Cytotoxicity of Dimethoxyphenyl Derivatives
The cytotoxic efficacy of compounds incorporating a dimethoxyphenyl group varies significantly depending on the overall molecular scaffold. Here, we compare the activity of several classes of such derivatives against various cancer cell lines.
Chalcones and Flavanones
Chalcones and flavanones bearing a 3,4-dimethoxyphenyl moiety have demonstrated notable anticancer activity. A study on a novel series of such compounds revealed that halogenation of the 3,4-dimethoxyphenyl ring enhances cytotoxicity.[4] For instance, 3-halogenated chalcones were found to be more potent than the standard anticancer drug etoposide against MCF-7 (human breast cancer), MDA-MB-231 (human breast cancer), and SK-N-MC (human neuroblastoma) cell lines.[4] The mechanism of action for the most potent compounds in this series was identified as the induction of apoptosis.[4]
Dehydrozingerone-based Cyclopropyl Derivatives
A series of 1-acetyl-2-(4-alkoxy-3-methoxyphenyl)cyclopropanes, synthesized from dehydrozingerone, exhibited significant cytotoxic activity against HeLa (cervical cancer), LS174 (colon cancer), and A549 (lung cancer) cell lines.[5] Notably, these compounds showed selectivity for cancer cells over the normal cell line MRC5.[5] The butyl derivative was most active against HeLa cells with an IC50 value of 8.63 μM, while the benzyl derivative was more potent against LS174 and A549 cell lines, with IC50 values of 10.17 μM and 12.15 μM, respectively.[5]
Trimethoxyphenyl-Based Analogues
In a study of novel trimethoxyphenyl (TMP)-based analogues, compounds featuring a 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone scaffold were synthesized and evaluated for their cytotoxicity against the hepatocellular carcinoma HepG2 cell line.[6] Several of these compounds, particularly N-phenyl triazinone, N-pyridoyl triazinone, and N-phenylthiazolyl triazinone derivatives, exhibited potent cytotoxic activity with IC50 values ranging from 1.38 to 3.21 μM.[6] Their mechanism of action was linked to the inhibition of β-tubulin polymerization.[6]
Table 1: Comparative Cytotoxicity (IC50 values in μM) of Selected Dimethoxyphenyl Derivatives
| Compound Class | Derivative | MCF-7 (Breast) | MDA-MB-231 (Breast) | SK-N-MC (Neuroblastoma) | HeLa (Cervical) | LS174 (Colon) | A549 (Lung) | HepG2 (Liver) | Reference |
| Chalcones | 3-Halogenated | More potent than etoposide | More potent than etoposide | More potent than etoposide | - | - | - | - | [4] |
| Cyclopropyl Derivatives | Butyl derivative | - | - | - | 8.63 | - | - | - | [5] |
| Cyclopropyl Derivatives | Benzyl derivative | - | - | - | - | 10.17 | 12.15 | - | [5] |
| Trimethoxyphenyl Analogues | N-phenyl triazinone | - | - | - | - | - | - | 1.38 | [6] |
| Trimethoxyphenyl Analogues | N-pyridoyl triazinone | - | - | - | - | - | - | 2.52 | [6] |
| Trimethoxyphenyl Analogues | N-phenylthiazolyl triazinone | - | - | - | - | - | - | 3.21 | [6] |
Structure-Activity Relationship (SAR) Insights
The data presented highlight key structural features that influence the cytotoxic potential of dimethoxyphenyl-containing compounds:
-
Substitution on the Dimethoxyphenyl Ring: The addition of electron-withdrawing groups, such as halogens, to the dimethoxyphenyl moiety can significantly increase cytotoxic activity, as seen in the chalcone series.[4]
-
Nature of the Molecular Scaffold: The core structure to which the dimethoxyphenyl group is attached plays a crucial role. For instance, the cyclopropyl and triazinone scaffolds confer potent and, in some cases, selective cytotoxicity.[5][6]
-
Lipophilicity and Side Chains: The nature of the alkoxy group in the dehydrozingerone derivatives influences cell line-specific activity, suggesting that modulating lipophilicity can tune the cytotoxic profile.[5]
Experimental Protocols
The evaluation of cytotoxicity is a critical step in the development of new anticancer agents. The following is a generalized protocol for the MTT assay, a widely used method to assess cell viability.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow of the MTT cell viability assay.
Apoptosis Induction as a Mechanism of Action
For many cytotoxic agents, the induction of apoptosis, or programmed cell death, is a key mechanism of their anticancer effect. The chalcones mentioned earlier were shown to induce apoptosis.[4] This can be investigated through various methods, including fluorescence microscopy and flow cytometry.
Caption: Simplified overview of apoptosis signaling pathways.
Conclusion
The dimethoxyphenyl moiety is a valuable component in the design of novel cytotoxic agents. The studies reviewed here demonstrate that by incorporating this group into diverse chemical scaffolds and modifying its substitution pattern, it is possible to develop potent and selective anticancer compounds. The chalcones, dehydrozingerone-based cyclopropyl derivatives, and trimethoxyphenyl-based analogues all serve as compelling examples of this principle. Future research should continue to explore the vast chemical space around the dimethoxyphenyl core to uncover new therapeutic candidates with improved efficacy and safety profiles.
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Al-Ostoot, F. H., et al. (2021). Synthesis and anti-cancer activity evaluation of new dimethoxylated chalcone and flavanone analogs. Molecules, 26(15), 4609. [Link]
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Jonušaitė, S., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 27(19), 6543. [Link]
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PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. National Center for Biotechnology Information. [Link]
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Matić, S., et al. (2017). Cytotoxic and Antimicrobial Activity of Dehydrozingerone based Cyclopropyl Derivatives. Chemistry & Biodiversity, 14(5), e1700077. [Link]
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Wainberg, M. A., & Hecht, S. M. (1998). A new synthetic agent with potent but selective cytotoxic activity against cancer. Cancer Research, 58(19), 4344-4352. [Link]
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Al-Ostoot, F. H., et al. (2021). Synthesis and Anti-Cancer Activity Evaluation of New Dimethoxylated Chalcone and Flavanone Analogs. Request PDF. [Link]
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Al-Suwaidan, I. A., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(23), 7208. [Link]
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Reddy, M. R., et al. (2021). Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. RSC Advances, 11(36), 22165-22183. [Link]
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A Comparative Guide to 3-(2,4-Dimethoxyphenyl)propanoic Acid and Structurally Related Phenolic Acids for Drug Discovery Professionals
Introduction: The Untapped Potential of Phenolic Scaffolds in Therapeutics
Phenolic acids represent a vast and structurally diverse class of plant secondary metabolites that have garnered significant attention in the pharmaceutical and nutraceutical industries.[1][2] Their ubiquitous presence in nature is matched by their broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The therapeutic potential of these compounds is often dictated by their molecular structure—the number and position of hydroxyl and methoxy groups on the aromatic ring, and the nature of the carboxylic acid side chain, all play critical roles in their mechanism of action and bioavailability.[1]
While compounds like Ferulic and Caffeic acid are well-documented, a multitude of other analogues remain under-explored. This guide provides an in-depth comparative analysis of 3-(2,4-dimethoxyphenyl)propanoic acid (2,4-DMPPA) , a lesser-known derivative, against its more extensively studied structural relatives. Our objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating such compounds, grounded in mechanistic insights and supported by robust experimental data. We will dissect the subtle yet critical structural differences that govern biological function, offering a rationale for future research and development.
Section 1: Profiling the Lead Compound: this compound (2,4-DMPPA)
Chemical Structure and Properties:
-
IUPAC Name: this compound
-
CAS Number: 22174-29-4[4]
-
Molecular Formula: C₁₁H₁₄O₄[4]
-
Molecular Weight: 210.23 g/mol [4]
2,4-DMPPA is a phenylpropanoic acid characterized by a saturated three-carbon chain attached to a benzene ring substituted with two methoxy groups at positions 2 and 4. Currently, the primary application of 2,4-DMPPA is as a synthetic reagent and building block in medicinal chemistry for the preparation of more complex molecules, such as p38 MAP kinase inhibitors.[5]
Predicted Biological Relevance Based on Structure-Activity Relationship (SAR): While direct biological data on 2,4-DMPPA is scarce, its structure allows for informed predictions. The dimethoxy substitutions are electron-donating, which can influence the molecule's redox potential and its ability to interact with biological targets. Unlike free hydroxyl groups, methoxy groups are not efficient hydrogen donors for direct radical scavenging. However, they can increase lipophilicity, potentially enhancing membrane permeability and bioavailability compared to their hydroxylated counterparts. Furthermore, the overall electronic and steric profile conferred by the 2,4-substitution pattern will uniquely dictate its binding affinity to enzyme active sites or cellular receptors.
Section 2: The Comparator Cohort: Justification for Selection
To contextualize the potential of 2,4-DMPPA, we have selected three comparator compounds that allow for a systematic evaluation of key structural motifs.
-
3-(3,4-Dimethoxyphenyl)propanoic Acid (3,4-DMPPA): A direct positional isomer of our lead compound.[6][7] Comparing 2,4-DMPPA with 3,4-DMPPA allows for a focused analysis of how the positioning of the methoxy groups on the aromatic ring impacts biological activity, all other factors being equal.
-
Dihydrocaffeic Acid (DHCA): The unmethylated parent scaffold (3,4-dihydroxy).[8] This comparison is crucial for understanding the functional consequences of methylating the hydroxyl groups. It directly contrasts the effects of potent hydrogen-donating hydroxyl groups with the more lipophilic and electronically distinct methoxy groups.
-
Ferulic Acid (FA): A highly prevalent hydroxycinnamic acid with a 4-hydroxy-3-methoxy substitution pattern and an unsaturated propanoic acid side chain. Comparing 2,4-DMPPA to Ferulic Acid will illuminate the role of the Cα=Cβ double bond in the side chain, which affects the molecule's planarity, electronic distribution, and metabolic fate.
Section 3: Comparative Analysis: A Mechanistic and Data-Driven Approach
Antioxidant Potential: Beyond Simple Radical Scavenging
Phenolic compounds exert their antioxidant effects through various mechanisms, including radical quenching via hydrogen or electron donation and the chelation of metal ions.[3] The presence of free hydroxyl groups, as seen in Dihydrocaffeic Acid, is a primary determinant of potent direct radical scavenging activity. Methylation, as in the DMPPA isomers, blocks this hydrogen-donating ability, suggesting they may be weaker direct antioxidants. However, they may still contribute to cellular antioxidant defense by modulating endogenous enzyme expression.
| Compound | Common Assay | Result (IC₅₀ or Equivalent) | Rationale for Performance |
| 2,4-DMPPA | DPPH / ABTS | Data Not Widely Reported | Predicted to have low direct scavenging activity due to the absence of free hydroxyl groups. Its antioxidant effect, if any, may be indirect. |
| 3,4-DMPPA | Antioxidant Assays | Moderate activity reported in some contexts.[6] | Similar to 2,4-DMPPA, lacks free hydroxyls. Activity may stem from electron donation from the methoxy-rich ring or other mechanisms. |
| Dihydrocaffeic Acid | DPPH / ABTS | High scavenging activity. | The 3,4-catechol structure is a potent hydrogen donor and electron scavenger, efficiently neutralizing free radicals.[8] |
| Ferulic Acid | DPPH / ABTS | High scavenging activity.[9] | Possesses a free hydroxyl group and a conjugated side chain that stabilizes the resulting phenoxy radical, making it an excellent scavenger. |
Anti-inflammatory Activity: Modulating Key Signaling Pathways
Chronic inflammation is a driver of numerous diseases, and phenolic acids are known to interfere with pro-inflammatory signaling cascades.[1][10] A critical pathway is initiated by the recognition of stimuli like lipopolysaccharide (LPS) by Toll-like receptor 4 (TLR4). This triggers a cascade involving MyD88 and ultimately leads to the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11][12][13]
Caption: TLR4-mediated NF-κB signaling pathway, a key target for the anti-inflammatory action of phenolic acids.
| Compound | Effect on Inflammatory Markers | Putative Mechanism |
| 2,4-DMPPA | Data Not Widely Reported | The specific substitution pattern may allow for unique interactions with kinases (e.g., IKK) or other proteins in the inflammatory cascade. |
| 3,4-DMPPA | Shown to have anti-obesity effects, which are often linked to reducing inflammation.[14] | Modulation of metabolic pathways and potentially direct inhibition of inflammatory signaling. |
| Dihydrocaffeic Acid | Demonstrates anti-inflammatory effects.[14] | Potent antioxidant activity reduces oxidative stress, a key trigger for inflammation. Can also directly inhibit NF-κB activation. |
| Ferulic Acid | Well-documented anti-inflammatory agent; inhibits expression of TNF-α, IL-6, IL-1β.[11] | Inhibits activation of both NF-κB and MAPK signaling pathways.[11] |
Section 4: Experimental Design for Comparative Evaluation
To ensure trustworthy and reproducible comparisons, standardized protocols are essential. The following workflows and methods provide a robust framework for screening and characterizing novel phenolic acids like 2,4-DMPPA.
Workflow for Antioxidant Capacity Screening
Caption: A standardized workflow for assessing and comparing the antioxidant activity of phenolic compounds.
Detailed Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Causality: This assay is selected for its simplicity, reliability, and ability to measure the capacity of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical. The color change from violet to yellow is directly proportional to the compound's scavenging ability.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Prepare stock solutions (e.g., 10 mM) of test compounds (2,4-DMPPA, comparators) and a positive control (e.g., Ascorbic Acid) in methanol or DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of various concentrations of the test compounds (e.g., 1 to 500 µM) to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate for 30 minutes in the dark at room temperature.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot the % scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Detailed Protocol: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Causality: This cell-based assay provides a more biologically relevant measure of anti-inflammatory potential. LPS stimulates macrophages to produce NO via the inducible nitric oxide synthase (iNOS) enzyme, a key event in the inflammatory response. A reduction in NO indicates inhibition of the upstream signaling pathway (e.g., NF-κB).
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Assay (Pre-screening):
-
Before the main experiment, perform an MTT or similar assay to determine the non-toxic concentrations of the test compounds. This is a critical self-validating step to ensure that any observed reduction in NO is due to anti-inflammatory activity, not cytotoxicity.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
-
-
Analysis:
-
Compare the nitrite levels in compound-treated wells to the LPS-only control to determine the percentage inhibition of NO production.
-
Section 5: Bioavailability, Metabolism, and Drug Development Challenges
A significant hurdle in the development of phenolic acids as drugs is their often-poor bioavailability.[15] Following oral administration, they are subject to extensive metabolism by gut microbiota and host enzymes, and may have low aqueous solubility or poor membrane permeability.[15]
-
Metabolism: Dihydroxy compounds like DHCA are readily metabolized. Methylation, as seen in the DMPPA isomers, can be a double-edged sword: it may protect the compound from rapid Phase II metabolism (sulfation/glucuronidation) and increase lipophilicity, but it also alters the parent compound's intrinsic activity. Notably, some phenolic acids are actually metabolites of more complex polyphenols, formed by gut microbiota.[16][17]
-
Synthesis: Phenylpropanoic acids are generally accessible synthetically. A common route involves the hydrogenation of the corresponding cinnamic acid derivative, a reaction that is often high-yielding and scalable.[18]
Conclusion & Future Directions
This guide establishes a comparative framework for evaluating this compound. While direct experimental data on its biological activities are lacking, a systematic comparison with its structural relatives—the 3,4-isomer, its dihydroxy parent, and its unsaturated analogue—provides critical insights.
-
Summary of Comparison: The analysis suggests that while 2,4-DMPPA is unlikely to be a potent direct antioxidant due to its methylated hydroxyls, its unique electronic and steric profile warrants investigation for anti-inflammatory activity. The positioning of the methoxy groups at the 2 and 4 positions is distinct from the more common 3,4 substitution pattern and could lead to novel interactions with biological targets.
-
Proposed Research:
-
Direct Comparative Screening: The immediate priority is to perform the antioxidant and anti-inflammatory assays detailed in Section 4, including 2,4-DMPPA alongside the selected comparators to generate direct, quantitative data.
-
Mechanism of Action Studies: Should 2,4-DMPPA show significant anti-inflammatory activity, subsequent studies should probe its effect on specific signaling proteins (e.g., p65 phosphorylation, IκBα degradation) via Western Blot or reporter assays.
-
In Vivo Validation: Promising in vitro results should be validated in animal models of inflammation or oxidative stress to assess efficacy and pharmacokinetic profiles.
-
By applying this rigorous, data-driven, and mechanistically-informed approach, the scientific community can systematically unlock the therapeutic potential hidden within the vast chemical space of phenolic acids.
References
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Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biotechnology and Applied Biochemistry. [Link]
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Wang, W., et al. (2024). Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases. Frontiers in Immunology. [Link]
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Liu, X., et al. (2018). Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages. Journal of Ethnopharmacology. [Link]
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Yahfoufi, N., et al. (2018). Phenolic compounds: Natural alternative in inflammation treatment. A Review. Taylor & Francis Online. [Link]
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Zheng, J., et al. (2024). Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases. PubMed Central. [Link]
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Stankov, S., et al. (2018). Comparative analysis of bioactive phenolic compounds composition from 26 medicinal plants. PubMed Central. [Link]
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Tavares, L., & Figueira, I. (2015). Bioavailability of phenolic compounds: a major challenge for drug development? Revista Brasileira de Farmacognosia. [Link]
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Singh, R., et al. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences. [Link]
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Sadowska, B., et al. (2023). Antioxidant and Anti-Inflammatory Activities of Phenolic Acid-Rich Extract from Hairy Roots of Dracocephalum moldavica. PubMed Central. [Link]
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Arizona State University. (n.d.). Advancement of phenolic acids in drug discovery : fundamentals and applications. ASU Library Catalog. [Link]
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Izcara, S., et al. (2021). A comparative study of phenolic composition and antioxidant activity in commercial and experimental seedless table grapes cultivated in a Mediterranean climate. ResearchGate. [Link]
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Ivanišová, E., et al. (2020). Comparative analysis of antioxidant activity and phenolic compounds in the fruits of Aronia spp. ResearchGate. [Link]
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Lee, S., et al. (2020). Comparative Study on Phenolic Compounds and Antioxidant Activities of Hop (Humulus lupulus L.) Strobile Extracts. MDPI. [Link]
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The Good Scents Company. (n.d.). 3-(3,4,5-trimethoxyphenyl) propionic acid. The Good Scents Company. [Link]
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NIST. (n.d.). 3-(3,4-Dimethoxyphenyl)-propionic acid. NIST WebBook. [Link]
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Ufnal, M., & Zadlo, A. (2022). Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? MDPI. [Link]
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Wang, Y., et al. (2020). Microbial phenolic metabolites 3-(3',4'-dihydroxyphenyl)propanoic acid and 3',4'-dihydroxyphenylacetic acid prevent obesity in mice fed high-fat diet. ResearchGate. [Link]
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Kim, M., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. PubMed Central. [Link]
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establishing a reference standard for 3-(2,4-dimethoxyphenyl)propanoic acid
A Senior Application Scientist's Guide to Establishing a Reference Standard for 3-(2,4-dimethoxyphenyl)propanoic acid
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used for identification, purity assessment, and quantitative analysis. When a compendial standard from an official body like the United States Pharmacopeia (USP) is unavailable, as is the case for many novel chemical entities, a well-characterized in-house or secondary reference standard must be established.[1][2]
This guide provides a comprehensive, scientifically-grounded framework for . We will move beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring a self-validating system that produces a reliable and defensible reference material.
The Foundation: Synthesis and Purification of the Candidate Material
Before a material can be qualified as a reference standard, it must be synthesized and purified to the highest practical degree.[1] The goal is to produce a single, homogenous batch of material that will serve as the definitive standard for all subsequent analytical work.
For this compound, a common synthetic approach involves the reduction of the corresponding cinnamic acid derivative. An analogous procedure is the hydrogenation of m-methoxycinnamic acid using a palladium-on-charcoal catalyst.[3] Following synthesis, rigorous purification is essential. Techniques such as recrystallization or column chromatography are employed to remove process-related impurities, unreacted starting materials, and by-products. The final, purified candidate material should appear as a homogenous solid, ready for characterization.
Unambiguous Identity Confirmation: The "What Is It?" Phase
Once a highly pure candidate material is obtained, its chemical identity must be unequivocally confirmed. This is not a single measurement but a confluence of data from multiple orthogonal techniques.
Caption: Workflow for structural identity confirmation.
Experimental Protocol 1: NMR Spectroscopy
-
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.
-
Procedure:
-
Accurately weigh approximately 5-10 mg of the candidate material.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals and assign all peaks in both spectra to the expected structure of this compound.
-
Experimental Protocol 2: Mass Spectrometry (MS)
-
Rationale: MS provides the molecular weight of the compound, offering a fundamental check of its identity. High-resolution mass spectrometry (HRMS) can provide an elemental composition, further increasing confidence.
-
Procedure:
-
Prepare a dilute solution of the candidate material (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph (LC-MS).
-
Acquire the mass spectrum in a suitable ionization mode (e.g., Electrospray Ionization - ESI).
-
Compare the observed mass of the molecular ion (e.g., [M-H]⁻ or [M+H]⁺) with the calculated theoretical mass of C₁₁H₁₄O₄ (210.23 g/mol ).[4]
-
Data Summary for Identity Confirmation
| Technique | Parameter | Expected Result for this compound |
| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to aromatic protons, methoxy groups, and the propanoic acid chain. |
| Integration | Ratios of protons consistent with the structure (e.g., 3 aromatic H, 6 methoxy H, 4 aliphatic H, 1 acid H). | |
| ¹³C NMR | Number of Signals | 11 distinct signals corresponding to the 11 carbon atoms in the molecule. |
| HRMS | [M-H]⁻ Ion | Observed mass should be within 5 ppm of the calculated exact mass (209.0819). |
| IR Spec. | Key Absorptions | Peaks characteristic of a carboxylic acid O-H stretch (~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aromatic C-O stretches. |
Quantitative Purity Assessment: The "How Pure Is It?" Phase
No single analytical method can definitively determine purity. Therefore, an orthogonal approach, using multiple techniques that rely on different chemical and physical principles, is required to build a complete purity profile.[5] The primary technique for separating and quantifying organic impurities is High-Performance Liquid Chromatography (HPLC).
Caption: Orthogonal approach to purity assessment.
Comparison of Key Purity Determination Methods
| Method | Principle | Primary Use | Strengths | Limitations |
| HPLC-UV/PDA | Chromatographic separation followed by UV-Vis absorbance detection. | Quantifying organic process-related and degradation impurities. | High sensitivity and specificity for chromophoric compounds; widely applicable.[6] | Requires impurities to have a chromophore; relative response factors may vary. |
| Karl Fischer Titration | Electrochemical titration specific to water. | Determining water content. | Highly accurate and precise for water determination. | Only measures water content. |
| TGA | Measurement of mass loss as a function of temperature. | Quantifying volatile residues (e.g., solvents) and non-volatile inorganic content. | Provides information on total volatile and non-volatile content. | Not specific; cannot distinguish between different volatile components. |
| qNMR | Integration of analyte signals relative to a certified internal standard. | Assigning a highly accurate purity value without needing a specific reference standard of the analyte itself. | A primary ratio method; highly accurate and precise. | Requires a suitable, stable, and non-overlapping internal standard. |
| DSC | Measurement of heat flow during melting. | Purity estimation based on melting point depression. | Fast; requires small sample size. | Only suitable for highly pure (>98.5%), crystalline solids; less accurate than other methods. |
Experimental Protocol 3: Validated HPLC-UV Method for Purity
-
Rationale: A validated HPLC method is the cornerstone of purity assessment, providing the ability to separate, detect, and quantify potential impurities.[7][8] Method validation demonstrates that the procedure is suitable for its intended purpose.[9]
-
Procedure:
-
Method Development: Develop a reversed-phase HPLC method capable of separating the main peak from potential impurities. A typical starting point:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at a low %B, ramp to a high %B to elute all components.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 275 nm
-
Column Temperature: 30 °C
-
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines.
-
Specificity: Inject a blank, the candidate standard, and spike the standard with any known related compounds. Use a photodiode array (PDA) detector to assess peak purity.[6]
-
Linearity: Prepare a series of dilutions of the standard (e.g., 5 concentrations) and plot the peak area response versus concentration. The correlation coefficient (r²) should be >0.999.[9]
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be measured with acceptable precision and accuracy. This is critical for quantifying impurities at low levels.
-
Accuracy: Perform a recovery study by spiking a known amount of the standard into a placebo or blank matrix.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments).
-
-
Assigning the Final Purity Value
The ultimate purity of the reference standard is assigned using a mass balance approach. This method provides a more complete and accurate picture than a single chromatographic purity value.
Purity = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Non-Volatile Residue)
-
% Organic Impurities: Determined by the validated HPLC area normalization method.
-
% Water: Determined by Karl Fischer titration.
-
% Residual Solvents: Can be determined by headspace GC or estimated by the mass loss up to ~150 °C in TGA.
-
% Non-Volatile Residue: Determined by the residue remaining at the end of a TGA experiment.
Final Certification and Management
Upon completion of all tests, a formal Certificate of Analysis (CoA) is generated. This document is the official record of the reference standard, detailing its identity, assigned purity, and the methods used for characterization.
Finally, the reference standard must be properly stored under controlled conditions (e.g., protected from light, at a specified temperature) and entered into a stability testing program to establish a retest date, ensuring its continued fitness for use.[2]
References
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World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO. Retrieved from [Link]
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Agilent. (n.d.). United States Pharmacopeia Reference Standards - USP. Retrieved from [Link]
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ECA Academy. (2025, April 2). WHO: Update of Guideline of Reference Standards. gmp-compliance.org. Retrieved from [Link]
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Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. CS@Purdue. Retrieved from [Link]
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Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]
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Sabinet African Journals. (n.d.). A SYNTHESIS OF 3,3-DIARYLPROPIONIC ACIDS USING PHOSPHORIC ACID AS CATALYST. Retrieved from [Link]
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International Journal of Pharmaceutical Erudition. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
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World Health Organization. (2025). WHO General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]
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NIST. (n.d.). 3-(3,4-Dimethoxyphenyl)-propionic acid. NIST WebBook. Retrieved from [Link]
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LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]
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Prolytic. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?. Retrieved from [Link]
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PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. National Institutes of Health. Retrieved from [Link]
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Bureau Veritas. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
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MRIGlobal. (n.d.). Four Keys to Reference Standard Management. Retrieved from [Link]
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CRM LABSTANDARD. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. Retrieved from [Link]
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ProQuest. (n.d.). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. American Chemical Society. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link]
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HMDB. (2012, September 11). Showing metabocard for 3-(3,4,5-Trimethoxyphenyl)propanoic acid (HMDB0030254). Retrieved from [Link]
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PubMed. (2009, July 12). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. National Library of Medicine. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(2,4-dimethoxyphenyl)propanoic acid
Introduction: The Imperative for Rigorous Analytical Method Scrutiny
In the landscape of pharmaceutical development and scientific research, the reliability of quantitative data is paramount. The molecule at the center of our discussion, 3-(2,4-dimethoxyphenyl)propanoic acid, serves as an excellent model for exploring a critical, yet often underestimated, aspect of analytical science: cross-method validation. While a single validated method may be suitable for its intended purpose, the lifecycle of a drug product often necessitates changes—a shift in technology, a transfer between laboratories, or an update to regulatory expectations. In these moments, simply validating a new method in isolation is insufficient. A cross-validation study is the essential bridge that ensures data continuity, comparability, and, ultimately, integrity across the lifespan of a project.
This guide provides an in-depth, experience-driven comparison of two common analytical techniques for the quantification of organic acids like this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will move beyond a mere listing of protocols to dissect the causality behind experimental choices and provide a framework for a self-validating system of comparison, grounded in authoritative regulatory standards.
Pillar 1: Selecting the Analytical Technologies
The choice of an analytical method is fundamentally dictated by the physicochemical properties of the analyte and the intended application of the method. For a polar organic acid like this compound, both HPLC-UV and LC-MS/MS are viable, yet they offer vastly different levels of performance.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV represents the workhorse of many analytical laboratories. Its principle is based on the separation of the analyte from other matrix components on a chromatographic column, followed by detection via the absorption of UV light by the analyte's chromophore—in this case, the dimethoxy-substituted benzene ring.
-
Expertise & Experience: The primary advantage of HPLC-UV is its robustness, cost-effectiveness, and widespread availability. It is an excellent choice for assays where the analyte concentration is relatively high and the sample matrix is clean, such as in drug substance purity testing or high-concentration formulation analysis. The causality for its selection in these scenarios is clear: it provides sufficient accuracy and precision without the overhead of more complex instrumentation. However, its trustworthiness is limited by its selectivity; co-eluting compounds with similar UV spectra can cause interference, leading to inaccurate quantification.
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS elevates the detection process to a new level of specificity and sensitivity.[1][2] After chromatographic separation, the analyte is ionized and enters the mass spectrometer. A specific parent ion (precursor ion) is selected, fragmented, and a specific fragment ion (product ion) is monitored. This precursor-to-product ion transition is a highly unique signature of the analyte.
-
Expertise & Experience: The unparalleled selectivity of LC-MS/MS makes it the gold standard for bioanalysis (e.g., measuring drug levels in plasma) or for detecting low-level impurities where the matrix is inherently "dirty".[2] The reason for this choice is its ability to distinguish the analyte from a sea of endogenous compounds, virtually eliminating interference. Its sensitivity can be orders of magnitude greater than UV detection.[1] This method's self-validating system is built upon this specificity; the consistent ratio of multiple ion transitions can confirm the identity of the analyte in every sample.
Pillar 2: The Cross-Validation Protocol - A Self-Validating System
Cross-validation serves to demonstrate that two distinct analytical methods yield equivalent and reliable results, ensuring data can be interchanged or compared with confidence. This process is guided by principles laid out by regulatory bodies like the FDA and international standards such as ICH Q2(R1).[3][4][5][6][7][8]
The objective is to analyze the same set of quality control (QC) samples and, where possible, incurred study samples, with both methodologies and compare the outcomes against predefined acceptance criteria.
Experimental Workflow
Below is a detailed protocol for a cross-validation study comparing a legacy HPLC-UV method with a new, more sensitive LC-MS/MS method for this compound in human plasma.
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A Comparative Guide to the Synthesis of Dimethoxyphenylpropanoic Acids for Pharmaceutical and Research Applications
Abstract
Dimethoxyphenylpropanoic acids (DMPPAs) are a critical class of organic intermediates, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and other complex molecular targets.[1] Their structure, featuring a substituted phenyl ring coupled to a propanoic acid moiety, is a common motif in numerous biologically active compounds.[2][3] This guide provides a comparative analysis of the principal synthetic routes to various DMPPA isomers. We will delve into the mechanistic underpinnings, procedural nuances, and relative efficiencies of key methodologies, including pathways via cinnamic acid intermediates and direct functionalization approaches. The objective is to equip researchers, chemists, and process development professionals with the necessary insights to select and optimize the most suitable synthetic strategy for their specific application, balancing factors such as yield, scalability, cost, and environmental impact.
Chapter 1: Key Synthetic Strategies - An Overview
The synthesis of DMPPAs generally involves the construction of the C3-propanoic acid side chain on a pre-existing dimethoxybenzene ring or the modification of a functional group already attached to the ring. The choice of strategy is often dictated by the availability and cost of the starting materials and the desired substitution pattern on the aromatic ring. The most common disconnection approaches are visualized below.
Caption: Key disconnection approaches for DMPPA synthesis.
Chapter 2: The Cinnamic Acid Pathway: A Workhorse Strategy
One of the most prevalent and versatile methods to synthesize 3-arylpropanoic acids involves the formation and subsequent reduction of a cinnamic acid (or cinnamate ester) intermediate. This two-step sequence offers high reliability and is applicable to a wide range of substituted benzaldehydes.
Route A: The Perkin Reaction
The Perkin reaction, developed by William Henry Perkin in 1868, is a classic method for generating α,β-unsaturated aromatic acids.[4] It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, catalyzed by the alkali salt of the corresponding acid.[5][6]
-
Mechanism: The reaction is initiated by the formation of an enolate from the acid anhydride. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the dimethoxybenzaldehyde. A series of steps involving elimination and hydrolysis ultimately yields the dimethoxycinnamic acid.[7]
-
Causality of Conditions: The requirement of high temperatures (typically >150 °C) is a notable drawback, necessary to drive the dehydration and subsequent reactions. The basic salt (e.g., sodium acetate when using acetic anhydride) is crucial for generating the nucleophilic enolate in sufficient concentration.[6] This route directly produces the cinnamic acid, which can then be reduced.
Route B: Knoevenagel and Claisen-Schmidt Condensations
These methods offer milder alternatives to the Perkin reaction for accessing cinnamic acid derivatives.
-
Knoevenagel-Doebner Condensation: This reaction involves the condensation of a dimethoxybenzaldehyde with an active methylene compound possessing two activating groups, such as malonic acid.[8] When performed in the presence of a base like pyridine, the reaction is often followed by a spontaneous decarboxylation upon heating, providing a direct route to the cinnamic acid.[8] This is a highly efficient method for laboratory-scale synthesis.
-
Claisen-Schmidt Condensation: This variant involves the base-catalyzed reaction between a benzaldehyde and an ester, such as ethyl acetate, to form a cinnamate ester.[9][10] The use of a strong base like sodium ethoxide is required to deprotonate the α-carbon of the ester, generating the necessary nucleophile.[9] This approach is particularly well-suited for industrial-scale production due to the low cost of the reagents.
Reduction of the Cinnamate Intermediate
Regardless of how the dimethoxycinnamic acid or its ester is formed, the final step is the reduction of the carbon-carbon double bond.
-
Catalytic Hydrogenation: This is the most common and efficient method. The reaction is typically carried out using hydrogen gas in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[9][11] The reaction proceeds under mild pressures and temperatures and generally gives high yields of the desired DMPPA with high purity. The catalyst can often be recovered and reused, adding to the process's efficiency.[10]
Caption: The Cinnamic Acid Pathway Workflow.
Chapter 3: Synthesis via Williamson Ether Synthesis
This strategy is particularly useful for isomers where the propanoic acid chain is linked to the benzene ring via an oxygen atom, forming a phenoxypropanoic acid. The synthesis of 3-(3,5-dimethoxyphenoxy)propanoic acid serves as a prime example.
-
Mechanism: The reaction proceeds via a classic Sₙ2 mechanism. A dimethoxyphenol is first deprotonated with a suitable base (e.g., NaOH, K₂CO₃) to form a highly nucleophilic phenoxide ion. This ion then displaces a halide from a 3-halopropanoic acid or its ester (e.g., 3-bromopropionic acid).[12]
-
Causality of Conditions: The choice of a polar aprotic solvent (e.g., acetone, DMF) is often preferred as it solvates the cation of the base without hindering the nucleophilicity of the phenoxide, thus accelerating the Sₙ2 reaction. Phase-transfer catalysts can also be employed to facilitate the reaction between aqueous and organic phases.[13]
Chapter 4: Comparative Analysis of Synthesis Routes
The selection of an optimal synthetic route depends on a multitude of factors. The following table provides a comparative summary of the primary methods discussed.
| Route | Starting Materials | Typical Overall Yield | Reaction Conditions | Advantages | Disadvantages | Scalability |
| Perkin Reaction + Reduction | Dimethoxybenzaldehyde, Acid Anhydride | Good (60-80%) | High Temp. (>150°C) | Fewer steps if anhydride is simple; well-established. | Harsh conditions; limited anhydride scope. | Moderate |
| Knoevenagel-Doebner + Reduction | Dimethoxybenzaldehyde, Malonic Acid | Very Good (75-90%) | Moderate Temp. (Reflux) | High yields; mild conditions; good substrate scope. | Malonic acid is more expensive than acetic anhydride. | Excellent (Lab) |
| Claisen-Schmidt + Reduction | Dimethoxybenzaldehyde, Ethyl Acetate | Excellent (85-95%)[9][10] | Low to Moderate Temp. | Inexpensive reagents; very high yields; high purity.[9] | Requires strong base (e.g., sodium ethoxide). | Excellent (Industrial) |
| Williamson Ether Synthesis | Dimethoxyphenol, 3-Halopropanoic Acid | Good (70-85%) | Moderate Temp. | Direct; good for phenoxy-isomers.[12] | Limited to phenoxy- derivatives; potential for side reactions. | Good |
Chapter 5: Detailed Experimental Protocols
To provide a practical context, this section details validated protocols for the synthesis of two different DMPPA isomers, illustrating the application of the principles discussed.
Protocol 1: Synthesis of 3-(3,4-Dimethoxyphenyl)propanoic Acid via Claisen-Schmidt Condensation and Hydrogenation
This protocol is adapted from a method optimized for high yield and purity, making it suitable for large-scale production.[9][10]
Step A: Synthesis of Ethyl 3-(3,4-dimethoxyphenyl)acrylate
-
To a reaction vessel equipped with a stirrer, add 1200 g of ethyl acetate and 166 g of 3,4-dimethoxybenzaldehyde (veratraldehyde). Stir until all solids are dissolved.
-
At a temperature of 25-30 °C, slowly add 510 g of a 20% sodium ethoxide solution in ethanol.
-
After the addition is complete, slowly heat the mixture to 70-75 °C and maintain this temperature for 2 hours. Monitor the reaction for the complete consumption of the starting aldehyde via thin-layer chromatography (TLC).
-
Cool the reaction mixture to 20-25 °C and neutralize by adding approximately 150 g of concentrated hydrochloric acid.
-
Perform a liquid-liquid extraction and purify the organic phase to isolate the intermediate, ethyl 3,4-dimethoxycinnamate.
Step B: Hydrolysis and Hydrogenation to 3-(3,4-Dimethoxyphenyl)propanoic Acid
-
The crude ethyl 3,4-dimethoxycinnamate is first hydrolyzed under basic conditions (e.g., 20% aqueous NaOH) to yield 3,4-dimethoxycinnamic acid.
-
Dissolve the resulting 3,4-dimethoxycinnamic acid in ethanol.
-
Transfer the solution to a hydrogenation reactor. Add 5% palladium on carbon (Pd/C) catalyst (ratio of substrate to catalyst is approximately 1:0.01 by weight).[9]
-
Pressurize the reactor with hydrogen gas and stir until the uptake of hydrogen ceases.
-
Filter the mixture to remove the Pd/C catalyst. The catalyst can be washed with ethanol and reused.[9]
-
Evaporate the solvent from the filtrate under reduced pressure. The resulting solid is crude 3-(3,4-dimethoxyphenyl)propanoic acid.
-
Recrystallize the crude product from a suitable solvent system to obtain the final product with high purity (>99%). The reported molar yield for this two-step process is approximately 92%.[9]
Protocol 2: Synthesis of 3-(2,5-Dimethoxyphenyl)propanoic Acid via Ester Hydrolysis
This protocol describes the final hydrolysis step, a common procedure for obtaining the free acid from its corresponding ester.[14]
-
In a round-bottom flask, dissolve 3.2 g (13.4 mmol) of ethyl 3-(2,5-dimethoxyphenyl)propionate in a mixture of 30 mL of 10% (w/w) aqueous sodium hydroxide and 8 mL of methanol.
-
Heat the mixture at reflux for 12 hours. The methanol co-solvent is used to ensure the homogeneity of the reaction mixture.
-
After 12 hours, cool the solution to room temperature.
-
Slowly acidify the cooled solution by adding half-concentrated aqueous hydrochloric acid until the pH is acidic, resulting in the precipitation of the carboxylic acid.
-
Extract the aqueous mixture with chloroform (3 x 15 mL).
-
Combine the organic phases and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
Further purification can be achieved by filtering the residue over a small column of silica gel to yield the pure title compound. This method reportedly yields 2.56 g (89%) of 3-(2,5-dimethoxyphenyl)propanoic acid.[14]
Conclusion
The synthesis of dimethoxyphenylpropanoic acids can be achieved through several reliable and high-yielding pathways. The choice of method is a strategic decision based on the specific isomer required and practical considerations. The Cinnamic Acid Pathway , particularly via a Claisen-Schmidt condensation followed by catalytic hydrogenation, stands out for its efficiency, use of inexpensive starting materials, and proven scalability, making it a preferred route for industrial applications.[9][10] For phenoxy-substituted analogs, the Williamson Ether Synthesis offers a direct and effective alternative.[12] The final hydrolysis of an ester precursor is a consistently high-yielding step common to many multi-step approaches.[14] By understanding the mechanistic principles and procedural details outlined in this guide, researchers and development professionals can confidently select and implement the most appropriate strategy to access these valuable chemical building blocks.
References
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Bugenhagen, B., Al Jasem, Y., AlAzani, M., & Thiemann, T. (2015). Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(5), o337–o338. [Link]
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Organic Syntheses. homoveratric acid. [Link]
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Sabinet African Journals. A SYNTHESIS OF 3,3-DIARYLPROPIONIC ACIDS USING PHOSPHORIC ACID AS CATALYST. [Link]
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A Comparative Guide to the Stability of 3-(2,4-dimethoxyphenyl)propanoic Acid and Its Positional Isomers
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a drug candidate is a cornerstone of successful pharmaceutical development. Positional isomers, while structurally similar, can exhibit remarkably different physicochemical properties, including stability. This guide provides an in-depth technical comparison of the stability of 3-(2,4-dimethoxyphenyl)propanoic acid against its key isomers, 3-(2,5-dimethoxyphenyl)propanoic acid and 3-(3,4-dimethoxyphenyl)propanoic acid. We will delve into the theoretical underpinnings of their relative stabilities and provide robust experimental protocols to validate these hypotheses.
The journey of a drug molecule from discovery to market is fraught with challenges, a significant one being the assurance of its stability under various environmental conditions.[1] Forced degradation studies are an indispensable tool in this process, providing critical insights into the degradation pathways and the intrinsic stability of the molecule.[2][3] These studies are typically conducted during drug development to facilitate the development of stable formulations and determine appropriate storage conditions and shelf life.[1]
The Critical Role of Isomer Stability
Positional isomers of a drug substance can arise from synthetic routes or as metabolites. Even subtle shifts in the positions of functional groups, such as the methoxy groups in dimethoxyphenylpropanoic acid, can significantly alter the electronic and steric environment of the molecule. These alterations, in turn, can profoundly impact the compound's susceptibility to degradation under hydrolytic, oxidative, photolytic, and thermal stress. A comprehensive understanding of the stability profile of each isomer is therefore not merely an academic exercise but a regulatory and safety imperative.
Theoretical Stability Assessment: Electronic and Steric Considerations
The stability of the dimethoxyphenylpropanoic acid isomers is primarily influenced by the electronic effects of the two methoxy (-OCH3) groups on the phenyl ring. Methoxy groups exert a dual electronic influence: a -I (inductive) effect, which is electron-withdrawing, and a +M (mesomeric or resonance) effect, which is electron-donating.[4] The resonance effect is generally more dominant and significantly increases electron density at the ortho and para positions of the aromatic ring.[5][6][7]
-
This compound: The propanoic acid side chain is at position 1. The methoxy groups at positions 2 (ortho) and 4 (para) strongly activate the ring towards electrophilic attack through their +M effects. This increased electron density could potentially make the ring more susceptible to oxidative degradation.
-
3-(2,5-dimethoxyphenyl)propanoic acid: With methoxy groups at positions 2 (ortho) and 5 (meta) relative to the side chain attachment point, the electronic activation of the ring is different. The ortho methoxy group activates positions 1, 3, and 5, while the meta methoxy group has a less pronounced activating effect on the same positions.
-
3-(3,4-dimethoxyphenyl)propanoic acid: The methoxy groups are at positions 3 (meta) and 4 (para) to the propanoic acid side chain. The para methoxy group strongly activates the ring, particularly at the ortho positions (2 and 6), while the meta methoxy group has a weaker activating effect.
Steric hindrance can also play a role.[8][9] The presence of a methoxy group at the ortho position (as in the 2,4- and 2,5-isomers) could sterically hinder the approach of reactants to the propanoic acid side chain or the aromatic ring, potentially slowing down certain degradation reactions.
Based on these electronic principles, we can hypothesize the following stability trends, which require experimental verification:
-
Oxidative Stability: The 2,4-isomer, with two strongly activating groups, might be the most susceptible to oxidation. The 3,4-isomer would likely follow, with the 2,5-isomer potentially being the most stable due to a less pronounced overall activation of the ring.
-
Photostability: The position of methoxy groups has been shown to influence the photodegradation rates of aromatic compounds.[10][11][12][13] The electronic distribution in the excited state will differ among the isomers, leading to varying susceptibility to photodegradation.
-
Thermal Stability: While electronic effects play a role, thermal stability is also heavily influenced by crystal lattice energy and intermolecular interactions in the solid state. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for an empirical comparison.[14]
Experimental Framework for Stability Assessment
A comprehensive stability assessment should involve a battery of tests under accelerated or stress conditions. The goal is to induce degradation to a limited extent (typically 5-20%) to identify and quantify the degradation products.
Forced Degradation Studies Workflow
Caption: Workflow for forced degradation studies.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound and its isomers under various stress conditions and to establish the stability-indicating nature of the analytical method.
Materials:
-
This compound
-
3-(2,5-dimethoxyphenyl)propanoic acid
-
3-(3,4-dimethoxyphenyl)propanoic acid
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Forced degradation chamber/oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of each isomer at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., acetonitrile:water 50:50 v/v).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 8 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Analyze by a stability-indicating HPLC method.
-
If no degradation is observed, repeat the study with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Analyze by HPLC.
-
If no degradation is observed, repeat the study with 1 M NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At appropriate time points, withdraw an aliquot, dilute with the mobile phase to a final concentration of 100 µg/mL, and analyze by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of each solid isomer in a petri dish and expose it to dry heat at 80°C in an oven for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a final concentration of 100 µg/mL, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the stock solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark in the same chamber.
-
After the exposure period, prepare solutions of both the exposed and control samples at a concentration of 100 µg/mL and analyze by HPLC.
-
Protocol 2: Thermal Analysis using DSC and TGA
Objective: To determine the thermal stability, melting point, and decomposition profile of the solid-state isomers.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
DSC Analysis:
-
Accurately weigh 2-5 mg of each isomer into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its expected melting point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to determine the melting point (onset and peak) and enthalpy of fusion.
-
-
TGA Analysis:
-
Accurately weigh 5-10 mg of each isomer into a TGA pan.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature to determine the onset of decomposition and the decomposition profile.
-
Comparative Data Summary (Hypothetical)
The following table presents a template for summarizing the experimental data. Based on the theoretical considerations discussed earlier, hypothetical relative stability rankings are included.
| Stability Test | This compound | 3-(2,5-dimethoxyphenyl)propanoic acid | 3-(3,4-dimethoxyphenyl)propanoic acid | Hypothetical Stability Ranking (Most to Least Stable) |
| Acid Hydrolysis (% Degradation) | Experimental Data | Experimental Data | Experimental Data | 2,5- > 3,4- > 2,4- |
| Base Hydrolysis (% Degradation) | Experimental Data | Experimental Data | Experimental Data | 2,5- > 3,4- > 2,4- |
| Oxidative Stress (% Degradation) | Experimental Data | Experimental Data | Experimental Data | 2,5- > 3,4- > 2,4- |
| Photolytic Stress (% Degradation) | Experimental Data | Experimental Data | Experimental Data | Isomer-specific, dependent on excited state electronics |
| Thermal (DSC) - Onset of Melt (°C) | Experimental Data | Experimental Data | Experimental Data | Dependent on crystal packing and intermolecular forces |
| Thermal (TGA) - Onset of Decomposition (°C) | Experimental Data | Experimental Data | Experimental Data | Dependent on bond strengths and decomposition mechanism |
Trustworthiness: A Self-Validating System
The integrity of these stability studies hinges on a self-validating experimental design. This is achieved through:
-
Control Samples: For each stress condition, a control sample (un-stressed or protected from the stressor, e.g., a dark control in photostability) is analyzed concurrently. This allows for the differentiation of degradation caused by the stressor from any inherent instability in the analytical system or sample preparation.
-
Stability-Indicating Method: The HPLC method used must be validated to be "stability-indicating." This means it must be able to separate the parent drug from all potential degradation products, ensuring that the disappearance of the parent peak is accurately quantified and that new peaks corresponding to degradants are detected without interference.
-
Mass Balance: In an ideal forced degradation study, the sum of the increase in the peak areas of the degradation products should correspond to the decrease in the peak area of the parent compound. A good mass balance (typically 95-105%) provides confidence that all major degradation products have been detected.
Logical Framework for Stability Assessment
Caption: Logical flow for comparative stability assessment.
Conclusion
The stability of a drug substance is a critical quality attribute that must be thoroughly investigated during pharmaceutical development. For positional isomers like the dimethoxyphenylpropanoic acids, a direct comparative study is essential, as theoretical predictions based on electronic and steric effects alone are not sufficient. The experimental framework provided in this guide, encompassing forced degradation studies and thermal analysis, offers a robust methodology for researchers to empirically assess and compare the stability of these and other isomeric compounds. The resulting data are invaluable for selecting the most stable candidate for further development, designing stable formulations, and ensuring the safety and efficacy of the final drug product.
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Creative Biolabs. (n.d.). Forced Degradation Studies. [Link]
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Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346–353. [Link]
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Hullar, T., Tran, T., Chen, Z., Bononi, F., Palmer, O., Donadio, D., & Anastasio, C. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics, 22(9), 5943–5959. [Link]
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Chemistry LibreTexts. (2020). 7.9: How Delocalized Electrons Affect pKa Values. [Link]
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Quora. (2017). Among m-methoxy phenol, p-methoxy phenol, o-methoxy phenol and phenol, which is more acidic? [Link]
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La Salle University. (n.d.). Substituent Effects. [Link]
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YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Link]
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PubMed. (1999). Phenylpropionic acid-based cyclic prodrugs of opioid peptides that exhibit metabolic stability to peptidases and excellent cellular permeation. [Link]
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IARC. (n.d.). 3-Phenylpropionic acid (Compound). [Link]
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Journal of the Chemical Society C: Organic. (1969). The absolute configurations of some aryl- and alkyl-substituted 3-phenylpropanoic acids. [Link]
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A Senior Application Scientist's Guide to Validating a Biological Assay for 3-(2,4-dimethoxyphenyl)propanoic acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rigorous validation of a biological assay is the cornerstone of generating reliable and reproducible data. This guide provides an in-depth, experience-driven approach to validating a biological assay for the compound 3-(2,4-dimethoxyphenyl)propanoic acid. While this compound is known as a synthetic reagent in the preparation of p38 MAP kinase inhibitors, this guide will use a hypothetical p38 MAP kinase inhibition assay as a practical example to illustrate the principles of biological assay validation.[1] We will not only detail the validation process but also objectively compare this biological assay with alternative analytical methodologies, providing the necessary experimental context for informed decision-making in your research.
The Rationale Behind Assay Choice: Why a p38 MAP Kinase Inhibition Assay?
Given that this compound serves as a precursor in the synthesis of p38 MAP kinase inhibitors, a direct biological assay measuring the inhibition of this kinase is a logical starting point for assessing its biological activity.[1] The p38 MAP kinase pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. A validated inhibition assay for this pathway would provide crucial functional data.
Core Principles of Biological Assay Validation
The validation of any biological assay is a systematic process to ensure that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines, such as ICH Q2(R1), which outlines the key validation parameters.[2][3][4][5][6] Our validation protocol for the hypothetical p38 MAP kinase inhibition assay will be grounded in these authoritative standards.
Experimental Workflow for Assay Validation
The following diagram illustrates the general workflow for validating our p38 MAP kinase inhibition assay.
Caption: A generalized workflow for the validation of a biological assay, from initial development to final reporting.
Detailed Experimental Protocols for Validation Parameters
Here, we provide detailed, step-by-step methodologies for validating the key parameters of our hypothetical p38 MAP kinase inhibition assay.
Specificity
Objective: To demonstrate that the assay signal is directly attributable to the inhibition of p38 MAP kinase by this compound and not due to off-target effects or interference from other components in the sample matrix.
Protocol:
-
Positive Control: Run the assay with a known, potent p38 MAP kinase inhibitor to establish a baseline for inhibition.
-
Negative Control: Include a structurally similar but inactive compound to ensure that the assay does not produce a false-positive signal.
-
Matrix Effects: Spike the compound into the assay matrix (e.g., cell lysate, buffer) with and without the target enzyme to assess any non-specific inhibition or signal enhancement/quenching.
-
Cross-Reactivity: Test the compound against other related kinases (e.g., JNK, ERK) to determine its selectivity for p38 MAP kinase.
Linearity and Range
Objective: To establish that the assay response is directly proportional to the concentration of the analyte (inhibitor) over a defined range.
Protocol:
-
Serial Dilutions: Prepare a series of at least five concentrations of this compound spanning the expected inhibitory range.
-
Assay Measurement: Run each concentration in triplicate in the p38 MAP kinase inhibition assay.
-
Data Analysis: Plot the assay response (e.g., % inhibition) against the logarithm of the inhibitor concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.98.
Accuracy
Objective: To determine the closeness of the measured value to the true value.
Protocol:
-
Spiked Samples: Prepare samples with known concentrations of the compound (e.g., low, medium, and high concentrations within the linear range) by spiking it into the assay matrix.
-
Assay Measurement: Analyze these spiked samples in triplicate.
-
Calculation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) x 100%.
-
Acceptance Criteria: The mean percent recovery should be within 80-120% for each concentration level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare three concentrations (low, medium, high) of the compound.
-
Analyze each concentration in six replicates during the same assay run.
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) for each concentration.
-
Acceptance Criteria: %CV should be ≤ 15%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability protocol on three different days, with different analysts, and/or on different equipment.
-
Calculate the overall %CV for each concentration across all runs.
-
Acceptance Criteria: %CV should be ≤ 20%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Protocol:
-
Signal-to-Noise Ratio: Determine the concentration of the compound that produces a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
Robustness
Objective: To evaluate the reliability of the assay with respect to deliberate variations in method parameters.
Protocol:
-
Identify Critical Parameters: Identify assay parameters that may be subject to variation, such as incubation time, temperature, and reagent concentrations.
-
Systematic Variation: Deliberately vary these parameters within a realistic range (e.g., incubation time ± 10%, temperature ± 2°C).
-
Assess Impact: Analyze the effect of these variations on the assay results.
-
Acceptance Criteria: The results should not be significantly affected by these minor variations, demonstrating the assay's robustness for routine use.
Comparative Analysis: Biological Assay vs. Analytical Methods
While a biological assay provides functional information, analytical methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) offer precise quantification of the compound itself. The choice of method depends on the research question.
| Feature | p38 MAP Kinase Inhibition Assay (Biological Assay) | HPLC-UV (Analytical Method) | LC-MS/MS (Analytical Method) |
| Principle | Measures the functional effect of the compound on a biological target. | Separates the compound from a mixture and quantifies it based on its UV absorbance. | Separates the compound and quantifies it based on its mass-to-charge ratio, providing high specificity. |
| Information Provided | Biological activity (e.g., IC50). | Concentration and purity of the compound. | Highly specific concentration and structural confirmation. |
| Specificity | Can be susceptible to off-target effects and matrix interference. Requires thorough validation. | Good, but can be affected by co-eluting compounds with similar UV spectra. | Excellent, highly specific due to mass fragmentation patterns. |
| Sensitivity | Varies depending on the assay format (e.g., nanomolar to micromolar range). | Typically in the micromolar to high nanomolar range. | High, often in the picomolar to femtomolar range. |
| Throughput | Can be high with automated liquid handling. | Moderate, limited by chromatographic run times. | Moderate, similar to HPLC. |
| Cost | Reagents and cell culture can be expensive. | Relatively lower instrument and operational costs. | High initial instrument cost and maintenance. |
| Best Suited For | Screening for biological activity, mechanism of action studies, lead optimization. | Purity analysis, formulation development, quality control. | Metabolite identification, pharmacokinetic studies, bioanalysis of complex samples. |
Signaling Pathway Context: p38 MAP Kinase
To better understand the biological context of the assay, the following diagram illustrates the simplified p38 MAP kinase signaling pathway.
Caption: A simplified representation of the p38 MAP kinase signaling pathway, a target for therapeutic intervention.
Conclusion
The validation of a biological assay is a multi-faceted process that requires a deep understanding of the underlying biology and adherence to stringent regulatory standards. For this compound, a validated p38 MAP kinase inhibition assay can provide invaluable insights into its biological function. However, for quantitative analysis and quality control, analytical methods such as HPLC and LC-MS/MS are indispensable. The selection of the most appropriate method hinges on the specific scientific question being addressed. This guide provides a comprehensive framework for both the validation of a relevant biological assay and a comparative analysis to aid researchers in making informed decisions for their drug discovery and development endeavors.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
-
Quality Guidelines - ICH. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]
-
Assay Validation Guidelines - Ofni Systems. Available from: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Available from: [Link]
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FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation" - ASCPT. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(2,4-dimethoxyphenyl)propanoic Acid
As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of the chemical reagents we employ. This guide provides a detailed, procedural framework for the proper disposal of 3-(2,4-dimethoxyphenyl)propanoic acid, ensuring the safety of personnel and adherence to regulatory standards. The causality behind each step is explained to foster a culture of safety and deep understanding within the laboratory.
Hazard Characterization and Profile
Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. This compound is a solid organic compound. While it is not classified as acutely toxic, it presents definite hazards that dictate its handling and disposal requirements.
According to safety data sheets, this compound is classified as a skin, eye, and respiratory irritant.[1] Ingestion and inhalation may be harmful.[2] Therefore, all handling and disposal procedures must be designed to prevent direct contact and aerosol generation.
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₄O₄ | |
| Molecular Weight | 210.23 g/mol | |
| Physical State | Solid, Powder | [3] |
| Appearance | Beige | [3] |
| Melting Point | 96-97 °C | [3] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Storage Class | 11 - Combustible Solids | |
| Incompatibilities | Strong oxidizing agents | [3] |
Immediate Safety & Personal Protective Equipment (PPE)
The identified hazards necessitate stringent adherence to safety protocols. The principle here is barrier protection—creating a physical barrier between the researcher and the chemical.
-
Engineering Controls : All handling of this compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood.[2] This prevents the inhalation of fine dust particles. An eyewash station and safety shower must be readily accessible.[4]
-
Personal Protective Equipment (PPE) : The minimum required PPE includes:
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Nitrile or other chemically resistant gloves.
-
Body Protection : A standard laboratory coat.[4]
-
Respiratory Protection : If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved N95 respirator is recommended.
-
Waste Segregation and Containerization: The First Step to Proper Disposal
The foundation of compliant chemical waste management is proper segregation.[5][6] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
-
Waste Stream Identification : this compound waste should be classified as non-halogenated solid organic waste .
-
Container Selection : Use a dedicated, sealable, and clearly labeled waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.[7]
-
Labeling : The waste container must be labeled with the words "Hazardous Waste" and a full description of its contents, including the full chemical name: "this compound".[7] Avoid using abbreviations or chemical formulas. The label should also indicate the primary hazards (Irritant).
-
Segregation : Store the waste container away from incompatible materials, particularly strong oxidizing agents, to prevent accidental reactions.[3][6]
Step-by-Step Disposal Protocol for Laboratory-Scale Waste
This protocol outlines the procedure for disposing of small quantities of pure this compound or materials lightly contaminated with it (e.g., weighing paper, contaminated gloves).
-
Preparation : Don all required PPE and ensure you are working within a chemical fume hood.
-
Container Placement : Place the designated, properly labeled hazardous waste container in a stable position within the fume hood.
-
Waste Transfer :
-
For solid chemical waste, carefully transfer the material into the waste container using a clean spatula or scoop.
-
For contaminated items (e.g., weighing paper, wipes, gloves), place them directly into the solid waste container.
-
Causality : The goal is to minimize the generation of airborne dust. Slow, deliberate movements are crucial.
-
-
Sealing : Securely close the lid of the waste container immediately after adding waste. Containers must remain closed except when actively adding waste.[6][7]
-
Storage : Store the sealed container in a designated satellite accumulation area (SAA).[7] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Disposal Request : Once the container is full or waste is no longer being added, contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup.[7] Do not pour this chemical down the drain or dispose of it in the regular trash.
Disposal of Large Quantities or Bulk Material
For quantities exceeding typical laboratory-scale use, the fundamental principles remain the same but require more stringent logistical planning.
-
Regulatory Compliance : The disposal of bulk quantities falls under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations.[8][9][10] Your institution's EH&S office is responsible for ensuring these complex regulations are met.
-
Professional Disposal Service : The disposal must be handled by a licensed hazardous waste disposal company.[2][11] Laboratory personnel should not attempt to transport or treat bulk quantities of chemical waste.
-
Packaging : Follow the specific packaging instructions provided by your EH&S office or the licensed waste vendor, which may include specific container types and labeling requirements from the Department of Transportation (DOT).
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill : If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unmanageable spills, contact your institution's emergency response or EH&S team immediately.
-
Control and Contain : Wearing appropriate PPE, prevent the spill from spreading. For a solid, this means preventing it from becoming airborne. Do not use a dry sweeping method.
-
Cleanup : Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the mixture into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and place all cleanup materials into the hazardous waste container.
-
Dispose : Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for chemical waste management in a laboratory setting.
Caption: Decision workflow for compliant laboratory chemical waste disposal.
Waste Minimization: A Proactive Approach
The most effective disposal method is to minimize waste generation at the source.[6][7] This is not only environmentally responsible but also cost-effective.
-
Prudent Purchasing : Order only the quantity of chemical required for your experiments.[7]
-
Inventory Management : Maintain an accurate and up-to-date chemical inventory to avoid purchasing duplicates.[5]
-
Scale Reduction : Whenever feasible, reduce the scale of experiments to decrease the volume of waste produced.[7]
By integrating these principles of hazard awareness, procedural diligence, and proactive minimization, researchers can ensure the safe and responsible management of this compound, upholding their commitment to both scientific advancement and environmental stewardship.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
-
Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]
-
Best Practices for Laboratory Waste Management . ACTenviro. [Link]
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Management of Waste - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI) Bookshelf, NIH. [Link]
-
Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management . Environmental Marketing Services. [Link]
-
What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. [Link]
-
3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019 . PubChem, NIH. [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
-
Waste, Chemical, and Cleanup Enforcement . U.S. Environmental Protection Agency (EPA). [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
-
3-(2-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 776001 . PubChem, NIH. [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
